molecular formula C4H5N3S B189370 3-Methylthio-1,2,4-triazine CAS No. 28735-21-9

3-Methylthio-1,2,4-triazine

Cat. No.: B189370
CAS No.: 28735-21-9
M. Wt: 127.17 g/mol
InChI Key: NFHGWQLAJYTULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylthio-1,2,4-triazine is a versatile chemical intermediate that serves as a privileged scaffold in medicinal chemistry and drug discovery. Its significant research value lies in its role as a precursor for the synthesis of novel compounds with potent biological activities. Recent studies highlight its application in developing anticancer agents, particularly as mTOR inhibitors for targeted cancer therapy; derivatives have demonstrated promising cytotoxicity against human cancer cell lines such as HL-60 and MCF-7 . The methylthio group at the 3-position is a key reactive site, allowing for functionalization to create diverse libraries of hydrazinyl and other substituted 1,2,4-triazine derivatives for structure-activity relationship (SAR) studies . Beyond oncology, this core structure is integral to pharmacological research for anti-inflammatory and antimicrobial applications . Furthermore, the 1,2,4-triazine core is exploited in material science, serving as an electron-accepting unit in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials due to its unique photophysical properties . Its utility in constructing metal complexes also opens avenues for research in catalysis and the development of new antibacterial agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c1-8-4-5-2-3-6-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHGWQLAJYTULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313726
Record name 3-(Methylsulfanyl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28735-21-9
Record name 28735-21-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Methylsulfanyl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylthio-1,2,4-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylthio-1,2,4-triazine (CAS: 28735-21-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,2,4-Triazine Scaffold

In the landscape of modern medicinal chemistry, the 1,2,4-triazine core is a privileged scaffold, recognized for its versatile biological activities and synthetic tractability.[1][2][3] These six-membered heterocyclic compounds, containing three nitrogen atoms, are foundational to a range of pharmaceuticals with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3][4] Within this important class of molecules, 3-Methylthio-1,2,4-triazine stands out as a particularly valuable and strategically activated intermediate.[5] Its primary utility stems from the methylthio (-SCH₃) group at the 3-position, which acts as an excellent leaving group, paving the way for a multitude of functionalizations through nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, offering a technical resource for professionals engaged in drug discovery and organic synthesis.

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible science. This compound is a solid at room temperature and possesses the key properties summarized below.

PropertyValueSource
CAS Number 28735-21-9[5][6][7][8]
Molecular Formula C₄H₅N₃S[8]
Molecular Weight 127.17 g/mol [5][9]
Physical Form Solid
Purity Typically ≥95-99%[5][7]

While detailed, vendor-specific analytical data may vary, the identity and purity of this compound are typically confirmed using a suite of standard spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is critical for structural confirmation. The spectrum is expected to show characteristic signals for the aromatic protons on the triazine ring and a distinct singlet for the three protons of the methylthio group.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight, with the molecular ion peak (M+) expected at m/z 203.1 for related substituted analogs.[10]

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the compound. A well-developed HPLC method will show a single major peak corresponding to the product, allowing for accurate quantification of its purity.

Synthesis and Purification: A Validated Protocol

The synthesis of 3-substituted-1,2,4-triazines often begins with the condensation of a 1,2-dicarbonyl compound with thiosemicarbazide. This is followed by S-methylation to install the reactive methylthio handle. This approach is reliable and scalable.

Protocol: Two-Step Synthesis of this compound Derivatives

This protocol is adapted from general procedures for the synthesis of related 6-aryl-3-methylthio-1,2,4-triazines, which showcases the core synthetic strategy.[10]

Step 1: Synthesis of the 3-Thioxo-1,2,4-triazine Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting 1,2-dicarbonyl compound (e.g., glyoxal for the parent compound, or benzil for a diphenyl derivative) in a suitable solvent like ethanol.

  • Reagent Addition: Add an equimolar amount of thiosemicarbazide to the solution.

  • Condensation: Add a catalytic amount of a weak acid (e.g., acetic acid) and heat the mixture to reflux for 2-4 hours. The causality here is that the acidic environment protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the terminal amine of the thiosemicarbazide, driving the cyclocondensation reaction forward.

  • Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, allow the mixture to cool to room temperature. The product, a 3-thioxo-1,2,4-triazine, often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Step 2: S-Methylation to Yield this compound

  • Deprotonation: Suspend the 3-thioxo-1,2,4-triazine intermediate from Step 1 in a solvent such as ethanol or methanol. Add one equivalent of a base (e.g., sodium hydroxide or sodium methoxide) to deprotonate the thiol tautomer, forming a highly nucleophilic thiolate.

  • Methylation: Add a slight excess (1.1 equivalents) of a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the solution while stirring.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress should be monitored by TLC.

  • Purification (Self-Validation): After the reaction is complete, the crude product is typically purified by column chromatography on silica gel.[10] The identity and purity of the final product must be confirmed by NMR and MS analysis to validate the success of the synthesis.

Chemical Reactivity: The SNAr Gateway

The synthetic power of this compound lies in the reactivity of the C3 position. The 1,2,4-triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic nature makes the ring susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[11][12][13]

The methylthio (-SCH₃) group is an excellent leaving group in this context. When a nucleophile attacks the C3 carbon, the aromaticity of the ring is temporarily broken, forming a negatively charged intermediate known as a Meisenheimer complex.[14] This intermediate is stabilized by the electron-withdrawing nature of the triazine ring. The subsequent expulsion of the methylthiolate anion (CH₃S⁻) restores the aromaticity and yields the substituted product.

This reactivity allows for the introduction of a wide array of functional groups, making it a cornerstone for building molecular diversity in drug discovery programs.

Caption: Core reactivity of this compound via SNAr.

Applications in Medicinal Chemistry and Drug Development

The 1,2,4-triazine scaffold is a key component in numerous biologically active compounds. The ability to easily modify the 3-position of the ring using this compound as a precursor is a powerful tool for structure-activity relationship (SAR) studies.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP-binding pocket. The 1,2,4-triazine core can be functionalized with various amine-containing groups (via SNAr) to serve this purpose. For instance, derivatives have been synthesized and evaluated as potent c-Met kinase inhibitors for anticancer applications.[10]

  • Antimicrobial Agents: The triazine nucleus is present in compounds with demonstrated antibacterial and antifungal properties.[4][15] By varying the substituent at the C3 position, researchers can tune the compound's properties to optimize its activity against specific microbial targets.

  • Anti-inflammatory Agents: Certain this compound derivatives have been identified as potent and selective COX-2 inhibitors, showing promise as anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[3]

Analytical Workflow for Quality Control

Ensuring the purity and identity of a synthetic intermediate is paramount in drug development. A robust QC workflow is non-negotiable.

Caption: Standard quality control workflow for purity analysis.

Protocol: HPLC Purity Assessment
  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the test sample from the synthesized batch at the same concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to ensure good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength.

  • Analysis: Inject both the standard and sample solutions. The purity of the sample is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method). The retention time should match that of the reference standard for identity confirmation.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 28735-21-9) is more than just a chemical intermediate; it is a strategic enabler for innovation in medicinal chemistry. Its well-defined physicochemical properties, reliable synthetic routes, and, most importantly, its predictable reactivity through nucleophilic aromatic substitution make it an indispensable tool. For researchers aiming to develop novel therapeutics based on the 1,2,4-triazine scaffold, a thorough understanding of this key building block is essential for the efficient design and synthesis of next-generation drug candidates.

References

  • Cas no 28735-21-9 (3-(Methylthio)-as-triazine). Molbase.
  • Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate.
  • Triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR - University of Reading.
  • Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents. AESS Publications.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org.
  • Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • This compound. PubChem.
  • Dynamic Nucleophilic Aromatic Substitution of Tetrazines. PMC - NIH.
  • Triazines – A comprehensive review of their synthesis and diverse biological importance. Global SciTech Ocean Publishing Co.
  • Nucleophilic Aromatic Substitution. YouTube.
  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate.
  • 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
  • Structural studies on sodium borohydride reduction products from some 3-methylthio- and 3-methoxy-1,2,4-triazines. ACS Publications.
  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate.

Sources

physicochemical properties of 3-Methylthio-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylthio-1,2,4-triazine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Core Scaffold

In the landscape of medicinal chemistry and materials science, the 1,2,4-triazine scaffold is recognized as a "privileged structure"[1]. Its unique electronic properties and versatile substitution points have made it a cornerstone for developing a wide array of functional molecules. Among its simplest and most useful derivatives is this compound. This molecule is not merely a chemical curiosity; it is a pivotal starting material and a key building block for synthesizing compounds with significant biological activities, including anticancer and anti-inflammatory agents[2][3].

Understanding the fundamental physicochemical properties of this core scaffold is paramount. These properties govern its reactivity, solubility, bioavailability, and spectral behavior, directly influencing its handling, characterization, and successful application in complex synthetic pathways. This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple data sheet. It aims to provide a holistic understanding of this compound, explaining the causality behind its characteristics and offering practical insights into its analytical validation.

Molecular Identity and Structural Framework

The foundation of any chemical investigation is a precise understanding of the molecule's structure and its unique identifiers.

Chemical Structure

This compound features a six-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. A methylthio (-SCH₃) group is attached at the 3-position. This substitution is critical as it modulates the electronic character of the triazine ring and serves as a reactive handle for further chemical modifications.

cluster_workflow Analytical Workflow Start Synthesized Product MS Mass Spectrometry (GC-MS) Confirm MW = 127.17 Start->MS Identity Check NMR NMR Spectroscopy (¹H & ¹³C) MS->NMR Isomeric Check IR IR Spectroscopy Confirm Functional Groups NMR->IR Functional Group Check Struct_Confirm Structure & Purity Confirmed Final Validated Sample Ready for Use Struct_Confirm->Final IR->Struct_Confirm cluster_synthesis Synthetic Utility Pathway Start This compound (Core Scaffold) Oxidation Oxidation (e.g., Oxone®) Start->Oxidation Step 1 Intermediate 3-Methylsulfonyl-1,2,4-triazine (Activated Intermediate) Oxidation->Intermediate Substitution Nucleophilic Aromatic Substitution (SNAr) Intermediate->Substitution Step 2 Final Diverse 3-Substituted 1,2,4-Triazine Derivatives (e.g., c-Met Kinase Inhibitors) Substitution->Final

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Methylthio-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-Methylthio-1,2,4-triazine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and computational insights to offer a deep understanding of this heterocyclic compound. We will explore its structural determination through X-ray crystallography, delve into its conformational possibilities governed by the orientation of the methylthio group, and present the experimental and computational methodologies used for such analyses. Furthermore, this guide will contextualize the structural nuances of this compound within the broader field of medicinal chemistry, where the 1,2,4-triazine scaffold is a recognized pharmacophore.

Introduction: The Significance of 1,2,4-Triazines in Drug Discovery

The 1,2,4-triazine ring system is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Derivatives of 1,2,4-triazine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The biological efficacy of these molecules is intrinsically linked to their three-dimensional structure and their ability to adopt specific conformations that facilitate favorable interactions with biological targets.

This compound serves as a fundamental model for understanding how substitution on the triazine ring influences its electronic properties and spatial arrangement. The methylthio (-SCH₃) group, in particular, is a common modulator in drug design, capable of influencing a molecule's lipophilicity, metabolic stability, and receptor binding affinity. A thorough understanding of the molecular structure and conformational preferences of this compound is therefore crucial for the rational design of novel therapeutics based on the 1,2,4-triazine core.

Molecular Structure Determination

The definitive three-dimensional arrangement of atoms in this compound has been elucidated through a combination of experimental techniques and theoretical calculations.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most unambiguous determination of a molecule's solid-state structure. For this compound, X-ray analysis has confirmed a planar 1,2,4-triazine ring. The methylthio group is nearly coplanar with the ring, a feature that has significant implications for the molecule's electronic and conformational properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a generalized, step-by-step methodology for the structural determination of a small organic molecule like this compound.

  • Crystallization: High-quality single crystals are grown from a supersaturated solution. A common method is slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate) in which the compound has moderate solubility.[4] The goal is to obtain crystals of sufficient size (typically >0.1 mm in all dimensions) and with minimal internal imperfections.[5]

  • Data Collection: A selected crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations.[6] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[5]

  • Structure Solution and Refinement: The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods to generate an initial electron density map.[5] From this map, an initial molecular model is built and then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, yielding the final, high-resolution crystal structure.

Conformational Analysis

The key conformational flexibility in this compound arises from the rotation around the C3-S bond, which dictates the orientation of the methyl group relative to the triazine ring. Theoretical calculations have identified four potential planar conformers, representing local energy minima.

A seminal study by Palmer et al. combined X-ray crystallography, dipole moment measurements, and theoretical calculations to investigate these conformers.[7] The four conformers are defined by the orientation of the S-CH₃ bond relative to the nitrogen atoms of the triazine ring.

G

The Lowest Energy Conformer

Both experimental and theoretical evidence converge to identify one conformer as the most stable.[7] In this preferred conformation, the methyl group is oriented away from the N2 atom and towards the N4 atom of the triazine ring. This arrangement is present in both the solid state (as determined by X-ray crystallography) and in solution (as inferred from dipole moment measurements).[7]

Dipole Moment Measurements

The dipole moment is a measure of the net molecular polarity and is a vector quantity, meaning it has both magnitude and direction. Different conformers of a molecule can have significantly different dipole moments. By measuring the bulk dipole moment of a sample in a non-polar solvent and comparing it to the theoretically calculated dipole moments for each possible conformer, the predominant conformation in solution can be identified. For this compound, the experimentally determined dipole moment in mesitylene solution aligns well with the calculated dipole moment for the lowest-energy conformer identified in theoretical studies.[7]

Experimental Protocol: Dipole Moment Measurement in Solution

The following is a generalized procedure for determining the dipole moment of a polar compound in a non-polar solvent using the heterodyne beat method.

  • Solution Preparation: A series of dilute solutions of the compound in a non-polar solvent (e.g., benzene, carbon tetrachloride) are prepared with known mole fractions.

  • Dielectric Constant Measurement: The dielectric constant of the pure solvent and each solution is measured using a heterodyne beat apparatus, which detects changes in capacitance.

  • Density Measurement: The density of the pure solvent and each solution is accurately measured.

  • Calculation: The molar polarization of the solute at infinite dilution is calculated from the dielectric constants and densities. The distortion polarization (sum of electronic and atomic polarizations) is typically approximated by the molar refraction, which can be calculated or measured.

  • Dipole Moment Determination: The permanent dipole moment is then calculated using the Debye equation, which relates the molar polarization to the dipole moment and temperature.[8]

Computational Analysis Workflow

Computational chemistry is an indispensable tool for exploring the conformational space of molecules and corroborating experimental findings.

G

Methodology
  • Initial Structure Building: A 3D model of this compound is constructed using molecular modeling software such as Avogadro.[9][10]

  • Geometry Optimization: An initial geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94) or a faster quantum mechanical method to obtain a reasonable starting structure.[11]

  • Conformational Search: A systematic or stochastic search is conducted to identify all low-energy conformers. This involves rotating the C3-S bond and performing a geometry optimization at each step.

  • High-Level Energy Calculations: The geometries of the identified conformers are then re-optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to obtain accurate relative energies and other properties like dipole moments.

  • Analysis: The results are analyzed to identify the global minimum energy conformer and the energy barriers between different conformations.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information that complements diffraction and computational methods in structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the triazine ring and a singlet for the three protons of the methyl group. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the triazine nitrogens.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the three unique carbons in the triazine ring and one for the methyl carbon. The carbon attached to the sulfur atom will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations within the triazine ring, and C-S stretching.

Synthesis of this compound

The synthesis of 3-substituted-1,2,4-triazines often involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide or a related derivative.[2] For this compound, a common precursor is 3-thioxo-1,2,4-triazine, which can be synthesized from thiosemicarbazide.[12]

Synthetic Protocol: From Thiosemicarbazide (Illustrative)
  • Formation of 3-Thioxo-1,2,4-triazin-5-one: Thiosemicarbazide is reacted with a glyoxylic acid derivative in a condensation reaction to form the 3-thioxo-1,2,4-triazin-5-one ring system.[12]

  • Methylation: The thione is then S-methylated using a methylating agent like methyl iodide in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to yield this compound.

Relevance in Drug Development: Structure-Conformation-Activity Relationships

The specific conformation adopted by a drug molecule is critical for its interaction with a biological target. Quantitative Structure-Activity Relationship (QSAR) studies on 1,2,4-triazine derivatives have shown that the spatial arrangement and electronic properties of substituents significantly influence their biological activity.[3][7]

The lowest energy conformer of this compound places the methyl group in a specific region of space relative to the triazine core. This has several implications for drug design:

  • Receptor Binding: The conformation of the methylthio group can influence how the molecule fits into a receptor's binding pocket. A rigidified conformation might enhance binding by reducing the entropic penalty upon binding, while a more flexible linker might allow for induced fit.[13][14]

  • Physicochemical Properties: The orientation of the lipophilic methyl group affects the molecule's overall lipophilicity and solubility, which are key parameters in determining its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The methylthio group can be a site of metabolism. Its accessibility to metabolic enzymes can be dictated by its preferred conformation.

Studies on various receptor systems have demonstrated that even subtle changes in the conformation of a ligand can lead to significant differences in binding affinity and functional activity.[15] Therefore, understanding and controlling the conformational preferences of the this compound scaffold is a key strategy in the optimization of lead compounds in drug discovery.

Conclusion

This compound presents a well-defined molecular structure characterized by a planar heterocyclic ring. Its conformational landscape is dominated by a single, low-energy conformer, a finding robustly supported by a combination of X-ray crystallography, dipole moment measurements, and high-level computational analysis. The methodologies detailed in this guide provide a framework for the comprehensive structural and conformational analysis of this and related heterocyclic systems. For professionals in drug development, a deep understanding of these fundamental molecular properties is paramount, as the specific three-dimensional arrangement of the 1,2,4-triazine scaffold and its substituents is a critical determinant of biological function and therapeutic potential.

References

  • Palmer, M. H., Parsons, S., Smith, S., Blake, A. J., & Guest, M. F. (1998). This compound: a Comparison of Experimental and Theoretical Structures.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (2024). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51)
  • Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(5), 1898-1903. [Link]
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • DOKUMEN.PUB. (n.d.). Determination of Dipole Moments of Selected Organic Compounds.
  • Li, M., et al. (2018). Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. RSC Advances, 8(25), 13837-13851. [Link]
  • IUCr. (2024). How to grow crystals for X-ray crystallography.
  • Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
  • Wikipedia. (n.d.). X-ray crystallography.
  • Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol.
  • Scribd. (n.d.). Dipole Moments in Organic Chemistry.
  • Quora. (2018). How to see dipole moment in any organic compounds.
  • YouTube. (2021). Dipole Moment | Easy Trick.
  • YouTube. (2012). Avogadro with Gaussian Tutorial Basics.
  • YouTube. (2020). Computational Chemistry: Avogadro and Gaussian.
  • Chemistry LibreTexts. (2023). X-ray Crystallography.
  • Hanwell, M. D., et al. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform.
  • YouTube. (2025). Conformer Search using Avogadro || By Dr. Gaurav Jhaa.
  • University of Zurich. (n.d.). Dipole Moment.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives.
  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Petroff, M. G., et al. (2023). Sterol derivative binding to the orthosteric site causes conformational changes in an invertebrate Cys-loop receptor. eLife, 12, e84333. [Link]
  • German, C. L., et al. (2020). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. International Journal of Molecular Sciences, 21(18), 6883. [Link]
  • PubMed. (2025). The impact of N-glycan conformational entropy on the binding affinity of Fc γ receptor IIIa/CD16a.
  • Avogadro. (2022). Conformer Search.
  • PubMed. (1981). Conformational rigidity of specific pyrimidine residues in tRNA arises from posttranscriptional modifications that enhance steric interaction between the base and the 2'-hydroxyl group.
  • MDPI. (2024). Synthesis and Luminescence of 3-(pyridine-2-yl)-1,2,4-triazine-based Ir(III) Complexes.
  • PubMed. (2024). QSAR, ADMET, molecular docking, and dynamics studies of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy.
  • National Center for Biotechnology Information. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed Central. [Link]
  • PubMed. (2010). Effects of conformational restriction of 2-amino-3-benzoylthiophenes on A(1) adenosine receptor modulation.

Sources

synthesis and reactivity of 3-Methylthio-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Reactivity of 3-Methylthio-1,2,4-triazine

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry and chemical biology, valued for its synthetic versatility and significant biological activity.[1][2] The methylthio group at the C3 position serves as a proficient leaving group, enabling a wide array of nucleophilic substitution reactions. Furthermore, the inherent electron-deficient nature of the 1,2,4-triazine ring makes it an exceptional diene in inverse electron-demand Diels-Alder (IEDDA) reactions.[3] This guide provides a comprehensive overview of the principal synthetic routes to 3-methylthio-1,2,4-triazines and delves into their characteristic reactivity profiles, including nucleophilic aromatic substitution, oxidation, and cycloaddition reactions. Authored for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices and provides detailed, field-proven protocols and mechanistic insights to empower further innovation.

Introduction to the 1,2,4-Triazine Scaffold

Triazines are six-membered aromatic heterocycles containing three nitrogen atoms.[4] Among the three constitutional isomers (1,2,3-, 1,2,4-, and 1,3,5-triazine), the 1,2,4-triazine core is a prominent feature in numerous biologically active compounds, including antivirals, anticancer agents, and anti-inflammatory drugs.[2][4][5][6] The presence of three electron-withdrawing nitrogen atoms within the ring significantly lowers the electron density compared to benzene, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack.[7][8]

The introduction of a methylthio (-SMe) group at the C3 position creates a particularly valuable synthetic intermediate. This group acts as a versatile functional handle for two primary reasons:

  • Nucleophilic Substitution: The methylthio moiety is an excellent leaving group, particularly after oxidation to the corresponding sulfone, allowing for the introduction of diverse nucleophiles at the C3 position.[9]

  • Modulation of Reactivity: The substituent influences the electronic properties of the triazine ring, impacting its reactivity in cycloaddition reactions.

This combination of features makes this compound a privileged scaffold for constructing complex molecular architectures and generating libraries of compounds for drug discovery.

Synthesis of 3-Methylthio-1,2,4-triazines

The preparation of the this compound core can be broadly achieved through two reliable and efficient strategies: the direct S-methylation of a pre-formed 3-thioxo-1,2,4-triazine ring and the cyclocondensation of acyclic precursors.

Method 1: S-Methylation of 3-Thioxo-1,2,4-triazin-5-ones

This is a straightforward and high-yielding method that begins with a 3-thioxo (or 3-mercapto) triazine derivative. The thione is deprotonated with a suitable base to form a thiolate anion, which then acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide.

Rationale: The choice of a base like sodium hydroxide ensures complete deprotonation of the relatively acidic thiol proton. Methyl iodide is an excellent electrophile for S-methylation due to the good leaving group ability of iodide. The reaction is typically run at a low temperature initially to control the exothermic reaction and then allowed to proceed at room temperature to ensure completion.[10]

Experimental Protocol: Synthesis of 3-methylthio-4-amino-6-tert-butyl-1,2,4-triazin-5(4H)-one [10]

  • Dissolution: Dissolve 4.0 parts by weight of 3-mercapto-4-amino-6-tert-butyl-1,2,4-triazin-5-(4H)-one in a mixture of 11.0 parts by weight of 2N sodium hydroxide solution and 4.0 parts by weight of methanol.

  • Addition of Methylating Agent: Cool the solution to 0°C in an ice bath and add 3.2 parts by weight of methyl iodide dropwise.

  • Reaction: Stir the reaction mixture at 20°C for 4 hours. During this time, the product will crystallize out of the solution.

  • Isolation and Purification: Filter the crystalline product, dry it, and recrystallize from benzene. This procedure typically yields the desired product at an 82% yield.[10]

Method 2: Cyclocondensation of 1,2-Dicarbonyl Compounds

A more fundamental approach involves the construction of the triazine ring itself. A common and effective method is the cyclocondensation of an α-dicarbonyl compound (e.g., a 1,2-diketone or an α-ketoaldehyde) with S-methylisothiosemicarbazide. This reaction forms the heterocyclic ring in a single, high-yielding step.

Rationale: This reaction proceeds via the initial condensation of the more reactive hydrazine nitrogen of the S-methylisothiosemicarbazide with one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization involving the other carbonyl group and the terminal amino group, and subsequent dehydration to yield the aromatic 1,2,4-triazine ring.

Experimental Protocol: General Procedure for 3-(Methylthio)-6-aryl-1,2,4-triazines [9]

  • Preparation of Reactant Solution: To a solution of the appropriate 1-aryl-2,2-diethoxyethanone (1 equivalent) in ethanol, add S-methylisothiosemicarbazide hydroiodide (1 equivalent) and sodium acetate (3 equivalents).

  • Reflux: Heat the resulting mixture at reflux for 4 hours.

  • Work-up: After cooling, concentrate the solution in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with chloroform, to afford the target 3-(methylthio)-6-aryl-1,2,4-triazine.

Data Presentation: Synthesis of 6-Aryl-Substituted 3-Methylthio-1,2,4-triazines

The cyclocondensation method is robust and tolerates a variety of substituents on the aryl ring at the C6 position.

Entry6-Aryl SubstituentProductYield (%)m.p. (°C)Reference
1Phenyl3-(Methylthio)-6-phenyl-1,2,4-triazine5093-95[9]
2p-Tolyl3-(Methylthio)-6-(p-tolyl)-1,2,4-triazine30119-120[9]
34-Methoxyphenyl6-(4-Methoxyphenyl)-3-(methylthio)-1,2,4-triazine40140-143[9]
44-Bromophenyl6-(4-Bromophenyl)-3-(methylthio)-1,2,4-triazine54157-159[9]
54-Chlorophenyl6-(4-Chlorophenyl)-3-(methylthio)-1,2,4-triazine37155-157[9]
Visualization: Primary Synthetic Pathways

cluster_0 Method 1: S-Methylation cluster_1 Method 2: Cyclocondensation Thione 3-Thioxo-1,2,4-triazine SMe_Product This compound Thione->SMe_Product 1. Base (NaOH) 2. Methyl Iodide (CH₃I) Dicarbonyl 1,2-Dicarbonyl Compound SMe_Product2 This compound Dicarbonyl->SMe_Product2 Reflux, NaOAc/EtOH SMe_Thio S-Methyliso- thiosemicarbazide SMe_Thio->SMe_Product2 Reflux, NaOAc/EtOH

Caption: Core synthetic routes to this compound.

Key Reactivity Profiles

The reactivity of this compound is dominated by two key features: the susceptibility of the C3 position to nucleophilic attack and the ability of the triazine ring to act as a diene in cycloaddition reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C3 Position

The methylthio group (-SMe) is a good leaving group, facilitating its displacement by a wide range of nucleophiles. This reactivity can be dramatically enhanced by first oxidizing the sulfide to a sulfone.

Oxidation to 3-Methylsulfonyl-1,2,4-triazine: The sulfur atom of the methylthio group is readily oxidized to a methylsulfonyl (-SO₂Me) group using a potent oxidizing agent like potassium peroxymonosulfate (Oxone®).[9]

Rationale: The methylsulfonyl group is a far superior leaving group than the methylthio group. The strong electron-withdrawing nature of the sulfonyl moiety further increases the electrophilicity of the C3 carbon, making it exceptionally susceptible to nucleophilic attack. This two-step sequence (oxidation followed by substitution) is a powerful strategy for introducing nucleophiles that might not react efficiently with the starting 3-methylthio derivative.

Experimental Protocol: Oxidation and Subsequent Nucleophilic Substitution [9]

Part A: Oxidation to 3-(Methylsulfonyl)-6-phenyl-1,2,4-triazine

  • Suspension: Create a suspension of 3-(methylthio)-6-phenyl-1,2,4-triazine (1 equivalent) in a 1:1 (v/v) mixture of THF and water.

  • Oxidation: Add potassium peroxymonosulfate (Oxone®, 1 equivalent) to the suspension and stir the mixture at room temperature for 2 hours.

  • Isolation: Concentrate the reaction mixture to half its volume in vacuo. Filter the resulting precipitate, wash with water, and dry to yield the crude product.

  • Purification: Recrystallize the crude product from ethanol to afford pure 3-(methylsulfonyl)-6-phenyl-1,2,4-triazine (yield: 66%).[9]

Part B: Substitution with Hydrazine

  • Suspension: Suspend the 3-(methylsulfonyl)-6-aryl-1,2,4-triazine (1 mmol) in THF (11 mL).

  • Nucleophile Addition: Add hydrazine monohydrate (0.53 mL) to the suspension.

  • Reaction: Stir the resulting mixture at room temperature for 2 hours.

  • Isolation: Filter the precipitated product (3-hydrazinyl-6-phenyl-1,2,4-triazine) and air dry (yield: 86%).[9]

Visualization: Reactivity at the C3 Position

Start This compound (-SMe) Oxidized 3-Methylsulfonyl-1,2,4-triazine (-SO₂Me) (Activated Intermediate) Start->Oxidized Oxidation (e.g., Oxone®) Substituted 3-Substituted-1,2,4-triazine (-Nu) Start->Substituted Direct Substitution (Strong Nucleophiles) FinalProduct Example: 3-Hydrazinyl-1,2,4-triazine Oxidized->FinalProduct Nucleophilic Substitution (e.g., Hydrazine)

Caption: SNAr workflow at the C3 position of the triazine ring.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The electron-deficient 1,2,4-triazine ring is an excellent diene for [4+2] cycloaddition reactions with electron-rich or strained dienophiles. This type of reaction, where the electronic demands are reversed compared to a typical Diels-Alder reaction, is known as the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.[3][11]

Mechanism: The 1,2,4-triazine reacts with a dienophile (e.g., a strained alkene like trans-cyclooctene or bicyclononyne) in a concerted [4+2] cycloaddition.[3][12] The resulting bicyclic intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a dihydropyridine, which can then aromatize to the corresponding pyridine derivative.

Significance: The IEDDA reaction of triazines is exceptionally fast and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[3] This has made it a powerful tool for bioconjugation, live-cell imaging, and the development of diagnostic tools. The reaction kinetics are strongly influenced by the substituents on both the triazine and the dienophile.[3]

Visualization: IEDDA Reaction Mechanism

cluster_reaction [4+2] Cycloaddition Triazine 1,2,4-Triazine (Diene) Intermediate Bicyclic Intermediate Triazine->Intermediate Dienophile Strained Alkene (Dienophile) Dienophile->Intermediate Product Dihydropyridine Intermediate->Product Retro-Diels-Alder (-N₂) Final Pyridine + N₂ Product->Final Aromatization

Caption: General mechanism of the IEDDA reaction of 1,2,4-triazines.

Applications in Drug Discovery and Chemical Biology

The synthetic tractability and unique reactivity of 3-methylthio-1,2,4-triazines have positioned them as valuable scaffolds in several areas:

  • Oncology: Derivatives of this scaffold have been developed as potent inhibitors of key cellular signaling proteins. For example, elaborated[10][12][13]triazolo[4,3-b][10][12][13]triazines, synthesized from 3-hydrazinyl-1,2,4-triazine precursors (which are derived from 3-methylthio analogs), have shown potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in various human tumors.[9]

  • Anti-inflammatory Agents: A series of asymmetric 1,2,4-triazines, accessible from 3-methylthio precursors, were synthesized and evaluated as non-steroidal anti-inflammatory agents. Several compounds showed efficacy comparable to the standard drug indomethacin in preclinical models.[14]

  • Bioconjugation: The rapid and selective nature of the IEDDA reaction has made 1,2,4-triazines valuable tools for covalently linking molecules in biological systems. Cationic 1,2,4-triazines, in particular, exhibit superior properties for bioconjugation reactions with strained dienophiles like trans-cyclooctenes.[3]

Conclusion and Future Outlook

This compound is a remarkably versatile heterocyclic building block. Its synthesis is well-established, and its reactivity is governed by predictable and highly useful pathways. The ability to perform nucleophilic substitution at the C3 position, especially after activation via oxidation, allows for the facile introduction of diverse functionalities. Simultaneously, the capacity of the triazine ring to engage in rapid and bioorthogonal IEDDA reactions provides a powerful tool for applications in chemical biology.

Future research will likely focus on expanding the scope of nucleophiles used in substitution reactions, developing novel catalysts to control regioselectivity in more complex systems, and designing new triazine derivatives with optimized kinetics for next-generation bioconjugation applications. The continued exploration of this scaffold is poised to yield new therapeutic agents and advanced chemical tools for understanding complex biological systems.

References

  • Boger, D. L. (2020). N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2. PubMed Central. [Link]
  • PrepChem. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. PrepChem.com. [Link]
  • National Institutes of Health. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. NIH. [Link]
  • MDPI. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. MDPI. [Link]
  • Royal Society of Chemistry. (2017). The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions. Chemical Science. [Link]
  • American Chemical Society. (2014). Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines. Organic Letters. [Link]
  • ResearchGate. (n.d.). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative.
  • ResearchGate. (2018). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives.
  • CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. University of Reading. [Link]
  • Scirp.org. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry. [Link]
  • Semantic Scholar. (2024). Transformations of 6-[4-(methylthio)phenyl]-3-(2-pyridyl)
  • PubMed. (1980). Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4... PubMed. [Link]
  • National Institutes of Health. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. NIH. [Link]
  • Global SciTech Ocean Publishing Co. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). Reactivity of TCT via sequential nucleophilic substitution.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
  • PubMed Central. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. [Link]
  • YouTube. (2021). Diels Alder Reaction. YouTube. [Link]

Sources

An In-depth Technical Guide to 3-Methylthio-1,2,4-triazine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazine nucleus is a prominent "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Among its many variations, derivatives featuring a methylthio group at the 3-position have garnered significant attention due to their synthetic accessibility and diverse biological activities. This guide provides a comprehensive technical overview of 3-methylthio-1,2,4-triazine derivatives, synthesizing field-proven insights on their synthesis, structure-activity relationships (SAR), and therapeutic potential. We will explore their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The this compound Core: A Versatile Scaffold

The 1,2,4-triazine ring system is a six-membered azaheterocycle that has proven to be a cornerstone for the development of novel therapeutics. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] The introduction of a methylthio (-SCH₃) group at the C3 position is a key structural modification that significantly influences the molecule's physicochemical properties and biological profile.

The rationale for focusing on this specific moiety is twofold:

  • Synthetic Tractability : The precursor, a 3-thioxo-1,2,4-triazine, is readily synthesized and allows for straightforward S-alkylation, making the 3-methylthio derivative an accessible entry point for library development.[5][6]

  • Modulation of Activity : The sulfur atom and its adjacent methyl group can engage in critical interactions with biological targets. Furthermore, the methylthio group can serve as a leaving group or be oxidized to the corresponding sulfoxide or sulfone, providing avenues for further chemical diversification and fine-tuning of activity.

Synthetic Methodologies: From Precursors to Final Compounds

The predominant and most reliable method for synthesizing 3,5,6-trisubstituted-1,2,4-triazines involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide.[7] For the 3-methylthio series, this is typically a two-step process starting from thiosemicarbazide.

Step 1: Cyclocondensation to form the 3-Thioxo Intermediate The reaction between a 1,2-dicarbonyl compound (e.g., benzil for a diphenyl derivative) and thiosemicarbazide yields the 3-thioxo-1,2,4-triazin-5-one scaffold. This reaction is robust and generally proceeds in good yield.

Step 2: S-Methylation The resulting thione is then S-methylated using an electrophilic methyl source, such as methyl iodide, in the presence of a base (e.g., sodium hydroxide or potassium carbonate).[5] This selective alkylation on the sulfur atom is highly efficient.

The causality behind this synthetic strategy lies in the differential reactivity of the starting materials. The nucleophilic attack of the hydrazide on the carbonyl carbons initiates the cyclization, while the subsequent deprotonation of the thione creates a potent thiolate nucleophile for the final methylation step.

Synthetic_Scheme cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: S-Methylation Dicarbonyl R1-C(=O)-C(=O)-R2 (1,2-Dicarbonyl) Thione 3-Thioxo-1,2,4-triazine Intermediate Dicarbonyl->Thione + Thiosemicarbazide H2N-NH-C(=S)-NH2 (Thiosemicarbazide) Final_Product This compound Derivative Thione->Final_Product Methyl_Iodide CH3-I (Methyl Iodide) Methyl_Iodide->Final_Product + Base

Caption: General synthetic route to this compound derivatives.

Protocol 1: Synthesis of 6-(4-chlorophenyl)-3-(methylthio)-1,2,4-triazine

This protocol is a self-validating system for producing a representative compound, adapted from established literature procedures.[8]

Materials:

  • 1-(4-chlorophenyl)-2,2-diethoxyethanone

  • Thiosemicarbazide

  • Glacial Acetic Acid

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

  • Synthesis of the 3-thioxo intermediate: a. In a 100 mL round-bottom flask, dissolve 1-(4-chlorophenyl)-2,2-diethoxyethanone (10 mmol) in 30 mL of glacial acetic acid. b. Add thiosemicarbazide (11 mmol, 1.1 eq) to the solution. Rationale: A slight excess of the hydrazide ensures complete consumption of the dicarbonyl precursor. c. Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. After completion, allow the reaction mixture to cool to room temperature and pour it into 100 mL of ice-cold water. e. Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 6-(4-chlorophenyl)-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one.

  • S-Methylation: a. To a solution of the 3-thioxo intermediate (5 mmol) in 25 mL of DMF, add potassium carbonate (7.5 mmol, 1.5 eq). Rationale: K₂CO₃ is a suitable base to deprotonate the thione, forming the thiolate anion without hydrolyzing other functional groups. b. Stir the suspension at room temperature for 15 minutes. c. Add methyl iodide (6 mmol, 1.2 eq) dropwise. Caution: Methyl iodide is toxic and volatile. Handle in a fume hood. d. Continue stirring at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed. e. Pour the reaction mixture into 100 mL of cold water. f. Collect the precipitate by vacuum filtration, wash with water, and dry. g. Recrystallize the crude product from ethanol to obtain pure 6-(4-chlorophenyl)-3-(methylthio)-1,2,4-triazine.

  • Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected ¹H NMR spectrum should show a singlet for the S-CH₃ protons around δ 2.7-2.8 ppm.[8]

Pharmacological Profile and Structure-Activity Relationships (SAR)

The this compound scaffold has been extensively explored for a variety of therapeutic applications. The substituents at the C5 and C6 positions play a crucial role in determining the specific biological activity and potency.

Anticancer Activity

Derivatives of this class have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.[9][10]

  • Mechanism of Action: The anticancer effects are often multi-targeted. Some derivatives function as potent inhibitors of key signaling proteins like c-Met kinase, a receptor tyrosine kinase whose over-activation is implicated in various tumors.[8] Others have been identified as inhibitors of purine nucleoside phosphorylase, an enzyme involved in nucleotide metabolism.[11]

  • Structure-Activity Relationship:

    • C5/C6 Substituents: The nature of the aryl or alkyl groups at the C5 and C6 positions is critical. For instance, in a series of c-Met kinase inhibitors, aryl groups at the C6 position were essential for activity.[8] Compounds with a 4-chlorophenyl or p-tolyl group at C6 displayed potent inhibition.

    • Fused Systems: Fusing the triazine ring with other heterocyclic systems, such as pyrazole or tetrazole, has led to compounds with promising anticancer properties.[10]

Compound Analogue Cancer Cell Line Activity (IC₅₀ / GI₅₀) Reference
6-Aryl-3-(methylthio)-1,2,4-triazineHepG2 (Liver)0.71 µM - 0.74 µM[8]
Fused Pyrazolo[4,3-e]triazineVariousPotent Kinase Inhibition[11]
1,2,4-Triazine-Sulfonamide HybridDLD-1 (Colon)IC₅₀ = 1.7 µM[10]
Thiazole-Triazine HybridA549 (Lung)High Apoptotic Activity[12]
Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown promise in this area.[3][6]

  • Mechanism of Action: In fungi, a key target is Lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis. In silico studies suggest that the 1,2,4-triazine core can effectively bind to the active site of this enzyme, disrupting fungal cell membrane integrity.[13]

  • Structure-Activity Relationship:

    • The presence of a bulky group, such as a tert-butyl moiety, at the C6 position has been associated with good antimicrobial activity.[3]

    • Combining the triazine core with other antimicrobial pharmacophores like thiadiazole has resulted in hybrid molecules with enhanced activity against both Gram-positive and Gram-negative bacteria.[3]

Compound Analogue Microorganism Activity (MIC) Reference
4-amino-6-(tert-butyl)-3-(methylthio) derivativeGram (+/-) bacteria6.25-12.5 µg/mL[1][3]
bis-1,2,4-triazole derivativeEnterococcus faecalis15.6 µg/mL[14]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but often come with gastrointestinal side effects. Certain this compound derivatives have been investigated as non-acidic NSAIDs with potentially improved safety profiles.[15]

  • Mechanism of Action: A primary mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. Several 5-Aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazine derivatives have shown potent and selective COX-2 inhibition, comparable to the commercial drug celecoxib.[2]

  • Structure-Activity Relationship:

    • A 5-aryl group (e.g., 4-chlorophenyl) and a 6-(4-methylsulfonyl)phenyl group were identified as key features for potent and selective COX-2 inhibition.[2] The 3-methylthio group was also crucial for this activity.

Antiviral and Antimalarial Activity

The structural versatility of the triazine core has also been leveraged to develop agents against viral and parasitic infections.[16][17][18]

  • Antiviral Activity: The 1,2,4-triazine ring can act as a bioisostere of amide or ester groups, enabling it to mimic natural substrates and inhibit viral enzymes. Derivatives have been studied for activity against a range of viruses, including vaccinia virus and HIV.[16][19]

  • Antimalarial Activity: Dimeric forms of 3-alkylthio-1,2,4-triazines have been found to be highly toxic to Plasmodium falciparum, the parasite responsible for malaria, with potent activity in the single-digit nanomolar range and high selectivity over mammalian cells.[20]

Drug Discovery Workflow and Key Assays

Developing a lead compound from a library of this compound derivatives requires a systematic screening cascade.

Screening_Cascade cluster_workflow Drug Discovery Workflow Library Compound Library (3-Methylthio-1,2,4-triazines) Primary_Screen Primary Screening (e.g., High-Throughput Cell Viability Assay) Library->Primary_Screen Dose_Response Dose-Response & IC50 (e.g., MTT Assay) Primary_Screen->Dose_Response Active 'Hits' Secondary_Screen Secondary Screening (Target-Based Assays, e.g., Kinase Inhibition) Dose_Response->Secondary_Screen Selectivity Selectivity Profiling (vs. Normal Cells, Related Targets) Secondary_Screen->Selectivity ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Permeability, Cytotoxicity) Selectivity->ADME_Tox Confirmed 'Hits' Lead_Opt Lead Optimization (SAR-guided Synthesis) ADME_Tox->Lead_Opt Lead Candidates

Sources

The Biological Versatility of the 3-Methylthio-1,2,4-triazine Scaffold: From Crop Protection to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal and agricultural chemistry, renowned for its broad spectrum of biological activities.[1][2][3] The introduction of a methylthio group at the C3 position creates a key intermediate, 3-methylthio-1,2,4-triazine, which serves as a versatile building block for a vast array of derivatives with potent and diverse pharmacological profiles.[4] This guide provides a comprehensive technical overview of the biological activities associated with this scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the primary applications—herbicidal, anticancer, antimicrobial, and anti-inflammatory—exploring the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation.

The this compound Core: A Privileged Synthetic Intermediate

The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms.[5] The methylthio (-SCH₃) group at the 3-position is of particular synthetic importance. The sulfur-linked methyl group can be easily displaced or modified, such as through oxidation to a more reactive methylsulfonyl group, providing a strategic handle for nucleophilic substitution.[4] This reactivity allows for the facile introduction of various substituents, enabling the generation of large chemical libraries for biological screening. The synthesis of the core scaffold often involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide, such as thiosemicarbazide.[5][6][7]

Below is a generalized workflow for the synthesis and derivatization of the this compound core, which forms the basis for many of the compounds discussed in this guide.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Derivatization Pathways A 1,2-Dicarbonyl (e.g., Benzil) C Condensation Cyclization A->C B Thiosemicarbazide B->C D 3-Thioxo-1,2,4-triazin-5-one C->D E Methylation (e.g., CH3I) D->E F 3-Methylthio-1,2,4-triazin-5-one (Core Scaffold) E->F G Oxidation (e.g., m-CPBA) -> 3-Methylsulfonyl F->G H Nucleophilic Substitution (Amines, Alcohols, etc.) G->H I Diverse Biologically Active Derivatives H->I

Figure 1: General synthetic workflow for this compound derivatives.

Herbicidal Activity: The Cornerstone Application

Historically, the most significant application of 1,2,4-triazine derivatives has been in agriculture as herbicides.[8][9] Compounds like metribuzin [4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one] are prime examples of the commercial success of this chemical class.

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for triazine herbicides is the inhibition of photosynthesis.[8] Specifically, they target the Photosystem II (PSII) complex located within the thylakoid membranes of chloroplasts.[10]

  • Binding Site: The triazine molecule binds to a specific niche on the D1 protein subunit of the PSII reaction center.[10]

  • Electron Transport Disruption: This binding physically blocks the mobile electron carrier, plastoquinone (Q₈), from docking at its binding site.[10]

  • Photosynthesis Halt: The blockage of electron flow from Qₐ to Q₈ halts the entire photosynthetic electron transport chain, stopping the production of ATP and NADPH required for carbon fixation.[8]

  • Oxidative Stress: The stalled electron flow leads to the formation of highly reactive oxygen species (ROS), which cause rapid lipid peroxidation and chlorophyll destruction, leading to the characteristic symptoms of chlorosis (yellowing) and eventual plant death.[8]

G Electron Transport Chain HALTED cluster_PSII Photosystem II (PSII) on Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB_Site QB Binding Site on D1 Protein QA->QB_Site e- Triazine This compound Herbicide Triazine->QB_Site Binds & Blocks

Figure 2: Mechanism of PSII inhibition by 1,2,4-triazine herbicides.

Structure-Activity Relationship (SAR) and Selectivity

Selectivity, the ability of a herbicide to kill weeds without harming crops, is crucial. For triazines, this is largely metabolic.[8] Resistant plants, like corn, possess enzymes (e.g., glutathione S-transferases) that rapidly metabolize and detoxify the herbicide molecule, often through hydroxylation or conjugation with glutathione, rendering it inactive.[8] Susceptible weeds lack these efficient metabolic pathways.

Experimental Protocol: Chlorophyll Fluorescence Assay for PSII Inhibition

This protocol provides a rapid and non-invasive method to assess the inhibitory effect of test compounds on PSII activity in living plant tissue. The principle is that blocking electron transport at PSII causes a significant increase in chlorophyll fluorescence.

Protocol: Measurement of Fv/Fm

  • Plant Material: Use young, healthy leaves of a susceptible plant species (e.g., Lemna minor or mustard seedlings).

  • Compound Application: Prepare serial dilutions of the test this compound derivative in a suitable solvent (e.g., DMSO) and dilute into a buffer or growth medium. Incubate the plant material with the compounds for a defined period (e.g., 24 hours). Include a solvent-only control.

  • Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20 minutes. This ensures all PSII reaction centers are "open" (oxidized).

  • Measurement: Use a pulse-amplitude modulation (PAM) fluorometer.

    • Measure the minimal fluorescence (F₀) by applying a weak measuring light.

    • Apply a short, saturating pulse of high-intensity light (e.g., >3000 µmol m⁻² s⁻¹) to measure the maximum fluorescence (Fₘ). This pulse transiently closes all PSII reaction centers.

  • Calculation: The maximum quantum yield of PSII is calculated as Fv/Fm = (Fₘ - F₀) / Fₘ.

  • Interpretation: A decrease in the Fv/Fm ratio in treated leaves compared to the control indicates damage to or inhibition of PSII, a hallmark of triazine herbicide activity. Data can be used to calculate an IC₅₀ value.

Anticancer and Antitumor Activity

The 1,2,4-triazine scaffold is a prominent feature in many compounds investigated for their antiproliferative properties.[2][11][12] Derivatives of this compound have shown efficacy against a range of human cancer cell lines.[13]

Mechanisms of Action

Unlike the singular mechanism in herbicides, the anticancer effects of triazines are diverse and often target multiple cellular pathways:

  • Enzyme Inhibition: Certain derivatives act as potent inhibitors of kinases involved in cell growth signaling pathways (e.g., PI3K/mTOR).[14]

  • Apoptosis Induction: Many active compounds trigger programmed cell death (apoptosis) in cancer cells. For example, compound 3b (bearing a 6-methylbenzothiazole moiety) was identified as a potent antitumor agent that induced high levels of apoptosis in lung adenocarcinoma cells (A549).[11]

  • Cytotoxicity: Some derivatives exhibit general cytotoxic effects, inhibiting the growth of cancer cells at low concentrations.[13][15] For instance, certain methyl-nitro-imidazole-triazine derivatives were shown to inhibit sarcoma 180 growth by 75% in vivo.[13]

Data on Anticancer Activity

The following table summarizes the activity of selected 1,2,4-triazine derivatives against various cancer cell lines.

Compound Class/DerivativeTarget Cell LineActivity MetricReported ValueReference
Methyl-nitro-imidazole-triazinesSarcoma 180 (in vivo)% Growth Inhibition75% at 50-100 mg/kg[13]
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(6-methylbenzothiazol-2-yl)acetamide (3b)A549 (Lung)IC₅₀< 2 µM[11]
Fused Triazine Derivative 4c HepG2 (Liver)IC₅₀7.3 ± 0.6 µM[15]
Fused Triazine Derivative 7b MCF-7 (Breast)IC₅₀8.1 ± 0.7 µM[15]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable method for determining drug-induced cytotoxicity based on the measurement of total cellular protein content. It is a self-validating system as the staining is stoichiometric and independent of cell metabolic state.

  • Cell Plating: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds (solubilized in DMSO and diluted in media) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and media components. Air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is directly proportional to the number of living cells. Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Antimicrobial and Antiviral Activities

The 1,2,4-triazine scaffold is a versatile platform for developing agents against infectious diseases.[2][16]

Antibacterial and Antifungal Activity

Numerous this compound derivatives and related compounds have been synthesized and evaluated for their antimicrobial properties.[17][18] They have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[13][16][18] For example, some 3-thio-1,2,4-triazine derivatives inhibit the growth of Gram-positive bacteria and fungi at concentrations of 5-20 µg/ml.[13] Fused triazine systems have also demonstrated potent antibacterial activity, with some compounds showing potencies comparable to ampicillin.[19]

Antiviral Activity

Derivatives of the 1,2,4-triazine core have been screened for activity against a broad spectrum of DNA and RNA viruses.[19][20] Studies have evaluated compounds against viruses such as herpes simplex virus (HSV), influenza virus, and human enterovirus.[19][20][21] While broad-spectrum activity is rare, specific derivatives have shown promise. For instance, a fused heterobicycle 3j was found to exhibit virucidal properties against Echo-9 virus while being non-toxic to the host cells, making it a candidate for further investigation.[19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Grow the bacterial or fungal strain overnight in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

  • Controls:

    • Growth Control: Well with broth and inoculum only (no compound).

    • Sterility Control: Well with broth only (no inoculum).

    • Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).

  • Inoculation: Add the standardized inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density with a plate reader.

Other Notable Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas, primarily through enzyme inhibition.

  • Anti-inflammatory Activity (COX-2 Inhibition): A series of 5-Aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazine derivatives were synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes. Several compounds showed strong and selective inhibition of COX-2, with IC₅₀ values in the nanomolar range, comparable to the commercial drug Celecoxib.[22] This suggests potential as a new class of anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

  • α-Glucosidase Inhibition: Novel 1,2,4-triazine derivatives bearing a carbazole moiety were found to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. The most active compound, 7k , exhibited an IC₅₀ value of 4.27 µM, significantly more potent than the standard drug acarbose, indicating potential for developing new anti-diabetic agents.[23]

  • Antimalarial Activity: Dimeric 3-alkylthio-1,2,4-triazine compounds have been discovered to be highly potent against Plasmodium falciparum, the parasite responsible for malaria.[24] These compounds showed activity in the single-digit nanomolar range and were equally effective against chloroquine-resistant strains, highlighting a promising avenue for new antimalarial drug discovery.[24]

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of heterocyclic chemistry in generating functional molecules with profound biological impact. From its well-established role in protecting crops through potent herbicidal action to its emerging potential in human health as anticancer, antimicrobial, and anti-inflammatory agents, this core structure remains a focal point of intense research. The synthetic tractability of the 3-methylthio group allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring novel therapeutic targets, and developing hybrid molecules that combine the triazine core with other pharmacophores to tackle challenges like drug resistance.[12] The continued exploration of this versatile scaffold holds significant promise for addressing critical needs in both agriculture and medicine.

References

  • Synthesis and biological evaluation of novel 1,2,4-triazine derivatives bearing carbazole moiety as potent α-glucosidase inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters.
  • Antiviral Activity Evaluation of Pyrazolo[4,3-e][5][21][24]triazines. (2010). [Source Not Specified].
  • An extensive review on 1,2,3 and 1,2,4-triazines scaffold-valuable leadmolecules with potent and diverse pharmacological activities. [Source Not Specified].
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences.
  • 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (2017). Anticancer Agents in Medicinal Chemistry.
  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (2021). Mini-Reviews in Organic Chemistry.
  • Triazine herbicides. ChemicalBook.
  • Antitumor properties of selected 1,2,4-triazine derivatives. (1980). Archivum Immunologiae et Therapiae Experimentalis.
  • Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review. [Source Not Specified].
  • Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters. (2007). [Source Not Specified].
  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. (2008). Oriental Journal of Chemistry.
  • Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review. Scilit.
  • Synthesis and antiviral activity of 1,2,4-triazine derivatives. Semantic Scholar.
  • Bioactive Pyrrolo[2,1-f][5][21][24]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI.
  • Antiviral activity of 1,2,4-triazole derivatives (microreview). (2021). Chemistry of Heterocyclic Compounds.
  • The Mode of Action of Triazine Herbicides in Plants. ResearchGate.
  • Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents. ResearchGate.
  • Triazine Pesticides: Benefits, Risks, Alternatives. (2024). TEAMChem.
  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. [Source Not Specified].
  • Effects of triazine herbicides on the physiology of plants. OUCI.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. [Source Not Specified].
  • Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. (2025). Scientific Reports.
  • 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-. Benchchem.
  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry.
  • Role of uncondensed 1,2,4-triazine derivatives as biocidal plant protection agents--a review. (2001). Die Pharmazie.
  • 3-alkylthio-1,2,4-triazine dimers with potent antimalarial activity. (2010). Bioorganic & Medicinal Chemistry Letters.
  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. (2022). Archiv der Pharmazie.
  • Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. SciSpace.
  • Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. (2011). International Journal of Cancer Research.
  • Triazine derivatives with different anticancer activity mechanisms. ResearchGate.
  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Source Not Specified].
  • Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate.
  • Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][5][21][24]- triazolo[1,5-a]quinazoline Derivatives. [Source Not Specified].

Sources

The Versatility of 3-Methylthio-1,2,4-triazine: A Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Among its many derivatives, 3-methylthio-1,2,4-triazine has emerged as a particularly versatile and valuable building block. Its strategic placement of a reactive methylthio group on an electron-deficient triazine ring provides a powerful handle for synthetic chemists to introduce a wide array of functionalities. This technical guide delves into the synthesis, key chemical transformations, and broad-ranging applications of this compound, with a particular focus on its role in the development of targeted therapeutics, including potent c-Met kinase inhibitors. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities.

Introduction: The Strategic Importance of the 1,2,4-Triazine Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-containing heterocycles are of particular significance.[1][2] The 1,2,4-triazine ring system, an aromatic six-membered ring with three nitrogen atoms, has garnered considerable attention due to its broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5][6] The inherent electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack, a characteristic that is pivotal to its utility as a synthetic intermediate.

The introduction of a methylthio (-SCH3) group at the 3-position of the 1,2,4-triazine ring creates a uniquely reactive and versatile building block. This group can be readily modified, serving as a linchpin for the construction of more complex molecular architectures. This guide will explore the fundamental chemistry of this compound and showcase its application in the synthesis of biologically active molecules.

Synthesis of the this compound Scaffold

The most common and practical approach to the synthesis of 3-methylthio-1,2,4-triazines begins with the construction of a 3-thioxo-1,2,4-triazin-5-one precursor. This is typically achieved through the condensation of an α-keto acid or a related derivative with thiosemicarbazide.[2][7]

Formation of the 3-Thioxo-1,2,4-triazin-5-one Core

The reaction of an α-keto acid, such as pyruvic acid, with thiosemicarbazide in a suitable solvent system, often with acid or base catalysis, leads to the formation of the 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one ring system.[8][9] This cyclization reaction is a robust and high-yielding process.

Caption: General synthesis of the 3-thioxo-1,2,4-triazin-5-one core.

S-Methylation to Yield this compound

The subsequent S-methylation of the thione group is a straightforward and efficient transformation. Treatment of the 3-thioxo-1,2,4-triazin-5-one with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydroxide or potassium carbonate, readily affords the desired this compound derivative.[2]

Experimental Protocol: Synthesis of 6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

  • Dissolution: Dissolve 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1.0 eq) in a suitable solvent such as aqueous methanol containing sodium hydroxide (1.1 eq).

  • Methylation: Cool the solution in an ice bath and add methyl iodide (1.2 eq) dropwise while maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Key Chemical Transformations and Mechanistic Insights

The synthetic utility of this compound lies in the reactivity of both the triazine ring and the methylthio substituent.

Nucleophilic Aromatic Substitution (SNAr) on the Triazine Ring

The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The positions on the ring are activated towards nucleophilic attack, and the presence of a good leaving group is crucial for this reaction to proceed. While the methylthio group itself is not an ideal leaving group, its oxidation to a methylsulfonyl group dramatically enhances its lability.

Caption: General mechanism of SNAr on a 3-methylsulfonyl-1,2,4-triazine.

Oxidation of the Methylthio Group: A Gateway to Enhanced Reactivity

The oxidation of the 3-methylthio group to a 3-methylsulfinyl or, more commonly, a 3-methylsulfonyl group is a key strategic step in many synthetic routes. This transformation converts the sulfur substituent into an excellent leaving group, thereby activating the 3-position for nucleophilic displacement. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).

Experimental Protocol: Oxidation of 3-(Methylthio)-6-aryl-1,2,4-triazine

  • Suspension: Suspend the 3-(methylthio)-6-aryl-1,2,4-triazine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Oxidation: Add potassium peroxymonosulfate (Oxone®) (2.2 eq) portion-wise at room temperature.

  • Monitoring: Stir the reaction mixture vigorously and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, partially concentrate the reaction mixture in vacuo. The resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Displacement of the Methylsulfonyl Group

Once oxidized, the 3-methylsulfonyl group can be readily displaced by a wide variety of nucleophiles, including amines, hydrazines, alcohols, and thiols. This reaction is the cornerstone of the synthetic versatility of the this compound building block, allowing for the introduction of diverse side chains and the construction of extensive compound libraries.

Experimental Protocol: Synthesis of 3-Hydrazinyl-6-aryl-1,2,4-triazine

  • Suspension: Suspend the 3-(methylsulfonyl)-6-aryl-1,2,4-triazine (1.0 eq) in THF.

  • Nucleophilic Displacement: Add hydrazine monohydrate (5.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Precipitation: The product typically precipitates from the reaction mixture.

  • Isolation: Collect the solid product by filtration and wash with a small amount of cold THF.

  • Drying: Dry the product under vacuum.

Applications in Drug Discovery: A Focus on c-Met Kinase Inhibitors

The this compound scaffold has been extensively utilized in the development of novel therapeutic agents. A particularly prominent area of application is in the design of c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Its dysregulation is implicated in the progression of numerous cancers, making it an attractive target for cancer therapy.[10][11]

The 1,2,4-triazine core serves as an effective hinge-binding motif, interacting with the backbone of the c-Met kinase active site. The substituent at the 3-position, introduced via the chemistry described above, can be tailored to occupy the solvent-exposed region and make additional interactions, thereby enhancing potency and selectivity.[12][13]

Case Study: Development of Triazolotriazines as c-Met Inhibitors

In a notable example, researchers developed a series of[3][4][6]triazolo[4,3-b][3][4][6]triazine derivatives as potent c-Met kinase inhibitors. The synthesis commenced with 3-(methylthio)-6-aryl-1,2,4-triazines, which were oxidized to the corresponding sulfones. Subsequent displacement with hydrazine, followed by cyclization with an appropriate reagent, afforded the final triazolotriazine scaffold.

Caption: Synthetic strategy for triazolotriazine-based c-Met inhibitors.

This strategic approach has led to the discovery of compounds with nanomolar potency against c-Met kinase and significant anti-proliferative activity in cancer cell lines.[10][11][14]

Table 1: Representative c-Met Kinase Inhibitors Derived from 1,2,4-Triazines

Compound IDCore StructureKey Substituentsc-Met IC50 (nM)Reference
10b [3][4][6]Triazolo[4,3-b][3][4][6]triazine6-phenyl, 3-(thiomethylpyridine)4.6[10]
Compound 3d 1,2,4-Triazine6-aryl, 3-(mercaptopurine)2710[11]
Capmatinib 1,2,4-Triazine derivativeImidazo[1,2-b]pyridazine core0.8[14]

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and the tunable reactivity of the methylthio group, particularly after oxidation, provide a robust platform for the construction of diverse and complex molecular architectures. The successful application of this scaffold in the development of potent c-Met kinase inhibitors underscores its significance in the quest for novel targeted therapies for cancer and other diseases. As the demand for new and effective therapeutic agents continues to grow, the strategic utilization of such privileged scaffolds will undoubtedly remain a cornerstone of successful drug discovery programs.

References

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (2021). Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]
  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (2021). Mini-Reviews in Organic Chemistry. [Link]
  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (2021). Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]
  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (2021). Mini-Reviews in Organic Chemistry. [Link]
  • Triazines – A comprehensive review of their synthesis and diverse biological importance. (2017). Journal of Chemical and Pharmaceutical Research, 9(5), 291-300. [Link]
  • Phenanthrotriazine Derivatives Containing Arylidine Hydrazone Moieties as Novel Potential c-Met Inhibitors with Anticancer Effect. (2021). Molecules, 26(16), 4983. [Link]
  • Representative c-Met inhibitors and our previously reported c-Met... - ResearchGate. (n.d.).
  • Design, synthesis and molecular modeling studies of new series of antitumor 1,2,4-triazines with potential c-Met kinase inhibitory activity. (2018). Bioorganic Chemistry, 76, 266-276. [Link]
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). International Journal of Organic Chemistry, 8(2), 191-200. [Link]
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. (2016). Acta Poloniae Pharmaceutica, 73(1), 79-92. [Link]
  • Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. (2020). Molecules, 25(21), 5038. [Link]
  • synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6. (2016). Acta Poloniae Pharmaceutica, 73(1), 79-92. [Link]
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). International Journal of Organic Chemistry, 8, 191-200. [Link]
  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023). ACS Omega, 8(13), 12047-12056. [Link]
  • Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. (2017). ACS Medicinal Chemistry Letters, 8(10), 1046-1051. [Link]

Sources

The 3-Methylthio-1,2,4-triazine Scaffold: A Versatile Heterocycle for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. The strategic introduction of a methylthio group at the 3-position of this ring system imparts unique physicochemical properties and serves as a versatile synthetic handle for further molecular elaboration. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and burgeoning applications of 3-methylthio-1,2,4-triazine derivatives in drug discovery. We will delve into the critical role of this scaffold in the development of targeted therapies, particularly in oncology and inflammatory diseases, while also exploring its potential in combating infectious diseases. This document is intended to be a valuable resource for researchers and drug development professionals, offering insights into the structure-activity relationships, mechanisms of action, and experimental protocols that underpin the therapeutic promise of this remarkable molecular framework.

Introduction: The Strategic Importance of the this compound Moiety

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-containing heterocycles are particularly prominent. Among these, the 1,2,4-triazine ring system has emerged as a key player, with its derivatives exhibiting a diverse array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The unique arrangement of nitrogen atoms in the 1,2,4-triazine ring creates a distinct electronic profile, influencing its ability to interact with biological targets.

The introduction of a methylthio (-SCH3) group at the 3-position of the 1,2,4-triazine ring is a pivotal modification that significantly enhances its utility in medicinal chemistry. This substitution offers several key advantages:

  • Modulation of Physicochemical Properties: The lipophilic nature of the methylthio group can influence the compound's solubility, permeability, and metabolic stability, all critical parameters in drug design.

  • A Versatile Synthetic Handle: The methylthio group is an excellent leaving group, allowing for facile nucleophilic substitution reactions. This provides a straightforward avenue for introducing a wide variety of substituents at the 3-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Direct Biological Interactions: The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to binding affinity and selectivity.

This guide will explore the multifaceted nature of the this compound scaffold, from its fundamental synthesis to its application in cutting-edge drug discovery programs.

Synthesis of the this compound Core

The synthesis of the this compound core and its derivatives can be achieved through several reliable synthetic routes. A common and effective strategy involves the cyclocondensation of a 1,2-dicarbonyl compound with thiosemicarbazide, followed by S-methylation.

General Synthetic Pathway

A widely employed method for the synthesis of 6-aryl-3-methylthio-1,2,4-triazines is outlined below. This approach is exemplified by the synthesis of c-Met kinase inhibitors.[3]

G reagents Reagents and Conditions start 1,2-Dicarbonyl Compound inter1 Thiosemicarbazone Intermediate start->inter1 Step 1 inter2 3-Thioxo-1,2,4-triazine inter1->inter2 Cyclization final This compound inter2->final Step 2 step1_reagents Thiosemicarbazide, PTSA, Ethanol, rt step2_reagents Methyl Iodide, Base, Acetic Acid, 60°C

Caption: General synthetic scheme for 3-methylthio-1,2,4-triazines.

Detailed Experimental Protocol: Synthesis of 6-Aryl-3-methylthio-1,2,4-triazines

The following protocol is a representative example for the synthesis of 6-aryl-3-methylthio-1,2,4-triazines, adapted from the literature.[3]

Step 1: Formation of the Thiosemicarbazone Intermediate

  • To a solution of the appropriate 2,2-diethoxy-1-arylethanone (1.0 equiv.) in absolute ethanol, add p-toluenesulfonic acid (PTSA) (0.05 equiv.) and thiosemicarbazide (1.0 equiv.).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Cyclization and S-Methylation

  • To the reaction mixture from Step 1, add methyl iodide (1.1 equiv.).

  • Add acetic acid and heat the mixture at 60°C overnight with stirring.

  • Concentrate the resulting solution under vacuum.

  • Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., chloroform or a gradient of ethyl acetate in chloroform) to afford the desired 3-(methylthio)-6-aryl-1,2,4-triazine.

Characterization: The final products are typically characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Applications in Medicinal Chemistry

The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across multiple disease areas.

Anticancer Activity: Targeting Kinase Signaling Pathways

One of the most significant applications of this compound derivatives is in the development of kinase inhibitors for cancer therapy.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are frequently dysregulated in various human cancers, playing a crucial role in tumor growth, invasion, and metastasis.[3] This makes c-Met a prime target for anticancer drug development.

Several studies have reported the design and synthesis of potent c-Met inhibitors based on the this compound scaffold. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and blocking its phosphorylation and downstream signaling.

G cluster_downstream Downstream Signaling cluster_effects Cellular Effects HGF HGF cMet c-Met Receptor HGF->cMet binds P P cMet->P Autophosphorylation Triazine This compound Inhibitor Triazine->cMet inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway P->PI3K_AKT STAT JAK-STAT Pathway P->STAT Invasion Invasion P->Invasion Angiogenesis Angiogenesis P->Angiogenesis Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival STAT->Proliferation G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (COX-2, Cytokines) Nucleus->Proinflammatory_Genes activates Inflammation Inflammation Proinflammatory_Genes->Inflammation Triazine This compound Derivative Triazine->IKK inhibits? Triazine->NFkB inhibits?

Caption: Potential modulation of the NF-κB signaling pathway.

SAR Insights for Anti-inflammatory Activity:

Research into a series of 3-methylthio-1,2,4-triazines and their alkoxy and aryloxy analogs has revealed key structural features for anti-inflammatory efficacy. [4]

Position/Modification Observation Implication
3-Substituent The 3-methylthio group itself confers good activity. Replacement with small alkoxy groups can maintain or slightly improve activity. The nature of the substituent at the 3-position is critical for anti-inflammatory effects.
5- and 6-Substituents A variety of aryl and alkyl groups at these positions have been explored, with their nature significantly impacting potency and toxicity. These positions are key for modulating the overall pharmacological profile of the compounds.

| Overall Lipophilicity | A balance of lipophilicity is crucial for optimal activity and reduced toxicity. | Highly lipophilic compounds may exhibit increased toxicity. |

Several compounds from these studies have demonstrated anti-inflammatory activity comparable to the standard drug, indomethacin, in preclinical models of inflammation. [4]

Antimicrobial and Antiviral Potential

The 1,2,4-triazine scaffold is also a promising platform for the development of agents to combat infectious diseases.

Antimicrobial Activity:

Derivatives of 1,2,4-triazines, including those with a 3-thioxo or 3-methylthio group, have been synthesized and evaluated for their antibacterial and antifungal properties. [5][6][7]The mechanism of action is often not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Some novel 1,2,4-triazine derivatives have shown significant antimicrobial activity against a range of pathogenic bacteria. [8] Antiviral Activity:

The 1,2,4-triazine nucleus is present in some compounds with reported antiviral activity. [9]While specific studies on 3-methylthio-1,2,4-triazines against a broad range of viruses are still emerging, the structural similarity to other antiviral nucleoside analogs suggests this is a promising area for future investigation. The development of 1,2,4-triazole derivatives, a closely related heterocycle, has yielded compounds with activity against viruses such as influenza and herpes simplex virus. [10][11]

Physicochemical Properties and ADME/Tox Considerations

For any chemical scaffold to be successfully developed into a drug, a thorough understanding of its physicochemical properties and its absorption, distribution, metabolism, and excretion (ADME) and toxicity profiles is essential.

Physicochemical Properties of the Core Scaffold:

The parent this compound is a solid with a molecular weight of approximately 127.17 g/mol . The introduction of various substituents at the 5- and 6-positions will significantly alter properties such as melting point, solubility, and lipophilicity (LogP).

ADME/Tox Profile:

  • Metabolism: The methylthio group can be susceptible to oxidation to the corresponding sulfoxide and sulfone, which can in turn be further metabolized. The metabolic stability of the triazine ring itself can be influenced by the nature of its substituents.

  • Toxicity: As with any class of compounds, toxicity is a key consideration. Studies on anti-inflammatory 3-methylthio-1,2,4-triazines have included assessments of acute toxicity (LD50) and neurotoxicity to guide the selection of candidates with a favorable therapeutic window. [4]In silico ADMET prediction tools can be valuable in the early stages of discovery to flag potential liabilities.

Future Directions and Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new medicines. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry.

Future research in this area should focus on:

  • Exploration of New Therapeutic Targets: While significant progress has been made in oncology and inflammation, the full therapeutic potential of this scaffold is likely yet to be realized. Systematic screening against a broader range of biological targets could uncover novel applications.

  • Structure-Based Drug Design: As more crystal structures of this compound derivatives in complex with their protein targets become available, structure-based design approaches will enable the rational design of more potent and selective inhibitors.

  • Optimization of ADME/Tox Properties: A greater emphasis on early-stage ADME/Tox profiling will be crucial for the successful clinical translation of compounds based on this scaffold.

  • Development of Novel Synthetic Methodologies: The discovery of new, efficient, and environmentally friendly methods for the synthesis and diversification of 3-methylthio-1,2,4-triazines will accelerate the drug discovery process.

References

  • Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines. PubMed. [Link]
  • triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR. [Link]
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. PubMed. [Link]
  • TricyclicT[3][4][5]riazine 1,4-Dioxides As Hypoxia Selective Cytotoxins.
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org. [Link]
  • (PDF) Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents.
  • Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents.
  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives.
  • Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI. [Link]
  • Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors.
  • Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Deriv
  • [image] Antiviral activity of 1,2,4-triazole deriv
  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. PMC - PubMed Central. [Link]
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. [Link]
  • 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]
  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. [Link]
  • An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. PubMed. [Link]
  • Piperazine derivatives as antiviral agents with increased therapeutic activity.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones-Antiviral and Anti-Infective Drugs. PubMed. [Link]
  • Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus. Future Medicine. [Link]
  • Optimization of triazine nitriles as rhodesain inhibitors: structure-activity relationships, bioisosteric imidazopyridine nitriles, and X-ray crystal structure analysis with human c
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents.
  • Synthesis and Biological Activities of 1,2,4-Triazine Deriv
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
  • QSAR, ADMET, molecular docking, and dynamics studies of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy. PMC - PubMed Central. [Link]
  • (PDF) Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Methylthio-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthio-1,2,4-triazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of novel therapeutic agents. Its unique chemical structure allows for diverse functionalization, leading to the exploration of its potential in various pharmacological applications, including as an anti-inflammatory and antimalarial agent.[1][2] However, inherent to its chemical reactivity and biological activity are potential hazards that necessitate a comprehensive understanding of its safety profile and the implementation of rigorous handling protocols. This guide provides an in-depth technical overview of the safety and handling precautions for this compound, designed to empower researchers with the knowledge to mitigate risks and ensure a safe laboratory environment.

Section 1: Hazard Identification and GHS Classification

A thorough understanding of the potential hazards associated with this compound is the foundation of safe handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.

Based on available data, this compound is classified as a hazardous substance. The primary routes of exposure and associated health effects are summarized below. It is crucial to note that the GHS classification percentages indicate the prevalence of that classification across different data sources.[3]

GHS Hazard Summary
Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4][5]
Acute Toxicity, DermalCategory 4 (33.3%)H312: Harmful in contact with skin[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3][5]
Acute Toxicity, InhalationCategory 4 (33.3%)H332: Harmful if inhaled[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][5]

GHS Pictograms:

The following pictograms are associated with the hazards of this compound:[6]

  • GHS07: Exclamation Mark (indicates skin and eye irritation, harmful if swallowed, and may cause respiratory irritation)

Section 2: Physicochemical Properties and Reactivity Profile

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

PropertyValueSource
Molecular Formula C₄H₅N₃S[3][4][6]
Molecular Weight 127.17 g/mol [3][4][6]
Physical State Solid[7]
Melting Point 33 °C[7]
Boiling Point 275.8±23.0 °C (Predicted)[7]
Density 1.28±0.1 g/cm³ (Predicted)[7]
Reactivity and Stability
  • Stability: Stable under recommended storage conditions.[8]

  • Conditions to Avoid: Avoid dust formation, and keep away from heat and sources of ignition.[5][9]

  • Incompatible Materials: Strong oxidizing agents.[10]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[10][11]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, stringent exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound. Engineering controls, such as working in a certified chemical fume hood, are the first line of defense.[12][13]

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[10][13][14]To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, 11-13 mil thickness).[8][13]To prevent skin contact, which can cause irritation and potential systemic toxicity. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[11][14]
Skin and Body Protection Laboratory coat or chemical-resistant apron.[10][13]To protect against skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling large quantities or in a poorly ventilated area.[13][15]To prevent inhalation of dust or vapors, which can cause respiratory irritation and may be harmful.[3]
Hygiene Measures
  • Wash hands thoroughly after handling.[5][10][15]

  • Do not eat, drink, or smoke in the laboratory.[9]

  • Remove contaminated clothing and wash it before reuse.[10][15]

Section 4: Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols for handling, storage, and disposal is paramount to minimizing the risk of exposure and ensuring laboratory safety.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.

  • Dispensing: Handle the solid material carefully to minimize dust formation.[5][16] Use appropriate tools for transfer.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Properly dispose of all contaminated materials. Wash hands thoroughly.

Storage Protocol
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][10][15][17]

  • Keep away from incompatible materials such as strong oxidizing agents.[10]

  • Store locked up.[10][17]

Disposal Protocol
  • Dispose of contents and container to an approved waste disposal plant.[10][17]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[18]

  • Follow all federal, state, and local regulations for hazardous waste disposal. Incineration in a permitted hazardous waste incinerator is a common disposal method for such compounds.[19]

Section 5: Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial to mitigate harm.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[4][5][10]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical advice/attention if skin irritation occurs.[4][10]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][10]
Ingestion Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[4][9]
Spill Management
  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[13]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8][13]

  • Cleanup and Disposal: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[5][13]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.[13]

  • Reporting: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department in accordance with your institution's policies.[13]

Section 6: Visualizing Safety Workflows

To further clarify the safety protocols, the following diagrams illustrate key experimental and emergency workflows.

Standard Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood handle_dispense Dispense Solid (Minimize Dust) prep_fumehood->handle_dispense handle_solution Prepare Solution handle_dispense->handle_solution post_decontaminate Decontaminate Surfaces & Equipment handle_solution->post_decontaminate post_dispose Dispose of Contaminated Materials post_decontaminate->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash

Caption: Standard operating procedure for handling this compound.

Emergency Spill Response

G cluster_immediate_action Immediate Actions cluster_containment Containment & Cleanup cluster_final_steps Final Steps spill_detected Spill Detected action_evacuate Evacuate Non-Essential Personnel spill_detected->action_evacuate action_ventilate Ensure Ventilation action_evacuate->action_ventilate contain_ppe Don Appropriate PPE action_ventilate->contain_ppe contain_spill Contain Spill with Absorbent contain_ppe->contain_spill contain_collect Collect Waste contain_spill->contain_collect final_decontaminate Decontaminate Spill Area contain_collect->final_decontaminate final_report Report to Supervisor/EHS final_decontaminate->final_report

Caption: Step-by-step emergency response protocol for a spill.

Conclusion

This compound is a valuable building block in the synthesis of potentially bioactive molecules. However, its handling demands a high level of caution and adherence to rigorous safety protocols. By understanding its hazards, implementing appropriate exposure controls, and following established procedures for handling, storage, and disposal, researchers can safely harness the synthetic potential of this compound. This guide serves as a comprehensive resource to foster a culture of safety and responsibility in the laboratory.

References

  • This compound | C4H5N3S | CID 321839 - PubChem
  • Safety D
  • SAFETY D
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council
  • Safety D
  • 3-(Methylthio)-2,4-triazine 28735-21-9 - Sigma-Aldrich
  • Personal Protective Equipment for Use in Handling Hazardous Drugs
  • 28735-21-9(this compound) Product Description - ChemicalBook
  • Triazine Pesticides Standard - Safety D
  • SAFETY D
  • SAFETY D
  • Material Safety D
  • 3-(Methylthio)-as-Triazine - ChemScene
  • Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4... - PubMed
  • Pesticide Toxicity Profile: Triazine Pesticides1 - Florida Online Journals
  • Thermo Fisher Scientific Chemicals, Inc.
  • Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative - ResearchG
  • RTECS NUMBER-XY4390000-Chemical Toxicity D
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis
  • Material Safety Data Sheet - 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine, 97% - Cole-Parmer
  • CAS 28735-21-9 this compound - Alfa Chemistry
  • Chemistry of uncondensed 1,2,4-triazines, Part IV.
  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Deriv
  • Proper Disposal Procedures for Triazinetriethanol: A Guide for Labor
  • 3-alkylthio-1,2,4-triazine dimers with potent antimalarial activity - PubMed

Sources

A Technical Guide to the Solubility of 3-Methylthio-1,2,4-triazine in Common Organic Solvents for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylthio-1,2,4-triazine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4][5] Due to the limited availability of direct solubility data for this specific molecule, this paper presents a detailed analysis of the solubility of a structurally analogous compound, Metribuzin, to infer the probable solubility profile of this compound. Furthermore, this guide offers a detailed, field-proven experimental protocol for determining the precise solubility of the target compound in various organic solvents, empowering researchers to generate accurate and reliable data for their specific applications.

Introduction: The Significance of this compound in Drug Discovery

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][4] this compound (CAS No: 28735-21-9, Molecular Formula: C₄H₅N₃S) serves as a key building block in the synthesis of more complex pharmaceutical intermediates.[6][7][8][9] Understanding its solubility in common organic solvents is a critical first step in reaction design, purification, formulation, and overall process development for novel drug candidates. Solubility dictates the choice of reaction media, crystallization solvents, and has a profound impact on bioavailability and drug delivery strategies.

Predicted Solubility Profile: Insights from a Structurally Related Analog

Direct, publicly available quantitative solubility data for this compound is scarce. However, valuable insights can be gleaned from the well-documented solubility of Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-as-triazin-5(4H)-one), a widely used herbicide that shares the core this compound moiety.[10][11][12][13][14] The presence of the polar amino and carbonyl groups in Metribuzin will influence its solubility compared to this compound, but the general trends across a spectrum of organic solvents provide a strong predictive foundation.

The "like dissolves like" principle is a fundamental concept in predicting solubility.[15][16] The polarity of the solvent and the solute are key determinants of miscibility. The 1,2,4-triazine ring, with its three nitrogen atoms, imparts a degree of polarity to the molecule. The methylthio group is less polar. Therefore, this compound is expected to exhibit moderate polarity.

Table 1: Quantitative Solubility of Metribuzin in Common Organic Solvents at 20°C
SolventSolvent TypeSolubility (g/kg)
DimethylformamidePolar Aprotic1780
CyclohexanoneKetone1000
ChloroformChlorinated850
AcetoneKetone820
Ethyl AcetateEster470
MethanolPolar Protic450
DichloromethaneChlorinated333
EthanolPolar Protic190
n-ButanolPolar Protic150
TolueneAromatic Hydrocarbon120
XyleneAromatic Hydrocarbon90
n-HexaneNonpolar Aliphatic2

Data sourced from the US Environmental Protection Agency (EPA) Health Effects Support Document for Metribuzin.[10]

Interpretation for this compound:

Based on the data for Metribuzin, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like dimethylformamide and ketones such as acetone and cyclohexanone. Its solubility is likely to be moderate in alcohols like methanol and ethanol, and lower in nonpolar aromatic and aliphatic hydrocarbons such as toluene and n-hexane.

Experimental Protocol for Solubility Determination

To obtain precise and actionable solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility in a range of organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible results.

Materials and Equipment
  • This compound (purity >98%)

  • A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each selected solvent in a series of vials. The excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Phase Separation:

    • After equilibration, carefully remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant from each vial using a calibrated pipette.

    • Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) in a volumetric flask to a concentration within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Inject the calibration standards and the diluted samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Diagram of Experimental Workflow

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Equilibrate in thermostatically controlled shaker A->B 24-48 hours C Centrifuge to separate solid and liquid phases B->C D Withdraw and dilute supernatant C->D E Inject into HPLC system D->E F Determine concentration from calibration curve E->F G Calculate solubility F->G

Sources

The Convergence of Theory and Experiment: A Technical Guide to 3-Methylthio-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The strategic introduction of a methylthio group at the 3-position significantly modulates the electronic and steric properties of the triazine ring, making 3-Methylthio-1,2,4-triazine (3-MTT) a molecule of considerable interest for theoretical, computational, and drug discovery applications. This technical guide provides an in-depth exploration of 3-MTT, bridging the gap between theoretical predictions and experimental observations. We will delve into its structural characteristics, validated synthesis protocols, and the computational methodologies that enable a deeper understanding of its reactivity and potential as a pharmacophore. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a combined computational-experimental approach in the exploration of novel triazine-based therapeutics.

Introduction: The Significance of the 1,2,4-Triazine Core

The 1,2,4-triazine ring system, a six-membered aromatic heterocycle containing three nitrogen atoms, is a privileged scaffold in drug discovery.[3] Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[2][4][5][6] The asymmetric distribution of nitrogen atoms in the 1,2,4-triazine ring leads to a weaker resonance energy compared to benzene, making it more susceptible to nucleophilic substitution, a key feature for synthetic diversification.[1]

The introduction of a methylthio (-SCH3) group at the 3-position, as in this compound, serves multiple purposes. It acts as a versatile synthetic handle for further functionalization and significantly influences the molecule's electronic properties and biological interactions. Understanding the interplay between the triazine core and the methylthio substituent is paramount for designing novel derivatives with enhanced potency and selectivity.

Structural Elucidation: Where Computation Meets Reality

A foundational aspect of studying any molecule is a precise understanding of its three-dimensional structure. For this compound, a powerful synergy between X-ray crystallography and theoretical calculations has provided a highly accurate structural model.

Experimental Structure: X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule. The crystal structure of this compound has been experimentally determined, revealing key bond lengths, bond angles, and conformational preferences.[7][8] This experimental data serves as the ultimate benchmark for validating computational models.

Theoretical Structure: A Comparative Analysis

Computational chemistry offers a means to predict molecular structures and properties. The theoretical equilibrium structure of this compound has been calculated using various quantum chemical methods, and the results show a high level of agreement with the experimental X-ray data.[7] This strong correlation validates the use of computational models to explore aspects of the molecule that are not readily accessible through experimentation, such as charge distribution and the relative energies of different conformers.[7]

Four conformers corresponding to local energy minima have been identified through molecular orbital calculations, with the lowest energy conformer being the one observed in the solid state.[7]

Table 1: Comparison of Key Experimental and Theoretical Structural Parameters for this compound

ParameterExperimental (X-ray)[7]Theoretical (Calculated)[7]
C3-S Bond Length (Å)Value from sourceValue from source
S-CH3 Bond Length (Å)Value from sourceValue from source
N1-N2 Bond Length (Å)Value from sourceValue from source
C3-N2-N1 Angle (°)Value from sourceValue from source
C-S-C Angle (°)Value from sourceValue from source

Note: Specific numerical values from the primary literature should be inserted here upon direct consultation.

Synthesis and Characterization: A Practical Workflow

The synthesis of this compound and its derivatives is well-established, typically involving the cyclocondensation of a 1,2-dicarbonyl compound with an appropriate thiosemicarbazide derivative, followed by methylation.[9][10]

General Synthesis Protocol

A common synthetic route proceeds as follows:

  • Formation of 3-Thioxo-1,2,4-triazine: Reaction of a 1,2-dicarbonyl compound (e.g., glyoxal) with thiosemicarbazide in a suitable solvent (e.g., acetic acid) under reflux leads to the formation of the corresponding 3-thioxo-1,2,4-triazin-5-one.[11]

  • Methylation: The resulting thione is then methylated using an alkylating agent such as methyl iodide in the presence of a base (e.g., sodium hydroxide or sodium methoxide) to yield the 3-methylthio derivative.[9]

Synthesis_Workflow reagents1 1,2-Dicarbonyl + Thiosemicarbazide step1 Cyclocondensation reagents1->step1 intermediate 3-Thioxo-1,2,4-triazine Intermediate step1->intermediate step2 S-Methylation intermediate->step2 reagents2 Methyl Iodide + Base reagents2->step2 product This compound step2->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The synthesized compound is characterized using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the presence of the methylthio group and the overall structure of the triazine ring.[9][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups and vibrational modes within the molecule.[12][13]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.[6]

Computational Deep Dive: Methods and Applications

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and spectroscopic properties of this compound.

Core Computational Methodologies
  • Density Functional Theory (DFT): DFT is a widely used method for calculating the electronic structure of molecules.[14][15] Functionals like B3LYP are commonly employed to predict geometries, vibrational frequencies, and other properties with a good balance of accuracy and computational cost.[13][15]

  • Hartree-Fock (HF) Theory: HF is an ab initio method that provides a good starting point for more advanced calculations. It is often used in conjunction with DFT for comparative studies.[14]

  • Basis Sets: The choice of basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. Larger basis sets provide more flexibility in describing the distribution of electrons.[14]

Computational_Workflow cluster_methods Quantum Chemical Methods cluster_calculations Perform Calculations cluster_analysis Analyze Results start Define Molecular Structure (3-MTT) dft DFT (e.g., B3LYP) start->dft hf Hartree-Fock (HF) start->hf basis_set Select Basis Set (e.g., 6-311++G(d,p)) dft->basis_set hf->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift (GIAO) geom_opt->nmr_calc fmo_calc Frontier Molecular Orbitals (HOMO/LUMO) geom_opt->fmo_calc struct_params Structural Parameters (Bond Lengths, Angles) geom_opt->struct_params ir_spectra Vibrational Spectra (IR) freq_calc->ir_spectra nmr_spectra Predicted NMR Spectra nmr_calc->nmr_spectra reactivity Reactivity Indices & Electronic Properties fmo_calc->reactivity

Caption: A typical workflow for the computational study of 3-MTT.

Key Computational Analyses
  • Geometry Optimization: This calculation finds the lowest energy structure of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data.[14]

  • Vibrational Frequency Analysis: This analysis predicts the IR spectrum of the molecule, aiding in the interpretation of experimental spectra.[13]

  • NMR Chemical Shift Calculation: Using methods like Gauge-Including Atomic Orbital (GIAO), theoretical NMR chemical shifts can be calculated and compared with experimental values to confirm the structure.[14]

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[12][15]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting intermolecular interactions.[14]

Applications in Drug Development

The this compound scaffold is a promising starting point for the development of new therapeutic agents.

  • Lead Optimization: The methylthio group can be displaced by various nucleophiles, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.[4]

  • Target-Specific Design: Computational tools like molecular docking can be used to predict how 3-MTT derivatives bind to specific biological targets, such as protein kinases or enzymes.[2][11][16] This allows for the rational design of more potent and selective inhibitors. For example, derivatives of 1,2,4-triazine have been investigated as inhibitors of human D-amino acid oxidase (h-DAAO) for the treatment of schizophrenia and as c-Met kinase inhibitors for cancer therapy.[9][16]

  • Pharmacokinetic Profiling: Computational models can also predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process.[16][17]

Conclusion

This compound stands as an exemplary case of how theoretical and computational studies can complement and enhance experimental research. The strong agreement between calculated and X-ray crystal structures provides a high degree of confidence in using computational models to probe its chemical behavior.[7] Its versatile synthesis and proven biological relevance make it and its derivatives a rich area for future investigation in medicinal chemistry. By integrating the computational and experimental workflows outlined in this guide, researchers can accelerate the design and discovery of novel 1,2,4-triazine-based therapeutics.

References

  • Palmer, M. H., Parsons, S., Smith, S., Blake, A. J., & Guest, M. F. (1998). This compound: a Comparison of Experimental and Theoretical Structures.
  • Volokhov, V., et al. (2026). Quantum-Chemical Study of High-Energy Derivatives of Tris(1,2,4-Triazolo)-1,3,5-Triazines.
  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives.
  • Various Authors. (2025). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives.
  • Arshad, M., et al. (Year N/A). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]
  • Various Authors. (Year N/A). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
  • Ban, K., et al. (2010). 3-alkylthio-1,2,4-triazine dimers with potent antimalarial activity. PubMed. [Link]
  • Various Authors. (Year N/A). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed. [Link]
  • Various Authors. (Year N/A).
  • Hassanen, J. A., et al. (Year N/A). Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • PubChem. (n.d.). This compound.
  • Volokhov, V. M., et al. (2024). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines.
  • Various Authors. (Year N/A).
  • Volokhov, V. M., et al. (2024). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines.
  • Various Authors. (Year N/A). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. PubMed Central. [Link]
  • Vikas, D., et al. (2012).
  • Various Authors. (Year N/A). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative.
  • Various Authors. (Year N/A). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR. [Link]
  • Various Authors. (2012).
  • Various Authors. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]
  • Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library. [Link]
  • Various Authors. (Year N/A). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. PubMed. [Link]
  • Various Authors. (Year N/A). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC - PubMed Central. [Link]
  • Various Authors. (Year N/A). DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti-breast cancer agent. PMC - NIH. [Link]
  • Various Authors. (Year N/A). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. MDPI. [Link]
  • Various Authors. (2024). Synthesis and Reactions of 3‐Amino‐5,6‐Dimethyl‐l,2,4‐Triazine: DFT Studies, ADME Assay, and Molecular Docking on the new l,2,4‐Triazine Derivatives as Anticancer Agents.
  • Various Authors. (2023).

Sources

An In-depth Technical Guide to 3-Methylthio-1,2,4-triazine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazine scaffold is a cornerstone in heterocyclic chemistry, underpinning a vast array of compounds with significant biological activities. Among its numerous derivatives, 3-Methylthio-1,2,4-triazine stands out as a versatile intermediate and a pharmacophore of interest. This technical guide provides a comprehensive overview of the discovery, history, synthesis, chemical properties, and biological significance of this compound and its derivatives. We delve into detailed synthetic protocols, explore its diverse applications in medicinal chemistry and agrochemicals, and elucidate the mechanisms of action that drive its biological effects. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into this important class of molecules.

Introduction: The Rise of the 1,2,4-Triazine Core

The journey of the 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, began in the late 19th century. One of the earliest methods for synthesizing a related triazine system was the Bamberger triazine synthesis, initially focused on benzotriazines.[1] The synthesis of the parent, unsubstituted 1,2,4-triazine was a significant milestone achieved later, laying the groundwork for the exploration of a vast chemical space of substituted derivatives.[1]

The introduction of a methylthio group at the 3-position of the 1,2,4-triazine ring affords this compound, a compound that has garnered attention for its utility as a synthetic intermediate and for the biological activities of its derivatives.[2] This guide will explore the multifaceted nature of this compound, from its fundamental chemistry to its role in the development of novel therapeutic agents and agrochemicals.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

Table 1: Physicochemical Properties of this compound [3][4]

PropertyValue
Molecular Formula C₄H₅N₃S
Molecular Weight 127.17 g/mol
Appearance Solid (form)
CAS Number 28735-21-9
LogP 0.5935
Topological Polar Surface Area (TPSA) 38.67 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0
Rotatable Bonds 1
Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum of a 3-(methylthio)-6-aryl-1,2,4-triazine typically shows a characteristic singlet for the methylthio protons (SCH₃) at approximately δ 2.7-2.8 ppm.[5] The aromatic protons of the triazine ring and any aryl substituents will appear in the downfield region.[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon skeleton. The carbon of the methylthio group will appear in the upfield region, while the carbons of the triazine ring will be significantly downfield due to the electron-withdrawing effect of the nitrogen atoms. For instance, in related triazine structures, the ring carbons can appear at chemical shifts around 170 ppm.[6]

Mass Spectrometry: The mass spectrum of 3-(methylthio)-6-phenyl-1,2,4-triazine shows a molecular ion peak (M+) at m/z 203.1.[5] Fragmentation patterns can provide further structural information.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through several routes, most commonly involving the S-methylation of a corresponding 3-thioxo-1,2,4-triazine precursor.

General Synthetic Strategy: From 3-Thioxo-1,2,4-triazines

A prevalent method for synthesizing 3-methylthio-1,2,4-triazines involves a two-step process: the formation of the 3-thioxo-1,2,4-triazine ring system, followed by methylation of the thione group.

Synthesis_of_this compound Dicarbonyl_Compound 1,2-Dicarbonyl Compound Thioxo_Triazine 3-Thioxo-1,2,4-triazine Intermediate Dicarbonyl_Compound->Thioxo_Triazine Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thioxo_Triazine Final_Product This compound Derivative Thioxo_Triazine->Final_Product S-Methylation Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Final_Product

Caption: General synthetic route to this compound derivatives.

Detailed Experimental Protocol: Synthesis of 3-(Methylthio)-6-phenyl-1,2,4-triazine[5]

This protocol provides a representative example of the synthesis of a this compound derivative.

Step 1: Synthesis of 6-phenyl-1,2,4-triazine-3-thiol

  • A mixture of a 1,2-dicarbonyl compound (e.g., phenylglyoxal) and thiosemicarbazide is refluxed in a suitable solvent such as ethanol with a catalytic amount of acid.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 3-thioxo-1,2,4-triazine intermediate.

Step 2: Methylation to 3-(Methylthio)-6-phenyl-1,2,4-triazine

  • The 6-phenyl-1,2,4-triazine-3-thiol is dissolved in a suitable solvent like methanol or ethanol containing a base (e.g., sodium hydroxide or sodium methoxide) to form the corresponding thiolate.

  • Methyl iodide is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the pure 3-(methylthio)-6-phenyl-1,2,4-triazine.

Biological Activities and Therapeutic Potential

The 1,2,4-triazine nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives, including those with a 3-methylthio substitution, exhibit a wide range of biological activities.[7][8]

Biological_Activities Core This compound Scaffold Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Herbicidal Herbicidal Core->Herbicidal Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory Antimalarial Antimalarial Core->Antimalarial

Caption: Diverse biological activities of the this compound scaffold.

Anticancer Activity

Numerous 1,2,4-triazine derivatives have demonstrated potent anticancer activity.[1][8] The mechanism of action often involves the inhibition of various signaling pathways crucial for cancer cell proliferation and survival.[1] For instance, some triazine derivatives act as inhibitors of protein kinases, which are key regulators of cell growth and differentiation.[9] The 3-methylthio group can be a key pharmacophoric feature, contributing to the binding affinity of these compounds to their biological targets.

Antimicrobial Activity

Derivatives of 3-thioxo-1,2,4-triazines and their S-alkylated counterparts have shown promising antimicrobial activity against a range of bacteria and fungi.[7] The presence of the triazine ring and the sulfur-containing substituent are often crucial for their biological effects.

Herbicidal Activity

The 1,2,4-triazine core is found in several commercially important herbicides. A well-known example is metribuzin, which is structurally related to this compound derivatives. These herbicides typically act by inhibiting photosynthesis in susceptible plants. The methylthio group can influence the uptake, translocation, and binding of the herbicide to its target site within the plant.

Mechanism of Action

The mechanism of action of this compound derivatives is diverse and dependent on the specific substituents on the triazine ring and the biological context.

  • In Cancer: As mentioned, a primary mechanism is the inhibition of protein kinases. By binding to the ATP-binding site of these enzymes, they block the phosphorylation of downstream substrates, thereby disrupting signaling pathways that promote cancer cell growth and survival.[9]

  • As Herbicides: Triazine herbicides, including those with a methylthio group, are known to inhibit photosystem II in plants. They bind to the D1 protein of the photosystem II complex, blocking electron transport and ultimately leading to the death of the plant.

Future Perspectives and Conclusion

This compound and its derivatives continue to be a fertile ground for research in medicinal chemistry and agrochemical science. The versatility of the 1,2,4-triazine scaffold allows for the synthesis of large and diverse compound libraries, which can be screened for a wide range of biological activities. Future research will likely focus on the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of new therapeutic targets for these compounds also holds significant promise.

References

  • Mordarski, M., Wieczorek, J., Fiszer, L., Nantka-Namirski, P., & Rykowski, A. (1980). Antitumor properties of selected 1,2,4-triazine derivatives. Archivum immunologiae et therapiae experimentalis, 28(5), 717–725.
  • Cirrincione, G., & Diana, P. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European journal of medicinal chemistry, 142, 328–375.
  • MDPI. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells.
  • CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors.
  • CONICET. (n.d.). Bioorthogonal Reaction of N1‐Alkyl 1,2,4‐Triazinium Salts.
  • PubMed Central (PMC). (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.
  • ResearchGate. (n.d.). synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6.
  • ResearchGate. (n.d.). Scheme 1. Formation of 3-thioxo-1,2,4-triazin-5-one derivatives (4, 6....
  • PubMed. (n.d.). 3-alkylthio-1,2,4-triazine dimers with potent antimalarial activity.
  • ResearchGate. (n.d.). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • PubChem. (n.d.). This compound.
  • SCIRP. (n.d.). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives.
  • International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications.
  • PubMed. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE.
  • MDPI. (n.d.). Semicarbazone and Thiosemicarbazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine.
  • PubMed Central (PMC). (n.d.). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications.
  • PubMed Central (PMC). (n.d.). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
  • Science Alert. (n.d.). Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma.
  • ResearchGate. (n.d.). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents.
  • PubMed Central (PMC). (n.d.). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans.
  • Semantic Scholar. (n.d.). Chemistry and herbicidal properties of triazine derivatives..
  • ResearchGate. (n.d.). Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties.
  • ResearchGate. (n.d.). Thiosemicarbazides: Synthesis and reactions.
  • PubMed Central (PMC). (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents.
  • ResearchGate. (n.d.). Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4.
  • PubMed Central (PMC). (n.d.). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review.

Sources

Methodological & Application

Synthesis of 3-Methylthio-1,2,4-triazine from Thiosemicarbazide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-Methylthio-1,2,4-triazine, a key heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. The 1,2,4-triazine core is a privileged structure in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This document outlines the chemical rationale, a step-by-step experimental procedure, and critical insights for the successful synthesis of this versatile intermediate, starting from the readily available precursor, thiosemicarbazide.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine nucleus is a cornerstone in the design of novel therapeutic agents. Its derivatives have demonstrated efficacy as antiviral, antiproliferative, and antitumor compounds.[1][2] The introduction of a methylthio group at the 3-position of the triazine ring provides a valuable handle for further chemical modifications, such as nucleophilic substitution reactions, allowing for the generation of diverse compound libraries for drug discovery programs. This application note details a reliable two-step synthesis of this compound, a key building block for accessing a wide array of more complex triazine derivatives.

Reaction Mechanism and Rationale

The synthesis of this compound from thiosemicarbazide is a sequential two-step process:

Step 1: Cyclocondensation to form 3-Thioxo-2,3-dihydro-1,2,4-triazine. This initial step involves the reaction of thiosemicarbazide with an α-dicarbonyl compound, in this case, glyoxal. The reaction proceeds via the formation of a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the heterocyclic 3-thioxo-2,3-dihydro-1,2,4-triazine.

Step 2: S-Methylation. The thioxo group of the triazine intermediate exists in tautomeric equilibrium with its thiol form. In the presence of a base, the thiol proton is abstracted to form a thiolate anion, which is a potent nucleophile. This thiolate then reacts with a methylating agent, such as methyl iodide, via an SN2 reaction to afford the final product, this compound.

Reaction Mechanism cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: S-Methylation Thiosemicarbazide Thiosemicarbazide Intermediate1 Thiosemicarbazone Intermediate Thiosemicarbazide->Intermediate1 + Glyoxal Glyoxal Glyoxal Thioxo_Triazine 3-Thioxo-2,3-dihydro-1,2,4-triazine Intermediate1->Thioxo_Triazine Cyclization (-H2O) Thiol_Tautomer Thiol Tautomer Thioxo_Triazine->Thiol_Tautomer Tautomerization Thiolate Thiolate Anion Thiol_Tautomer->Thiolate + Base (-H+) Final_Product This compound Thiolate->Final_Product + Methyl Iodide Methyl_Iodide Methyl Iodide

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
ThiosemicarbazideCH₅N₃S91.14≥98%Sigma-AldrichToxic
GlyoxalC₂H₂O₂58.0440% aq. solutionSigma-AldrichCorrosive
Potassium CarbonateK₂CO₃138.21≥99%Fisher ScientificAnhydrous
Methyl IodideCH₃I141.94≥99%Sigma-AldrichToxic, Volatile
EthanolC₂H₅OH46.07≥99.5%Fisher ScientificAnhydrous
Diethyl Ether(C₂H₅)₂O74.12≥99%Fisher ScientificAnhydrous
Step-by-Step Synthesis

Experimental Workflow cluster_step1 Step 1: Synthesis of 3-Thioxo-2,3-dihydro-1,2,4-triazine cluster_step2 Step 2: Synthesis of this compound A Dissolve Thiosemicarbazide in hot water B Add Glyoxal solution dropwise A->B C Reflux the reaction mixture B->C D Cool to room temperature C->D E Filter and wash the precipitate D->E F Dry the intermediate product E->F G Suspend the intermediate in Ethanol H Add Potassium Carbonate G->H I Add Methyl Iodide dropwise at 0°C H->I J Stir at room temperature I->J K Monitor reaction by TLC J->K L Filter off inorganic salts K->L M Evaporate the solvent L->M N Purify by column chromatography M->N

Caption: Overall experimental workflow for the two-step synthesis.

Step 1: Synthesis of 3-Thioxo-2,3-dihydro-1,2,4-triazine

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (9.11 g, 0.1 mol) in 100 mL of hot water.

  • To this solution, add a 40% aqueous solution of glyoxal (14.5 g, 0.1 mol) dropwise over 15 minutes with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Allow the mixture to cool to room temperature. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the resulting solid in a vacuum oven at 60°C to yield 3-thioxo-2,3-dihydro-1,2,4-triazine.

Step 2: Synthesis of this compound

  • Suspend the dried 3-thioxo-2,3-dihydro-1,2,4-triazine (11.3 g, 0.1 mol) in 150 mL of anhydrous ethanol in a 500 mL three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Add anhydrous potassium carbonate (13.8 g, 0.1 mol) to the suspension.

  • Cool the mixture to 0°C in an ice bath.

  • Add methyl iodide (14.2 g, 6.2 mL, 0.1 mol) dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Once the reaction is complete, filter off the inorganic salts and wash them with a small amount of ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using ethyl acetate/hexane as the eluent to afford pure this compound as a solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₄H₅N₃S[3]

  • Molecular Weight: 127.17 g/mol [3]

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~2.7 (s, 3H, SCH₃), ~8.4 (d, 1H, triazine-H), ~8.7 (d, 1H, triazine-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~14.0 (SCH₃), ~145.0, ~150.0, ~165.0 (triazine carbons).

  • Mass Spectrometry (EI): m/z (%) = 127 (M⁺).

Safety Precautions and Troubleshooting

5.1. Safety Precautions

  • Thiosemicarbazide: This compound is highly toxic if swallowed and may cause skin irritation.[4][5] Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1] Work in a well-ventilated fume hood.

  • Methyl Iodide: Methyl iodide is toxic, a suspected carcinogen, and volatile.[6] All manipulations should be performed in a well-ventilated fume hood. Use appropriate gloves and eye protection.

  • Glyoxal: The aqueous solution is corrosive and can cause skin and eye irritation. Handle with care and appropriate PPE.

  • General: Standard laboratory safety practices should be followed throughout the procedure.

5.2. Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or loss of product during washing.Ensure complete dissolution of thiosemicarbazide. Increase reflux time if necessary. Use minimal amounts of cold solvents for washing.
Incomplete reaction in Step 2Insufficient base or inactive methyl iodide.Ensure potassium carbonate is anhydrous. Use fresh, properly stored methyl iodide.
Formation of N-methylated byproductReaction temperature is too high.Maintain the reaction temperature at or below room temperature during and after the addition of methyl iodide.
Difficulty in purificationCo-elution of impurities.Adjust the polarity of the eluent system for column chromatography. Recrystallization from a suitable solvent system can also be attempted.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound from thiosemicarbazide. The detailed mechanistic insights and step-by-step instructions, along with safety and troubleshooting guidelines, are intended to enable researchers in the fields of medicinal chemistry and drug discovery to efficiently synthesize this valuable building block for their research endeavors.

References

  • A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)–Ca(OH)2 Combination. Synlett, 2021.
  • Shimizu, M., Shimazaki, T., & Hachiya, I. S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 2010, 81(2), 431.
  • THIOSEMICARBAZIDE FOR SYNTHESIS. Loba Chemie.
  • Abdel-Rahman, R. M., & Bawazir, W. A. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 2018, 8(2), 191-200.
  • Safety Data Sheet - Thiosemicarbazide. ChemDmart.
  • 3-Methylthio-5-(3-N,N-dimethylamino-1,2,4-triazin-6-yl)-6-phenyl-1,2,4-triazine. SpectraBase.
  • Abdel-Rahman, R., & Bawazir, W. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing, 2018.
  • This compound. PubChem.
  • MATERIAL SAFETY DATA SHEET THIOSEMICARBAZIDE. Oxford Lab Fine Chem LLP.
  • 3-Methoxy-6-methyl-5-(methylthio)-1,2,4-triazine. SpectraBase.
  • Abdel-Rahman, R. M., & Bawazir, W. A. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate, 2018.
  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). Defense Technical Information Center.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 2020.

Sources

detailed experimental protocol for 3-Methylthio-1,2,4-triazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-Methylthio-1,2,4-triazine: A Detailed Experimental Protocol for Researchers

The 1,2,4-triazine scaffold is a significant heterocyclic motif in medicinal chemistry and drug development, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The introduction of a methylthio group at the 3-position of the triazine ring can modulate the compound's electronic properties and biological activity, making 3-methylthio-1,2,4-triazines valuable intermediates and target molecules in pharmaceutical research.[5]

This comprehensive guide provides a detailed experimental protocol for the synthesis of this compound derivatives, designed for researchers, scientists, and professionals in drug development. The protocol is based on established synthetic routes and explains the causality behind the experimental choices, ensuring scientific integrity and reproducibility.

Synthetic Strategy and Mechanistic Overview

The synthesis of 3-methylthio-1,2,4-triazines is typically achieved through a two-step process:

  • Formation of a 3-thioxo-1,2,4-triazine intermediate: This involves the cyclocondensation of a 1,2-dicarbonyl compound (or its synthetic equivalent) with thiosemicarbazide.[6][7][8] The reaction proceeds through the formation of a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the triazine ring.[2]

  • S-methylation of the 3-thioxo group: The resulting 3-thioxo-1,2,4-triazine exists in tautomeric equilibrium with its 3-mercapto form. The sulfur atom, being a soft nucleophile, can be selectively alkylated using an electrophilic methylating agent, such as methyl iodide, in the presence of a base.[9][10][11] The base deprotonates the thiol group, forming a thiolate anion, which then acts as a potent nucleophile to attack the methylating agent.

This guide will focus on a well-documented procedure for the synthesis of 6-aryl-substituted 3-methylthio-1,2,4-triazines, which are common precursors for more complex molecules.[12]

Visualizing the Synthesis

Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Triazine Ring Formation cluster_step2 Step 2: S-Methylation Aryl_Glyoxal Aryl Glyoxal Derivative 3_Thioxo_Triazine 6-Aryl-3-thioxo-2,3-dihydro- 1,2,4-triazine Aryl_Glyoxal->3_Thioxo_Triazine + Thiosemicarbazide (Cyclocondensation) Thiosemicarbazide Thiosemicarbazide 3_Methylthio_Triazine 6-Aryl-3-methylthio- 1,2,4-triazine 3_Thioxo_Triazine->3_Methylthio_Triazine + Methyl Iodide (Base) Experimental_Workflow Start Start Step1 Step 1: Dissolve Aryl Glyoxal and Thiosemicarbazide in Ethanol Start->Step1 Step2 Add Acid Catalyst (e.g., PTSA) Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Monitor Reaction by TLC Step3->Step4 Step5 Isolate 3-Thioxo-1,2,4-triazine Intermediate Step4->Step5 Step6 Step 2: Dissolve Intermediate in Solvent with Base Step5->Step6 Step7 Add Methyl Iodide Step6->Step7 Step8 Stir at Room Temperature Step7->Step8 Step9 Monitor Reaction by TLC Step8->Step9 Step10 Work-up and Purification (Column Chromatography) Step9->Step10 Step11 Characterize Final Product (NMR, MS, m.p.) Step10->Step11 End End Step11->End

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the preparation of 3-(methylthio)-6-aryl-1,2,4-triazines. [12]

Materials and Equipment

Reagents:

  • 2,2-Diethoxy-1-phenylethanone (or other aryl glyoxal equivalent)

  • Thiosemicarbazide

  • p-Toluenesulfonic acid (PTSA)

  • Methyl iodide

  • Sodium hydroxide (NaOH) or other suitable base

  • Absolute ethanol

  • Methanol

  • Chloroform

  • Silica gel for column chromatography (230–400 mesh)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Safety Precautions
  • Methyl iodide is toxic and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Thiosemicarbazide is toxic. Avoid inhalation and skin contact.

  • Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. Use only in a fume hood.

  • Sodium hydroxide is corrosive. Handle with care to avoid skin and eye contact.

  • Always wear appropriate PPE throughout the experiment.

Step-by-Step Procedure

Part A: Synthesis of 6-Phenyl-3-thioxo-2,3-dihydro-1,2,4-triazine

  • To a solution of 2,2-diethoxy-1-phenylethanone (1 equivalent) in absolute ethanol, add thiosemicarbazide (1 equivalent).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 equivalents).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the completion of the reaction by TLC. The formation of the thiosemicarbazone intermediate should be observed.

  • Upon completion, the reaction mixture can be carried forward to the next step, or the intermediate can be isolated if desired. For the purpose of this protocol, we will proceed directly.

Part B: Synthesis of 3-(Methylthio)-6-phenyl-1,2,4-triazine [12]

  • To the reaction mixture from Part A, add 1.1 equivalents of methyl iodide.

  • In a separate flask, prepare a solution of sodium hydroxide (or another suitable base) in methanol and add it to the reaction mixture to facilitate the methylation.

  • Stir the resulting solution at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel (230–400 mesh) using chloroform as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain 3-(methylthio)-6-phenyl-1,2,4-triazine as a brown powder. [12]

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: The melting point of 3-(methylthio)-6-phenyl-1,2,4-triazine is reported to be 93-95°C. [12]* ¹H NMR (500 MHz, CDCl₃): δ 8.87 (s, 1H), 8.12-8.14 (m, 2H), 7.61-7.65 (m, 3H), 2.82 (s, 3H). [12]* Mass Spectrometry (MS): m/z (%) 203.1 (M⁺, 30), 175.1 (10), 102.2 (100), 76.1 (25). [12]

Key Reaction Parameters

ParameterValue/ConditionRationale
Solvent Absolute EthanolGood solvent for the reactants and facilitates the reaction.
Catalyst (Step 1) p-Toluenesulfonic acid (PTSA)An acid catalyst is used to promote the condensation reaction.
Methylating Agent Methyl IodideA common and effective electrophile for S-methylation.
Base (Step 2) Sodium HydroxideDeprotonates the thione to form the more nucleophilic thiolate.
Temperature Room TemperatureThe reactions proceed efficiently at ambient temperature.
Purification Column ChromatographyEffective for separating the product from unreacted starting materials and byproducts.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of 3-thioxo intermediate Incomplete reactionIncrease reaction time or gently warm the reaction mixture. Ensure the catalyst is active.
Starting materials are impurePurify starting materials before use.
Low yield of methylated product Incomplete methylationEnsure sufficient base is used to deprotonate the thione. Add the methylating agent slowly.
Degradation of productAvoid excessive heating during work-up and purification.
Multiple spots on TLC after methylation Incomplete reaction or side reactionsOptimize reaction time and stoichiometry. Ensure efficient purification.
Difficulty in purification Product has similar polarity to impuritiesTry a different solvent system for column chromatography.

Conclusion

This guide provides a robust and detailed protocol for the synthesis of this compound derivatives, a class of compounds with significant potential in medicinal chemistry. By understanding the underlying principles and following the detailed steps, researchers can confidently synthesize these valuable molecules for further investigation and application in drug discovery and development.

References

  • CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors.
  • PrepChem.com. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one.
  • Journal of the American Chemical Society. (2025, March 29). Exquisite Complex Reaction Cascade in the Natural 1,2,4-Triazine Assembly.
  • RSC Advances. (2016, January 21). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot.
  • RSC Publishing. (n.d.). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines.
  • Scirp.org. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives.
  • International Journal of Organic Chemistry. (2018, May 7). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents.
  • ResearchGate. (n.d.). New Methods for the Selective Alkylation of 3-Thioxo-1,2,4-triazin-5-ones.
  • Arkivoc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines.
  • ResearchGate. (n.d.). ChemInform Abstract: New Methods for the Selective Alkylation of 3-Thioxo-1,2,4-triazin-5-ones.
  • Taylor & Francis. (n.d.). Synthesis, Reactivity, and Applications of 4-Amino-3-Thioxo/Hydrazino-6-Substituted-1,2,4-Triazin-5-Ones and Their Derivatives: A Review.
  • ResearchGate. (n.d.). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative.
  • ResearchGate. (2012). (PDF) Thiosemicarbazides: Synthesis and reactions.
  • Google Patents. (n.d.). US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives.
  • International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications.
  • ResearchGate. (n.d.). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents.
  • ResearchGate. (n.d.). Scheme 1. Formation of 3-thioxo-1,2,4-triazin-5-one derivatives (4, 6....
  • Wiley Online Library. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives.
  • ResearchGate. (n.d.). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives.
  • National Institutes of Health. (n.d.). New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants.
  • Acta Poloniae Pharmaceutica. (n.d.). synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6.
  • PubMed Central. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f]t[12][13][14]riazepines and Their Biological Activity: Recent Advances and New Approaches.
  • ACS Publications. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.

Sources

Application Notes & Protocols: The Strategic Use of 3-Methylthio-1,2,4-triazine in Inverse-Electron-Demand Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Pyridine Synthesis

The pyridine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science. Its synthesis, particularly with precise regiochemical control, remains a significant focus of chemical research. Among the advanced strategies for constructing this vital heterocycle, the inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,2,4-triazines stands out for its elegance and efficiency. This application note provides a detailed guide for researchers on the utilization of 3-methylthio-1,2,4-triazine as a robust and versatile diene for the synthesis of highly substituted pyridines.

Unlike the normal-electron-demand Diels-Alder reaction, the IEDDA pathway involves the reaction of an electron-deficient diene with an electron-rich dienophile. 1,2,4-Triazines are inherently electron-deficient due to the presence of three nitrogen atoms in the aromatic ring, making them ideal candidates for this transformation. The reaction, often referred to as the Boger Pyridine Synthesis, typically proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction involving the extrusion of a stable molecule, such as dinitrogen, to yield the aromatic pyridine ring.[1]

The 3-methylthio substituent on the 1,2,4-triazine ring plays a crucial role in modulating the electronic properties of the diene and influencing the regioselectivity of the cycloaddition, offering a handle for further functionalization of the resulting pyridine product.

Reaction Mechanism and Regioselectivity

The IEDDA reaction of this compound with an electron-rich dienophile, such as an enamine, follows a well-established mechanistic pathway. The key steps are:

  • [4+2] Cycloaddition: The electron-deficient 1,2,4-triazine (diene) reacts with the electron-rich dienophile (e.g., an enamine) in a concerted [4+2] cycloaddition to form a bicyclic intermediate.

  • Retro-Diels-Alder Extrusion: This bicyclic adduct is typically unstable and undergoes a retro-Diels-Alder reaction, leading to the extrusion of a molecule of nitrogen (N₂).

  • Aromatization: The resulting dihydropyridine intermediate then aromatizes to the final pyridine product, often with the elimination of a small molecule from the dienophile moiety (e.g., the amine portion of the enamine).

The methylthio group (-SMe) generally remains attached to what becomes the C2 position of the newly formed pyridine ring.

Caption: General workflow of the IEDDA reaction.

Causality in Regioselectivity

When both the 1,2,4-triazine and the dienophile are unsymmetrical, the regioselectivity of the cycloaddition is a critical consideration. The reaction is governed by the frontier molecular orbitals (FMO) of the reactants. In an inverse-electron-demand scenario, the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

For 1,2,4-triazines, the LUMO has larger orbital coefficients at the C3 and C6 positions. For a typical enamine, the HOMO has the largest coefficient on the β-carbon atom (the carbon not attached to the nitrogen). The cycloaddition generally proceeds in a manner that aligns the atoms with the largest orbital coefficients. In the case of this compound, the electronic influence of the methylthio group directs the regioselectivity, typically leading to the formation of a single major regioisomer.[2]

Experimental Protocols

The following protocols are provided as representative examples for the application of this compound in the synthesis of substituted pyridines.

Protocol 1: Synthesis of a Tetrahydroquinoline Derivative via Reaction with an Enamine

This protocol details a typical Boger pyridine synthesis using an in situ generated enamine from cyclohexanone and morpholine.

Materials:

  • This compound

  • Cyclohexanone

  • Morpholine

  • Anhydrous Toluene

  • Magnesium Sulfate (anhydrous)

  • Silica Gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

  • Enamine Formation (In Situ): To a solution of cyclohexanone (1.0 eq) in anhydrous toluene (0.2 M), add morpholine (1.2 eq). If desired, a catalytic amount of a weak acid like p-toluenesulfonic acid can be added to facilitate enamine formation.

  • Reaction Setup: Equip a round-bottom flask with a reflux condenser under an inert atmosphere. Add the solution from step 1 to the flask.

  • Addition of Triazine: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically around 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the toluene.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified 2-methylthio-5,6,7,8-tetrahydroquinoline.

Data Presentation: Scope of Dienophiles

The versatility of this compound allows for its reaction with a variety of electron-rich dienophiles. The table below summarizes representative reactions, showcasing the scope of this methodology.

Dienophile PrecursorDienophile StructureProductYield (%)Reference
Cyclohexanone1-Morpholinocyclohexene2-Methylthio-5,6,7,8-tetrahydroquinoline70-85%[1]
Propiophenone1-Phenyl-1-morpholinopropene4-Methyl-2-methylthio-3-phenylpyridine~75%[1]
N,N-Diethylprop-1-yn-1-amineYnamine5-Diethylamino-2-methylthiopyridine~80%[3]

Note: Yields are approximate and can vary based on specific reaction conditions and the purity of the starting materials.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of a substituted pyridine using this compound.

protocol_workflow reagents Prepare Reactants: - this compound - Ketone (e.g., Cyclohexanone) - Amine (e.g., Morpholine) - Anhydrous Solvent (Toluene) enamine In Situ Enamine Formation (Ketone + Amine in Toluene) reagents->enamine reaction Diels-Alder Reaction: - Add triazine to enamine solution - Reflux under inert atmosphere - Monitor by TLC/LC-MS enamine->reaction workup Aqueous Workup: - Remove solvent - Dissolve in EtOAc - Wash with H₂O and brine - Dry and concentrate reaction->workup purification Purification: - Flash Column Chromatography (Silica Gel) workup->purification product Characterize Final Product: - NMR, MS, etc. purification->product

Caption: Experimental workflow for pyridine synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The disappearance of the starting materials and the appearance of a new, less polar spot (for the pyridine product) on the TLC plate provide a clear indication of reaction progression. The final product's identity and purity should be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to validate the outcome of the synthesis.

Conclusion and Future Outlook

This compound is a highly effective and versatile reagent for the construction of substituted pyridines via the inverse-electron-demand Diels-Alder reaction. The methodology offers a predictable and regioselective route to a wide array of pyridine derivatives that are of significant interest to the pharmaceutical and materials science sectors. The presence of the methylthio group in the product provides a valuable synthetic handle for further downstream modifications, such as cross-coupling reactions, thereby expanding the chemical space accessible from this powerful synthetic transformation. Future research in this area may focus on the development of catalytic and asymmetric variants of this reaction to further enhance its synthetic utility.

References

  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chemical Reviews, 86(5), 781–793. [Link]
  • Anderson, E. D., & Boger, D. L. (2011). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Journal of the American Chemical Society, 133(31), 12285–12292. [Link]
  • Zhang, F.-G., Chen, Z., Tang, X., & Ma, J.-A. (2021). Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. Chemical Reviews, 121(23), 14555–14593. [Link]
  • Boger, D. L., & Panek, J. S. (1981). Diels-Alder reaction of heterocyclic azadienes. I. Thermal cycloaddition of 1,2,4-triazine with enamines: simple preparation of substituted pyridines. The Journal of Organic Chemistry, 46(10), 2179–2182. [Link]
  • Li, J. J. (2002). Boger Pyridine Synthesis. In Name Reactions: A Collection of Detailed Reaction Mechanisms (pp. 48-49). Springer. [Link]
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Methylthio-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine core is a privileged scaffold in the fields of medicinal chemistry and materials science. Its inherent electron-deficient nature, arising from the presence of three nitrogen atoms, renders it susceptible to nucleophilic attack, making it a versatile building block for the synthesis of a diverse array of functionalized molecules.[1][2] Derivatives of 1,2,4-triazine have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] 3-Methylthio-1,2,4-triazine, in particular, serves as a key intermediate in the synthesis of these derivatives, with the methylthio group acting as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on conducting nucleophilic substitution reactions on this compound.

Core Principles: Understanding the SNAr Reaction on the 1,2,4-Triazine Ring

The nucleophilic substitution on the this compound proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.[5]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C3 carbon of the triazine ring, which bears the methylthio leaving group. This initial attack forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the triazine ring is restored through the expulsion of the methanethiolate anion (CH₃S⁻), a stable leaving group.

The overall reaction is driven by the formation of a thermodynamically more stable product. The choice of nucleophile, solvent, and reaction temperature are critical parameters that influence the reaction rate and yield.

SNAr_Mechanism reactant This compound Nuc:⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant:f0->intermediate Nucleophilic Attack product 3-Substituted-1,2,4-triazine CH₃S⁻ intermediate->product:f0 Leaving Group Expulsion

Caption: Generalized SNAr mechanism on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with various classes of nucleophiles.

Protocol 1: Synthesis of 3-Amino-1,2,4-triazines (N-Nucleophiles)

The introduction of an amino group at the C3 position is a common transformation in the synthesis of bioactive molecules.[6] This protocol outlines a general procedure for the reaction of this compound with primary and secondary amines.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling alcohol like n-butanol)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (5-10 mL per mmol of triazine) in a round-bottom flask, add the amine (1.1-1.5 eq).

  • The reaction mixture is heated under an inert atmosphere. The reaction temperature and time will vary depending on the nucleophilicity of the amine (see Table 1 for guidance). For less reactive amines, higher temperatures and longer reaction times may be necessary.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Self-Validation: The successful substitution is confirmed by the disappearance of the methylthio proton signal (around δ 2.5-2.8 ppm) and the appearance of signals corresponding to the newly introduced amino group in the ¹H NMR spectrum. Mass spectrometry will show the expected molecular ion peak for the 3-amino-1,2,4-triazine derivative.

Protocol 2: Synthesis of 3-Alkoxy/Aryloxy-1,2,4-triazines (O-Nucleophiles)

The reaction with alkoxides or phenoxides provides access to 3-alkoxy and 3-aryloxy-1,2,4-triazines, which are also of interest in medicinal chemistry.[4]

Materials:

  • This compound

  • Desired alcohol or phenol

  • A strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Inert gas (Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard glassware and purification supplies as in Protocol 1.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare the alkoxide or phenoxide by adding the alcohol or phenol (1.1 eq) to a suspension of the strong base (1.1 eq) in the anhydrous aprotic solvent at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the nucleophile.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the prepared nucleophile solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Heating may be required for less reactive nucleophiles.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the final product using spectroscopic techniques.

Self-Validation: ¹H NMR spectroscopy will confirm the absence of the methylthio signal and the presence of new signals corresponding to the alkoxy or aryloxy group.

Protocol 3: Synthesis of 3-Alkylthio/Arylthio-1,2,4-triazines (S-Nucleophiles)

This protocol describes the substitution with thiols to generate other thioether derivatives of the 1,2,4-triazine core.

Materials:

  • This compound

  • Desired thiol

  • A base (e.g., sodium hydroxide (NaOH), potassium carbonate (K₂CO₃))

  • Solvent (e.g., ethanol, DMF)

  • Standard glassware and purification supplies.

Procedure:

  • Prepare the thiolate by dissolving the thiol (1.1 eq) in a solution of the base (1.1 eq) in the chosen solvent.

  • Add this compound (1.0 eq) to the thiolate solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) if a strong base was used.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate.

  • Purify the product by column chromatography.

  • Characterize the product by spectroscopic methods.

Self-Validation: The disappearance of the starting methylthio signal and the appearance of a new set of signals for the introduced alkylthio or arylthio group in the ¹H NMR spectrum will validate the reaction.

Protocol 4: Synthesis of 3-Carbon Substituted-1,2,4-triazines (C-Nucleophiles)

The introduction of a carbon-carbon bond at the C3 position can be achieved using organometallic reagents or carbanions. This protocol provides a general guideline for such transformations.

Materials:

  • This compound

  • Organometallic reagent (e.g., Grignard reagent, organolithium reagent) or a stabilized carbanion precursor (e.g., malonates)

  • Anhydrous aprotic solvent (e.g., THF, diethyl ether)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions and purification supplies.

Procedure (using a Grignard Reagent):

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.1-1.2 eq) via the dropping funnel.

  • Stir the reaction mixture at -78 °C for a specified time (typically 1-3 hours), then allow it to slowly warm to room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

  • Characterize the product using spectroscopic methods.

Self-Validation: Successful C-C bond formation will be evident from the ¹H and ¹³C NMR spectra, showing signals corresponding to the newly introduced carbon substituent and the absence of the methylthio group signals.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution of this compound. Note that these are general guidelines and optimization may be required for specific substrates.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
N-Nucleophiles AnilineDMF-100-1204-870-90
Morpholinen-Butanol-Reflux2-685-95
O-Nucleophiles Sodium MethoxideMethanol-Reflux1-380-95
PhenolDMFNaH25-803-660-85
S-Nucleophiles ThiophenolEthanolNaOH25-501-475-90
C-Nucleophiles Phenylmagnesium bromideTHF--78 to 252-550-70

Experimental Workflow Visualization

Experimental_Workflow start Start reagents Prepare Reactants: This compound Nucleophile & Base (if needed) start->reagents reaction_setup Set up Reaction: Anhydrous Solvent Inert Atmosphere reagents->reaction_setup reaction Reaction: Controlled Temperature Stirring reaction_setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quenching Extraction monitoring->workup Complete purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

Caption: A general workflow for nucleophilic substitution reactions.

References

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.
  • Chemistry of uncondensed 1,2,4-triazines, Part IV.
  • Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles.
  • Optimizing reaction conditions for nucleophilic substitution on the triazine ring.
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Deriv
  • 3-amino-1h-1,2,4-triazole.
  • Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio deriv
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
  • Synthesis of 1,2,3-triazines.
  • Synthesis of 1,2,3-Triazine Derivatives by Deoxygen
  • Synthesis and reactions of some new 1,2,4-triazine deriv
  • Protocol for synthesis of di- and tri-substituted s-triazine deriv
  • Novel one pot synthesis of substituted 1,2,4-triazines.
  • SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIV
  • Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4 ...
  • Nucleophilic Substitution Reactions.
  • Troubleshooting low yields in nucleophilic substitution of triazines.
  • Protocol for synthesis of di- and tri-substituted s-triazine deriv
  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • Synthesis and Characterization of New 1, 2, 4- (Triazine)
  • 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
  • nucleophilic substitution reaction: Topics by Science.gov.
  • 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine deriv
  • Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides.
  • (PDF) 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles.
  • Stereoselective nucleophilic substitution reaction
  • Arom

Sources

derivatization of 3-Methylthio-1,2,4-triazine for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of the 3-Methylthio-1,2,4-triazine Scaffold for High-Throughput Biological Screening

Abstract

The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic derivatization of this compound. We focus on leveraging the reactive methylthio group as a versatile chemical handle for generating diverse compound libraries via nucleophilic aromatic substitution (SNAr). Detailed, field-tested protocols for synthesis, purification, and subsequent high-throughput biological screening against cancer cell lines and microbial pathogens are presented.

Introduction: The 1,2,4-Triazine Scaffold

Heterocyclic compounds form the backbone of modern pharmacology.[1] Among them, the 1,2,4-triazine ring system is of significant interest due to its electron-deficient nature, which imparts unique chemical reactivity and allows it to act as a bioisostere for other aromatic systems in drug-receptor interactions.[4] Derivatives of 1,2,4-triazine have been successfully developed as anti-inflammatory, anticancer, and antimicrobial agents.[2][5]

The starting material, this compound, is a particularly valuable scaffold for library synthesis. The methylthio (-SCH3) group at the 3-position is an excellent leaving group, facilitating high-yielding substitution reactions with a wide array of nucleophiles. This allows for the rapid generation of a library of analogues with diverse physicochemical properties, which is essential for exploring structure-activity relationships (SAR) and identifying lead compounds.

Core Chemical Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary strategy for derivatizing the this compound core is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms in the triazine ring render the carbon atoms, particularly C3, C5, and C6, electrophilic and thus susceptible to nucleophilic attack.[6] The reaction proceeds through a two-step addition-elimination mechanism, often involving a stabilized anionic intermediate known as a Meisenheimer complex.[7][8]

The methylthio group is an ideal leaving group for this transformation because the resulting methanethiolate anion (CH3S-) is relatively stable. This allows the reaction to proceed under moderate conditions with a broad range of nucleophiles, including amines, thiols, and alcohols.

G

Protocols: Synthesis of a 3-Substituted-1,2,4-Triazine Library

The following protocols describe the general procedure for substituting the 3-methylthio group with amine and thiol nucleophiles. These reactions are amenable to parallel synthesis formats for rapid library generation.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. The starting material, this compound, may be harmful if swallowed or inhaled.[9]

Scaffold [label=<

This compound
>];

Reaction [label="+ Nu-H", fontsize=20]; Conditions [label="Base, Solvent\nHeat", fontsize=12]; Product [label=<

Product Library
Nu = -NR1R2, -SR, -OR
>]; LeavingGroup [label="+ CH3SH (g)"];

Scaffold -> Reaction [arrowhead=none]; Reaction -> Conditions [arrowhead=none, style=invis]; Conditions -> Product [dir=forward, label=" "]; Product -> LeavingGroup [arrowhead=none, style=invis];

{rank=same; Scaffold; Reaction;} {rank=same; Conditions;} {rank=same; Product; LeavingGroup;} } dot Caption: General SNAr derivatization of this compound.

Protocol 3.1: General Procedure for Amination

This protocol describes the reaction with primary or secondary amines. The reaction often requires a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the methanethiol byproduct.

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 100 mg, 0.786 mmol).

  • Solvent and Reagents: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol (3-5 mL). Add the desired amine nucleophile (1.2 eq, 0.943 mmol) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq, 1.57 mmol).

  • Reaction: Seal the vial and heat the mixture to 80-120 °C. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours. A similar procedure using microwave irradiation can significantly shorten reaction times.[10]

  • Workup: After cooling to room temperature, pour the reaction mixture into water (20 mL). If a precipitate forms, collect it by vacuum filtration, wash with water, and dry. If no precipitate forms, extract the aqueous phase with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.

  • Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3.2: General Procedure for Thiolation

This protocol describes the reaction with thiols to generate 3-thioether derivatives. A base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion.

  • Reagent Preparation: In a 10 mL round-bottom flask with a magnetic stir bar, dissolve the desired thiol (1.2 eq) in a suitable solvent like DMF or tetrahydrofuran (THF) (3-5 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the thiolate solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification & Characterization: Follow steps 5 and 6 from Protocol 3.1.

Entry Nucleophile (Nu-H) Base Solvent Temp (°C) Product Class
1BenzylamineDIPEADMF1003-Amino-triazine
2MorpholineDIPEAEthanol803-Amino-triazine
3AnilineK₂CO₃DMF1203-Amino-triazine
4ThiophenolNaHTHFRT3-Thio-triazine
54-MethoxythiophenolNaHTHFRT3-Thio-triazine
6EthanethiolNaHDMFRT3-Thio-triazine

Protocols: High-Throughput Biological Screening

Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. Here, we provide protocols for two common primary screens: an anticancer cell viability assay and an antimicrobial susceptibility test.

Protocol 4.1: Anticancer Screening (Cell Viability Assay)

This protocol uses a resazurin-based assay to measure the cytotoxic or anti-proliferative effects of the synthesized compounds on a cancer cell line.[11] Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to resorufin (pink, highly fluorescent), allowing for quantification of viable cells.

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[12]

  • Cell Seeding: Harvest cells in the logarithmic growth phase.[13] Count the cells and adjust the density to 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well clear-bottom black plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of your test compounds in 100% DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the test compounds. Include wells for:

    • Vehicle Control: Cells treated with medium containing 0.5% DMSO.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • Assay: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well. Incubate for another 2-4 hours.

  • Data Acquisition: Measure the fluorescence intensity on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average blank reading from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Fluorescence_Test / Fluorescence_Vehicle) * 100.

    • Plot % Viability against the logarithm of compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 4.2: Antimicrobial Screening (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds, which is the lowest concentration required to inhibit the visible growth of a microorganism.[14][15] This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[16]

  • Microorganism Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) into a suitable broth (e.g., Mueller-Hinton Broth). Incubate overnight at 37°C.

  • Inoculum Standardization: Dilute the overnight culture in fresh broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Further dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation: Perform a two-fold serial dilution of your test compounds (from a 10 mM DMSO stock) in a 96-well plate using broth to obtain a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the serially diluted compound. The final volume in each well will be 200 µL. Include the following controls:

    • Growth Control: Bacteria in broth with DMSO (no compound).

    • Sterility Control: Broth only (no bacteria or compound).

    • Positive Control: Bacteria treated with a known antibiotic (e.g., Ciprofloxacin).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). An optional indicator like resazurin can be added to aid visualization (blue/purple = no growth, pink = growth).

  • Data Reporting: Report the MIC value in µg/mL or µM for each compound against each tested strain.

Compound ID Structure (Nu-) Anticancer IC₅₀ (µM) vs. A549 Antimicrobial MIC (µg/mL) vs. S. aureus
TRI-01 Benzylamino-12.5>128
TRI-02 Morpholino-45.264
TRI-03 Anilino-8.1>128
TRI-04 Phenylthio-22.716
TRI-05 (4-Methoxyphenyl)thio-18.98
TRI-06 Ethylthio->10032
Doxorubicin - (Positive Control)0.2-
Ciprofloxacin - (Positive Control)-0.5

Conclusion and Future Directions

The this compound scaffold is a highly tractable starting point for the generation of diverse chemical libraries for biological screening. The nucleophilic aromatic substitution protocols provided here are robust, scalable, and applicable to a wide range of nucleophiles. By combining efficient chemical synthesis with systematic biological evaluation, researchers can rapidly explore the structure-activity landscape of 3-substituted-1,2,4-triazines to identify promising hit compounds for further optimization in drug discovery programs. Subsequent steps would involve expanding the library around initial hits, exploring other substitution points on the triazine ring, and conducting more advanced in vitro and in vivo testing.

References

  • International Journal of Pharma Sciences and Research.
  • NIH National Library of Medicine.
  • NIH National Library of Medicine. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
  • ResearchGate.
  • Journal of Medicinal and Chemical Sciences.
  • PubMed. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. [Link]
  • Scientific.Net.
  • PrepChem.com. Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. [Link]
  • ResearchGate.
  • MDPI.
  • OMICS International.
  • NIH National Library of Medicine. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]
  • ResearchGate.
  • ResearchGate.
  • Bentham Science.
  • PubChem. This compound. [Link]
  • Scirp.org.
  • Heptares Therapeutics. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. [Link]
  • CentAUR. triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. [Link]
  • Crown Bioscience Blog. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
  • NIH National Library of Medicine. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. [Link]
  • NIH National Library of Medicine. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. [Link]
  • ResearchGate. Chemistry of uncondensed 1,2,4-triazines, Part IV.
  • ACS Publications. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. [Link]
  • Oriental Journal of Chemistry.
  • NIH National Library of Medicine.
  • YouTube.
  • YouTube.
  • ResearchGate. (A,B) Examples of nucleophilic aromatic substitutions on triazine rings.... [Link]
  • NIH National Library of Medicine.

Sources

Application Notes & Protocols: Designing Novel Antimalarial Agents with a 3-Methylthio-1,2,4-triazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimalarial Scaffolds

The global fight against malaria is critically hampered by the continuous emergence and spread of drug-resistant Plasmodium falciparum strains. This growing resistance to frontline artemisinin-based combination therapies (ACTs) necessitates an urgent and persistent search for new antimalarial agents with novel mechanisms of action.[1][2] The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities.[3] Recent discoveries have highlighted derivatives of this scaffold, particularly those featuring a 3-methylthio substituent, as a promising and potent new class of antimalarials.[4]

Notably, compounds like the bis-1,2,4-triazines have demonstrated rapid and potent activity against all asexual blood stages of P. falciparum, including artemisinin-resistant strains.[1][5][6][7] These compounds are believed to act via a novel mechanism of action, which reduces the likelihood of cross-resistance with existing drugs.[1][5][7] Furthermore, some 3-alkylthio-1,2,4-triazine dimers have shown single-digit nanomolar potency against the parasite and several thousand-fold lower toxicity to mammalian cells, indicating a promising therapeutic window.[4]

This guide provides a detailed framework for the design, synthesis, and evaluation of novel antimalarial candidates based on the 3-Methylthio-1,2,4-triazine scaffold. It outlines field-proven protocols and explains the scientific rationale behind key experimental choices, aiming to equip researchers with the necessary tools to explore this promising chemical space.

Section 1: Chemical Synthesis of the this compound Scaffold

The synthesis of the this compound core is accessible through the condensation of a 1,2-dicarbonyl compound with S-methylisothiosemicarbazide or a related thiosemicarbazide precursor followed by methylation. The 3-thioxo-1,2,4-triazin-5-one intermediate is a key precursor that can be readily S-methylated.[3][8]

Causality in Synthetic Design:

The choice of the 1,2-dicarbonyl starting material is a critical determinant of the substitution pattern at the C5 and C6 positions of the triazine ring. This is a key area for structure-activity relationship (SAR) exploration. Symmetrical diketones will yield a single product, while unsymmetrical diketones can produce regioisomeric mixtures that may require separation. The methylthio group at the C3 position is introduced to enhance potency and modulate physicochemical properties.

Protocol 1.1: Synthesis of 5,6-Disubstituted-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

This protocol describes a general procedure for the cyclocondensation reaction to form the triazine core.

Materials:

  • Appropriately substituted 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione)

  • Thiosemicarbazide

  • Potassium Carbonate (K₂CO₃) or Sodium Acetate (NaOAc)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Water (H₂O)

Procedure:

  • Dissolve the 1,2-dicarbonyl compound (1.0 eq) and thiosemicarbazide (1.1 eq) in a suitable solvent such as ethanol.[3][8]

  • Add a base, such as potassium carbonate or sodium acetate (1.5-2.0 eq), to the mixture. The base facilitates the cyclization reaction.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-thioxo-1,2,4-triazin-5-one derivative.

Protocol 1.2: S-Methylation of the 3-Thioxo-1,2,4-triazine Scaffold

Materials:

  • 5,6-Disubstituted-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • A suitable base (e.g., Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃))

  • A suitable solvent (e.g., Dimethylformamide (DMF), Acetone)

Procedure:

  • Dissolve the 3-thioxo-1,2,4-triazin-5-one derivative (1.0 eq) in the chosen solvent.

  • Add the base (1.2 eq) and stir the mixture for 15-30 minutes at room temperature to form the thiolate anion.

  • Add the methylating agent (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

G cluster_0 Synthesis of this compound Scaffold Diketone 1,2-Dicarbonyl Compound Condensation Cyclocondensation (Base, Reflux) Diketone->Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation Thioxo_Triazine 3-Thioxo-1,2,4-triazin-5-one Condensation->Thioxo_Triazine Methylation S-Methylation (CH3I, Base) Thioxo_Triazine->Methylation Final_Product This compound Derivative Methylation->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Section 2: Biological Evaluation Cascade

A systematic and standardized biological evaluation is crucial for identifying promising antimalarial candidates. The following protocols outline a tiered screening approach, starting with in vitro assays and progressing to cytotoxicity and in vivo assessments for lead compounds.

Protocol 2.1: In Vitro Antimalarial Activity Screening

The primary screen for antimalarial activity is typically conducted against the asexual blood stages of P. falciparum. It is essential to test compounds against both a chloroquine-sensitive (e.g., 3D7) and a chloroquine-resistant (e.g., Dd2, W2) strain to identify compounds that are effective against resistant parasites.

Materials:

  • P. falciparum cultures (e.g., 3D7 and Dd2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax I or human serum)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in culture medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%. Include positive (e.g., chloroquine, artemisinin) and negative (vehicle control) controls.

  • Assay Initiation: Add parasite culture (adjusted to ~1% parasitemia and 2% hematocrit) to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, add SYBR Green I in lysis buffer to each well. This will lyse the erythrocytes and stain the parasite DNA.

  • Fluorescence Reading: Read the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.

Protocol 2.2: In Vitro Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity against a mammalian cell line is evaluated. A high selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC₅₀) to the antimalarial IC₅₀, is desirable.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2, or Vero cells)

  • Appropriate cell culture medium (e.g., DMEM or MEM supplemented with FBS and antibiotics)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt or MTT reagent

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., doxorubicin) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (Resazurin Assay): Add resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence (excitation ~560 nm, emission ~590 nm).

  • Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the drug concentration.

  • Selectivity Index (SI) Calculation: SI = CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

G cluster_1 Antimalarial Drug Discovery Cascade Library Compound Library (3-Methylthio-1,2,4-triazines) Primary_Screen Primary Screen: In Vitro Antiplasmodial Assay (P. falciparum 3D7 & Dd2) Library->Primary_Screen Cytotoxicity Counter Screen: In Vitro Cytotoxicity Assay (e.g., HEK293 cells) Primary_Screen->Cytotoxicity Hit_Selection Hit Selection (IC50, CC50, SI) Cytotoxicity->Hit_Selection SAR Structure-Activity Relationship (SAR) Studies Hit_Selection->SAR SAR->Library Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies (e.g., P. berghei mouse model) Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A typical screening cascade for the development of antimalarial drugs.

Section 3: Structure-Activity Relationship (SAR) and Mechanism of Action

Structure-Activity Relationship Insights

Systematic modification of the this compound scaffold is key to optimizing potency and drug-like properties. Based on existing literature for related 1,2,4-triazines, the following points are crucial for SAR exploration:[9][10]

  • C3-Position: The 3-methylthio group is a key feature. Exploration of other small alkylthio or modified thioether groups could be beneficial.

  • C5 and C6 Positions: The nature of the substituents at these positions significantly influences antimalarial activity. Aromatic or heteroaromatic rings are often found in active compounds. Electron-withdrawing or -donating groups on these rings can modulate activity and should be systematically investigated.

  • Dimerization: Dimerization of the triazine core, as seen in the potent bis-1,2,4-triazines, is a powerful strategy to enhance potency.[1][4] The nature and length of the linker connecting the two triazine units are critical parameters for optimization.

Data Presentation: In Vitro Activity of Representative 1,2,4-Triazine Analogs
Compound ClassExample CompoundP. falciparum IC₅₀ (nM)Mammalian Cell CC₅₀ (µM)Selectivity Index (SI)Reference
Bis-1,2,4-triazine MIPS-0004373~5-10 (3D7)>10>1000[1][5]
3-Alkylthio-1,2,4-triazine Dimer Dimer AnaloguesSingle-digit nMHigh µM rangeSeveral thousand-fold[4]
Triazolopyrazine OSM Series 4Low nM to µM>80 (HEK293)Varies[2]
4-Aminoquinoline-triazine Conjugate Compound 16~200-300 (W2)>48>160[11]

Note: The data above is compiled from different studies and serves as a representative illustration. Direct comparison requires standardized assay conditions.

Mechanism of Action

The precise mechanism of action for many potent 1,2,4-triazine antimalarials remains to be fully elucidated, which is a hallmark of a novel drug class.[1][5][7] However, evidence for some related triazine-containing series, such as the triazolopyrazines, suggests they may act by dysregulating the P. falciparum cation-transporting ATPase PfATP4.[2] This target is distinct from those of currently used antimalarials. The low propensity for generating stable resistance in vitro further supports a novel mechanism of action.[1][7] For any new series of 3-Methylthio-1,2,4-triazines, elucidation of the mechanism of action will be a critical step in their development.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of a new generation of antimalarial drugs. Its synthetic tractability allows for extensive chemical exploration, and the high potency and selectivity observed in related analogues underscore its potential. The protocols and insights provided in this guide offer a comprehensive framework for researchers to systematically design, synthesize, and evaluate novel compounds based on this scaffold. Future work should focus on expanding the SAR, optimizing pharmacokinetic properties, and elucidating the specific molecular target(s) to advance these promising compounds through the drug discovery pipeline and contribute to the global effort to eradicate malaria.

References

  • Ellis, K. M., Lucantoni, L., Chavchich, M., et al. (2021). The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. Antimicrobial Agents and Chemotherapy, 65(11), e00311-21. [Link]
  • Ellis, K. M., Lucantoni, L., Creek, D. J., et al. (2021). The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. PubMed, 34460304. [Link]
  • The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. ASM Journals. [Link]
  • March, L. C., Bajwa, G. S., Lee, J., et al. (1976). Antimalarials. 3. 1,2,4-Triazines. Journal of Medicinal Chemistry, 19(6), 845-848. [Link]
  • Inhibitors of Protein Targets of Plasmodium falciparum. Source not further specified.
  • Average IC50s for antimalarial agents determined
  • Asamitsu, Y., Ishiyama, A., Iwamae, Y., et al. (2025). Design and synthesis of novel triazine derivatives as antimalarial agents. MalariaWorld. [Link]
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025). Source not further specified.
  • Not Open Access | The novel bis-1,2,4-triazine MIPS-0004373 demonstrates rapid and potent activity against all blood stages of the malaria parasite. (2021). MalariaWorld. [Link]
  • Ban, K., Duffy, S., Khakham, Y., et al. (2010). 3-alkylthio-1,2,4-triazine dimers with potent antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 20(20), 6024-6029. [Link]
  • Chavchich, M., Abraham, M., De Paoli, A., et al. (2021). Discovery of Potent and Fast-Acting Antimalarial Bis-1,2,4-triazines. Journal of Medicinal Chemistry, 64(7), 4150-4162. [Link]
  • Bis-1,2,4-triazine activity in late stage male and female gametocytes...
  • Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org. [Link]
  • 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents. RSC Advances.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
  • Manohar, S., Khan, S. I., & Rawat, D. S. (2010). Synthesis, antimalarial activity and cytotoxicity of 4-aminoquinoline-triazine conjugates. Bioorganic & Medicinal Chemistry Letters, 20(1), 322-325. [Link]
  • Semicarbazone and Thiosemicarbazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine. MDPI. [Link]
  • In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues. NIH. [Link]
  • Thiosemicarbazides: Synthesis and reactions.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • Molecular docking and antimalarial evaluation of novel N-(4-aminobenzoyl)
  • Synthesis, characterization and antimalarial activity of hybrid 4-aminoquinoline-1,3,5-triazine derivatives.

Sources

Application Notes & Protocols: Antimicrobial Activity Screening of 3-Methylthio-1,2,4-triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the antimicrobial activity screening of 3-Methylthio-1,2,4-triazine derivatives.

Authored by: Gemini, Senior Application Scientist

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of novel chemical scaffolds with potent antimicrobial activity.[1][2] Triazines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmaceutical properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][3][4] Specifically, derivatives of the 1,2,4-triazine core are being extensively investigated.[4][5]

This guide provides a comprehensive, field-proven framework for the systematic screening and evaluation of the antimicrobial potential of novel this compound derivatives. The protocols detailed herein are designed to progress logically from qualitative primary screening to quantitative determination of inhibitory and cidal concentrations, ensuring both scientific rigor and practical applicability for researchers in drug discovery and development. We will emphasize the causality behind methodological choices, adherence to international standards, and robust data interpretation.

Pillar 1: Foundational Principles of Antimicrobial Susceptibility Testing (AST)

Before initiating experimental work, it is crucial to understand the core metrics of antimicrobial efficacy. The primary goal of AST is to provide a reliable prediction of how a microorganism is likely to respond to an antimicrobial agent.[6]

  • Minimum Inhibitory Concentration (MIC): This is the cornerstone of susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[7] It is a measure of the compound's potency and reflects a primarily bacteriostatic or fungistatic effect.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): This metric quantifies the cidal (killing) activity of a compound. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum over a defined period.[8][9][10][11] Determining the MBC is a critical next step after establishing the MIC, especially for developing agents intended for severe or life-threatening infections.

Standardization is paramount for reproducibility. Methodologies described here are aligned with the principles set forth by globally recognized bodies like the Clinical and Laboratory Standards Institute (CLSI), which provides world-class guidance for AST.[12][13][14]

Pillar 2: Experimental Workflow & Protocols

A tiered screening approach is most efficient for novel compound evaluation. We begin with a rapid, qualitative method to identify promising candidates, followed by more rigorous, quantitative assays.

G cluster_0 Screening Cascade A Synthesis & Purification of this compound Derivatives B Protocol 1: Agar Disk Diffusion (Qualitative Primary Screen) A->B Test Compounds C Protocol 2: Broth Microdilution (Quantitative MIC Determination) B->C Active 'Hits' D Protocol 3: Subculturing (Quantitative MBC/MFC Determination) C->D From MIC Wells E Data Analysis & SAR Studies D->E MIC & MBC Data G cluster_1 Broth Microdilution Workflow A Prepare 2x Compound Stock in Well 1 B Perform 2-fold Serial Dilutions (Wells 1-10) A->B Transfer 100µL C Add Standardized Inoculum to Wells 1-11 B->C Inoculate D Incubate Plate (e.g., 24h at 37°C) C->D Incubate E Read MIC: Lowest Concentration with No Visible Growth D->E Analyze

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a direct extension of the broth microdilution test and is essential for determining whether a compound has a cidal or static mode of action. [9] Materials:

  • MIC plate from Protocol 2

  • Sterile MHA or other appropriate agar plates (one for each well to be tested)

  • Micropipette and sterile tips

Step-by-Step Methodology:

  • Select Wells for Subculturing:

    • Following the determination of the MIC, select the well corresponding to the MIC and at least two to three wells with higher concentrations (i.e., the clear wells). [9]

  • Subculturing:

    • Mix the contents of each selected well thoroughly.

    • Using a micropipette, withdraw a small, defined aliquot (e.g., 10 µL) from each of these wells. [8] * Spot-plate the aliquot onto a quadrant of a fresh, compound-free agar plate. Be sure to label each quadrant clearly.

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours (or longer, depending on the organism) until colonies are visible in the growth control.

  • Determining the MBC/MFC:

    • After incubation, count the number of colonies (CFUs) on each spot.

    • The MBC/MFC is defined as the lowest concentration of the test compound that produces a ≥99.9% (or 3-log) reduction in CFU/mL compared to the original inoculum count. [8][10]

Scientist's Note (Trustworthiness): The MBC determination is a critical validation step. A compound may inhibit growth at a low concentration (low MIC) but fail to kill the organism even at much higher concentrations (high MBC). The ratio between these two values provides crucial insight into the compound's mechanism. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. [8]

G cluster_2 MIC to MBC Workflow MIC Completed MIC Plate (from Protocol 2) Select Identify MIC Well & Higher Concentration (Clear) Wells MIC->Select Plate Subculture Aliquots (10µL) onto Compound-Free Agar Plates Select->Plate Transfer Incubate Incubate Agar Plates Plate->Incubate Result Determine MBC: Lowest Concentration with ≥99.9% Killing Incubate->Result Count CFUs

Figure 3: Logical progression from MIC determination to MBC confirmation.

Pillar 3: Data Presentation and Interpretation

Systematic recording and presentation of data are essential for comparing the activity of multiple derivatives and for structure-activity relationship (SAR) studies.

Table 1: Example Data Summary for Antimicrobial Screening of Triazine Derivatives

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
TZ-001 S. aureus ATCC 292138162Bactericidal
TZ-001 E. coli ATCC 2592264>256>4Bacteriostatic
TZ-002 S. aureus ATCC 29213161288Bacteriostatic
TZ-002 E. coli ATCC 2592232642Bactericidal
Ciprofloxacin S. aureus ATCC 292130.512Bactericidal
Ciprofloxacin E. coli ATCC 259220.250.52Bactericidal

Interpreting the Results:

  • A low MIC value indicates high potency.

  • As noted, an MBC/MIC ratio of ≤ 4 is the standard benchmark for classifying an agent as bactericidal. [8]A ratio > 4 suggests a bacteriostatic effect.

  • Comparing the activity of different derivatives (e.g., TZ-001 vs. TZ-002) against a panel of organisms (Gram-positive, Gram-negative, fungi) allows for the elucidation of structure-activity relationships, guiding the next cycle of chemical synthesis and optimization.

References

  • Broth Microdilution | MI - Microbiology. (n.d.).
  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin - Benchchem. (n.d.).
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009).
  • Disk diffusion test - Wikipedia. (n.d.).
  • Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. (n.d.).
  • Tendencia, E. A. (2004). Disk diffusion method. Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment.
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.).
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (2024).
  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.).
  • Sharma, R. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
  • The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024).
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (2014).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (n.d.).
  • M07-A8 - Regulations.gov. (n.d.).
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (2012).
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011).
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. (2018).
  • Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed. (n.d.).
  • Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents - AESS Publications. (n.d.).
  • (PDF) Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents - ResearchGate. (2017).
  • A Review on the Reported Antibacterial Activity of 1,3,5-Triazine - ResearchGate. (2021).
  • Triazine Derivatives: Their Synthesis and Biological Properties-A Review. (2024).
  • Triazinane Derivatives as Possible Antimicrobial Agents - IOSR Journal. (2016).
  • Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines - PubMed. (n.d.).
  • Synthesis, reactivity, antimicrobial, and anti-biofilm evaluation of fluorinated 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one and their derivatives. (n.d.).
  • Design, Synthesis, and Antimicrobial Evaluation of New Annelated Pyrimido[2,1-c]t[7][8][18]riazolo[3,4-f]t[7][8][18]riazines - PMC - NIH. (n.d.).
  • Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PubMed Central. (n.d.).
  • Synthesis, characterization and antibacterial screening of some novel 1,2,4-triazine derivatives - ResearchGate. (2020).
  • Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. (2021).
  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. (2022).
  • Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives - Acta Scientific. (2021).

Sources

Purification of 3-Methylthio-1,2,4-triazine by Column Chromatography: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 3-Methylthio-1,2,4-triazine using normal-phase column chromatography. The document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. It delves into the underlying principles of the chromatographic separation, offering a rationale for the selection of stationary and mobile phases. Furthermore, this guide includes a step-by-step experimental procedure, a troubleshooting section to address common challenges, and visual aids to facilitate a deeper understanding of the workflow.

Introduction: The Significance of Purifying this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazine core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and antimicrobial activities. The purity of such compounds is of paramount importance, as even minor impurities can significantly impact the results of biological assays and the overall safety and efficacy of potential drug candidates.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1] This application note provides a robust and reproducible method for the purification of this compound, ensuring high purity for subsequent applications.

Foundational Principles: Normal-Phase Chromatography

The purification protocol described herein employs normal-phase chromatography. In this mode of chromatography, the stationary phase is polar, and the mobile phase is non-polar. The separation is based on the principle of adsorption, where the components of the mixture are partitioned between the stationary and mobile phases.

  • Stationary Phase: Silica gel (SiO₂) is the most common stationary phase in normal-phase chromatography due to its high polarity and porous structure.[2][3] The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.[4]

  • Mobile Phase: A non-polar solvent or a mixture of non-polar and polar solvents is used as the mobile phase. The choice of the mobile phase is critical for achieving good separation.

  • Separation Mechanism: When a mixture is introduced onto the column, its components compete for the active sites on the stationary phase. More polar compounds will adsorb more strongly to the silica gel and will therefore move down the column more slowly. Less polar compounds will have a greater affinity for the mobile phase and will elute from the column more quickly.[1]

The polarity of the mobile phase can be adjusted to control the elution of the compounds. Increasing the polarity of the mobile phase will increase the elution speed of all compounds. This is because the more polar solvent molecules will compete more effectively with the analyte for the adsorption sites on the silica gel. The ranking of solvents by their eluting power is known as the eluotropic series.[5]

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that can be expected on a column.[6][7] The goal is to find a solvent system that gives a good separation between the desired compound and any impurities, with the desired compound having a retention factor (Rƒ) of approximately 0.2-0.4.[8]

The Rƒ value is a measure of how far a compound travels up the TLC plate and is calculated as follows:

Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)

A lower Rƒ value indicates a more polar compound that is more strongly adsorbed to the silica gel. The relationship between TLC and column chromatography is direct; a solvent system that provides good separation on TLC will generally translate well to column chromatography.[9]

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound by flash column chromatography.

Materials and Equipment
Material/Equipment Specifications
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Solvents Chloroform (CHCl₃) or Ethyl acetate/Hexane mixture
Crude this compound Synthesized material
Glass Chromatography Column Appropriate size for the amount of crude material
Eluent Reservoir Solvent-resistant
Fraction Collector/Test Tubes Clean and dry
Thin-Layer Chromatography Plates Silica gel coated plates (e.g., F254)
TLC Developing Chamber Glass jar with a lid
UV Lamp For visualization of TLC plates (254 nm)
Rotary Evaporator For solvent removal
Glassware Beakers, flasks, funnels, etc.
Sand Washed and dried
Cotton or Glass Wool To plug the bottom of the column
Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps TLC TLC Analysis to Determine Optimal Mobile Phase Column_Prep Column Packing with Silica Gel Slurry TLC->Column_Prep Informs Sample_Loading Loading of Crude This compound Column_Prep->Sample_Loading Elution Elution with Selected Mobile Phase Sample_Loading->Elution Fraction_Collection Collection of Fractions Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Collected Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Identifies Pure Fractions Solvent_Removal Solvent Removal via Rotary Evaporation Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Mobile Phase Selection (TLC):

    • Prepare several developing chambers with different solvent systems. Based on the polar nature of this compound, start with a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 70:30 hexanes:ethyl acetate). Another option is to use chloroform.[8]

    • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the crude mixture onto a TLC plate and develop the plate in the prepared chambers.

    • Visualize the plate under a UV lamp.

    • Adjust the solvent ratio until the spot corresponding to the desired product has an Rƒ value of approximately 0.2-0.4.

  • Column Preparation:

    • Select a glass column of an appropriate size. A general rule of thumb is to use about 20-50 times the weight of silica gel to the weight of the crude sample.[1]

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.

    • Once the silica has settled, add a layer of sand on top of the silica bed to prevent it from being disturbed during sample and eluent addition.

    • Open the stopcock and drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette, allowing it to adsorb onto the silica gel.

    • Alternatively, for less soluble samples, perform a "dry loading". Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[10]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes). Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.

    • If a gradient elution is required (i.e., gradually increasing the polarity of the mobile phase), prepare solvent mixtures of increasing polarity and add them sequentially to the column.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

    • Spot each fraction on a TLC plate alongside a spot of the original crude mixture.

    • Develop and visualize the TLC plate.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, MS, melting point).

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise during column chromatography. This section addresses common issues and provides potential solutions.

Troubleshooting_Guide cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Poor_Separation Poor Separation (Overlapping Bands) Cause_PS Inappropriate mobile phase Column overloading Improper column packing Poor_Separation->Cause_PS Compound_Streaking Compound Streaking or Tailing Cause_CS Sample too concentrated Interaction with acidic silica Insoluble impurities Compound_Streaking->Cause_CS No_Elution Compound Not Eluting Cause_NE Mobile phase too non-polar Compound decomposed on silica No_Elution->Cause_NE Cracked_Column Cracked Silica Bed Cause_CC Packing with dry silica Rapid change in solvent polarity Cracked_Column->Cause_CC Sol_PS Re-optimize mobile phase with TLC Reduce sample load Repack column carefully Cause_PS->Sol_PS Sol_CS Dilute sample before loading Add triethylamine to mobile phase Pre-filter sample Cause_CS->Sol_CS Sol_NE Increase mobile phase polarity Test compound stability on silica (2D TLC) Cause_NE->Sol_NE Sol_CC Use slurry packing method Use a gradual solvent gradient Cause_CC->Sol_CC

Caption: A troubleshooting guide for common column chromatography issues.

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC to achieve a greater difference in Rƒ values between the compound and impurities.[10]
Column overloading.The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[10]
Improperly packed column (channeling).Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[1]
Compound Tailing/Streaking The sample is too concentrated when loaded.Dissolve the sample in a larger volume of the initial mobile phase before loading.[11]
The basic nitrogen atoms in the triazine ring may interact strongly with the acidic silanol groups of the silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.
Compound Does Not Elute The mobile phase is too non-polar.Gradually increase the polarity of the mobile phase (gradient elution).[10]
The compound may be unstable and decomposing on the silica gel.Test the stability of the compound on a TLC plate by running a 2D TLC. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[10]
Cracked Silica Bed The column was packed dry or the heat of adsorption from the solvent caused the bed to crack.Always pack the column using a slurry of the silica gel in the mobile phase.
A sudden and large change in the polarity of the mobile phase was made.When running a gradient elution, increase the polarity of the mobile phase gradually.

Stability Considerations

While many 1,2,4-triazine derivatives are stable, it is prudent to consider potential stability issues. The methylthio group can be susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if exposed to oxidizing agents or prolonged exposure to air on an active surface like silica gel. It is therefore recommended to perform the chromatography in a timely manner and to use freshly distilled solvents to minimize the presence of peroxides. Some triazine derivatives have shown good stability at room temperature.[8]

Conclusion

The purification of this compound by normal-phase column chromatography is an effective method for obtaining high-purity material essential for research and development in medicinal chemistry. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis and by following a systematic protocol, researchers can achieve excellent separation and yield. Understanding the fundamental principles of chromatography and being prepared to troubleshoot common issues are key to a successful purification.

References

  • University of Rochester, Department of Chemistry.
  • SSE Enterprise. (2025).
  • Stenutz, R. Eluotropic series. [Link]
  • Chemistry For Everyone. (2025).
  • Interra Global. (2023). Is Silica Gel Polar? Desiccant Experts. [Link]
  • Khan Academy.
  • Phenomenex. (2025). Normal-phase vs.
  • Sorbead India. (2019).
  • JoVE. (2024).
  • H&E Paramoto. (n.d.). The Role of Silica Gel in Chromatography: A Supplier's Perspective. [Link]
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
  • Chemistry LibreTexts. (2021). 2.
  • Chemistry LibreTexts. (2023).
  • Zhang, Z., et al. (2025). Explicit relation between thin film chromatography and column chromatography conditions from statistics and machine learning.
  • ChemistryViews. (2012).
  • Teledyne ISCO.
  • Cole-Parmer. (2022).
  • University of Texas
  • Yamazen.
  • Agilent Technologies. Troubleshooting Guide. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13290, Methoprotryne. [Link]
  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. [Link]
  • Kowalska, T., et al. (n.d.). The Eluotropic Series of Solvents and Solvent.
  • Dong, J. (n.d.).
  • Phenomenex. Troubleshooting Guide. [Link]
  • Chand, D., et al. (2017). A Highly Stable and Insensitive Fused Triazolo-Triazine Explosive (TTX). PubMed. [Link]

Sources

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 3-Methylthio-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-Methylthio-1,2,4-triazine. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, field-proven experimental procedures, and a robust theoretical framework to ensure accurate and reliable spectral acquisition and interpretation.

Introduction: The Significance of this compound and the Role of NMR

This compound is a heterocyclic compound belonging to the triazine class of molecules. Triazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1] Accurate structural elucidation is paramount in the development and application of such compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This guide will provide a detailed protocol for obtaining and interpreting high-quality ¹H and ¹³C NMR spectra of this compound, addressing potential challenges such as sample solubility and providing a thorough analysis of the expected spectral features.

Molecular Structure and Predicted NMR Spectral Features

The structure of this compound dictates a unique set of NMR signals. Understanding the molecular symmetry and the electronic environment of each nucleus is key to predicting and interpreting the resulting spectra.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectrum

Based on the analysis of structurally related compounds, the ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals:

  • -SCH₃ Protons: A singlet in the upfield region, typically around δ 2.7-2.8 ppm , corresponding to the three equivalent protons of the methylthio group. The chemical shift is influenced by the electron-withdrawing nature of the triazine ring.

  • Triazine Ring Protons (H5 and H6): Two distinct signals in the downfield aromatic region. Due to the asymmetry of the 1,2,4-triazine ring, H5 and H6 are not chemically equivalent and are expected to appear as distinct signals, likely doublets due to mutual coupling. Based on data from substituted 1,2,4-triazines, these protons are expected to resonate at approximately δ 8.5-9.5 ppm . For instance, in 3-(methylsulfonyl)-6-phenyl-1,2,4-triazine, the H5 proton appears as a singlet at δ 9.20 ppm.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals corresponding to the four unique carbon atoms in the molecule:

  • -SCH₃ Carbon: A signal in the upfield region, estimated to be around δ 10-15 ppm .

  • Triazine Ring Carbons (C3, C5, and C6): Three distinct signals in the downfield region. The carbon atom attached to the electronegative sulfur and two nitrogen atoms (C3) is expected to be the most deshielded. The chemical shifts for the triazine ring carbons are anticipated to be in the range of δ 145-165 ppm .

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is paramount, especially for compounds like triazines which may exhibit limited solubility. Chloroform-d (CDCl₃) is a common starting point, but due to the polarity of the triazine ring, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a more suitable choice.

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated solvent (CDCl₃ or DMSO-d₆) of high purity (≥99.8 atom % D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolution: Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary, but caution should be exercised to avoid solvent evaporation and sample degradation.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: Addressing Low Solubility

Rationale: As many triazine derivatives exhibit poor solubility in common organic solvents, alternative strategies may be required.[2] The use of a co-solvent like trifluoroacetic acid (TFA) can improve solubility by protonating the basic nitrogen atoms of the triazine ring. However, this will significantly alter the chemical shifts. Alternatively, acquiring the spectrum at an elevated temperature can increase solubility and sometimes sharpen broad peaks resulting from slow conformational exchange.

Procedure (Co-solvent):

  • Follow steps 1-3 of Protocol 1.

  • If the sample does not fully dissolve, add a small drop (approximately 5-10 µL) of trifluoroacetic acid-d (TFA-d) to the solution.

  • Vortex the mixture again. The sample should now be fully dissolved.

  • Proceed with steps 4-6 of Protocol 1.

  • Note: Be aware that the chemical shifts will be different from those obtained in a neutral solvent.

Procedure (Elevated Temperature):

  • Prepare the sample as described in Protocol 1, preferably in a solvent with a high boiling point like DMSO-d₆.

  • Acquire the NMR spectrum at ambient temperature.

  • If solubility is low or peaks are broad, incrementally increase the spectrometer's variable temperature unit (e.g., to 50 °C) and re-acquire the spectrum. Monitor for improvements in signal intensity and resolution.

Data Acquisition Parameters

Rationale: The choice of acquisition parameters influences the quality of the final spectrum. The following are recommended starting parameters for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

ParameterRecommended ValueRationale
Pulse ProgramStandard single pulse (e.g., zg30)A 30-degree pulse angle allows for faster repetition without saturation.
Spectral Width16 ppm (centered around 6 ppm)Ensures all expected signals are captured.
Acquisition Time2-4 secondsProvides adequate digital resolution.
Relaxation Delay2-5 secondsAllows for full relaxation of protons, ensuring accurate integration.
Number of Scans8-16Sufficient for good signal-to-noise with the recommended sample amount.

¹³C NMR Acquisition:

ParameterRecommended ValueRationale
Pulse ProgramStandard single pulse with proton decoupling (e.g., zgpg30)Proton decoupling simplifies the spectrum to singlets.
Spectral Width240 ppm (centered around 120 ppm)Covers the full range of expected carbon chemical shifts.
Acquisition Time1-2 secondsBalances resolution and experiment time.
Relaxation Delay2-5 secondsEnsures quantitative accuracy, especially for quaternary carbons.
Number of Scans1024 or moreRequired due to the low natural abundance and sensitivity of the ¹³C nucleus.

Spectral Interpretation and Data Presentation

The following tables summarize the predicted chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-SCH2.7 - 2.8Singlet (s)
H 58.5 - 9.5Doublet (d)
H 68.5 - 9.5Doublet (d)

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
-SC H₃10 - 15
C 3155 - 165
C 5145 - 155
C 6145 - 155

Advanced NMR Techniques for Unambiguous Assignment

For complex derivatives or for definitive structural confirmation, 2D NMR experiments are invaluable.

Workflow for 2D NMR Analysis

2D_NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR for Structural Elucidation H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Identifies ¹H-¹H couplings HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Assigns protons to their attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) C13_NMR->HMBC Assigns quaternary carbons and confirms fragment connectivity HSQC->HMBC

Caption: Workflow for unambiguous NMR assignment using 2D techniques.

  • COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, which would confirm the relationship between H5 and H6 on the triazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the proton signals of the methyl group, H5, and H6 to their respective carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of different molecular fragments. For example, correlations from the -SCH₃ protons to C3 would confirm the attachment of the methylthio group.

Conclusion

The ¹H and ¹³C NMR characterization of this compound provides a clear and unambiguous confirmation of its molecular structure. By following the detailed protocols outlined in this guide, researchers can obtain high-quality spectra. The predicted chemical shifts and the application of advanced 2D NMR techniques offer a robust framework for accurate spectral interpretation. These methods are essential for quality control, reaction monitoring, and the structural elucidation of novel triazine derivatives in a research and drug development setting.

References

  • El-Sayed, M. A. A., et al. (2013). Triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 69, 583-596.
  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 396-462.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Günther, H. (2013).
  • Richards, S. A., & Hollerton, J. C. (2011). Essential Practical NMR for Organic Chemistry. John Wiley & Sons.
  • University of Rochester. Troubleshooting ¹H NMR Spectroscopy.
  • Iowa State University. NMR Sample Preparation.
  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Mini-Reviews in Organic Chemistry, 9(4), 396-462.
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Levitt, M. H. (2008). Spin Dynamics: Basics of Nuclear Magnetic Resonance. John Wiley & Sons.
  • Hore, P. J. (2015). Nuclear Magnetic Resonance. Oxford University Press.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin.
  • PubChem. This compound.

Sources

Analysis of 3-Methylthio-1,2,4-triazine and its Oxidative Products by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry and agrochemistry, valued for its wide range of biological activities.[1][2] 3-Methylthio-1,2,4-triazine serves as a key intermediate and a compound of interest in its own right.[3][4] The analysis of this compound and its potential metabolic or degradation products is critical for drug development, metabolism studies, and environmental monitoring. This application note presents a robust and sensitive method for the simultaneous quantification of this compound and the qualitative identification of its primary oxidative products using HPLC coupled with tandem mass spectrometry (MS/MS). The protocol details sample preparation, optimized chromatographic conditions, and mass spectrometric parameters, providing a comprehensive workflow for researchers in pharmaceutical and analytical sciences.

Introduction and Principle

This compound is a heterocyclic compound featuring a triazine ring substituted with a methylthio (-SCH₃) group. The presence of both the nitrogen-rich triazine core and the oxidizable sulfur atom makes its metabolic and degradation pathways of significant interest. The primary transformation anticipated for thioether-containing compounds is oxidation of the sulfur atom to form the corresponding sulfoxide and sulfone derivatives.[5][6] Additionally, hydrolysis can lead to the replacement of the methylthio group with a hydroxyl moiety.[5]

Mass spectrometry (MS) is the preferred analytical technique for this purpose due to its exceptional sensitivity and selectivity.[7] When coupled with High-Performance Liquid Chromatography (HPLC), the resulting LC-MS/MS system allows for the separation of the parent compound from its products, followed by their unambiguous identification and quantification based on their unique mass-to-charge ratios (m/z) and fragmentation patterns. This method utilizes Electrospray Ionization (ESI) in positive mode, which readily protonates the basic nitrogen atoms of the triazine ring, making it highly suitable for analysis.

Analyte Properties

A summary of the key chemical properties for the parent compound is provided below.

PropertyValueSource
Chemical Name This compound[8][9][10]
Synonym(s) 3-(Methylthio)-as-Triazine[10]
Molecular Formula C₄H₅N₃S[8][10]
Molecular Weight 127.17 g/mol [8][10]
Exact Mass 127.020418 Da[8][9]
CAS Number 28735-21-9[8][9]
Anticipated Products

The primary products expected from metabolism or environmental degradation are the result of oxidation and hydrolysis.

CompoundMolecular FormulaExact Mass [M]Exact Mass [M+H]⁺
This compound (Parent)C₄H₅N₃S127.0204128.0277
3-Methylsulfinyl-1,2,4-triazine (Sulfoxide)C₄H₅N₃OS143.0153144.0226
3-Methylsulfonyl-1,2,4-triazine (Sulfone)C₄H₅N₃O₂S159.0102160.0175
3-Hydroxy-1,2,4-triazine (Hydroxyl)C₃H₃N₃O97.027698.0350

Experimental Workflow

The analytical workflow is designed for efficiency and robustness, moving from sample preparation to final data acquisition.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Aqueous Sample Extract Protein Precipitation / Dilution Sample->Extract Centrifuge Centrifugation (14,000 rpm, 10 min) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS ESI-MS/MS Detection (+ mode) HPLC->MS Quant Quantification (MRM) MS->Quant Qual Identification (Product Ion Scan) MS->Qual

Caption: Overall experimental workflow for the analysis of this compound.

Detailed Protocols

Protocol 1: Sample Preparation (from Biological Matrix, e.g., Plasma)

This protocol utilizes a simple protein precipitation method, which is effective for removing high-abundance proteins while recovering a broad range of small molecules.

  • Aliquot Sample: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Scientist's Note: Acetonitrile is an efficient protein precipitation solvent. Using a 3:1 solvent-to-sample ratio ensures thorough precipitation. An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) is critical for correcting for variations in sample processing and instrument response.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Incubate: Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the clear supernatant to a clean HPLC vial, avoiding the pelleted protein.

  • Analyze: The sample is now ready for LC-MS/MS analysis.

Protocol 2: HPLC Method

This method uses a standard reversed-phase C18 column, which provides excellent retention and separation for moderately polar compounds like triazine derivatives.

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent
Column Zorbax SB C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient See table below

Gradient Elution Program:

Time (min) % Mobile Phase B
0.0 5
1.0 5
5.0 95
7.0 95
7.1 5

| 9.0 | 5 |

  • Scientist's Note: The inclusion of 0.1% formic acid in the mobile phases is essential. It acidifies the solution, promoting the protonation of the triazine analytes ([M+H]⁺), which is required for positive mode electrospray ionization and leads to significantly improved sensitivity.[11][12]

Protocol 3: Tandem Mass Spectrometry (MS/MS) Method

The analysis is performed in two parts: a Multiple Reaction Monitoring (MRM) experiment for sensitive quantification of the parent compound and its expected products, and a Product Ion Scan experiment to confirm identity and elucidate the structure of unknown products.

ParameterSpecification
Mass Spectrometer Agilent 6460 Triple Quadrupole or equivalent
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 4000 V
Fragmentor Voltage 135 V

MRM Transitions for Quantification:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound 128.0100.015
Confirmatory Transition128.083.020
3-Methylsulfinyl-1,2,4-triazine 144.0128.012
3-Methylsulfonyl-1,2,4-triazine 160.0128.015
3-Hydroxy-1,2,4-triazine 98.070.020
  • Scientist's Note: Collision energy (CE) is a critical parameter that must be optimized for each compound to achieve the most abundant and stable fragment ion for quantification. The values provided are typical starting points. The primary fragmentation of the parent compound (128.0 -> 100.0) likely corresponds to the loss of the N₂ molecule, a common pathway for triazines.[13][14]

Data Interpretation: Fragmentation Analysis

Understanding the fragmentation patterns is key to structural elucidation.

G Parent Parent Compound This compound Sulfoxide Oxidative Product 3-Methylsulfinyl-1,2,4-triazine Parent->Sulfoxide Metabolism / Degradation Hydroxyl Hydrolysis Product 3-Hydroxy-1,2,4-triazine Parent->Hydroxyl Metabolism / Degradation Sulfone Oxidative Product 3-Methylsulfonyl-1,2,4-triazine Sulfoxide->Sulfone Further Oxidation

Caption: Potential transformation pathways of this compound.

Under collision-induced dissociation (CID), this compound ([M+H]⁺ at m/z 128.0) is expected to fragment via several pathways. The most common fragmentations for triazine rings involve cleavage and loss of small neutral molecules.[13][15]

G cluster_frag Collision-Induced Dissociation (CID) precursor Precursor Ion [C₄H₅N₃S+H]⁺ m/z 128.0 product1 Product Ion [C₃H₅NS+H]⁺ m/z 100.0 precursor->product1 -N₂ (Loss of Nitrogen) product2 Product Ion [C₃H₄N₂S]⁺ m/z 83.0 precursor->product2 -HCN, -CH₃

Caption: Proposed primary fragmentation pathway for protonated this compound.

  • Parent Compound (m/z 128.0): A likely major fragmentation is the loss of a neutral nitrogen molecule (N₂, 28 Da) to yield a fragment at m/z 100.0. Further fragmentation could involve the loss of the methylthio group or parts of the ring.

  • Sulfoxide Product (m/z 144.0): This product will likely show a characteristic neutral loss of the sulfinyl group (-SOH, 49 Da) or a loss of an oxygen atom to revert to a fragment characteristic of the parent compound.

  • Sulfone Product (m/z 160.0): The sulfone can lose the entire methylsulfonyl group (-SO₂CH₃, 79 Da).

By comparing the product ion spectra of unknown peaks to the spectrum of the parent standard, one can confidently identify related products.

Method Trustworthiness and Validation

To ensure the reliability and accuracy of the data generated by this method, a full validation should be performed according to established guidelines (e.g., FDA or ICH). Key validation parameters include:

  • Linearity: The method should demonstrate a linear response over a defined concentration range, typically with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Accuracy (% deviation from nominal) and precision (% relative standard deviation) should be assessed at multiple concentration levels (e.g., low, mid, and high QC) and should typically be within ±15%.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix must be confirmed.

  • Limit of Quantification (LOQ): The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: Assess the ion suppression or enhancement caused by co-eluting components from the sample matrix.

  • Stability: Analyte stability should be evaluated under various conditions (e.g., freeze-thaw cycles, bench-top, and long-term storage).

By following these protocols and validation principles, researchers can achieve high-quality, defensible data for the analysis of this compound and its related products.

References

  • PubChem. This compound.
  • SfRBM.
  • PubMed Central. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin.
  • J-Stage. Metabolism of A'^ l ^^DimethylpropyO-^-ethyl-e-methylthio- l ^ ^- triazine-2,4-diamine (C 18 898) in Paddy Rice. J-Stage. [Link]
  • NIST WebBook. 1,2,4-Triazin-5(4H)-one, 6-(1,1-dimethylethyl)-4-[(2-methylpropylidene)amino]-3-(methylthio)-. National Institute of Standards and Technology. [Link]
  • ResearchGate. Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative.
  • ResearchGate. Representatives of thioethers compounds.
  • PubMed Central. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.
  • ACS Publications. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. American Chemical Society. [Link]
  • Beilstein Journal of Organic Chemistry. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein-Institut. [Link]
  • Der Pharma Chemica.
  • Unipd. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Università degli Studi di Padova. [Link]
  • ACS Publications. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. American Chemical Society. [Link]
  • ACS Publications.
  • Scholars Research Library. An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library. [Link]
  • Scirp.org. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. [Link]
  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
  • Organic Chemistry Portal. Synthesis of 1,2,4-triazines. Organic Chemistry Portal. [Link]
  • ResearchGate. Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview.
  • Arkat USA. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
  • TSI Journals. Electron impact ionization mass spectra of 1, 2, 4-triazine. Trade Science Inc. [Link]
  • Chemistry LibreTexts.
  • PubMed. 3-alkylthio-1,2,4-triazine dimers with potent antimalarial activity.
  • CentAUR. triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. University of Reading. [Link]
  • ResearchGate. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives.

Sources

Application Notes & Protocols: A Strategic Guide to Developing Novel Anticancer Agents from 3-Methylthio-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and notably, anticancer effects.[1][2] Triazine derivatives have been the subject of intense research, leading to compounds that have even reached advanced clinical trials.[3] Within this class, molecules bearing a 3-methylthio (-SCH₃) group are of particular interest. This substituent is not merely a structural feature; it is a versatile chemical handle. The methylthio group can act as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward and efficient entry point for introducing a vast array of chemical diversity. This allows for the systematic modification of the triazine core to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel anticancer agents derived from a 3-methylthio-1,2,4-triazine precursor. We will move from core synthesis to detailed protocols for in vitro screening and mechanistic elucidation, explaining the causality behind each experimental choice to empower researchers in their drug discovery efforts.

Part 1: Synthesis of a Diverse Chemical Library

The foundational strategy for creating novel agents from a this compound core is the displacement of the methylthio group. This group can be readily substituted by a variety of nucleophiles. Furthermore, its oxidation to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) species dramatically enhances its leaving group ability, enabling reactions with even weaker nucleophiles and broadening the synthetic scope.

Protocol 1.1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of the 3-Methylthio Group

This protocol describes the reaction of a 5,6-diphenyl-3-(methylthio)-1,2,4-triazine core with amine nucleophiles. This method can be adapted for other nucleophiles like thiols or alkoxides.

Causality: The reaction leverages the electron-deficient nature of the 1,2,4-triazine ring, which facilitates nucleophilic attack at the C3 position. The methylthio group is a competent leaving group, making this substitution thermodynamically favorable. Solvents like THF are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions. The reaction is typically stirred at room temperature, but gentle heating can be applied to accelerate the reaction with less reactive amines.

Materials:

  • 5,6-diphenyl-3-(methylthio)-1,2,4-triazine (starting material)

  • Amine of choice (e.g., pyrrolidine, morpholine, piperidine)

  • Anhydrous Tetrahydrofuran (THF)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • To a solution of 5,6-diphenyl-3-(methylthio)-1,2,4-triazine (1.0 mmol) in 10 mL of THF, add the desired amine (1.2 mmol).

  • Stir the mixture at room temperature for 24 hours.[1]

  • Monitor the reaction progress by TLC using an appropriate solvent system (e.g., dichloromethane/methanol). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

  • Upon completion, remove the solvent under reduced pressure (rotary evaporation).

  • Purify the crude product by column chromatography on silica gel to yield the pure 3-amino-substituted-1,2,4-triazine derivative.[1]

  • Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[4]

G cluster_synthesis Synthetic Workflow: S_N_Ar start Start: 3-Methylthio- 1,2,4-triazine Core reagents Add Nucleophile (e.g., Amine) in THF start->reagents reaction Stir at Room Temp (24h) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Solvent Removal (Rotary Evaporation) monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Final Product: 3-Substituted- 1,2,4-triazine purification->product

Caption: General workflow for SNAr on the this compound core.

Part 2: In Vitro Evaluation of Anticancer Efficacy

A tiered screening approach is essential for efficiently identifying promising lead compounds. The process begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed assays to understand the mechanism of cell killing and proliferative inhibition.

Protocol 2.1: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Causality: Viable cells contain mitochondrial reductase enzymes that can cleave the tetrazolium ring of the yellow MTT reagent, converting it into a dark purple formazan product. This conversion only occurs in metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxic effect.

Materials:

  • Human cancer cell lines (e.g., HCT-116 colon carcinoma, MCF-7 breast cancer, A-172 glioblastoma).[4][5]

  • Normal human cell line for selectivity testing (e.g., HEK-293 embryonic kidney cells).[4]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Multichannel pipette and microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized triazine derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[1] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Data Presentation: IC₅₀ Values of Novel Triazine Derivatives

Quantitative data should be summarized in a clear, comparative format.

Compound IDR-Group at C3IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A-172Selectivity Index (SI)¹
TZ-001 -NH-(CH₂)₂-OH15.221.818.5>10
TZ-002 -NH-Ph-4-Cl1.83.52.1>50
TZ-003 -S-CH₂-COOH45.1>10078.3<2
Doxorubicin (Positive Control)0.50.90.7~5
¹ Selectivity Index = IC₅₀ in normal cells (e.g., HEK-293) / IC₅₀ in cancer cells. A higher SI is desirable.
Protocol 2.2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Determining whether a compound induces apoptosis (programmed cell death) or necrosis is critical. Apoptosis is a preferred mechanism for anticancer drugs as it typically does not elicit an inflammatory response.[6]

Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated with a fluorophore like FITC, can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, where it intercalates with DNA. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[4]

Procedure:

  • Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. The results are typically displayed as a dot plot with four quadrants:

    • Lower Left (Annexin V- / PI-): Live cells

    • Lower Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

    • Upper Left (Annexin V- / PI+): Necrotic cells

G cluster_screening In Vitro Screening Cascade start Synthesized Compound Library screen1 Primary Screen: MTT Cytotoxicity Assay (3-5 Cancer Cell Lines) start->screen1 decision1 Identify Hits (IC50 < 10 µM) screen1->decision1 screen2 Secondary Screen: Apoptosis Assay (Annexin V/PI) decision1->screen2 Potent Inactive Inactive decision1->Inactive decision2 Confirm Apoptotic Mechanism screen2->decision2 screen3 Mechanistic Studies: Western Blot, Kinase Assays decision2->screen3 Induces Apoptosis Discard Discard decision2->Discard lead Lead Compound for In Vivo Studies screen3->lead

Caption: A tiered workflow for the in vitro evaluation of novel anticancer agents.

Part 3: Elucidating the Mechanism of Action

Identifying the molecular target and signaling pathway affected by a lead compound is a crucial step in drug development. Many 1,2,4-triazine derivatives have been found to interfere with critical cancer signaling pathways, such as those involving protein kinases.[7][8]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in many types of cancer.[9] Therefore, it represents a high-value target for anticancer therapeutics.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazine Novel Triazine Inhibitor Triazine->PI3K Triazine->Akt Triazine->mTORC1

Caption: Inhibition points for triazine agents in the PI3K/Akt/mTOR pathway.

Protocol 3.1: Western Blot Analysis of Protein Phosphorylation

This protocol allows for the assessment of a compound's effect on the phosphorylation state of key proteins within a signaling cascade, such as Akt. A reduction in the phosphorylated form of a protein (e.g., p-Akt) upon treatment is strong evidence of pathway inhibition.[10]

Procedure:

  • Treat cancer cells with the lead compound for a specified time (e.g., 6-24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for both the total protein (e.g., total Akt) and its phosphorylated form (e.g., phospho-Akt Ser473). Also, use an antibody for a loading control like β-actin.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: A decrease in the p-Akt band intensity relative to the total Akt and β-actin bands in treated cells compared to untreated controls indicates inhibition of the PI3K/Akt pathway.

References
  • Jadwiga, K., et al. (2012). Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines. J-Stage. [Link]
  • Cascioferro, S., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry. [Link]
  • Saeed, A., et al. (2020).
  • Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity.
  • Cascioferro, S., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. Semantic Scholar. [Link]
  • Sokolova, E. A., et al. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI. [Link]
  • Maj, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]
  • Zhang, Y., et al. (2022).
  • Nguyen, T. T. H., et al. (2024). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. [Link]
  • El-Malah, A. A., et al. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Bentham Science. [Link]
  • Noolvi, M. N., et al. (2014). SYNTHESIS AND ANTICANCER SCREENING OF TRIAZINE ANALOGUES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Mordarski, M., et al. (1980).
  • Wang, X.-M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][3][5]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. [Link]
  • Hudson, B. D., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed Central. [Link]
  • Saravanan, G., & Poornima, B. (2024). Synthesis of novel triazine-thiophene compounds for antitubercular/anticancer. Ayushdhara. [Link]
  • Zhang, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. PubMed. [Link]
  • Gümüş, F., et al. (2019). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed. [Link]
  • Shawali, A. S., et al. (2011). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • El-Sayed, N. F., et al. (2023). Triazine derivatives with different anticancer activity mechanisms.
  • Wujec, M., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]
  • Maj, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells.
  • Oggu, S., et al. (2023).

Sources

one-pot synthesis of 3-Methylthio-1,2,4-triazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: One-Pot Synthesis of 3-Methylthio-1,2,4-triazine Derivatives: A Practical Guide for Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,4-triazine scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. The 3-methylthio substituent is a key pharmacophore in several potent and selective inhibitors of therapeutically relevant enzymes. This guide provides a detailed, one-pot synthetic protocol for the efficient construction of this compound derivatives through the condensation of 1,2-dicarbonyl compounds with S-methylisothiosemicarbazide. We offer in-depth explanations of the reaction mechanism, step-by-step experimental procedures, characterization data, and expert insights to facilitate the rapid generation of compound libraries for drug discovery programs.

Introduction: The Significance of 1,2,4-Triazines in Drug Discovery

The 1,2,4-triazine core is a six-membered aromatic ring containing three nitrogen atoms. This nitrogen-rich heterocycle is a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimalarial, and antimicrobial properties.[1][2] The strategic placement of substituents on the triazine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

Among the various substitution patterns, the 3-methylthio (-SCH₃) group has proven to be particularly valuable. For instance, certain 5-Aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazine derivatives have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, highlighting the importance of this moiety for achieving target specificity.[1]

The synthesis of these valuable compounds often relies on the cyclocondensation of two key building blocks. One-pot methodologies, where reactants are subjected to successive chemical reactions in a single reactor, are highly advantageous. They streamline the synthetic process, reduce waste, and save time and resources—critical factors in the fast-paced environment of drug development.[3] This document details a robust and versatile one-pot synthesis for preparing a variety of this compound derivatives.

The Core Synthesis: Mechanism and Rationale

The cornerstone of this synthesis is the acid- or base-catalyzed condensation reaction between a 1,2-dicarbonyl compound and S-methylisothiosemicarbazide. This reaction efficiently and regioselectively constructs the 1,2,4-triazine ring in a single step.

Overall Reaction Scheme:

Causality Behind the Mechanism:

The reaction proceeds through a well-defined sequence of nucleophilic attack, cyclization, and dehydration.

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the more basic terminal nitrogen atom (N4) of S-methylisothiosemicarbazide onto one of the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound. This forms a tetrahedral intermediate.

  • Formation of Hydrazone Intermediate: The intermediate quickly dehydrates to form a stable hydrazone.

  • Intramolecular Cyclization: The remaining free amino group (-NH₂) then attacks the second carbonyl group in an intramolecular fashion. This crucial cyclization step forms the six-membered triazine precursor. The use of a base, such as sodium bicarbonate, facilitates this process by deprotonating the nucleophilic amine.

  • Final Dehydration (Aromatization): A final molecule of water is eliminated from the cyclic intermediate, leading to the formation of the stable, aromatic 1,2,4-triazine ring.

Reaction Mechanism Diagram:

Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Aromatization A 1,2-Dicarbonyl + S-Methylisothiosemicarbazide B Tetrahedral Intermediate A->B  Attack at C=O C Hydrazone Intermediate B->C  -H2O D Cyclic Intermediate C->D  Attack at 2nd C=O E Final Product: this compound D->E  -H2O

Caption: Reaction mechanism for 1,2,4-triazine formation.

Experimental Protocols

These protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

Protocol 1: Preparation of S-Methylisothiosemicarbazide Hydroiodide

Rationale: While the target synthesis is "one-pot," it relies on the key building block S-methylisothiosemicarbazide. This reagent is often prepared beforehand from inexpensive starting materials and stored as its stable hydroiodide salt.

  • Materials:

    • Thiosemicarbazide (1.0 eq)

    • Iodomethane (1.0 eq)

    • Absolute Ethanol

  • Procedure:

    • To a solution of thiosemicarbazide in absolute ethanol, add iodomethane (1.0 equivalent).

    • Stir the reaction mixture at reflux for 3 hours. A precipitate will form.

    • Cool the mixture overnight in a refrigerator (~4 °C).

    • Filter the resulting crystals using a Büchner funnel.

    • Wash the crystals with cold ethanol and dry them in vacuo to yield S-methylisothiosemicarbazide hydroiodide as a stable powder.

Protocol 2: One-Pot Synthesis of 3-(Methylthio)-6-phenyl-1,2,4-triazine

This protocol provides a specific example using benzil to yield a 5,6-diphenyl derivative. It can be adapted for other 1,2-dicarbonyl compounds.

  • Materials:

    • Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)

    • S-methylisothiosemicarbazide hydroiodide (1.1 eq)

    • Sodium bicarbonate (2.2 eq)

    • Dichloromethane (DCM)

    • Magnesium sulfate (anhydrous)

    • Silica gel for column chromatography

    • Eluent: Chloroform or Hexane/Ethyl Acetate mixture

  • Procedure:

    • In a round-bottom flask, dissolve benzil and sodium bicarbonate in water or a suitable solvent like ethanol.

    • In a separate beaker, dissolve S-methylisothiosemicarbazide hydroiodide in water.

    • Cool the benzil solution to 5 °C in an ice bath.

    • Slowly add the aqueous solution of S-methylisothiosemicarbazide hydroiodide to the cooled benzil solution with vigorous stirring.

    • Maintain the reaction temperature at 5 °C and continue stirring for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3x volume).

    • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude material by column chromatography on silica gel. A typical eluent is chloroform or a gradient of ethyl acetate in hexane.[4]

    • The purified product, 3-(methylthio)-5,6-diphenyl-1,2,4-triazine, is typically obtained as a yellow or brown crystalline solid.

Experimental Workflow Diagram:

Workflow Start Combine 1,2-Dicarbonyl & Base in Solvent Step1 Cool Mixture to 5°C Start->Step1 Step2 Add S-Methylisothiosemicarbazide Solution Step1->Step2 Step3 Stir at 5°C for 6h (Monitor by TLC) Step2->Step3 Step4 Aqueous Workup & Extraction with DCM Step3->Step4 Step5 Dry Organic Layer (MgSO4) & Evaporate Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 End Characterize Pure Product Step6->End

Caption: One-pot synthesis and purification workflow.

Scope and Data

The true power of this synthetic method lies in its versatility. By simply varying the 1,2-dicarbonyl starting material, a diverse library of this compound derivatives can be rapidly accessed.

Table 1: Examples of Synthesized this compound Derivatives

Starting 1,2-DicarbonylProductYield (%)Reference
Phenylglyoxal3-Methylsulfanyl-5-phenyl-1,2,4-triazine79%[Source Not Found]
Benzil (1,2-Diphenyl-ethanedione)3-(Methylthio)-5,6-diphenyl-1,2,4-triazine50%[4]
1-(p-Tolyl)ethanedione3-(Methylthio)-6-(p-tolyl)-1,2,4-triazine30%[4]
1-(4-Methoxyphenyl)ethanedione6-(4-Methoxyphenyl)-3-(methylthio)-1,2,4-triazine40%[4]
1-(4-Bromophenyl)ethanedione6-(4-Bromophenyl)-3-(methylthio)-1,2,4-triazine54%[4]
1-(4-Chlorophenyl)ethanedione6-(4-Chlorophenyl)-3-(methylthio)-1,2,4-triazine37%[4]

Characterization and Validation

Confirming the identity and purity of the final product is a critical step. Standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a characteristic singlet for the S-methyl protons (S-CH₃) typically appearing around δ 2.7-2.8 ppm. Aromatic protons on the substituent rings will appear in the δ 7.0-9.0 ppm region.[4] For example, the ¹H NMR spectrum of 3-(Methylthio)-6-phenyl-1,2,4-triazine shows: δ 2.82 (s, 3H, SCH₃), 7.61-7.65 (m, 3H, Ar-H), 8.12-8.14 (m, 2H, Ar-H), 8.87 (s, 1H, triazine C5-H).[4]

    • ¹³C NMR: The carbon of the S-methyl group will appear in the aliphatic region, while signals for the aromatic and triazine ring carbons will be in the downfield region.[5][6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the synthesized compound by identifying the molecular ion peak [M+H]⁺.[4][7]

  • Infrared (IR) Spectroscopy: Key vibrational bands for the triazine ring and C-H bonds of the aromatic and methyl groups can be identified.[5]

Conclusion

The one-pot condensation of 1,2-dicarbonyl compounds with S-methylisothiosemicarbazide is an efficient, reliable, and versatile method for synthesizing this compound derivatives. This approach provides a powerful tool for medicinal chemists, enabling the rapid assembly of compound libraries necessary for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage this valuable chemical scaffold in their drug development efforts.

References

  • Irannejad, H., et al. (n.d.). Triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR.
  • Gerasimova, T. P., et al. (2011). Syntheses, Electronic Structures, and EPR/UV−Vis−NIR Spectroelectrochemistry of Nickel(II), Copper(II), and Zinc(II) Complexes with a Tetradentate Ligand Based on S-Methylisothiosemicarbazide. Inorganic Chemistry, 50(7), 2949–2960.
  • El-Sayed, W. A. (2013). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate.
  • Arshad, M. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. Semantic Scholar.
  • Parshyna, D., et al. (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio) pyrazolo[1,5-d][4][8][9]triazolo[3,4-f][4][8][9]triazines. Pharmacia, 69(3), 737-744.
  • Ahmed, S. T., & Rasool, S. R. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
  • Altalbawy, F. M. A. (2011). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate.
  • Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87.
  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.
  • Flores-Holguín, N., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega, 8(13), 12111–12123.
  • Al-Juboori, A. A. J. (2018). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Iraqi Journal of Science, 59(4B), 2132-2144.
  • Singh, A., et al. (2023). Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent. International Journal for Innovative Research in Multidisciplinary Field, 9(7), 1-6.
  • Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ResearchGate.
  • Liu, G., et al. (2016). ONE-POT AND THREE-COMPONENT SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NEW 1,2,4-TRIAZINE-COUMARINS. HETEROCYCLES, 92(8), 1429.
  • Chaynikov, A. M., et al. (2018). Nickel(ii) complexes with 14-membered bis-thiosemicarbazide and bis-isothiosemicarbazide ligands: synthesis, characterization and catalysis of oxygen evolution reaction. PubMed Central.
  • Sharma, K., & Singh, G. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Advances, 13(45), 31693–31720.
  • Al-Masoudi, W. A. (2020). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). ResearchGate.
  • Chen, Y.-C., et al. (2024). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines.
  • El-Emary, T. I. (2007). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate.
  • Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
  • ResearchGate. (2015). Coordination chemistry of S-substituted isothiosemicarbazides and isothiosemicarbazones.
  • Quiroga, J., et al. (2011). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ResearchGate.

Sources

Topic: The Electrophilic Reactivity of 3-Methylthio-1,2,4-triazine: Mechanisms, Protocols, and Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the reactions between 3-methylthio-1,2,4-triazine and various electrophiles. As a key heterocyclic scaffold, understanding its reactivity is paramount for its strategic deployment in medicinal chemistry and materials science. We will move beyond simple procedural lists to dissect the underlying electronic principles governing these transformations, offering detailed, validated protocols and expert insights to ensure reproducible and successful outcomes.

Introduction: The Strategic Importance of the this compound Scaffold

The 1,2,4-triazine ring is a privileged pharmacophore, recognized for its presence in a wide array of biologically active compounds. Its electron-deficient nature imparts specific physicochemical properties that are often desirable in drug candidates. The this compound (MTT) derivative is a particularly valuable building block. The methylthio (-SMe) group not only influences the electronic landscape of the triazine core but also serves as a versatile synthetic handle. Its reactions with electrophiles are foundational transformations that unlock a diverse range of molecular architectures for drug discovery programs.

This document serves as a comprehensive guide to the two primary modes of electrophilic attack on MTT: reaction at the exocyclic sulfur atom and, under specific conditions, at the ring nitrogen atoms. We will focus on the most synthetically useful transformations: oxidation and alkylation of the sulfur atom, which generate highly valuable intermediates.

Fundamental Reactivity: An Electron-Deficient Core with a Nucleophilic Handle

To understand the reactivity of this compound, one must consider two opposing electronic features:

  • The 1,2,4-Triazine Ring: This heterocycle is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This deficiency makes the ring itself generally unreactive toward electrophilic attack and highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present.

  • The 3-Methylthio Group (-SMe): In contrast to the ring, the exocyclic sulfur atom possesses lone pairs of electrons, rendering it nucleophilic. This sulfur atom is the primary site of interaction for a wide range of soft electrophiles.

This dichotomy dictates the molecule's reactivity. The most common and synthetically useful reactions involve electrophilic attack on the sulfur, transforming the methylthio group into a more functionalized entity or a better leaving group to enable subsequent modifications of the triazine core.

Key Transformation I: Oxidation of the Methylthio Group

The oxidation of the 3-methylthio group to the corresponding sulfoxide and sulfone is arguably the most critical transformation in the chemist's toolbox for modifying this scaffold. This reaction is not merely a functional group interconversion; it is a strategic step to activate the C3 position for nucleophilic displacement.

Mechanism and Strategic Value

The sulfur atom in the methylthio group can be sequentially oxidized, first to a methylsulfinyl group (-S(O)Me) and then to a methylsulfonyl group (-S(O)2Me). Both the sulfoxide and, more effectively, the sulfone are potent electron-withdrawing groups. This electronic pull dramatically increases the electrophilicity of the C3 carbon to which they are attached, converting the sulfonyl moiety into an excellent leaving group for SNAr reactions. This two-step sequence (oxidation followed by SNAr) is a cornerstone strategy for introducing diverse substituents at the 3-position of the triazine ring.

Oxidation_SNAr_Strategy MTT This compound (Poorly activated for SNAr) Sulfoxide 3-Methylsulfinyl-1,2,4-triazine (Activated Intermediate) MTT->Sulfoxide [O] (e.g., 1 equiv. m-CPBA) Sulfone 3-Methylsulfonyl-1,2,4-triazine (Highly Activated for SNAr) Sulfoxide->Sulfone [O] (e.g., 1 equiv. m-CPBA) Product 3-Substituted-1,2,4-triazine (Diverse Products) Sulfone->Product Nucleophile (Nu-) (SNAr Reaction)

Caption: Oxidation of MTT to activate the C3 position for SNAr.

Protocol: Oxidation of this compound to 3-Methylsulfonyl-1,2,4-triazine

Objective: To synthesize 3-methylsulfonyl-1,2,4-triazine, a key intermediate for SNAr reactions, via a two-step oxidation of this compound.

Causality: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and reliable oxidant for converting thioethers to sulfoxides and sulfones. The use of slightly more than two equivalents ensures the complete conversion of the starting material to the desired sulfone. Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and solubilizes both the starting material and the m-CPBA. The reaction is typically run at a low temperature initially to control the exothermic nature of the oxidation.

Materials & Reagents:

  • This compound (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the reaction rate and prevent potential side reactions.

  • Addition of Oxidant: Add m-CPBA (2.2 equiv) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up - Quenching: Upon completion, cool the mixture again to 0 °C and quench the excess peroxide by adding saturated aqueous Na2S2O3 solution. Stir for 10 minutes.

  • Work-up - Acid Removal: Add saturated aqueous NaHCO3 solution to neutralize the by-product, m-chlorobenzoic acid. The resulting precipitate is the sodium salt of the benzoic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting solid, 3-methylsulfonyl-1,2,4-triazine, can be purified by recrystallization (e.g., from ethanol) or silica gel column chromatography if necessary.

Data Summary Table: Oxidation of Thioethers

Oxidizing AgentEquivalentsTypical SolventProduct SelectivityNotes
m-CPBA~1.1DCM, CHCl3SulfoxideGood for isolating the intermediate sulfoxide.
m-CPBA>2.1DCM, CHCl3Sulfone Protocol standard; drives reaction to completion.
Oxone® (2KHSO5·KHSO4·K2SO4)>2.0MeOH/H2OSulfoneA greener alternative, though work-up can be different.
Hydrogen Peroxide (H2O2)VariesAcetic AcidSulfoneOften requires a catalyst (e.g., Na2WO4) and heating.

Key Transformation II: S-Alkylation with Electrophiles

While oxidation is a powerful strategy, direct reaction of the sulfur atom with carbon-based electrophiles, such as alkyl halides, provides an alternative route to functionalized triazines.

Mechanism and Regioselectivity

According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom of the methylthio group is a "soft" nucleophile. It will, therefore, preferentially react with "soft" electrophiles. Alkyl halides, particularly methyl iodide and benzyl bromide, are classic soft electrophiles. The reaction proceeds via a standard SN2 mechanism, where the sulfur atom attacks the electrophilic carbon, displacing the halide and forming a sulfonium salt.

While the ring nitrogens are "harder" nucleophiles, N-alkylation is generally disfavored with soft electrophiles under neutral conditions. The formation of a positively charged sulfonium salt can, similar to oxidation, activate the C3 position for subsequent nucleophilic attack, although this strategy is less common than the sulfone displacement route.

S_Alkylation MTT This compound (Soft Nucleophile) TS MTT->TS SN2 Attack Electrophile Alkyl Halide (R-X) (Soft Electrophile) Electrophile->TS Product Sulfonium Salt [R-S(Me)-Triazine]+ X- TS->Product

Caption: SN2 mechanism for the S-alkylation of MTT.

Protocol: S-Alkylation of this compound with Methyl Iodide

Objective: To synthesize the corresponding S-methyl sulfonium iodide salt, a charged derivative of the parent triazine.

Causality: Methyl iodide is an excellent soft electrophile, making it highly selective for the soft sulfur nucleophile. The reaction is typically performed in a polar aprotic solvent like acetonitrile to facilitate the SN2 reaction and stabilize the resulting charged product. The reaction is often run at room temperature as the high reactivity of methyl iodide does not necessitate heating.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Methyl iodide (CH3I, 1.1-1.5 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether (for precipitation)

  • Round-bottom flask, magnetic stirrer, condenser with drying tube

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous acetonitrile.

  • Reagent Addition: Add methyl iodide (1.1 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The product, being a salt, will often precipitate from the solution as it forms. The reaction can be gently heated (e.g., to 40-50 °C) if the rate is slow. Monitor by TLC or LC-MS.

  • Isolation: Once the reaction is complete (typically 2-24 hours), cool the mixture. If a precipitate has formed, collect it by filtration. If the product is soluble, add diethyl ether to the flask to induce precipitation.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.

  • Characterization: The resulting sulfonium salt can be characterized by NMR and Mass Spectrometry. Note that sulfonium salts can be hygroscopic.

Troubleshooting and Key Mechanistic Considerations

  • Regioselectivity (S- vs. N-alkylation): While S-alkylation is dominant with soft electrophiles, harder electrophiles (e.g., methyl triflate, Meerwein's salt) or different reaction conditions could potentially lead to competing N-alkylation at the N2 or N4 positions. Characterization by 2D NMR (HMBC) can be invaluable in unambiguously determining the site of alkylation.

  • Over-oxidation: When preparing the sulfoxide, using more than ~1.1 equivalents of m-CPBA or allowing the reaction to run for too long can lead to the formation of the sulfone. Careful monitoring by TLC is essential for achieving high selectivity.

  • Handling Reagents: m-CPBA is a potentially explosive solid and should be handled with care, avoiding friction or shock. Methyl iodide is a toxic and volatile alkylating agent and must be handled in a well-ventilated fume hood.

Conclusion

The this compound scaffold is a versatile platform for chemical synthesis, primarily due to the reactivity of the exocyclic sulfur atom. Electrophilic attack at this position, either through oxidation or alkylation, provides robust and high-yielding pathways to valuable synthetic intermediates. The oxidation to the 3-methylsulfonyl derivative is a particularly powerful strategy, unlocking the triazine core for functionalization via nucleophilic aromatic substitution. A thorough understanding of the electronic principles and reaction conditions detailed in this guide will empower researchers to effectively utilize this important heterocycle in the design and synthesis of novel molecules for drug discovery and beyond.

References

This list is provided for illustrative purposes and includes real, relevant publications. The content of the guide is a synthesis of established chemical principles and data from sources like these.

  • mCPBA (meta-chloroperoxybenzoic acid) - Illustrated Glossary of Organic Chemistry.UCLA Department of Chemistry and Biochemistry.[Link]
  • Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA.
  • m-Chloroperoxybenzoic acid - Wikipedia.
  • Synthesis of 3-(methylsulfonyl)-6-aryl-1,2,4-triazines.CentAUR (University of Reading).[Link]
  • Synthesis of Sulfones by Oxid
  • Thiols And Thioethers - Master Organic Chemistry.Master Organic Chemistry.[Link]
  • Thiols and Sulfides - Chemistry LibreTexts.LibreTexts project.[Link]
  • 3-alkylthio-1,2,4-triazine dimers with potent antimalarial activity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylthio-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylthio-1,2,4-triazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present challenges that impact yield and purity. This guide provides a comprehensive overview of the common synthetic routes, potential pitfalls, and strategies for overcoming them, grounded in chemical principles and practical experience.

The most prevalent and reliable method for synthesizing this compound is a two-step process:

  • Step 1: Synthesis of the Precursor, 3-Thioxo-1,2,4-triazine. This involves the cyclization of a 1,2-dicarbonyl compound (glyoxal for the unsubstituted triazine) with thiosemicarbazide.

  • Step 2: S-Methylation of 3-Thioxo-1,2,4-triazine. The thione group of the precursor is then methylated to yield the final product.

This guide will address common issues encountered in both of these critical steps.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Part 1: Synthesis of 3-Thioxo-1,2,4-triazine

Question 1: My yield of 3-Thioxo-1,2,4-triazine is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of the 3-thioxo-1,2,4-triazine precursor are a common issue and can often be traced back to several key factors:

  • Purity of Starting Materials:

    • Glyoxal: Glyoxal is typically supplied as an aqueous solution and can be prone to polymerization and oxidation. Using aged or improperly stored glyoxal can significantly reduce your yield. It is advisable to use freshly opened or purified glyoxal for the best results.

    • Thiosemicarbazide: Ensure the thiosemicarbazide is of high purity. Impurities can lead to the formation of side products and interfere with the cyclization process.

  • Reaction Conditions:

    • pH Control: The pH of the reaction medium is a critical parameter. The cyclization of thiosemicarbazide with 1,2-dicarbonyl compounds is sensitive to pH. While acidic conditions can promote the formation of 1,3,4-thiadiazoles as byproducts, strongly basic conditions can lead to decomposition or the formation of polymeric tars[1]. A neutral to slightly acidic environment is generally optimal for the formation of the desired 1,2,4-triazine ring.

    • Temperature and Reaction Time: The reaction typically requires heating to proceed at a reasonable rate. However, excessive temperatures or prolonged reaction times can lead to the degradation of the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Work-up and Isolation:

    • The product, 3-thioxo-1,2,4-triazine, has some water solubility. During the work-up, ensure that the product is fully precipitated from the solution. Cooling the reaction mixture on an ice bath and allowing sufficient time for precipitation can improve the isolated yield.

    • Washing the crude product with a minimal amount of cold solvent will help to remove impurities without significant loss of the desired compound.

Experimental Protocol: Synthesis of 3-Thioxo-1,2,4-triazine

A typical laboratory-scale procedure for the synthesis of 3-thioxo-1,2,4-triazine is as follows:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiosemicarbazide (1 equivalent) in a mixture of water and a co-solvent like ethanol.

  • To this solution, add an aqueous solution of glyoxal (1 equivalent).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol) to remove any remaining impurities.

  • Dry the product under vacuum to obtain 3-thioxo-1,2,4-triazine as a solid.

ParameterRecommended Condition
Solvent Water/Ethanol mixture
Temperature Reflux
Reaction Time 2-4 hours (monitor by TLC)
Work-up Cooling and precipitation
Typical Yield 60-70%

Question 2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

The formation of multiple products is often due to side reactions. The most common side product in the reaction of thiosemicarbazide with 1,2-dicarbonyl compounds is the isomeric 1,3,4-thiadiazole.

Mechanism of Side Product Formation

G cluster_0 Reaction Pathways Glyoxal Glyoxal Intermediate Thiosemicarbazone Intermediate Glyoxal->Intermediate Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Triazine Desired Product: 3-Thioxo-1,2,4-triazine Intermediate->Triazine Cyclization (Neutral/Slightly Acidic) Thiadiazole Side Product: 1,3,4-Thiadiazole Intermediate->Thiadiazole Cyclization (Acidic Conditions)

Caption: Reaction pathways leading to the desired 1,2,4-triazine and the 1,3,4-thiadiazole side product.

Strategies to Improve Selectivity:

  • Strict pH Control: As mentioned, maintaining a neutral to slightly acidic pH is key to favoring the formation of the 1,2,4-triazine ring. The use of a buffer system can be beneficial in larger-scale reactions.

  • Order of Addition: Adding the glyoxal solution slowly to the thiosemicarbazide solution can sometimes help to control the initial condensation reaction and minimize side product formation.

  • Purification: If the formation of the thiadiazole isomer is unavoidable, careful purification is necessary. The two isomers often have different solubilities, which can be exploited for separation by recrystallization. Column chromatography can also be an effective method for separating the two isomers.

Part 2: S-Methylation of 3-Thioxo-1,2,4-triazine

Question 3: My methylation reaction is giving a low yield of the desired S-methylated product and I see other spots on my TLC. What is going wrong?

The methylation of 3-thioxo-1,2,4-triazine can be a high-yielding reaction, but several factors can lead to reduced yields and the formation of byproducts. The most common issue is the competing N-methylation.

N-Methylation vs. S-Methylation

The 3-thioxo-1,2,4-triazine precursor exists in a tautomeric equilibrium between the thione and thiol forms. The sulfur atom in the thiol form and the nitrogen atoms in the ring are all potential sites for methylation.

G cluster_1 Methylation Pathways Thione Thione Tautomer Thiol Thiol Tautomer Thione->Thiol Tautomerization NMethyl N-Methyl Product (Side Product) Thione->NMethyl Methylating Agent (e.g., CH3I) Less Basic/Neutral Conditions SMethyl S-Methyl Product (Desired) Thiol->SMethyl Methylating Agent (e.g., CH3I) Basic Conditions

Caption: Competing S-methylation and N-methylation pathways.

Factors Influencing Methylation Selectivity:

  • Choice of Base: The choice of base is crucial for selective S-methylation. A strong base, such as sodium hydroxide or potassium carbonate, will deprotonate the thiol tautomer to form a thiolate anion. This thiolate is a soft nucleophile and will preferentially attack the soft electrophile, methyl iodide, leading to S-methylation.

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is often used for this reaction.

    • Temperature: The reaction is typically carried out at room temperature. Higher temperatures may increase the rate of N-methylation.

  • Methylating Agent: Methyl iodide is the most common methylating agent. Other reagents, such as dimethyl sulfate, can also be used.

Experimental Protocol: S-Methylation of 3-Thioxo-1,2,4-triazine

A reliable protocol for the selective S-methylation of 3-thioxo-1,2,4-triazine is as follows:

  • Suspend 3-thioxo-1,2,4-triazine (1 equivalent) in a suitable solvent such as methanol or DMF.

  • Add a base, such as sodium hydroxide (1 equivalent) or potassium carbonate (1.2 equivalents), to the suspension and stir until a clear solution is obtained, indicating the formation of the thiolate salt.

  • Cool the solution in an ice bath and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench it by adding water. The product may precipitate out of the solution. If not, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

ParameterRecommended Condition
Base Sodium Hydroxide or Potassium Carbonate
Solvent Methanol or DMF
Methylating Agent Methyl Iodide
Temperature 0°C to Room Temperature
Typical Yield >80%[2]

Question 4: I am having difficulty purifying the final this compound. What are the best methods?

The purification of this compound is crucial for obtaining a high-purity product for downstream applications. The choice of purification method will depend on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and the main impurity is the N-methylated isomer or unreacted starting material, recrystallization can be a very effective method. A solvent screen should be performed to find a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvents for recrystallization include ethanol, ethyl acetate, and hexane, or mixtures thereof.

  • Column Chromatography: If recrystallization is not effective or if there are multiple impurities with similar polarities, column chromatography is the preferred method.

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of 1,2,4-triazine derivatives.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent system should be determined by TLC analysis to achieve good separation (an Rf value of 0.2-0.4 for the desired product is a good target). A gradient elution, starting with a lower polarity and gradually increasing the polarity, can be effective for separating multiple components.

  • Semi-preparative HPLC: For achieving very high purity (>98%), semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed[3]. This is particularly useful for removing trace impurities that are difficult to separate by other methods.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the one-pot synthesis of 3-(methylthio)-6-aryl-1,2,4-triazines?

In the one-pot synthesis of 3-(methylthio)-6-aryl-1,2,4-triazines from an α-ketoacetal, thiosemicarbazide, and methyl iodide, an acid catalyst like p-toluenesulfonic acid (PTSA) is often used in the initial step[2]. The acid catalyzes the hydrolysis of the acetal to the corresponding α-ketoaldehyde, which then condenses with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate then undergoes cyclization to form the triazine ring.

Q2: Can I use other alkylating agents besides methyl iodide?

Yes, other alkylating agents can be used to introduce different alkyl groups onto the sulfur atom. For example, ethyl iodide, benzyl bromide, or other alkyl halides can be used in a similar manner to synthesize a variety of 3-alkylthio-1,2,4-triazines. The reactivity of the alkylating agent and the reaction conditions may need to be adjusted accordingly.

Q3: How can I confirm the structure of my final product and differentiate between the S-methyl and N-methyl isomers?

A combination of spectroscopic techniques is essential for structure confirmation:

  • ¹H NMR Spectroscopy: The chemical shift of the methyl group can help to distinguish between the S-methyl and N-methyl isomers. The S-CH₃ protons typically appear at a different chemical shift compared to N-CH₃ protons.

  • ¹³C NMR Spectroscopy: The chemical shift of the methyl carbon and the carbon of the C=S or C-S group will also be different for the two isomers.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum of the 3-thioxo precursor will show a characteristic C=S stretching vibration. This peak will be absent in the spectrum of the S-methylated product.

Q4: My purified this compound is unstable and decomposes over time. How should I store it?

Some 1,2,4-triazine derivatives can be sensitive to light, air, and moisture. To ensure the long-term stability of your purified product, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature, preferably in a freezer. Storing it in the dark can also help to prevent photochemical decomposition.

References

  • triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors - CentAUR
  • Identifying and minimizing byproducts in thiosemicarbazide cycliz
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Deriv
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents - Scirp.org
  • S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS Masao Shimizu,*a Teruaki Shimazaki,b Y
  • New Methods for the Selective Alkylation of 3-Thioxo-1,2,4-triazin-5-ones.
  • synthesis, characterization and biological evaluation of new fused triazine deriv
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents - ResearchG
  • New Methods for the Selective Alkylation of 3-Thioxo-1,2,4-triazin-5-ones - ResearchG
  • preventing byproduct formation in thiosemicarbazide cycliz
  • Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Deriv
  • Scheme 1. Formation of 3-thioxo-1,2,4-triazin-5-one derivatives (4, 6...
  • (PDF)
  • Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones - NIH
  • CAS 28735-21-9 this compound - Alfa Chemistry
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • S‐demethyl
  • (PDF)
  • Selective Biocatalytic N‐Methylation of Unsatur
  • S-methylation as a bioactivation mechanism for mono- and dithiocarbamate pesticides as aldehyde dehydrogenase inhibitors - PubMed
  • REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES - JournalAgent
  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach)

Sources

side reactions in the synthesis of 3-Methylthio-1,2,4-triazine and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 3-Methylthio-1,2,4-triazine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during synthesis, ensuring higher yields and purity.

Introduction to the Synthesis

The most common route to this compound involves a two-step process:

  • Cyclocondensation: Reaction of an α-dicarbonyl compound with thiosemicarbazide to form a 3-thioxo-1,2,4-triazine intermediate.

  • S-Methylation: Selective methylation of the thione group to yield the final 3-methylthio product.

While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact yield and purity. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low Yield of the 3-Thioxo-1,2,4-triazine Intermediate

Question: I am getting a very low yield of my 3-thioxo-1,2,4-triazine intermediate after reacting my α-dicarbonyl compound with thiosemicarbazide. What could be the problem?

Answer: A low yield at this stage is typically due to incomplete reaction or the formation of alternative cyclization products. Let's break down the possibilities:

Possible Cause 1: Incomplete Cyclization

The reaction proceeds through a thiosemicarbazone intermediate, which then cyclizes.[1] If the cyclization is not complete, your crude product will be a mixture of the starting materials and the thiosemicarbazone.

  • How to Diagnose:

    • TLC Analysis: Use a suitable solvent system (e.g., ethyl acetate/hexane) to run a TLC of your crude product. You should see spots corresponding to your starting dicarbonyl, thiosemicarbazide, the thiosemicarbazone intermediate, and your desired triazine product. The thiosemicarbazone is often a major component in an incomplete reaction.

    • ¹H NMR Spectroscopy: The thiosemicarbazone intermediate will have characteristic signals for the NH and NH₂ protons that will be absent in the final cyclized product.

  • Solutions:

    • Reaction Time and Temperature: Ensure you are refluxing the reaction for a sufficient amount of time, as specified in the protocol (often several hours).[1]

    • pH Control: The cyclization to a 1,2,4-triazine is favored under basic or neutral conditions. The use of a base like potassium carbonate or sodium acetate is often recommended to facilitate the ring closure.[1]

Possible Cause 2: Formation of 1,3,4-Thiadiazole Derivatives

Thiosemicarbazones can undergo an alternative cyclization pathway to form 1,3,4-thiadiazoline or 1,3,4-thiadiazole derivatives, especially under acidic or oxidative conditions.[2][3] This is a common and often overlooked side reaction.

  • How to Diagnose:

    • Mass Spectrometry: The 1,3,4-thiadiazole will have the same molecular weight as the desired 1,2,4-triazine, making it an isomer.

    • ¹³C NMR Spectroscopy: The chemical shifts of the ring carbons will be different for the two isomers. Comparing your experimental spectrum to literature values for both ring systems is crucial.

  • Solutions:

    • Avoid Strongly Acidic Conditions: Unless the protocol specifically calls for it, avoid strong acids which can promote the formation of the thiadiazole ring.[4]

    • Control Oxidizing Agents: Be mindful of any potential oxidizing agents in your reaction mixture. In some cases, even air oxidation can play a role.

Experimental Protocol: Synthesis of 3-Thioxo-5,6-diphenyl-1,2,4-triazine

Step Procedure Rationale
1Dissolve benzil (1 equivalent) in ethanol with heating.Ensures the dicarbonyl compound is fully dissolved.
2In a separate flask, dissolve thiosemicarbazide (1 equivalent) in water, with gentle heating if necessary.Prepares the second reactant.
3Add the thiosemicarbazide solution to the refluxing benzil solution.Initiates the condensation reaction.
4Add a catalytic amount of sodium acetate.The mild base promotes the cyclization to the 1,2,4-triazine ring.
5Reflux the mixture for 4-6 hours, monitoring by TLC.Drives the reaction to completion.
6Cool the reaction mixture in an ice bath.Promotes precipitation of the product.
7Filter the solid, wash with cold ethanol, and dry.Isolates the crude 3-thioxo-1,2,4-triazine.
Issue 2: Mixture of Products after S-Methylation

Question: After methylating my 3-thioxo-1,2,4-triazine, I see multiple spots on my TLC and my NMR is complex. What are these byproducts?

Answer: The most common issue during the methylation step is the lack of selectivity, leading to methylation at one of the ring nitrogens (N-methylation) in addition to the desired sulfur (S-methylation).[5]

Possible Cause: N-Methylation Side Products

The 3-thioxo-1,2,4-triazine exists in tautomeric equilibrium with its thiol form. The resulting ambident nucleophile can be alkylated at either the sulfur or a ring nitrogen atom. The ratio of S- to N-alkylation depends on the reaction conditions.

  • How to Diagnose:

    • TLC and HPLC Analysis: The S- and N-methylated products will likely have different polarities and can often be separated by chromatography.

    • ¹H NMR Spectroscopy: The N-methylated product will have a characteristic N-CH₃ signal, which is typically at a different chemical shift than the S-CH₃ signal. The protons on the triazine ring will also be in different chemical environments.

    • Mass Spectrometry: Both products will have the same mass.

  • Solutions to Favor S-Methylation:

    • Choice of Base and Solvent: Performing the methylation in the presence of a base like sodium hydroxide or potassium carbonate in a polar solvent like ethanol or DMF generally favors S-alkylation. The base deprotonates the thiol tautomer, making the sulfur a more potent nucleophile.

    • Milder Methylating Agent: While methyl iodide is commonly used, dimethyl sulfate can sometimes offer different selectivity.

    • Temperature Control: Running the reaction at room temperature or slightly below can sometimes improve the selectivity for S-methylation over N-methylation.

Experimental Protocol: Selective S-Methylation

Step Procedure Rationale
1Suspend the 3-thioxo-1,2,4-triazine (1 equivalent) in ethanol.A common solvent for this reaction.
2Add a solution of sodium hydroxide (1 equivalent) in water and stir for 30 minutes at room temperature.Deprotonates the thiol to form the more nucleophilic thiolate.
3Add methyl iodide (1.1 equivalents) dropwise while maintaining the temperature at room temperature.The alkylating agent. A slight excess ensures complete reaction.
4Stir for 2-4 hours, monitoring by TLC.Allows the reaction to proceed to completion.
5Pour the reaction mixture into cold water.Precipitates the product.
6Filter the solid, wash with water, and dry.Isolates the crude this compound.
7Purify by recrystallization from ethanol or by column chromatography.Removes any N-methylated byproduct and other impurities.

Frequently Asked Questions (FAQs)

Q1: Can I use an unsymmetrical α-dicarbonyl compound? What are the risks?

A1: Yes, but be aware of the potential for forming regioisomers. The initial condensation of thiosemicarbazide can occur at either of the two different carbonyl groups, which will lead to a mixture of two isomeric 1,2,4-triazines.[6] The ratio of these isomers will depend on the relative reactivity of the two carbonyl groups. Separation of these isomers can be challenging. If a single regioisomer is required, a dicarbonyl with two carbonyls of significantly different reactivity should be chosen, or a different synthetic strategy may be necessary.

Q2: My final this compound product is unstable and decomposes over time. How can I improve its stability?

A2: The 1,2,4-triazine ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. The methylthio group can also be a leaving group in the presence of strong nucleophiles. For long-term storage, ensure your product is pure and free of any residual acid or base from the synthesis. Store it as a dry solid in a cool, dark, and dry place. If you are working in solution, use neutral, aprotic solvents and prepare the solutions fresh.

Q3: What is the best way to purify my final product?

A3: The purification method depends on the nature of the impurities.

  • Recrystallization: If your main impurity is the N-methylated isomer and there is a significant difference in solubility, recrystallization from a suitable solvent (like ethanol) can be very effective.[7]

  • Column Chromatography: For complex mixtures or to separate isomers with similar solubilities, column chromatography on silica gel is the method of choice. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.[7]

  • Preparative HPLC: For achieving very high purity (>98%), preparative HPLC can be used.[7]

Visualizing the Reaction Pathways

To better understand the chemistry, the following diagrams illustrate the desired synthesis and potential side reactions.

Synthesis and Side Reactions A α-Dicarbonyl + Thiosemicarbazide B Thiosemicarbazone Intermediate A->B Condensation C 3-Thioxo-1,2,4-triazine B->C Cyclization (Base-catalyzed) E 1,3,4-Thiadiazole Derivative B->E Alternative Cyclization (Acidic/Oxidative) D This compound (Desired Product) C->D S-Methylation F N-Methylated Byproduct C->F N-Methylation

Caption: Desired synthesis pathway and major side reactions.

Troubleshooting Workflow start Low Yield or Impure Product check_cyclization Check Cyclization Step: Analyze crude intermediate by TLC/NMR start->check_cyclization incomplete Incomplete Reaction? check_cyclization->incomplete isomers Alternative Cyclization? check_cyclization->isomers optimize_cyclization Optimize Cyclization: Increase reaction time/temp, ensure basic conditions incomplete->optimize_cyclization Yes check_methylation Check Methylation Step: Analyze final product by TLC/NMR incomplete->check_methylation No avoid_acid Modify Conditions: Avoid strong acids and oxidizing agents isomers->avoid_acid Yes isomers->check_methylation No optimize_cyclization->check_cyclization avoid_acid->check_cyclization s_vs_n S- vs. N-Methylation Issue? check_methylation->s_vs_n optimize_methylation Optimize Methylation: Use appropriate base/solvent, control temperature s_vs_n->optimize_methylation Yes purify Purify Final Product: Recrystallization or Chromatography s_vs_n->purify No optimize_methylation->check_methylation

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Possible cyclisation products for thiosemicarbazones L1-L6. ResearchGate.
  • Abdel-Rahman, R. and Bawazir, W. (2018) Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. doi: 10.4236/ijoc.2018.82014.
  • 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. PMC.
  • Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain. PubMed.
  • Synthesis, characterization and cyclization reactions of some new bisthiosemicarbazones. ResearchGate.
  • Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. ResearchGate.
  • Synthetic strategies for pyrrolo[2,1-f][1][2][4]triazine: the parent moiety of antiviral drug remdesivir. PMC.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI.
  • Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc.
  • Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines. PubMed.
  • Chemical and Spectrophotometric Investigations of 3-Mercapto-5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group.
  • Synthesis of 1,2,4-triazines. Organic Chemistry Portal.
  • Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
  • ChemInform Abstract: New Methods for the Selective Alkylation of 3-Thioxo-1,2,4-triazin-5-ones. ResearchGate.
  • Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview. ResearchGate.
  • synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6.
  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate.
  • Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). ResearchGate.
  • 3-(Methylthio)-5,6-diphenyl-1,2,4-triazine. PubChem.
  • 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
  • 1,2,4-Triazole-3(5)-thiol. Organic Syntheses Procedure.
  • Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journals.
  • This compound. PubChem.
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate.
  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
  • Scheme 1. Formation of 3-thioxo-1,2,4-triazin-5-one derivatives (4, 6... ResearchGate.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. PubMed.
  • Bioorthogonal Reaction of N1‐Alkyl 1,2,4‐Triazinium Salts. CONICET.
  • Convenient methods for the synthesis and characterisation of various Triazines.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed.

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Methylthio-1,2,4-triazine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the derivatization of 3-Methylthio-1,2,4-triazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. The 3-methylthio group on the 1,2,4-triazine core serves as an excellent leaving group, making it a pivotal precursor for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr).[1] This allows for the synthesis of diverse compound libraries crucial for drug discovery programs targeting various diseases, including cancer and microbial infections.[2][3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format. We focus on the causality behind each problem and provide actionable, field-proven solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not seeing any product formation. What are the potential causes and how can I resolve this?

Potential Causes & Suggested Solutions:

Low yields in the derivatization of 3-Methylthio-1,2,4-triazines can stem from several factors, ranging from the quality of your reagents to suboptimal reaction conditions.[5]

  • Poor Nucleophilicity or Steric Hindrance: The incoming nucleophile may not be sufficiently reactive to displace the methylthio group, or it may be too sterically hindered.

    • Solution: If using an amine or alcohol, consider deprotonating it first with a non-nucleophilic base (e.g., NaH, KHMDS) to generate the more potent anionic nucleophile. For sterically hindered nucleophiles, increasing the reaction temperature may be necessary to overcome the activation energy barrier.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature. Conversely, excessive heat can lead to the degradation of the starting material or the desired product.[5]

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance between reaction rate and stability. Some 1,2,4-triazine derivatives can be thermally labile.[6]

  • Incorrect Solvent Choice: The solvent plays a crucial role in SNAr reactions. The ideal solvent must solubilize the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex).

    • Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can stabilize the charged intermediate without solvating the nucleophile excessively.[7] Protic solvents can sometimes be used but may slow down the reaction by hydrogen-bonding with the nucleophile.

  • Presence of Water or Other Impurities: Water can hydrolyze the starting material or react with strong bases, quenching the reaction.[8]

    • Solution: Ensure all reagents and solvents are anhydrous. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Below is a workflow to systematically troubleshoot low-yield issues.

G cluster_opt Reaction Optimization Loop start Low or No Yield Observed check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_reagents Check Nucleophile Reactivity & Purity check_sm->check_reagents Purity OK optimize_temp Optimize Temperature (e.g., RT -> 60°C -> Reflux) check_reagents->optimize_temp Reagents OK optimize_solvent Optimize Solvent (e.g., THF -> DMF, DMSO) optimize_temp->optimize_solvent No Improvement add_base Consider Adding a Base (e.g., NaH, K2CO3) optimize_solvent->add_base No Improvement monitor Monitor by TLC/LC-MS add_base->monitor monitor->optimize_temp Iterate success Successful Derivatization monitor->success Product Formed

Sources

Technical Support Center: Nucleophilic Substitution on the 1,2,4-Triazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the chemical modification of 1,2,4-triazines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning nucleophilic substitution on this important heterocyclic scaffold. The inherent electron deficiency of the 1,2,4-triazine ring makes it a prime substrate for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the synthesis of a diverse array of biologically active compounds.[1][2][3] This document is structured to address practical challenges encountered in the laboratory, blending mechanistic principles with actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What makes the 1,2,4-triazine ring so reactive towards nucleophiles?

The reactivity of the 1,2,4-triazine ring is fundamentally due to its electron-deficient nature.[4] The presence of three electronegative nitrogen atoms in the six-membered ring significantly lowers the electron density of the carbon atoms. This reduced electron density, coupled with a weaker resonance energy compared to benzene, renders the ring carbons highly electrophilic and, therefore, susceptible to attack by nucleophiles.[5][6] This is a key principle of heteroaromatic chemistry, where the nitrogen atoms act as intrinsic electron-withdrawing groups.[7]

Q2: What is the general mechanism for nucleophilic substitution on a 1,2,4-triazine?

The reaction proceeds via a two-step addition-elimination mechanism , characteristic of nucleophilic aromatic substitution (SNAr).[8][9]

  • Nucleophilic Attack: The nucleophile (Nu:) attacks one of the electron-deficient carbon atoms that bears a suitable leaving group (e.g., a halogen). This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[8][9]

  • Leaving Group Elimination: Aromaticity is restored in the second step by the expulsion of the leaving group (e.g., a chloride ion).[8]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products Triazine Substituted 1,2,4-Triazine (with Leaving Group) Meisenheimer Meisenheimer Complex (Resonance-Stabilized Intermediate) Triazine->Meisenheimer 1. Nucleophilic Attack Nucleophile Nucleophile (Nu:) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product 2. Elimination LeavingGroup Leaving Group Anion Meisenheimer->LeavingGroup

Q3: Which position on the 1,2,4-triazine ring is most susceptible to nucleophilic attack?

In the absence of a leaving group, the C5 position of the 1,2,4-triazine ring is the most electrophilic and therefore the most reactive site for nucleophilic attack.[10] The combined electron-withdrawing effects of the adjacent nitrogen atoms at positions 1 and 4 make C5 highly susceptible. When a leaving group is present, such as in 5-bromo-1,2,4-triazine, substitution occurs readily at this position.[11]

Q4: How does the choice of halogen leaving group affect the reaction rate?

For SNAr reactions on electron-deficient rings like triazines, the reactivity of halogens as leaving groups often follows the order: F > Cl > Br.[12] This is contrary to SN1 and SN2 reactions where iodide is the best leaving group. In the SNAr mechanism, the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond and makes the attached carbon atom more electrophilic, thereby accelerating the attack by the nucleophile.[9][12]

Troubleshooting Guide

This section addresses specific problems encountered during experimentation in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: "My reaction is not proceeding to completion, or I am getting very low yields of the desired product. What are the common causes and how can I optimize the reaction?"

Answer: Low yields are a frequent issue stemming from several factors. A systematic approach to optimization is crucial.

  • Purity of Reagents: Ensure all starting materials, especially the triazine substrate and the nucleophile, are pure and dry. Impurities can introduce competing side reactions.[13] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, especially if your nucleophile or product is moisture-sensitive.[13]

  • Sub-optimal Reaction Conditions:

    • Temperature: Temperature is a critical parameter. While some highly activated triazines react at 0 °C or even lower, others may require heating.[5] If no reaction occurs at low temperatures, try gradually increasing the temperature to room temperature or reflux. However, be aware that higher temperatures can also promote side reactions.

    • Solvent: The solvent can significantly influence reaction rates. Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (ACN) are commonly effective.[12][13] For ionic nucleophiles, a more polar solvent like Dimethylformamide (DMF) might be necessary to improve solubility, but can be harder to remove.

    • Base: Many nucleophilic substitutions require a base to neutralize the acid generated (e.g., HCl) or to deprotonate the nucleophile (e.g., an alcohol or thiol). Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or an inorganic base like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).[12] The choice and stoichiometry of the base can be critical and may require screening.

  • Nucleophile Reactivity: The inherent reactivity of your nucleophile plays a major role. If you are using a weak nucleophile, the reaction may require more forcing conditions (higher temperature, longer reaction time) or a catalyst.

Troubleshooting_Yield Start Low or No Yield Observed CheckPurity Verify Purity & Anhydrous Conditions of All Reagents? Start->CheckPurity OptimizeTemp Screen Reaction Temperature (e.g., 0°C -> RT -> Reflux) CheckPurity->OptimizeTemp Yes Failure Still Low Yield: Consider Alternative Route or Stronger Nucleophile CheckPurity->Failure No (Purify!) OptimizeSolvent Screen Solvents (e.g., THF, DCM, DMF) OptimizeTemp->OptimizeSolvent No Improvement Success Yield Improved OptimizeTemp->Success Improvement OptimizeBase Screen Base & Stoichiometry (e.g., DIPEA, Cs₂CO₃) OptimizeSolvent->OptimizeBase No Improvement OptimizeSolvent->Success Improvement OptimizeBase->Success Improvement OptimizeBase->Failure No Improvement

Problem 2: Multiple Unwanted Side Products

Question: "My TLC/LC-MS analysis shows multiple spots, and I suspect side reactions like ring-opening or hydrolysis. How can I improve the selectivity of my reaction?"

Answer: The formation of multiple products indicates a lack of selectivity, which can often be controlled.

  • Ring-Opening: The electron-deficient 1,2,4-triazine ring can be susceptible to cleavage by strong or aggressive nucleophiles.[13]

    • Solution: If possible, switch to a milder nucleophile. Alternatively, lowering the reaction temperature can significantly disfavor the ring-opening pathway relative to the desired substitution.[13]

  • Hydrolysis: The presence of water can lead to hydrolysis of either the leaving group or the triazine ring itself, especially under harsh pH conditions.[13]

    • Solution: Strictly adhere to anhydrous reaction conditions. Use freshly distilled, dry solvents and ensure all glassware is oven-dried. Maintain a neutral or near-neutral pH during the reaction and work-up whenever feasible.[13]

  • Over-substitution: If your starting material has multiple leaving groups (e.g., a dihalo-triazine), you may be getting a mixture of mono- and di-substituted products.

    • Solution: This is almost always controlled by temperature. For analogous systems like 2,4,6-trichloro-1,3,5-triazine, the first substitution occurs at ~0 °C, the second at room temperature, and the third requires heating.[5][14] Employ strict temperature control and use only a slight excess (1.0-1.2 equivalents) of the nucleophile for monosubstitution.

Problem 3: Product Decomposes During Work-up or Purification

Question: "I believe my product is forming in solution, but it seems to decompose during aqueous work-up or column chromatography. What precautions are necessary?"

Answer: Product instability is a common challenge with certain heterocyclic derivatives.

  • Thermal Lability: Some substituted 1,2,4-triazines can be thermally unstable.

    • Solution: Avoid excessive heating during all stages. When removing solvent, use a rotary evaporator at reduced pressure and a moderate bath temperature.[13]

  • pH Sensitivity: Your product may be sensitive to strong acids or bases.

    • Solution: Employ a neutral work-up. Instead of washing with acidic or basic solutions, quench the reaction with a neutral salt solution like saturated aqueous ammonium chloride (NH₄Cl) or simply water, followed by extraction.[13] For purification, use a neutral stationary phase like silica gel and consider eluent systems that do not contain acid or base additives unless necessary.

  • Storage: Degradation can occur over time.

    • Solution: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., -20 °C) to prevent long-term degradation.[13]

Problem Probable Cause(s) Recommended Solution(s)
Low Yield Impure reagents; Suboptimal temperature, solvent, or base; Weak nucleophile.Purify starting materials; Use anhydrous conditions; Systematically screen temperature, solvent, and base.[12][13]
Ring-Opening Nucleophile is too strong/aggressive.Use a milder nucleophile; Lower the reaction temperature significantly.[13]
Hydrolysis Presence of water; Acidic or basic conditions.Use anhydrous solvents/reagents; Maintain neutral pH during reaction and work-up.[13]
Decomposition Product is thermally or pH sensitive.Use mild work-up and purification conditions; Avoid high heat; Store final product under inert gas at low temperature.[13]

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution on a Dihalo-1,2,4-triazine

This protocol provides a general method for the reaction of a dihalogenated 1,2,4-triazine with a nucleophile, such as an amine or thiol.

Materials:

  • Dihalo-1,2,4-triazine (1.0 eq)

  • Nucleophile (1.0-1.2 eq)

  • Non-nucleophilic base (e.g., DIPEA, 1.5 eq)

  • Anhydrous solvent (e.g., THF or DCM)

  • Standard glassware for inert atmosphere chemistry

  • TLC or LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or N₂), dissolve the dihalo-1,2,4-triazine (1.0 eq) in the chosen anhydrous solvent.[13]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[13]

  • Nucleophile Addition: Add the nucleophile (1.0-1.2 eq) to the stirred solution. If the nucleophile is a solid, it can be added directly or as a solution in the reaction solvent.

  • Base Addition: Slowly add the non-nucleophilic base (1.5 eq) dropwise to the reaction mixture, ensuring the internal temperature remains low.[13]

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress periodically by TLC or LC-MS until the starting material is consumed. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.

  • Work-up: Once the reaction is complete, quench by adding water or saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM) three times.[13]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

  • El-Gazzar, A. B. A., et al. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. ResearchGate.
  • Konno, S., et al. (1987). Studies on as-Triazine. Derivatives. IX. Synthesis of. 5-Substituted. 1,2,4-Triazine. Derivatives through an. Addition Reaction and Subsequent. Oxidation. Chemical and Pharmaceutical Bulletin, 35(4), 1378-1382.
  • Renfrew, A. H. M., et al. (1998). Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. Journal of the Chemical Society, Perkin Transactions 2.
  • Wang, L., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
  • El-Gazzar, A. B. A., et al. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18.
  • Sroor, F. M., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances.
  • International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications.
  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Organic Chemistry. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
  • Tan, R. (2012). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate.
  • Rusinov, V. L., et al. (2000). Transformations of 1,2,4-triazines in reactions with nucleophiles: IV. Nucleophilic substitution of hydrogen in 1,2,4-triazine 4-oxides under acylation conditions. RUSSIAN JOURNAL OF ORGANIC CHEMISTRY, 36(7), 1050-1060.
  • ResearchGate. (n.d.). Reactivity of TCT via sequential nucleophilic substitution.
  • Mini-Reviews in Medicinal Chemistry. (2020). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications.

Sources

Technical Support Center: Purification of 3-Methylthio-1,2,4-triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of purifying 3-methylthio-1,2,4-triazine derivatives. This class of compounds, while valuable in medicinal chemistry and materials science, presents unique challenges due to the chemical nature of the methylthio group and the triazine core.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending established protocols with the underlying chemical principles to empower your research.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Chromatography-Related Issues

Question 1: I'm seeing poor separation or significant tailing of my this compound derivative during silica gel column chromatography. What's happening and how can I fix it?

Answer: This is a common issue stemming from the interaction of the basic nitrogen atoms in the triazine ring with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction can lead to peak tailing, poor resolution, and in some cases, irreversible adsorption of your compound to the stationary phase.[3]

Causality and Solution Pathway:

  • Neutralize the Stationary Phase: The most effective solution is to deactivate the acidic sites on the silica gel. This is typically done by adding a small amount of a basic modifier to your eluent system.

    • Recommended Modifier: Triethylamine (Et₃N) is the standard choice. Add 0.1-1% (v/v) of Et₃N to your mobile phase mixture (e.g., Hexane/Ethyl Acetate).

    • Mechanism: The triethylamine, being a stronger base, will preferentially bind to the acidic silanol groups, effectively "masking" them from your triazine derivative. This allows your compound to travel through the column based on polarity differences rather than strong acid-base interactions, resulting in sharper peaks and better separation.

  • Optimize Your Solvent System: If neutralization isn't sufficient, re-evaluate your mobile phase polarity.

    • Use Thin Layer Chromatography (TLC) with the Et₃N modifier to systematically test different solvent ratios (e.g., Hexane/EtOAc, Dichloromethane/Methanol).[4] Aim for an Rf value of 0.2-0.3 for your target compound to ensure optimal separation on the column.[3]

  • Consider an Alternative Stationary Phase: If issues persist, especially with highly polar derivatives, consider switching your stationary phase.

    • Alumina (Neutral or Basic): Alumina is a less acidic alternative to silica and can be very effective for purifying basic compounds.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using solvent systems like Water/Acetonitrile or Water/Methanol can provide excellent separation.[5]

Question 2: After purification, my NMR analysis shows my desired product, but also two additional, more polar compounds. My mass spectrometry data shows peaks at [M+16] and [M+32]. What are these impurities?

Answer: The presence of [M+16] and [M+32] peaks is a classic indicator of oxidation at the sulfur atom of your methylthio group. The 3-methylthio moiety is susceptible to oxidation, forming the corresponding sulfoxide ([M+16]) and sulfone ([M+32]).[6][7][8]

dot

OxidationImpurities Substrate This compound (R-S-CH₃) Sulfoxide Sulfoxide Impurity (R-SO-CH₃) [M+16] Substrate->Sulfoxide [O] Sulfone Sulfone Impurity (R-SO₂-CH₃) [M+32] Sulfoxide->Sulfone [O]

Caption: Oxidation pathway of the methylthio group.

Probable Causes and Preventative Measures:

  • Peroxide-Containing Solvents: Ethers (like diethyl ether, THF) and other solvents can form explosive peroxides upon storage. These peroxides are strong oxidizing agents.

    • Solution: Always use freshly distilled or certified peroxide-free solvents for your reaction workup and chromatography.[8]

  • Strong Oxidizing Agents in Reaction: If your synthesis involves an oxidation step, it may not be fully selective and could be partially oxidizing the sulfur.

    • Solution: Carefully control the stoichiometry of the oxidant and the reaction temperature.[8] Consider using milder or more selective oxidizing agents if this is a recurring problem.[9]

  • Prolonged Exposure to Air: While slower, long-term exposure to atmospheric oxygen, especially in solution, can contribute to minor oxidation.

    • Solution: Store sensitive compounds under an inert atmosphere (Nitrogen or Argon) and keep solutions blanketed during purification where possible.

Purification Strategy for Oxidized Impurities:

The sulfoxide and sulfone impurities are significantly more polar than the parent sulfide. This property difference is the key to their removal.

CompoundStructureRelative PolaritySeparation Strategy
Parent Compound R-S-CH₃LowElutes first in normal phase chromatography.
Sulfoxide R-SO-CH₃MediumElutes after the parent compound.
Sulfone R-SO₂-CH₃HighElutes last, or may require a much stronger solvent system.

A carefully optimized gradient flash chromatography is typically sufficient to separate these species. Start with a low-polarity eluent to isolate your parent 3-methylthio compound, then gradually increase the polarity to wash out the sulfoxide and sulfone.[4][7]

Crystallization & Stability Issues

Question 3: I'm attempting to purify my solid product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution above its melting point, often because the solution is too saturated or cools too quickly. The presence of impurities can also disrupt the crystal lattice formation.[4][10]

Troubleshooting Protocol:

  • Re-heat and Dilute: Place the flask back on the heat source and add a small amount (1-5% of the total volume) of the hot solvent until the oil completely redissolves. The goal is to find the true saturation point at the solvent's boiling temperature.[10]

  • Ensure Slow Cooling: This is the most critical step. Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a cork ring and covered. Slow cooling provides the necessary time for ordered crystal lattice formation. Once at room temperature, cooling can be continued in an ice bath to maximize yield.[11]

  • Induce Crystallization: If crystals are slow to form, try the following:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[4]

    • Seeding: If you have a tiny crystal of the pure compound, add it to the cooled solution. This seed crystal will act as a template for further crystallization.[4]

  • Re-evaluate Solvent Choice: If the problem persists, the chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[11] Experiment with different solvent systems on a small scale.

Question 4: My compound seems to decompose during workup or purification. I see a new, very polar baseline spot on TLC, and my yield is low. What could be the cause?

Answer: This often points to hydrolysis of the 3-methylthio group, especially if your workup involves strong acidic or basic conditions. The C-S bond in this position is susceptible to nucleophilic attack, which can replace the -SCH₃ group with a hydroxyl (-OH) or other nucleophiles present in the medium.[12][13]

dot

HydrolysisTroubleshooting Start Low Yield & Polar Impurity Observed After Workup CheckWorkup Were strong acid (pH < 4) or base (pH > 10) conditions used? Start->CheckWorkup CheckTemp Was purification performed at elevated temperatures? CheckWorkup->CheckTemp No Hydrolysis Probable Cause: Hydrolysis of Methylthio Group CheckWorkup->Hydrolysis Yes CheckTemp->Hydrolysis Yes Oxidation Alternative Cause: Oxidation to Sulfone (See Q2) CheckTemp->Oxidation No Solution1 Solution: - Use neutral or buffered aqueous washes (e.g., sat. NaHCO₃, sat. NH₄Cl) - Avoid strong acids/bases Hydrolysis->Solution1 Solution2 Solution: - Purify at room temperature - Minimize exposure time on silica/alumina Hydrolysis->Solution2

Caption: Decision tree for diagnosing product decomposition.

Mitigation Strategies:

  • Neutral Workup: Avoid aqueous washes with strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH). Instead, use milder alternatives like saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids or saturated ammonium chloride (NH₄Cl) solution for bases.

  • Temperature Control: Perform all purification steps at room temperature unless absolutely necessary. Heat can accelerate decomposition.

  • Minimize Contact Time: Do not let your compound sit in solution or on a chromatography column for extended periods. Plan your purification to be as efficient as possible.[14]

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound derivatives? A1: They are generally stable as solids when stored in a cool, dark, and dry place. In solution, their stability is condition-dependent. They are most vulnerable to:

  • Oxidation: The sulfur atom can be oxidized to sulfoxide and sulfone.[8]

  • Strong Acids/Bases: Can lead to hydrolysis of the methylthio group.[12]

  • Strong Nucleophiles: The 3-position is electrophilic, and strong nucleophiles can displace the methylthio group.

Q2: How do I choose the right initial purification technique for my crude product? A2: The choice depends on the scale and nature of impurities.[4]

  • Liquid-Liquid Extraction: This is an excellent first step to remove highly polar (e.g., salts, acids) or very non-polar (e.g., grease) impurities from your reaction mixture.[5]

  • Flash Column Chromatography: This is the workhorse for most lab-scale purifications, offering good resolution for separating compounds of differing polarities.[5][15][16][17] It is highly effective for removing both starting materials and byproducts.

  • Recrystallization: This is the best method for achieving very high purity (>99%) for solid compounds, provided a suitable solvent can be found. It is particularly good at removing trace impurities that are difficult to separate by chromatography.[5][11]

Q3: I am struggling to separate regioisomers. What should I do? A3: Separating regioisomers is one of the most significant challenges as they often have very similar polarities.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides the superior resolution needed to separate closely related isomers that are inseparable by standard flash chromatography.[5]

  • Chromatography Optimization: Meticulous optimization of your flash chromatography system may work. Try different stationary phases (alumina, C18) or explore a wider range of solvent systems, including ternary mixtures (e.g., Hexane/DCM/EtOAc).

  • Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, allowing for easy separation. The derivative can then potentially be converted back to the desired isomer.

Experimental Protocols

Protocol 1: Neutralized Flash Column Chromatography

This protocol is optimized for purifying basic, acid-sensitive compounds like this compound derivatives.

  • Solvent System Selection:

    • On a TLC plate, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your desired product an Rf of ~0.25.

    • Prepare the bulk mobile phase by adding 0.5% (v/v) triethylamine (Et₃N) to this solvent mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent mixture (your mobile phase).[5]

    • Pour the slurry into the column and use gentle air pressure to pack a uniform, crack-free bed. Ensure the packed bed is level.[5]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for better resolution: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product) by dissolving it, adding the silica, and evaporating the solvent to dryness. Load this dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin elution.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.[5]

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this process.

Protocol 2: Optimized Recrystallization for High Purity

This protocol is designed to overcome issues like "oiling out" and maximize purity.

  • Solvent Selection:

    • Test solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures like EtOAc/Hexane).[11]

    • Identify a solvent or solvent pair that dissolves your compound completely when hot but results in poor solubility when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent portion-wise while heating the mixture to a gentle boil, until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[4][11]

  • Hot Filtration (Optional):

    • If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Slow Cooling & Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature on a non-conductive surface (e.g., cork ring). Do not disturb the flask.

    • Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.[5]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5]

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

References
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Deriv
  • (PDF)
  • Oxidation of sulfoxides to sulfones by hydrogen peroxide over Ti-containing zeolites.
  • Sulfone synthesis by oxid
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent - Scientific & Academic Publishing.
  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design | Journal of Medicinal Chemistry - ACS Public
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • (PDF)
  • Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors - CentAUR.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI.
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PubMed Central.
  • 13.8 Sulfides | Organic Chemistry - YouTube.
  • 1,2,4-triazine derivatives: Synthesis and biological applications - International Journal of Pharma Sciences and Research.

Sources

stability issues of 3-Methylthio-1,2,4-triazine under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Methylthio-1,2,4-triazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experiments with this compound and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research and development.

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address common challenges you may face in the lab.

Issue 1: My reaction yield is low, and I see multiple unknown peaks on my HPLC/LC-MS. Could my starting material be degrading?

Answer: Yes, this is a common observation and often points to the instability of the this compound core under your specific reaction conditions. The 1,2,4-triazine ring is electron-deficient, making it susceptible to nucleophilic attack, and the methylthio group itself is prone to several transformations.

Potential Causes & Solutions:

  • Hydrolytic Instability (pH Effects): The triazine ring system can be sensitive to hydrolysis, especially under acidic or basic conditions. The C-S bond of the methylthio group is a potential site for cleavage.

    • Underlying Science: In acidic media, the triazine nitrogens can be protonated, further activating the ring towards nucleophilic attack by water. In basic media, direct nucleophilic substitution of the methylthio group by hydroxide can occur, leading to the formation of the corresponding 3-hydroxy-1,2,4-triazine. While specific kinetic data for the parent compound is not extensively published, related s-triazine herbicides show pH-dependent degradation.[1][2]

    • Troubleshooting Protocol:

      • pH Monitoring: If your reaction is aqueous or uses protic solvents, monitor the pH throughout the process.

      • Buffer Selection: Employ a suitable buffer system to maintain a neutral pH (6.5-7.5) if compatible with your reaction chemistry.

      • Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize hydrolysis. Ensure all glassware is thoroughly dried.

      • Work-up Considerations: During aqueous work-up, minimize the time the compound is in contact with acidic or basic solutions and consider using a buffered wash.

  • Oxidative Degradation: The methylthio (-SCH₃) group is highly susceptible to oxidation. This is one of the most common degradation pathways.

    • Underlying Science: The sulfur atom can be readily oxidized to a methylsulfinyl (-SOCH₃) and further to a methylsulfonyl (-SO₂CH₃) group.[3] Common laboratory oxidants, and even atmospheric oxygen under certain conditions (e.g., in the presence of metal catalysts or light), can trigger this. The resulting sulfoxides and sulfones will have significantly different polarities and chemical properties. Reagents like potassium permanganate and potassium peroxymonosulfate (Oxone®) are known to efficiently oxidize thioethers on heterocyclic rings.[3][4]

    • Troubleshooting Protocol:

      • Inert Atmosphere: Run your reactions under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric oxygen.

      • Degas Solvents: Use degassed solvents to remove dissolved oxygen.

      • Avoid Incompatible Oxidants: Check all reagents for their oxidative potential. Be cautious with reagents like hydrogen peroxide, peroxy acids, or even certain metal salts that can facilitate oxidation.[5]

      • Characterize Byproducts: If you suspect oxidation, look for mass shifts of +16 (sulfoxide) and +32 (sulfone) in your mass spectrometry data.

Issue 2: I am trying to perform a nucleophilic substitution on a leaving group elsewhere on the triazine ring, but I am losing my methylthio group.

Answer: This is a classic case of competing reactivity. The methylthio group can be displaced by other nucleophiles in a process known as a triazine-thiol exchange (TriTEx).[6]

Potential Causes & Solutions:

  • Nucleophilic Displacement of the Methylthio Group: The carbon atom to which the methylthio group is attached is electrophilic due to the electron-withdrawing nature of the triazine ring.[7] Stronger or more abundant nucleophiles in your reaction can displace methanethiol (CH₃SH).

    • Underlying Science: The reactivity of nucleophiles with triazine systems can be pH-dependent. For instance, studies on cysteine labeling show that at neutral pH, N-terminal cysteines can displace the methylthio group, while under acidic conditions, internal cysteines are more reactive.[6] This suggests that the protonation state of both the triazine and the nucleophile plays a critical role. The general order of reactivity for nucleophilic substitution on chloro-triazines is often alcohols > thiols > amines, which can serve as a rough guide.[7][8]

    • Troubleshooting Protocol:

      • Control Stoichiometry: Use a precise stoichiometry of your intended nucleophile. An excess can promote side reactions.

      • Temperature Control: Nucleophilic aromatic substitutions on triazines are highly temperature-dependent.[9] Run the reaction at the lowest possible temperature that still allows for the desired transformation. Consider starting at 0°C or even lower.

      • pH Modulation: If your nucleophile's reactivity is pH-sensitive (like an amine or thiol), you may be able to suppress the undesired TriTEx by adjusting the pH. For example, protonating an amine nucleophile might reduce its reactivity enough to prevent displacement of the methylthio group.[6]

      • Protecting Group Strategy: In complex syntheses, it might be necessary to oxidize the methylthio group to the more stable (and less reactive as a leaving group) methylsulfonyl group (-SO₂CH₃) before performing other nucleophilic substitutions. The sulfonyl group can then be displaced by a strong nucleophile if desired, or retained.

Data Summary: Stability Profile

ConditionPotential Degradation PathwayPrimary Degradation Product(s)Recommended Prevention
Acidic (pH < 6) Hydrolysis of C-S bond, Ring cleavage3-Hydroxy-1,2,4-triazine, Ring-opened productsUse buffered solutions, anhydrous conditions, minimize exposure time.
Basic (pH > 8) Nucleophilic substitution by OH⁻3-Hydroxy-1,2,4-triazineUse buffered solutions, anhydrous conditions, minimize exposure time.
Oxidative Oxidation of sulfur3-Methylsulfinyl-1,2,4-triazine, 3-Methylsulfonyl-1,2,4-triazineInert atmosphere, degassed solvents, avoid oxidizing agents.
Nucleophilic Nucleophilic substitution (TriTEx)3-(Nucleophile)-1,2,4-triazineControl stoichiometry and temperature, consider pH modulation.
Thermal Ring decompositionCO₂, H₂O, NH₃, CH₃OHFollow recommended storage temperatures, avoid excessive heating in reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the intrinsic stability of your molecule and to develop stability-indicating analytical methods.[5][10][11][12]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API API Stock Solution (e.g., in ACN/Water) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Expose aliquots Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Expose aliquots Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Expose aliquots Thermal Thermal Stress (Solid & Solution, 70°C) API->Thermal Expose aliquots Photo Photolytic Stress (ICH Q1B light exposure) API->Photo Expose aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze HPLC/LC-MS Analysis (DAD/MS Detection) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Purity Assess Peak Purity Analyze->Purity MassBal Calculate Mass Balance Analyze->MassBal Identify Identify Degradants (MS, MS/MS) Analyze->Identify Control Unstressed Control Control->Analyze

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1M NaOH and heat at 60°C.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal: Expose both the solid material and the stock solution to 70°C.

    • Photolytic: Expose the stock solution to light as per ICH Q1B guidelines (≥1.2 million lux hours and ≥200 W h/m²).

  • Sampling: Take samples at various time points (e.g., 2, 4, 8, 24 hours) and immediately quench the reaction (e.g., neutralize acid/base samples).

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) with UV and Mass Spec detection.

  • Evaluation: Assess the results for the percentage of degradation, appearance of new peaks, and mass balance. Use MS and MS/MS data to propose structures for the major degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound? A1: Based on the thermal stability profiles of related 1,2,4-triazines, the solid compound is generally stable at ambient temperature.[13][14][15] However, for long-term storage, it is recommended to store it in a cool, dry place, protected from light. Storage at 2-8°C is a good practice.

Q2: I have a stock solution of this compound in DMSO. Is it stable? A2: While DMSO is a common solvent, it can be problematic. DMSO can be a source of oxidative degradation, especially when heated or in the presence of certain reagents, potentially transforming the methylthio group.[16] For long-term storage, it is advisable to store stock solutions at -20°C or -80°C. Always use freshly prepared solutions for experiments whenever possible to ensure consistency.[17]

Q3: Can I use strong reducing agents like LiAlH₄ with this compound? A3: Caution is advised. While specific data on the reaction of this compound with strong hydrides is limited, the electron-deficient triazine ring can be susceptible to reduction. This could lead to the reduction of the ring itself, potentially resulting in dihydro- or tetrahydro-triazine derivatives, or even ring cleavage. It is recommended to perform a small-scale test reaction and carefully analyze the products.

Q4: What are the expected major degradation products I should look for in my mass spec data? A4: Based on the known degradation pathways, here are the key species to monitor:

  • Hydrolysis Product: [M-15]⁺ corresponding to the loss of CH₃ and addition of H, resulting in 3-hydroxy-1,2,4-triazine.

  • Oxidation Products: [M+16]⁺ for the sulfoxide and [M+32]⁺ for the sulfone.

  • Nucleophilic Substitution: [M - 47 + Nu]⁺ where 47 is the mass of the leaving SCH₃ group and Nu is the mass of the incoming nucleophile.

Degradation_Pathways Parent This compound (M) Sulfoxide 3-Methylsulfinyl-1,2,4-triazine (M+16) Parent->Sulfoxide [O] Hydroxy 3-Hydroxy-1,2,4-triazine (M-14) Parent->Hydroxy H₂O / H⁺ or OH⁻ Substituted 3-(Nucleophile)-1,2,4-triazine (M-47+NuH) Parent->Substituted Nu:⁻ Sulfone 3-Methylsulfonyl-1,2,4-triazine (M+32) Sulfoxide->Sulfone [O]

Caption: Key degradation pathways of this compound.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. (2015). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 173-196.
  • BenchChem. (n.d.). optimizing reaction conditions for nucleophilic substitution on the triazine ring.
  • Błaszczak-Świątkiewicz, K., & Modzelewska-Banachiewicz, B. (2020).
  • Charushin, V. N., et al. (2020). Transformations of 6-[4-(methylthio)phenyl]-3-(2-pyridyl)-1,2,4-triazines in the reaction with an aryne intermediate. Russian Chemical Bulletin, 69(10), 2005-2013.
  • ChemRxiv. (2023). Programmable Site-Selectivity: pH-Modulated Triazine-Thiol Exchange for Site- and Chemoselective Cysteine Labelling.
  • Chupakhin, O. N., et al. (2020). Transformations of 6-[4-(methylthio)phenyl]-3-(2-pyridyl)-1,2,4-triazines in the reaction with an aryne intermediate.
  • G. I. Koldobskii, A. B. Zhivich, V. A. Ostrovskii. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. Chemistry of Heterocyclic Compounds, 40(5), 643-669.
  • Deng, H., & Li, X. (2018). Recent progress in the modification of heterocycles based on the transformation of DMSO. Organic & Biomolecular Chemistry, 16(2), 196-206.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • Kwazulu-Natal Research Innovation and Sequencing Platform. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles.
  • Metwally, M. A., et al. (1993). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • Wang, W., et al. (2017). Novel hydrolytic de-methylthiolation of the s-triazine herbicide prometryn by Leucobacter sp. JW-1. Science of The Total Environment, 579, 123-130.
  • Yuan, Y., et al. (2023). Oxidative cleavage and ammoxidation of organosulfur compounds via synergistic Co-Nx sites and Co nanoparticles catalysis.
  • Modzelewska-Banachiewicz, B., & Błaszczak-Świątkiewicz, K. (2005). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. Journal of Thermal Analysis and Calorimetry, 81(1), 119-123.
  • Al-Awadi, N. A., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 28(15), 5729.
  • Kumar, D., & Reddy, G. V. (2015). Molecular iodine mediated oxidative cleavage of the C–N bond of aryl and heteroaryl (dimethylamino)methyl groups into aldehydes. New Journal of Chemistry, 39(10), 7683-7687.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38245-38250.
  • Rivera, G., et al. (2023). Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides. The Journal of Organic Chemistry, 88(13), 8868-8875.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • Glass, R. S., et al. (1990). Synthesis and Crystal and Molecular Structure of the Conformationally Restricted Methionine Analogue (±)-2-exo-Amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic Acid and Neighboring Group Participation in its Anodic Oxidation. The Journal of Organic Chemistry, 55(12), 3797-3804.
  • Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. ARKIVOC, 2020(3), 64-73.
  • El-Sayed, M. A. A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15(1), 1-30.
  • Błaszczak-Świątkiewicz, K., & Modzelewska-Banachiewicz, B. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 323.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Al-Masoudi, N. A., et al. (2015). Reactions of 3-amino-1,2,4-triazine with coupling reagents and electrophiles. Molecules, 20(10), 18361-18377.
  • BenchChem. (n.d.). Stability of 3-Amino-1,2,4-triazine Derivatives in Solution.
  • Sevov, C. S., et al. (2019). Soluble and stable symmetric tetrazines as anolytes in redox flow batteries.
  • Costa, M., et al. (2023). Sulfonate-Based Triazine Multiple-Electron Anolyte for Aqueous Organic Flow Batteries. ACS Applied Materials & Interfaces, 15(30), 36243-36252.
  • Zhang, Q., et al. (2018). Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation Using Mass Spectrometry. Analytical Chemistry, 90(19), 11621-11628.
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2019). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 16(5), 444-455.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
  • Kumar, S., & Singh, P. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Journal of Chemical and Pharmaceutical Research, 9(5), 232-245.
  • Khan, M. S., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 10(10), 578.
  • El-Gohary, N. S., & Shaaban, M. R. (2011).

Sources

Technical Support Center: Scale-Up Synthesis of 3-Methylthio-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the scale-up synthesis of 3-Methylthio-1,2,4-triazine. This molecule is a critical intermediate, notably in the production of agricultural chemicals like the herbicide Metribuzin.[1][2] While the bench-scale synthesis is well-documented, transitioning to pilot or industrial-scale production introduces significant challenges that can impact yield, purity, safety, and cost-effectiveness.

This guide is designed for researchers, process chemists, and drug development professionals. It addresses common issues encountered during scale-up through a practical, question-and-answer format. My goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your process development. We will delve into reaction control, impurity mitigation, and safe handling of hazardous reagents, ensuring a robust and scalable process.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems you may encounter during the scale-up of the S-methylation of the 3-thioxo-1,2,4-triazin-5-one precursor.

Q1: My yield of this compound has dropped significantly after moving from a 1L to a 100L reactor. What are the likely causes?

A1: A drop in yield upon scale-up is a classic process chemistry problem often rooted in mass and heat transfer limitations. Here’s how to troubleshoot:

  • Poor Mixing & Mass Transfer: In a large reactor, inefficient stirring can create localized "hot spots" or areas of poor reagent distribution. This is especially critical during the addition of the base (e.g., NaOH) and the methylating agent. If the 3-thioxo-1,2,4-triazin-5-one is not fully deprotonated to the thiolate anion before it encounters a high concentration of the methylating agent, side reactions can occur.

    • Solution:

      • Agitation Rate: Ensure your reactor's agitation is sufficient for the new volume. You may need to switch from a magnetic stir bar to an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor).

      • Order of Addition: Confirm your protocol involves dissolving the triazine precursor in the basic solution completely before the slow, subsurface addition of the methylating agent. This ensures the more nucleophilic thiolate is readily available.

  • Inadequate Temperature Control (Exotherm): The methylation reaction is exothermic. A 100L reactor has a much lower surface-area-to-volume ratio than a 1L flask, making heat dissipation less efficient. An uncontrolled temperature rise can accelerate side reactions, such as N-methylation or decomposition of reagents and product.[3]

    • Solution:

      • Controlled Addition: Add the methylating agent (especially dimethyl sulfate) slowly and monitor the internal temperature closely. Use a jacketed reactor with a reliable cooling system.

      • Initial Temperature: Start the reaction at a lower temperature (e.g., 10-15°C) to better absorb the initial exotherm before allowing it to rise to your target reaction temperature (e.g., 20-28°C).[2]

  • Stoichiometry and Water Content: Ensure the molar equivalents of your base and methylating agent are correct for the scaled-up batch. Also, verify the water content of your starting materials and solvents, as excess water can hydrolyze some methylating agents.

Q2: I am observing a significant amount of an impurity that is difficult to separate from my desired S-methylated product. How can I identify and minimize it?

A2: The most common and troublesome impurity in this synthesis is the N-methylated isomer.[2] The precursor, 3-thioxo-1,2,4-triazin-5-one, exists in a tautomeric equilibrium between the thione and thiol forms, and it has multiple nucleophilic sites (S, N2, N4).[2]

  • Identifying the Impurity:

    • LC-MS: This is the best method. The N-methylated and S-methylated isomers will have the same mass but different retention times.

    • NMR Spectroscopy: In ¹H NMR, the position of the -SCH₃ signal (typically around 2.7-2.8 ppm) will be different from an -NCH₃ signal.[4]

  • Minimizing N-Alkylation (Promoting S-Alkylation): The key is to control the reaction conditions to favor the formation and reaction of the thiolate anion, which is a soft nucleophile and preferentially attacks the soft electrophilic carbon of the methylating agent (HSAB theory).

    • pH Control: The formation of the desired S-methylated product (Metribuzin) is favored under specific pH conditions.[5] Maintaining the optimal pH throughout the reaction is crucial. A recent study demonstrated that precise pH adjustment can yield the desired product with over 99% selectivity.[5]

    • Solvent Choice: Polar aprotic solvents can sometimes favor N-alkylation. While aqueous or alcohol/water mixtures are common for this reaction, ensure the conditions fully support the thiolate's solubility and reactivity.[6]

    • Counter-ion: The choice of base (e.g., NaOH, K₂CO₃) can influence which tautomer is more prevalent or reactive. K₂CO₃ is sometimes used to promote S-alkylation.[7]

Experimental Protocol: pH-Controlled S-Methylation

This protocol is adapted from principles favoring high regioselectivity.[2][5]

  • Vessel Preparation: Ensure a clean, dry, jacketed reactor equipped with an overhead stirrer, temperature probe, and addition funnel is available.

  • Precursor Slurry: Charge the reactor with process water and the 3-thioxo-1,2,4-triazin-5-one precursor. Begin agitation to form a slurry.

  • Base Addition: Slowly add a solution of sodium hydroxide while monitoring the pH. Continue addition until the precursor is fully dissolved and the target pH for thiolate formation is reached.

  • Cooling: Cool the reactor jacket to 10-15°C.

  • Methylating Agent Addition: Slowly add dimethyl sulfate (or methyl iodide) via the addition funnel below the surface of the reaction mixture. Maintain the internal temperature below 30°C.

  • Reaction & Monitoring: After the addition is complete, allow the mixture to stir at the target temperature (e.g., 25°C) for 1-2 hours. Monitor the reaction's completion by TLC or HPLC.

  • Work-up: Once complete, proceed with product isolation, which may involve cooling, filtration, and washing.

Q3: We are using dimethyl sulfate (DMS) as the methylating agent. What are the critical safety considerations for its use at scale?

A3: Dimethyl sulfate is an excellent methylating agent, but it is extremely hazardous.[8] It is toxic, corrosive, and a probable human carcinogen.[8][9][10] Exposure can occur via inhalation, skin absorption, or ingestion, with toxic effects often delayed by 6-24 hours.[8][11][12]

  • Engineering Controls (Mandatory at Scale):

    • Closed System: All transfers of DMS must be done in a closed system to prevent vapor release. Use dedicated lines and pumps.

    • Ventilation: The reactor should be in a well-ventilated area with a scrubber system to neutralize any potential off-gassing.

    • Emergency Scrubber: Have an emergency neutralization solution (e.g., concentrated ammonia or sodium hydroxide solution) ready for spills, but be aware that the reaction can be violent with large quantities.[8]

  • Personal Protective Equipment (PPE):

    • Gloves: Use appropriate, multi-layered gloves (e.g., butyl rubber over nitrile) and change them frequently.

    • Eye/Face Protection: A full-face shield and chemical splash goggles are required.

    • Respiratory Protection: Use a full-face respirator with an appropriate cartridge or a supplied-air respirator when handling outside of a closed system.

    • Body Protection: Wear a chemical-resistant suit.

  • Process Safety:

    • Thermal Runaway: As mentioned, the reaction is exothermic. A loss of cooling could lead to a thermal runaway, where the reaction rate and temperature increase uncontrollably, potentially causing a dangerous pressure build-up.[3][13] Ensure your reactor has a pressure relief system and that your cooling system is robust and has redundancy.

    • Quenching: At the end of the reaction, any unreacted DMS must be safely quenched. This is typically done by adding a nucleophilic solution like aqueous ammonia.

Frequently Asked Questions (FAQs)

Q: What are the critical process parameters (CPPs) to monitor during this scale-up?

A: The most critical parameters are:

  • Temperature: For controlling exotherm and minimizing side reactions.

  • pH: For maximizing the regioselectivity towards S-alkylation.[5]

  • Agitation Rate: To ensure homogeneity and efficient mass/heat transfer.

  • Reagent Addition Rate: To control the exotherm and maintain optimal stoichiometry locally within the reactor.

Q: Are there safer alternatives to dimethyl sulfate for scale-up?

A: While DMS is highly effective, its toxicity is a major concern. Alternatives include:

  • Methyl Iodide (MeI): Also a very effective methylating agent. It is less toxic than DMS but is a volatile liquid and requires careful handling. It is often used in lab and pilot scales.[6]

  • Methanol/Sulfuric Acid: Some patents describe a process using methanol in sulfuric acid, which forms methyl hydrogen sulfate in situ.[14] This avoids handling DMS directly but may require higher temperatures and longer reaction times, presenting different process challenges.

Table 1: Comparison of Common Methylating Agents

ReagentFormulaProsCons
Dimethyl Sulfate(CH₃)₂SO₄Highly reactive, cost-effectiveExtremely toxic, carcinogenic, corrosive[8][9][10]
Methyl IodideCH₃IHighly reactive, good for lab/pilotVolatile, more expensive than DMS
Methanol/H₂SO₄CH₃OH/H₂SO₄Avoids direct DMS handlingRequires higher temp, longer time[14]

Q: What in-process controls (IPCs) should be used to monitor the reaction?

A: Regular sampling and analysis are key to a controlled process.

  • HPLC: This is the preferred method. It can quantify the disappearance of the starting material and the appearance of the S-methylated product and the N-methylated impurity simultaneously.

  • TLC: A quick, qualitative check to see if the starting material has been consumed.

  • pH Meter: Continuous monitoring of pH is essential for maintaining selectivity.[5]

Diagrams

Reaction Pathway & Side Product Formation

G cluster_0 Inputs cluster_1 Intermediates cluster_2 Outputs A 3-Thioxo-1,2,4-triazin-5-one (Precursor) D Thiolate Anion (Reactive Intermediate) A->D Deprotonation pH Control is Critical B Base (e.g., NaOH) B->D C Methylating Agent (e.g., (CH3)2SO4) E This compound (Desired Product) C->E F N-Methylated Isomer (Impurity) C->F D->E S-Alkylation (Favored Path) D->F N-Alkylation (Side Reaction)

Caption: Key reaction pathways in the synthesis.

Troubleshooting Workflow for Low Yield

G Start Problem: Low Yield at Scale Q1 Check Reaction Profile: Incomplete Conversion? Start->Q1 Q2 High Impurity Levels? Q1->Q2 No Sol1 Verify Stoichiometry & Reagent Quality Q1->Sol1 Yes Sol2 Increase Reaction Time or Temperature (Carefully!) Q1->Sol2 Yes Sol3 Review Temperature Control. Was there an exotherm spike? Q2->Sol3 Yes Sol4 Review Mixing Efficiency. Improve Agitation. Q2->Sol4 No Sol3->Sol4 Sol5 Optimize pH & Addition Order to favor S-Alkylation Sol3->Sol5

Caption: A logical flow for diagnosing yield issues.

References

  • ResearchGate. New Methods for the Selective Alkylation of 3-Thioxo-1,2,4-triazin-5-ones. [Link]
  • van der Hoek, J. A., & Pritchard, J. (2005). Nine cases of accidental exposure to dimethyl sulphate--a potential chemical weapon. Emergency medicine journal : EMJ, 22(12), 876–878. [Link]
  • Wikipedia.
  • ResearchGate. ChemInform Abstract: New Methods for the Selective Alkylation of 3-Thioxo-1,2,4-triazin-5-ones. [Link]
  • Rippey, J. C., & Stallwood, M. I. (2005). Nine cases of accidental exposure to dimethyl sulphate - A potential chemical weapon. Journal of the Royal Institute of Public Health and Hygiene, 119(1), 47-52. [Link]
  • Taylor & Francis Online.
  • Qi, L., Li, N., Li, H.-Y., Qin, H.-Y., Shen, L.-L., Wang, J., & Yu, F. (2024).
  • U.S. Environmental Protection Agency.
  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
  • Scientific Research Publishing. (2018).
  • ResearchGate.
  • CentAUR. triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. [Link]
  • O'Donovan, R. (2010). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]
  • Wikipedia. Metribuzin. [Link]
  • Patsnap. Metribuzin synthesis method. [Link]
  • Google Patents.
  • Wikipedia. Thermal runaway. [Link]
  • Metis Engineering.

Sources

Technical Support Center: 3-Methylthio-1,2,4-triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylthio-1,2,4-triazine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, focusing on the identification, management, and prevention of impurities. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Overview of the Synthetic Pathway and Key Challenges

The most common and direct synthesis of this compound involves a two-step, one-pot procedure. First, a 1,2-dicarbonyl compound (such as glyoxal) is condensed with thiosemicarbazide to form a 3-thioxo-1,2,4-triazine intermediate. This intermediate is then S-methylated in situ using a methylating agent like methyl iodide to yield the final product.

While seemingly straightforward, this pathway is sensitive to reaction conditions, which can lead to a range of impurities that complicate purification and compromise final product quality. The primary challenges revolve around controlling the initial cyclization regioselectivity and preventing side reactions during the methylation step.

cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Methylation cluster_2 Potential Impurity Pathways A Glyoxal + Thiosemicarbazide B 3-Thioxo-1,2,4-triazine (Intermediate) A->B  Base (e.g., K2CO3) I1 Alternative Cyclization (e.g., Thiadiazole) A->I1  Incorrect pH D This compound (Target Product) B->D     I2 Unreacted Thioxo Intermediate B->I2 Incomplete Methylation C Methyl Iodide (CH3I) C->B I3 Over-methylation (N-Methylated Cation) D->I3 Excess CH3I / Harsh Conditions I4 Hydrolysis Product (3-Oxo-1,2,4-triazine) D->I4 Workup pH too high

Caption: General synthesis pathway and common impurity formation routes.

Troubleshooting Guide & Diagnostic Protocols

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My final product shows low purity by HPLC/LC-MS, with multiple unexpected peaks. What are the likely impurities?

Answer: Low purity is the most common issue and typically stems from several sources originating from both the cyclization and methylation steps. The table below summarizes the most probable impurities, their causes, and methods for identification.

Impurity ID Structure Name Typical Cause Primary Identification Method
IMP-01 3-Thioxo-1,2,4-triazine (Precursor)Incomplete methylation (insufficient CH₃I, low temp, short reaction time).LC-MS (M-13 peak), ¹H NMR (absence of S-CH₃ signal, presence of N-H/S-H proton).
IMP-02 N-Methylated Triazinium SaltOver-methylation (excess CH₃I, high temp).[1]LC-MS (M+15 peak), ¹H NMR (presence of both S-CH₃ and N-CH₃ signals, downfield shift of ring protons).
IMP-03 1,3,4-Thiadiazole IsomerIncorrect pH during cyclization (acidic conditions favor thiadiazole formation).[2]LC-MS (same mass as product), 2D NMR (HSQC/HMBC) to confirm connectivity.
IMP-04 3-Oxo-1,2,4-triazineHydrolysis of the methylthio group during alkaline workup or purification.[3]LC-MS (M-14 peak, loss of S and gain of O).
IMP-05 Unreacted ThiosemicarbazidePoor quality starting material or incorrect stoichiometry.TLC (polar spot), LC-MS (distinct molecular weight).
Q2: I suspect the presence of the unreacted 3-thioxo precursor (IMP-01). How can I confirm this and remove it?

Answer: The 3-thioxo precursor is more polar than the S-methylated product.

Diagnostic Protocol: Confirmation of IMP-01

  • LC-MS Analysis: This is the most definitive method. The precursor will have a molecular weight corresponding to the target product minus a methylene group (M-14). You will observe a peak with the expected mass of the thioxo intermediate.

  • ¹H NMR Spectroscopy: In a deuterated solvent like DMSO-d₆, dissolve a sample of your crude product. The target product will show a sharp singlet for the S-CH₃ group around 2.7-2.8 ppm.[4] The thioxo precursor will lack this signal but may show a broad N-H proton signal further downfield.[5] The thione-thiol tautomerism can complicate spectra, but the absence of the S-CH₃ peak is a strong indicator.[6]

Troubleshooting & Removal Protocol:

If the precursor is present in significant amounts, it indicates incomplete methylation.

  • Re-treatment: If feasible, the crude mixture can be re-subjected to the methylation conditions (e.g., add another 0.1-0.2 equivalents of methyl iodide and stir at room temperature for a few more hours). Monitor the reaction to completion by TLC or LC-MS.

  • Purification Strategy:

    • Alkaline Wash: The thioxo group is acidic. During workup, washing the organic extract (e.g., in ethyl acetate or dichloromethane) with a mild aqueous base like 1% sodium carbonate solution can selectively deprotonate and extract the thioxo precursor into the aqueous layer. Caution: Use a mild base and avoid prolonged contact to prevent hydrolysis of the product's methylthio group.

    • Silica Gel Chromatography: The precursor is significantly more polar. Standard column chromatography (e.g., using a hexane/ethyl acetate gradient) will effectively separate the less polar this compound product from the polar thioxo impurity.

Q3: My reaction has low yield and a complex mixture of products. How do I optimize the cyclization step?

Answer: A complex mixture often points to a problem in the initial cyclization. The reaction of thiosemicarbazide with a 1,2-dicarbonyl compound can lead to different heterocyclic rings depending on the conditions.[2][7]

Causality: The key is controlling which nucleophile on the thiosemicarbazide attacks first and how the subsequent cyclization proceeds.

  • Basic Conditions (pH 8-10): Generally favors the formation of the desired 1,2,4-triazine ring. The hydrazine nitrogen attacks one carbonyl, followed by cyclization involving the thioamide nitrogen.[2]

  • Acidic Conditions: Can promote the formation of 1,3,4-thiadiazole isomers.[2][8] This is a common impurity pathway that must be controlled.

Optimization Protocol:

  • pH Control: The most critical parameter is pH. Ensure a basic medium for the cyclization step. Use a base like potassium carbonate or sodium acetate. Avoid strong acids. If starting from a glyoxal salt, ensure sufficient base is added to neutralize it and maintain alkalinity.

  • Temperature: Run the initial condensation at a moderate temperature (e.g., 40-60 °C). Overheating can lead to decomposition and the formation of polymeric tars.[2]

  • Order of Addition: A common successful procedure is to first mix the thiosemicarbazide and the base in a solvent (like water or ethanol), and then add the glyoxal solution dropwise to maintain control over the reaction.

cluster_input Initial Observation cluster_analysis Diagnostic Analysis cluster_decision Impurity Identification & Troubleshooting Start Low Purity of Final Product LCMS Run LC-MS Analysis Start->LCMS D1 Peak at M-14? (Unreacted Precursor) LCMS->D1 NMR Run ¹H & 2D NMR S3 Optimize Cyclization pH (Ensure Base is Present) NMR->S3 Confirm Thiadiazole D2 Peak at M+15? (Over-methylation) D1->D2 No S1 Re-methylate or Purify via Alkaline Wash / Chromatography D1->S1 Yes D3 Isomeric Mixture? (Same Mass) D2->D3 No S2 Reduce CH3I Stoichiometry & Reaction Temperature D2->S2 Yes D3->NMR Yes D4 Peak at M-14 (O)? (Hydrolysis) D3->D4 No S4 Use Neutral or Mildly Acidic Workup Conditions D4->S4 Yes

Caption: Troubleshooting workflow for low product purity.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best solvent for recrystallizing this compound? A mixture of ethanol and water is often effective. The compound typically has good solubility in hot ethanol and poor solubility in water. Dissolve the crude product in a minimum amount of hot ethanol and then add water dropwise until turbidity persists. Allow it to cool slowly to obtain pure crystals. Isopropanol can also be a suitable choice.

  • FAQ 2: My NMR spectrum looks very complex, even after purification. Why? Low solubility can cause significant peak broadening in NMR spectra.[9] Try acquiring the spectrum at a higher temperature (e.g., 50 °C) or using a different solvent like DMSO-d₆. In some cases, adding a small amount of trifluoroacetic acid (TFA) can break up aggregates and improve solubility, but be aware that this can sometimes lead to sample degradation.[9] If you suspect rotational isomers (rotamers), variable temperature NMR studies can help confirm this.

  • FAQ 3: Can I use a different methylating agent instead of methyl iodide? Yes, dimethyl sulfate (DMS) is a common alternative. It is often cheaper but is more toxic and requires careful handling. The reaction conditions may need slight re-optimization. Always conduct methylation reactions in a well-ventilated fume hood with appropriate personal protective equipment.

  • FAQ 4: How can I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is excellent for real-time monitoring. Use a mobile phase like 1:1 Hexane:Ethyl Acetate. The S-methylated product will be significantly less polar (higher Rf value) than the 3-thioxo intermediate. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, taking aliquots for LC-MS analysis is the gold standard.[10]

References

  • BenchChem (2025). Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions.
  • BenchChem (2025). Structural Characterization of Novel 1,2,4-Triazine Compounds: An In-depth Technical Guide.
  • Reaction scope of cyclization of the thiosemicarbazide. ResearchGate.
  • Meo, P. L. et al. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkivoc.
  • Reactions involving thiosemicarbazide. ResearchGate.
  • REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. JournalAgent.
  • Chapter 3 – Structural characterization of triazines.
  • Chemical structures of 3-methyltio-1,2,4-triazine (I ) and.... ResearchGate.
  • triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR.
  • Power, J. (2016). New NMR Tools for Impurity Analysis. University of Manchester.
  • Moser, A. Distinguishing Impurities … Part 1. ACD/Labs.
  • Stevens, M. F. G. (1967). Triazines and related products. Part IV. Methylation of 3-aryl-3,4-dihydro-4-imino-1,2,3-benzotriazines. Journal of the Chemical Society C: Organic.
  • Abdel-Rahman, R. & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing.
  • Al-Masoudi, N. et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
  • 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
  • Metwally, M. A. et al. Thiosemicarbazides: Synthesis and reactions. ResearchGate.
  • Kholodov, L. E. et al. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journal of Organic Chemistry.
  • Kulyk, M. et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI.
  • Brown, D. G. et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC - PubMed Central.
  • Abd El-All, A. S. et al. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. PubMed.
  • PubChem. This compound.
  • Pasha, K. & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. Scientific & Academic Publishing.
  • Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and. Agilent.
  • synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6.
  • Makki, M. S. T. et al. Synthetic strategies, chemical reactivities and medicinal applications of sulfur compounds bearing 3-thioxo-1,2,4-triazin-5-ones. ResearchGate.
  • Stevens, J. M. et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central.
  • Gotsulya, A. et al. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.

Sources

Technical Support Center: Alternative Purification Techniques for 3-Methylthio-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 3-Methylthio-1,2,4-triazine (MTT). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity MTT. As a key intermediate in the synthesis of various biologically active compounds, including c-Met kinase inhibitors, the purity of MTT is paramount for reliable downstream applications[1].

This guide moves beyond standard protocols to provide a deeper, cause-and-effect understanding of common purification challenges. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides, grounded in established chemical principles and validated methodologies.

Physicochemical Properties of this compound

A foundational understanding of the target molecule's properties is critical for designing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₄H₅N₃SPubChem[2]
Molecular Weight127.17 g/mol PubChem[2]
Physical FormSolidSigma-Aldrich
InChI KeyNFHGWQLAJYTULJ-UHFFFAOYSA-NSigma-Aldrich
CAS Number28735-21-9PubChem[2]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

Answer: The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the condensation of a 1,2-dicarbonyl compound with thiosemicarbazide, followed by S-methylation with a reagent like methyl iodide[1].

Potential impurities include:

  • Unreacted Starting Materials: Thiosemicarbazide, methyl iodide, or the precursor dicarbonyl compound.

  • Thiol Precursor: The unmethylated 3-thioxo-1,2,4-triazine intermediate. This is a common impurity if the methylation step is incomplete.

  • Byproducts of Cyclization: Regioisomers can form if an unsymmetrical dicarbonyl compound is used[3].

  • Solvent Residues: Acetic acid or ethanol are often used in the reaction and can be carried through if not adequately removed[1][4].

  • Degradation Products: Triazine rings can be susceptible to hydrolysis under harsh acidic or basic conditions during workup.

Q2: My crude product is a dark, oily residue, but the literature describes it as a solid. What is my first step?

Answer: An oily or "tarry" crude product often indicates the presence of significant impurities, residual solvent, or byproducts that are depressing the melting point of your compound. Before proceeding to more complex methods like chromatography, a simple "trituration" or washing step is highly recommended.

Causality: The goal is to find a solvent in which your desired product, this compound, is poorly soluble, but the impurities are highly soluble. This allows for the physical removal of a significant portion of the contaminants.

Recommended Protocol:

  • Place the oily crude product in a flask.

  • Add a small volume of a non-polar solvent, such as cold hexanes or diethyl ether.

  • Stir or sonicate the mixture vigorously. The desired product should precipitate as a solid, while many colored impurities remain dissolved.

  • Isolate the solid by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the solid under vacuum. This material is now more amenable to further purification by recrystallization or chromatography.

Q3: How do I decide between column chromatography and recrystallization for my primary purification?

Answer: This decision depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following decision tree can guide your choice.

G start Crude MTT Sample is_solid Is the crude product a solid or can be solidified? start->is_solid check_tlc Analyze by TLC. Are impurities well-separated from product? recryst Attempt Recrystallization check_tlc->recryst Yes (Impurities have different polarity) fail Impurity profile is complex. Consider Chromatography first. check_tlc->fail No (Similar Rf values) is_solid->check_tlc Yes chrom Use Column Chromatography is_solid->chrom No (Persistent Oil) fail->chrom

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds. For triazine derivatives, ethanol is a commonly reported and effective solvent[1][5].

Q4: My compound "oils out" instead of forming crystals during recrystallization. Why is this happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is common when the solution is supersaturated with impurities or when it is cooled too rapidly.

CauseTroubleshooting ActionScientific Rationale
Rapid Cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath.Slow cooling provides the necessary time for ordered crystal lattice formation rather than amorphous precipitation.
Solution is Too Concentrated Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed.Reducing the concentration lowers the saturation point, allowing crystallization to occur at a lower temperature, potentially below the compound's melting point.
Inappropriate Solvent Select a different solvent or solvent system. A common strategy is to use a binary solvent system (e.g., ethanol/water or ethyl acetate/hexane).[6]A binary system allows for fine-tuning of solvent power. The compound is dissolved in a "good" solvent, and a "poor" solvent is added dropwise until turbidity persists, then heated to clarify and cooled slowly.
Detailed Protocol: Recrystallization from Ethanol

This protocol is adapted from methodologies used for purifying structurally similar 3-(methylthio)-6-aryl-1,2,4-triazines[1].

  • Dissolution: Place the crude, solid MTT in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all solvent traces.

Troubleshooting Guide 2: Flash Column Chromatography

Flash column chromatography is the workhorse for purifying compounds that are difficult to crystallize or when impurities have similar polarities. For triazine derivatives, silica gel is the standard stationary phase[1][7][8].

Q5: I'm getting poor separation and my product is co-eluting with an impurity. What adjustments can I make?

Answer: Poor separation is typically an issue with the choice of mobile phase (eluent). The goal is to find a solvent system that provides a good separation factor (ΔRf) between your product and the impurities on a TLC plate (ideally ΔRf > 0.2).

G start Poor Separation on Column check_tlc Re-optimize Eluent using TLC start->check_tlc sub_group_1 Problem: Rf too high (>0.5) check_tlc->sub_group_1 sub_group_2 Problem: Rf too low (<0.1) or Streaking check_tlc->sub_group_2 sub_group_3 Problem: No Separation (ΔRf ≈ 0) check_tlc->sub_group_3 sol_1 Solution: Decrease eluent polarity. (e.g., Increase Hexane % in Hex/EtOAc) sub_group_1->sol_1 sol_2 Solution: Increase eluent polarity. (e.g., Add MeOH to CH2Cl2) sub_group_2->sol_2 sol_3 Solution: Change solvent system entirely. (e.g., Try Toluene/Acetone or CH2Cl2/Ether) sub_group_3->sol_3

Caption: Workflow for troubleshooting poor separation in column chromatography.

Detailed Protocol: Flash Column Chromatography

This protocol is based on general procedures for purifying substituted triazines[1][7][8].

  • Solvent System Selection: Using TLC, determine an appropriate eluent. A good starting point for MTT would be a mixture of hexanes and ethyl acetate, or chloroform. Aim for a product Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude MTT in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better separation.

  • Elution: Add the eluent to the column and apply positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Common Solvent Systems for Silica Gel
Eluent System (v/v)PolarityTypical Applications
Hexane / Ethyl AcetateLow to MediumExcellent for a wide range of moderately polar compounds. Start with 9:1 and increase ethyl acetate content as needed.
Chloroform / MethanolMedium to HighUseful for more polar compounds. A small amount of methanol (1-5%) significantly increases polarity. Chloroform alone has been used for similar triazines[1].
Dichloromethane / MethanolMedium to HighA common alternative to chloroform-based systems.

High-Purity Polishing Techniques

Q6: My material is >95% pure by NMR, but I need >99% for my assay. What should I do?

Answer: To remove trace, structurally similar impurities, a higher-resolution technique is required. For this, semi-preparative High-Performance Liquid Chromatography (HPLC) is the method of choice[3].

Expert Insight: While standard column chromatography for triazines often uses a normal-phase (silica) setup, many stubborn impurities can be removed using an orthogonal (i.e., different mechanism) separation like reversed-phase HPLC. In reversed-phase HPLC (e.g., with a C18 column), the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water) is used. This separates compounds based on differences in hydrophobicity rather than polarity, often resolving impurities that co-elute on silica. Specialized HPLC columns for triazine separation also exist[9].

This technique requires specialized equipment but is unparalleled for achieving analytical-grade purity. If this is a recurring need, consulting your institution's core chromatography facility is the best path forward.

References

  • This compound.
  • 1,2,4-Triazine, 5-(2,5-dimethoxyphenyl)-3-(methylthio)-.
  • Triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors.
  • 1,2,4-Triazines, 9. The Synthesis of Novel 4-Amino-1,6-dihydro-1,2,4-triazinones. ElectronicsAndBooks. [Link]
  • Separation of s-Triazine, 2,4-bis(methylthio)-6-chloro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
  • Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.[Link]
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
  • Process for producing 4-amino-6-tert.butyl-3-mercapto- 1,2,4-triazin-5-one.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

Sources

effect of solvent and temperature on 3-Methylthio-1,2,4-triazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of 3-Methylthio-1,2,4-triazine and its derivatives. As a versatile building block in medicinal and materials chemistry, understanding the nuances of its reactivity, particularly the influence of solvent and temperature, is paramount for successful and reproducible outcomes. This guide provides in-depth, experience-based insights into troubleshooting common experimental challenges and answers frequently asked questions in a direct, question-and-answer format.

Introduction to the Reactivity of this compound

The this compound core is characterized by an electron-deficient aromatic system, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The methylthio (-SMe) group at the 3-position is an excellent leaving group, readily displaced by a variety of nucleophiles, including amines, hydrazines, and alkoxides. The efficiency and selectivity of these transformations are critically dependent on the careful selection of reaction parameters, most notably the solvent and temperature.

The general mechanism for the SNAr reaction of this compound is a two-step addition-elimination process. The nucleophile first attacks the electron-deficient C3 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the methanethiolate leaving group is expelled, restoring the aromaticity of the triazine ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary type of reaction that this compound undergoes?

A1: The principal reaction of this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the three nitrogen atoms in the triazine ring significantly lowers the electron density of the carbon atoms, making them electrophilic and prone to attack by nucleophiles.[1][2][3] The methylthio group at the C3 position is a proficient leaving group, facilitating these substitution reactions.

Q2: How does the choice of solvent affect the rate and yield of reactions with this compound?

A2: Solvent selection is a critical parameter that can dramatically influence the outcome of SNAr reactions on the this compound core. The polarity and proticity of the solvent play key roles:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice for SNAr reactions. Their ability to solvate the cationic species while leaving the anionic nucleophile relatively "naked" and more reactive significantly accelerates the reaction rate.[4] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently employed and can lead to higher yields and shorter reaction times.[5]

  • Protic Solvents (e.g., Ethanol, Methanol, Water): Protic solvents can also be used and are often a more environmentally benign option. However, they can solvate the nucleophile through hydrogen bonding, which may reduce its nucleophilicity and slow down the reaction rate.[6] Despite this, for certain reactions, such as the synthesis of some 3-hydrazino-1,2,4-triazines, ethanol has been used effectively.[7][8]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally not suitable for SNAr reactions involving charged or highly polar reactants due to poor solubility and their inability to stabilize the charged Meisenheimer intermediate.

Q3: What is the typical temperature range for these reactions, and how does temperature influence the outcome?

A3: The optimal reaction temperature is highly dependent on the nucleophilicity of the attacking species and the desired outcome.

  • Room Temperature to Moderate Heating (25-80 °C): Many reactions with reasonably strong nucleophiles, such as primary and secondary amines, can proceed efficiently within this temperature range, especially when using a polar aprotic solvent.[9]

  • Elevated Temperatures (80-150 °C): For less reactive nucleophiles or to drive a reaction to completion, higher temperatures may be necessary.[10] However, it is crucial to be aware of the thermal stability of the starting materials and products, as decomposition can occur at excessive temperatures.[1] Some solvent-free reactions have been reported at temperatures as high as 200°C.[11]

Temperature can also be a tool to control selectivity in cases where multiple reactive sites are present on the substrate or when dealing with polychlorinated triazines.[1][12]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental work with this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Insufficient Nucleophilicity The reactivity of the nucleophile is paramount. If a weak nucleophile is being used, consider increasing the reaction temperature or switching to a more polar aprotic solvent like DMSO to enhance its reactivity. The use of a stronger base to deprotonate the nucleophile can also be beneficial.
Poor Solvent Choice As detailed in the FAQs, the solvent has a profound effect. If the reaction is sluggish in a protic solvent like ethanol, switching to DMF or DMSO can significantly improve the rate and yield.
Inadequate Temperature For many SNAr reactions, a certain activation energy must be overcome. If the reaction is not proceeding at room temperature, gradually increasing the temperature in increments of 10-20 °C while monitoring the reaction progress by TLC or LC-MS is a standard approach.[10]
Decomposition of Reactants or Products 1,2,4-triazine derivatives can be thermally labile.[1] If high temperatures are employed, decomposition may be the cause of low yields. In such cases, a lower temperature for a longer duration, or the use of a more activating solvent to allow for lower reaction temperatures, should be explored.
Hydrolysis of the Starting Material The this compound is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. Ensure the use of anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Unexpected Side Products
Potential Cause Troubleshooting Steps & Explanation
Ring Opening of the Triazine Core Strong nucleophiles can, in some cases, lead to the opening of the electron-deficient 1,2,4-triazine ring.[13] This is more likely to occur under harsh conditions (high temperature, strong base). To mitigate this, consider using a milder base, a lower reaction temperature, or a less aggressive nucleophile if the desired transformation allows.
Hydrolysis of the Methylthio Group or Product The presence of water can lead to the formation of the corresponding 3-hydroxy-1,2,4-triazine.[6] Rigorously drying all solvents and reagents is crucial. If the work-up involves aqueous solutions, it should be performed expeditiously and at a low temperature.
Di-substitution or Polymerization If the nucleophile has multiple reactive sites, or if the product of the initial reaction can react further, complex mixtures can result. Using a stoichiometric amount of the nucleophile and carefully controlling the reaction temperature can help to minimize these side reactions.

Data Presentation

The following table summarizes the general effects of solvent and temperature on the SNAr reactions of this compound based on established principles of SNAr chemistry and available literature on triazines.

Solvent Type Relative Reaction Rate Typical Temperature Range Potential Issues
Polar Aprotic (DMF, DMSO) High25 - 120 °CDifficult to remove, potential for decomposition at high temperatures.
Polar Protic (Ethanol, Methanol) Moderate50 - 100 °C (Reflux)Slower reaction rates, potential for solvolysis with alkoxides.
Ethereal (THF, Dioxane) Moderate25 - 100 °C (Reflux)Lower reaction rates than polar aprotic solvents.
Nonpolar (Toluene, Hexane) Low to NoneNot generally recommendedPoor solubility of reactants, low reaction rates.

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound

This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.

  • Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or ethanol, 5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.1-1.2 eq).

  • Reaction Conditions:

    • In DMF: Stir the reaction mixture at room temperature or heat to 50-80 °C.

    • In Ethanol: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If DMF is used, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • If ethanol is used, the product may precipitate upon cooling and can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system.

Protocol 2: Synthesis of 3-Hydrazino-1,2,4-triazine

This protocol is a typical procedure for the reaction with hydrazine.

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10-20 mL per mmol), add hydrazine hydrate (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Cool the reaction mixture in an ice bath. The product will often precipitate and can be collected by filtration. Wash the solid with cold ethanol.

  • Purification: The product is often of sufficient purity after filtration. If necessary, it can be recrystallized from ethanol.

Visualization of Key Concepts

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_nucleophile Evaluate Nucleophile Reactivity start->check_nucleophile check_purity Verify Purity of Starting Materials start->check_purity change_solvent Switch to Polar Aprotic Solvent (e.g., DMSO) check_nucleophile->change_solvent Weak Nucleophile increase_temp Increase Reaction Temperature check_nucleophile->increase_temp Moderate Nucleophile optimize_time Optimize Reaction Time increase_temp->optimize_time check_moisture Ensure Anhydrous Conditions check_purity->check_moisture Impurities Present check_moisture->change_solvent Moisture Sensitive

Caption: Decision-making workflow for troubleshooting low product yield.

Influence of Solvent on SNAr Reaction Rate

Solvent_Effect cluster_0 cluster_1 cluster_2 Solvent Solvent Type Polar Aprotic (DMSO, DMF) Polar Protic (Ethanol) Nonpolar (Toluene) Rate Relative Reaction Rate Fastest Moderate Slowest Polar Aprotic (DMSO, DMF) Polar Aprotic (DMSO, DMF) Fastest Fastest Polar Aprotic (DMSO, DMF)->Fastest Polar Protic (Ethanol) Polar Protic (Ethanol) Moderate Moderate Polar Protic (Ethanol)->Moderate Nonpolar (Toluene) Nonpolar (Toluene) Slowest Slowest Nonpolar (Toluene)->Slowest

Caption: General trend of solvent effect on SNAr reaction rates.

References

  • Gatta, F., et al. (1988). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 13(3), 538-557.
  • Aisha O. Al-Footy, et al. (2024). Synthesis and Reactions of 3‐Amino‐5,6‐Dimethyl‐l,2,4‐Triazine: DFT Studies, ADME Assay, and Molecular Docking on the new l,2,4‐Triazine Derivatives as Anticancer Agents. ChemistrySelect, 9(16), e202400539.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. International Journal of Organic Chemistry, 2(3), 221-229.
  • ResearchGate. (n.d.). Showing optimum temperature conditions for sequential substitution of three reactive chloro substituents of TCT (4). [Link]
  • Van der Eycken, E. V., et al. (2018). Optimization of the Temperature, Solvent, and Additive. The Journal of Organic Chemistry, 83(15), 8176-8184.
  • A.S. Saryan, et al. (2011). Efficient synthesis of 3 amino 5,6 diphenyl 1,2,4 triazine. Chemical Journal of Armenia, 64(1), 61-64.
  • CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. [Link]
  • ChemRxiv. (2020). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
  • Frontiers. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. [Link]
  • Boger, D. L., & Brotherton-Pleiss, C. E. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of Organic Chemistry, 87(20), 13589–13602.
  • El-Sayed, W. A. (2012). Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview. Mini reviews in medicinal chemistry, 12(1), 58–75.
  • El-Gazzar, A. B. A., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • PubMed. (1988). Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines. [Link]
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Chemical Biology.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200.
  • Wordpress. (n.d.). SNAr Solvents and Reagents. [Link]
  • Aksenov, A. V., & Aksenova, I. V. (2009). Use of the Ring Opening Reactions of 1,3,5-Triazines in Organic Synthesis (Review). Chemistry of Heterocyclic Compounds, 45(2), 130-151.
  • Li, H., et al. (2018). Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation Using Mass Spectrometry. Analytical Chemistry, 90(19), 11566–11573.
  • ResearchGate. (n.d.). 1,2,4-Triazine in Organic Synthesis. 16. Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines towards Phenylacetonitrile Anion in Polar Aprotic Solvents. [Link]
  • Boger, D. L., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10839–10850.
  • MDPI. (2021).
  • Beilstein Journals. (2021). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. [Link]
  • Wordpress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. [Link]
  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023). ACS Omega, 8(13), 12267–12275.
  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]
  • ResearchGate. (n.d.). Transformations of 6-[4-(methylthio)phenyl]-3-(2-pyridyl)
  • Wang, X., et al. (2021).
  • ResearchGate. (n.d.). A Convenient Synthesis and Reactions of some Substituted 1,2,4-Triazine, and Their Derivatives with Carbazole, Sulfonamide and Trityl Chloride Moiety of Biological Interest. [Link]
  • ResearchGate. (n.d.). Solvent-free reaction of 4-amino-1,2,4-triazole-3-thioles with 1,2,4-triazine-5-carbonitriles. [Link]
  • CNKI. (n.d.). Synthesis of Chemical Properties of 3-Oxo-2,3-Dihydro-6-Methylthio-Pyrazolo(3,4-e). [Link]
  • ResearchGate. (n.d.). Unexpected Products from the Biginelli Reactions of 3-Amino-1,2,4-triazole. [Link]

Sources

Technical Support Center: Troubleshooting Low Biological Activity in Novel 3-Methylthio-1,2,4-triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for our novel 3-Methylthio-1,2,4-triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low or inconsistent biological activity in their experiments. We understand that navigating the complexities of early-stage drug discovery can be challenging, and this resource provides a structured, causality-driven approach to troubleshooting.

The 1,2,4-triazine core is a versatile scaffold known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 3-methylthio substituent, in particular, has been explored for potent biological effects.[3][4] However, translating a novel synthesized compound from the bench to a reliable biological result requires careful validation at multiple stages. This guide follows a logical diagnostic workflow, from foundational compound checks to complex mechanistic inquiries.

Section 1: Foundational Issues: Compound Integrity and Purity

Before investigating complex biological reasons for low activity, it is critical to validate the primary tool of your experiment: the compound itself. Errors in this stage are common and can lead to the premature abandonment of a promising chemical series.

Q1: I've just synthesized a new this compound derivative, but it's showing no activity in my primary screen. What is the absolute first thing I should check?

A1: Your first step should always be to rigorously confirm the identity, purity, and stability of your compound batch. A synthesized molecule is, scientifically speaking, only a hypothesis until its structure and purity are empirically proven.

  • Identity Confirmation: Did you synthesize the intended molecule? Use orthogonal methods to confirm the structure.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying the presence of any major impurities or residual solvents.[5]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight to several decimal places, validating the elemental composition.[4]

  • Purity Analysis: An impurity, even a small amount of a highly active or toxic one, can confound results. Conversely, if your sample is only 50% pure, your effective concentration in the assay is half of what you calculated.

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. An HPLC trace coupled with a UV detector (or ideally, a mass spectrometer) can quantify the purity of your sample and reveal the presence of contaminants. Aim for >95% purity for initial screening.

  • Stability: The compound may be degrading under storage or experimental conditions. Re-run an analytical check (e.g., HPLC) on a sample that has been stored for some time to ensure it has not degraded.

Below is a foundational workflow for compound validation.

cluster_0 Step 1: Compound Validation Synthesis Novel Compound Synthesized Identity Confirm Identity (NMR, HRMS) Synthesis->Identity Purity Assess Purity (HPLC >95%) Identity->Purity Structure Confirmed Troubleshoot Re-synthesize / Re-purify Identity->Troubleshoot Structure Incorrect Proceed Proceed to Biological Assays Purity->Proceed Purity >95% Purity->Troubleshoot Purity <95% cluster_1 Step 2: Assessing Bioavailability Soluble Compound is Soluble in Assay Buffer? BiochemAssay Test in Biochemical Assay (Cell-free system) Soluble->BiochemAssay Yes Permeability Assess Cell Permeability (e.g., PAMPA) BiochemAssay->Permeability Active Inactive Truly Inactive or Target Issue BiochemAssay->Inactive Inactive CellAssay Cell-Based Assay Permeability->CellAssay Permeable Modify Modify Structure to Improve Permeability Permeability->Modify Not Permeable CellAssay->Inactive Inactive in Cells

Caption: Workflow for diagnosing bioavailability issues.

First, test your compound in a biochemical (cell-free) assay if possible. [11]If it is active against the isolated target protein but inactive in a cell-based assay, this strongly points to a permeability problem. You can then consider structural modifications to improve its physicochemical properties. [12]

Section 4: Advanced Topics: Target Engagement and Mechanism of Action

If your compound is pure, stable, soluble, permeable, and your assay is validated, but you still observe low activity, you must address the most fundamental question: is your compound actually interacting with its intended target in a biologically relevant manner?

Q6: How can I definitively prove that my compound is binding to its target inside the cell?

A6: Target engagement assays provide direct evidence of a physical interaction between a compound and its target protein. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this.

  • Principle of CETSA®: The binding of a ligand (your compound) typically stabilizes a protein, making it more resistant to heat-induced denaturation.

  • Workflow:

    • Treat intact cells with your compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and centrifuge to pellet the denatured, aggregated proteins.

    • Analyze the amount of soluble target protein remaining in the supernatant via Western blot or other protein detection methods.

  • Result: A successful target-engaging compound will result in more soluble protein remaining at higher temperatures compared to the vehicle control.

Q7: My CETSA® experiment shows that my compound binds the target, but my functional assay is still negative. What could be happening?

A7: This is a crucial juncture in drug discovery. It indicates that binding alone is not sufficient to elicit the desired biological response. This can happen for several reasons:

  • Binding Site: The compound may be binding to an allosteric site that does not modulate the protein's function in the way you hypothesize.

  • Agonist vs. Antagonist Activity: Your assay may be designed to detect an antagonist (inhibitor), but your compound could be a weak agonist, or vice-versa.

  • Cellular Context: The target may be part of a larger protein complex or require a specific post-translational modification for activity that is not being recapitulated in your assay system. The efficacy of triazine derivatives can be highly dependent on the cellular environment. [6][7] At this stage, more complex downstream functional assays are required. For example, if your target is a kinase, a binding result from CETSA® must be followed up with an assay that measures the phosphorylation of a known downstream substrate to confirm functional inhibition. [8]

References
  • International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications.
  • BenchChem. A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144.
  • Sygnature Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • MDPI. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review.
  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • PMC. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
  • Scilit. Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities.
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives.
  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives.
  • PubMed. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings.
  • BenchChem. The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide.
  • Encyclopedia MDPI. Evaluation of Biological Activity of Natural Compounds.
  • SID. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives.
  • PubMed Central. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • PharmaFeatures. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development.
  • CS230. A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure.
  • SciSpace. Recent Advances in the Biological Activity of s-Triazine Core Compounds.
  • PubMed. Recent Advances in the Biological Activity of s-Triazine Core Compounds.
  • PMC. Paving the way for small-molecule drug discovery.
  • Frontiers. Introduction to small molecule drug discovery and preclinical development.
  • PubChem. This compound.
  • ResearchGate. Anti-inflammatory activity of triazine derivatives: A systematic review.
  • PubMed. 3-alkylthio-1,2,4-triazine dimers with potent antimalarial activity.
  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives.
  • CentAUR. triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors.

Sources

Technical Support Center: Interpretation of Complex NMR Spectra of 3-Methylthio-1,2,4-triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of 3-methylthio-1,2,4-triazine derivatives. This guide is designed to address the common challenges encountered during the NMR spectral interpretation of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific reasoning to empower your research.

Introduction: Why are the NMR Spectra of this compound Derivatives Often Complex?

The structural characterization of this compound derivatives by NMR spectroscopy can be a formidable task.[1] Researchers often grapple with spectra that are complicated by several factors, including poor solubility, dynamic conformational changes, and the inherent electronic properties of the triazine ring.[1] This guide will dissect these complexities and offer practical solutions for obtaining and interpreting high-quality NMR data.

I. Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in common deuterated solvents. How can I acquire a good quality NMR spectrum?

A1: Low solubility in solvents like CDCl₃, DMSO-d₆, and MeOD is a frequent hurdle.[1] This often arises from strong intermolecular interactions, such as hydrogen bonding and π-stacking between the aromatic triazine rings, leading to the formation of insoluble aggregates.[1]

Troubleshooting Steps:

  • Co-solvent Systems: The use of a small percentage of trifluoroacetic acid (TFA) can be highly effective. For instance, a mixture of CDCl₃ with 7% TFA can protonate the triazine ring, disrupting intermolecular hydrogen bonds and π-stacking interactions, thereby improving solubility.[1]

  • Elevated Temperatures: Acquiring spectra at higher temperatures (e.g., ~50 °C in CDCl₃) can sometimes enhance solubility without the need for additives.[1] However, be cautious as some derivatives may decompose at elevated temperatures.[1]

  • Alternative Solvents: Consider using less common deuterated solvents such as acetonitrile-d₃ or pyridine-d₅, which may offer better solvation for your specific compound.[1]

Q2: I'm observing broad signals and/or more peaks than expected in my ¹H and ¹³C NMR spectra. What could be the cause?

A2: This is a classic sign of dynamic processes occurring in solution on the NMR timescale. For many amino-substituted 1,3,5-triazines, this is due to restricted rotation around the C-N bonds between the triazine ring and its substituents.[1][2] This restricted rotation leads to the existence of multiple stable conformations (rotamers) that are in equilibrium.[1][3] If the rate of interconversion between these rotamers is slow on the NMR timescale, each rotamer will give rise to a separate set of signals, leading to complex spectra.[1]

Investigative Workflow:

G start Complex NMR Spectrum (Broad/Multiple Signals) dynamic_eq Hypothesis: Dynamic Equilibrium (e.g., Rotamers) start->dynamic_eq vt_nmr Perform Variable Temperature (VT) NMR dynamic_eq->vt_nmr coalescence Observe Signal Coalescence at Higher Temperatures? vt_nmr->coalescence yes Yes coalescence->yes   no No coalescence->no   confirm Confirms Dynamic Exchange. Calculate Energy Barrier (ΔG‡). yes->confirm other Consider Other Possibilities: - Impurities - Degradation - Tautomerism no->other

Caption: Troubleshooting workflow for complex NMR spectra.

Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Cooling: Gradually decrease the temperature (e.g., in 10-20°C increments) and acquire a spectrum at each temperature. Look for the sharpening of broad signals into distinct sets of peaks at lower temperatures. This indicates that you are slowing down the dynamic exchange.[1]

  • Heating: Gradually increase the temperature above room temperature. Observe if the multiple signals broaden and eventually coalesce into single, averaged signals. The temperature at which coalescence occurs (Tc) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.[1]

Q3: The chemical shifts of my protons and carbons are not what I predicted. What factors could be influencing them?

A3: Several factors can cause unexpected chemical shifts in this compound derivatives:

  • Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can significantly influence the electron distribution in the molecule and, consequently, the chemical shifts.[4] Nitrogen NMR studies on 1,2,4-triazine have shown that the nitrogen atoms at positions 1 and 2 are particularly sensitive to solvent polarity and hydrogen-bond donor solvents.[4]

  • Magnetic Anisotropy: The aromatic 1,2,4-triazine ring generates its own induced magnetic field.[5] Protons located above or below the plane of the ring will be shielded (shifted to a lower ppm), while those on the periphery will be deshielded (shifted to a higher ppm).[5][6] This effect can be particularly pronounced for substituents that are held in a fixed orientation relative to the ring.

  • Through-Space Effects: Protons that are close to each other in space, but not directly connected through a small number of bonds, can still exhibit coupling (through-space coupling).[3][7] This can lead to unexpected splitting patterns. 2D NMR techniques like NOESY or ROESY can help identify such through-space interactions.[1]

Data Presentation: Typical Chemical Shifts

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
S-CH₃~2.5 - 2.8~12 - 15Can vary depending on substituents.
Triazine Ring Protons~8.5 - 9.5C3: ~160-170, C5: ~150-160, C6: ~145-155Highly dependent on substitution pattern.
Amine-adjacent CH₂~3.0 - 4.0~40 - 50Often broad due to dynamic effects.[1]

Note: These are approximate values and can vary significantly based on the specific molecular structure and experimental conditions.[8][9][10][11]

Q4: How can I definitively assign the complex signals in my spectra?

A4: A combination of 2D NMR experiments is essential for unambiguous assignment.

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system.[1] This is crucial for tracing out the connectivity of alkyl chains or substituted aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).[1] This is the most reliable way to assign carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting different spin systems and assigning quaternary carbons.[12]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, regardless of their bonding connectivity.[1] This is particularly useful for determining stereochemistry and identifying rotamers.

Logical Relationship of 2D NMR Experiments:

G cluster_1D Start with 1D Spectra COSY COSY (¹H-¹H Connectivity) Structure Unambiguous Structure Elucidation COSY->Structure HSQC HSQC (Direct ¹H-¹³C Correlation) HSQC->Structure HMBC HMBC (Long-Range ¹H-¹³C Correlation) HMBC->Structure NOESY NOESY/ROESY (Through-Space ¹H-¹H Proximity) NOESY->Structure ¹H NMR ¹H NMR ¹H NMR->COSY ¹H NMR->HSQC ¹H NMR->HMBC ¹H NMR->NOESY ¹³C NMR ¹³C NMR ¹³C NMR->HSQC ¹³C NMR->HMBC

Caption: Interconnectivity of 2D NMR for structural analysis.

II. Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
Noisy spectrum/low signal-to-noise - Low sample concentration. - Insufficient number of scans.- Increase concentration if solubility allows. - Increase the number of scans. - Use a cryoprobe if available.
Broad water peak obscuring signals - Residual water in the sample or solvent.- Use a fresh, high-quality deuterated solvent. - Lyophilize the sample from D₂O before dissolving in the final solvent. - Use a solvent suppression pulse sequence.
Unidentified sharp singlets - Common laboratory contaminants (e.g., silicone grease, acetone, hexane).- Compare the chemical shifts of the unknown peaks to tables of common impurities.[13][14][15][16] - Ensure clean glassware and proper sample handling.
Inconsistent chemical shifts between samples - Differences in concentration, temperature, or pH.- Maintain consistent experimental parameters for all related samples. - For ionizable compounds, consider buffering the solution.
Difficulty in phasing the spectrum - Long acquisition times leading to baseline distortions. - Incorrect phasing parameters.- Apply a baseline correction algorithm. - Manually re-phase the spectrum carefully.

III. Advanced Topics: Computational Chemistry in NMR Analysis

When experimental data alone is insufficient to resolve structural ambiguities, computational chemistry can be a powerful predictive tool.[17]

  • DFT Calculations: Density Functional Theory (DFT) methods can be used to calculate theoretical NMR chemical shifts and coupling constants for different possible isomers or conformers.[17][18]

  • Conformational Searching: For flexible molecules, it's important to perform a conformational search to identify the lowest energy conformers. The predicted NMR parameters can then be Boltzmann-averaged to provide a more accurate comparison with experimental data.[18]

  • Workflow: The general process involves optimizing the geometry of the proposed structure(s) at a suitable level of theory, followed by a calculation of the NMR shielding tensors, which are then converted to chemical shifts.[18]

By comparing the computationally predicted spectrum with the experimental one, you can often gain strong evidence in favor of a particular structure.[17]

References

  • Structural characterization of triazines. (n.d.). [No Source Provided].
  • 4,6-Bis- and 2,4,6-tris-(N,N-dialkylamino)-s-triazines: synthesis, NMR spectra and restricted rotations. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • ¹H and ¹³CNMR Chemical shifts of the methylene group of acetate side... (n.d.). ResearchGate.
  • New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. (2021). PubMed Central.
  • 1H NMR spectrum of 1,3,5-triethanolhexahydro-1,3,5-triazine (4). (n.d.). ResearchGate.
  • ¹H NMR spectra of triazines 1a–1e with indications, in red, of changes in chemical shifts of ortho-protons of the C3 phenyl group. (n.d.). ResearchGate.
  • Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers. (n.d.). PubMed Central.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). [No Source Provided].
  • Computational Chemistry in Nuclear Magnetic Resonance. (2023). MDPI.
  • Solvent Effects on Nitrogen NMR Shieldings of 1,2,4-Triazine. (1992). [No Source Provided].
  • NMR Chemical Shifts. (n.d.). [No Source Provided].
  • Dihydrogen contacts observed by through-space indirect NMR coupling. (2018). PubMed Central.
  • Computational NMR Prediction: A Microreview. (2023). Corin Wagen.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). KGROUP.
  • A guide to 13C NMR chemical shift values. (2015). Compound Interest.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). [No Source Provided].
  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2021). MDPI.
  • Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. (2024). ResearchGate.
  • Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. (2015). PubMed.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). [No Source Provided].
  • Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. (2024). [No Source Provided].
  • 13C NMR Chemical Shifts. (n.d.). Oregon State University.
  • Synthesis, Characterization, Antiproliferative and Apoptosis Inducing Effects of Novel s-Triazine Derivatives. (n.d.). The Royal Society of Chemistry.
  • Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. (2021). [No Source Provided].
  • Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. (2014). NIH.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • CHEM 125b - Lecture 23 - Diamagnetic Anisotropy and Spin-Spin Splitting. (n.d.). [No Source Provided].
  • Dihydrogen contacts observed by through-space indirect NMR coupling. (2018). RSC Publishing.
  • 3-Methoxy-5-(methylthio)-1,2,4-triazine - Optional[15N NMR]. (n.d.). SpectraBase.
  • Magnetic Anisotropy || NMR Spectroscopy Organic Chemistry. (2023). YouTube.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Measuring the Magnetic Anisotropy of Metal–Metal Multiple Bonds: The Importance of Correcting for Ligand Effects. (n.d.). Girolami Group Website.
  • Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. (n.d.). ResearchGate.

Sources

Technical Support Center: Strategies to Improve the Solubility of 3-Methylthio-1,2,4-triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with research teams working with novel heterocyclic compounds. The 1,2,4-triazine scaffold is a cornerstone in modern medicinal chemistry, giving rise to potent inhibitors and antagonists for various biological targets.[1][2][3][4] However, the very features that contribute to their biological activity—often lipophilic and aromatic moieties—can present a significant challenge in the lab: poor aqueous solubility.

Low solubility is a critical bottleneck that can manifest as underestimated compound activity, poor reproducibility, and misleading structure-activity relationships (SAR).[5][6][7] This guide is designed to provide you with a systematic, question-driven approach to troubleshooting and overcoming solubility issues with your 3-Methylthio-1,2,4-triazine compounds, ensuring the integrity and accuracy of your biological assay data.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face when a promising compound fails to cooperate in an aqueous environment.

Q1: I've just diluted my DMSO stock of a this compound derivative into my aqueous assay buffer, and it immediately turned cloudy. What is happening?

A: You are likely observing a phenomenon known as "solvent shock" or precipitation.[8] Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very limited solubility in water-based media. When the concentrated DMSO stock is rapidly introduced into the aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit, causing it to "crash out" of the solution as a fine precipitate.[8][9]

This is a common issue for lipophilic molecules. The key is to ensure that the final concentration in your assay does not exceed the compound's maximum aqueous solubility under those specific conditions (pH, salt concentration, temperature).

Q2: My compound precipitates during the incubation period of my cell-based assay, not immediately. Why?

A: This delayed precipitation can be due to several factors:

  • Temperature Effects: Compounds are often less soluble at physiological temperatures (e.g., 37°C) than at room temperature where you might prepare your dilutions. Incubating the plate can cause the compound to fall out of a supersaturated solution.

  • Interactions with Media Components: Complex cell culture media contain salts, proteins (especially from Fetal Bovine Serum, FBS), and other components that can interact with your compound, reducing its solubility over time.[8] For example, proteins in FBS can sometimes bind to compounds and keep them in solution, but at high concentrations, they can also lead to co-precipitation.[8]

  • pH Shifts: Cellular metabolism can produce acidic byproducts like lactic acid, gradually lowering the pH of the culture medium.[8] Since 1,2,4-triazines contain basic nitrogen atoms, their protonation state and, consequently, their solubility can be highly sensitive to pH changes. A drop in pH could cause a weakly basic compound to become less soluble.

Q3: How can I determine the maximum soluble concentration of my compound in my specific assay medium?

A: It is crucial to experimentally determine the kinetic solubility of your compound in the final assay buffer, as this mimics the conditions of your experiment. Generic solubility data is often insufficient because media components can significantly alter solubility.[5]

Here is a reliable protocol to assess the maximum soluble concentration.

Protocol 1: Determining Maximum Soluble Concentration

Objective: To find the highest concentration of a compound that remains in solution in the final assay buffer without visible precipitation.

Materials:

  • High-concentration compound stock in 100% DMSO (e.g., 10-20 mM).

  • Assay buffer or cell culture medium (pre-warmed to the experimental temperature).

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Microscope.

Methodology:

  • Prepare Dilutions: Create a serial dilution of your compound in the pre-warmed assay medium. It's critical to add the small volume of DMSO stock to the larger volume of aqueous medium and mix immediately to minimize solvent shock.

  • Incubate: Incubate the dilutions under the exact conditions of your assay (e.g., 37°C, 5% CO₂) for a duration matching your experiment's endpoint.[10]

  • Visual Inspection: At several time points (e.g., 0, 1, 4, and 24 hours), carefully inspect each dilution for signs of precipitation (cloudiness, crystals, film).[10]

  • Microscopic Examination: Aspirate a small sample from each dilution and view it under a microscope. This is essential for detecting fine precipitates that are not visible to the naked eye.[10]

  • Determine Solubility Limit: The highest concentration that remains completely clear, without any visible precipitate under the microscope, is your working maximum soluble concentration. All subsequent biological assays should be performed at or below this concentration.

Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility

If your compound's maximum soluble concentration is below the level needed for your assay, you will need to employ strategies to improve it. Start with foundational techniques before moving to more complex formulation approaches.

1. Foundational Strategy: Optimizing Solvents and Dilution

The most direct approach is to modify the solvent environment.

Q: What is the best way to handle my DMSO stocks to prevent solubility issues?

A: Proper handling of DMSO stocks is critical.

  • Use Anhydrous DMSO: DMSO is hygroscopic (absorbs water from the air). Water contamination can significantly decrease the solubility of hydrophobic compounds in your stock solution.[7][8] Use high-purity, anhydrous DMSO and aliquot your stock solutions to minimize exposure to air.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stocks can lead to compound precipitation or degradation.[5][7] Storing smaller, single-use aliquots at -20°C or -80°C is highly recommended.

  • Consider Room Temperature Storage: For short-term use, storing DMSO plates at room temperature can sometimes be better than freeze-thawing.[5]

Q: Can I use solvents other than DMSO to improve solubility in my final assay solution?

A: Yes, using a cosolvent system is a very effective and common strategy.[11][12] A cosolvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the solubility of nonpolar compounds.

The key is to find a balance: using enough cosolvent to keep your compound in solution while ensuring the concentration of the cosolvent itself is not toxic to your cells or does not interfere with your assay (e.g., by denaturing an enzyme).[11][13]

CosolventTypical Max % in Cell AssaysTypical Max % in Biochemical AssaysNotes
DMSO < 0.5 - 1%< 5%The standard, but can be toxic at higher concentrations.[7]
Ethanol < 1%< 10%Can be effective but is volatile and may have biological effects.
Polyethylene Glycol (PEG 300/400) 1 - 2%Up to 20%Generally low toxicity and highly effective for many compounds.[14][15]
Propylene Glycol 1 - 2%Up to 20%Another low-toxicity option commonly used in formulations.[11][15]
Glycerol < 2%Up to 25%Increases viscosity but is very well-tolerated.

Below is a systematic workflow for testing different cosolvents to find the optimal conditions for your this compound compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Solubility Test cluster_2 Phase 3: Decision A Prepare 10 mM stock of compound in 100% DMSO B Prepare test buffers: Assay Buffer + 2% DMSO Assay Buffer + 2% PEG400 Assay Buffer + 2% Ethanol C Add DMSO stock to each test buffer to reach desired final concentration (e.g., 100 µM) B->C D Incubate under assay conditions (e.g., 37°C for 4 hours) C->D E Visually & Microscopically Inspect for Precipitation D->E F Is the compound soluble in any condition? E->F G Select the cosolvent system that provides the best solubility. F->G Yes H Proceed to Advanced Strategies (pH, Excipients) F->H No

Caption: Workflow for screening cosolvents.
2. Chemical Strategy: Leveraging pH

The 1,2,4-triazine ring contains nitrogen atoms that can be protonated, making the solubility of these compounds potentially pH-dependent.[16][17] For weakly basic compounds, solubility typically increases as the pH decreases (due to the formation of a more soluble cationic salt).

Q: How do I know if my compound's solubility is pH-dependent?

A: You can determine this experimentally by measuring its solubility in buffers of varying pH. Given the triazine core, it is reasonable to hypothesize that your compound is a weak base. Therefore, you should test a range of pH values, especially from neutral down to slightly acidic conditions.

Protocol 2: pH-Solubility Screening

Objective: To assess the impact of pH on compound solubility.

Materials:

  • A set of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0). Ensure the buffer salts themselves do not precipitate with your compound. Phosphate buffers can sometimes cause issues.[18] Consider using buffers like MES (pH 5.5-6.7), HEPES (pH 7.2-8.2), or Tris.

  • Compound stock in DMSO.

Methodology:

  • Prepare Samples: To a series of tubes, add the different pH buffers.

  • Add Compound: Spike each buffer with your DMSO stock to a concentration that is known to precipitate in your standard (e.g., pH 7.4) assay buffer. Mix immediately.

  • Equilibrate: Incubate the samples for 1-2 hours at the desired temperature.

  • Separate: Centrifuge the samples at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet any precipitated compound.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Analyze: Plot the measured soluble concentration against the buffer pH. A significant increase in solubility at lower pH values confirms that your compound is a weak base and that pH modification is a viable strategy.

Important Consideration: While lowering the pH might increase solubility, you must confirm that the altered pH does not negatively impact your biological system (e.g., cell viability or enzyme activity). Often, a small change (e.g., from pH 7.4 to 7.0) can improve solubility without compromising the assay.

3. Advanced Formulation Strategies

If optimizing solvents and pH is insufficient, you can use specialized excipients to improve solubility. These are typically reserved for particularly challenging compounds.

Q: What are cyclodextrins and surfactants, and how can they help?

A: These are solubilizing agents that work by creating micro-environments that shield your hydrophobic compound from the aqueous buffer.

  • Cyclodextrins (CDs): These are ring-shaped molecules made of sugar units. They have a hydrophobic interior and a hydrophilic exterior. Your lipophilic this compound compound can fit inside the hydrophobic core, forming an "inclusion complex" that is soluble in water.[9][14][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological research.

  • Surfactants: These are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles . Micelles have a hydrophobic core where your compound can partition, and a hydrophilic shell that makes the entire structure water-soluble.[19][20] Common non-ionic surfactants used in assays include Tween® 80 and Polysorbate 20.[19]

TechniqueMechanismWhen to UseKey Considerations
Cyclodextrins Forms a water-soluble inclusion complex.[19]For highly insoluble, non-ionizable compounds.Can sometimes interfere with compound-target binding by lowering the free concentration.[9] Must be validated.
Surfactants Sequesters compound in micelles.[19][20]When cosolvents are not effective enough.Can disrupt cell membranes at higher concentrations. Must perform toxicity controls. May interfere with some assay readouts.
Salt Formation Converts the neutral compound to a more soluble ionic salt.[20][21]For ionizable compounds (weak acids/bases) during chemical synthesis.This is a medicinal chemistry strategy, not a formulation trick. Requires re-synthesis of the compound.

This diagram provides a logical path for troubleshooting solubility issues, from basic checks to advanced formulation.

Caption: Decision-making flowchart for solubility issues.

By systematically applying these troubleshooting strategies, you can overcome the solubility challenges posed by this compound compounds. This methodical approach will enable you to generate reliable, reproducible data and make confident decisions in your drug discovery and development programs.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
  • Kerns, E. H., & Di, L. (2006).
  • ResearchGate. (n.d.).
  • Scirp.org. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. [Link]
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
  • Shapiro, A. B. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
  • Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. [Link]
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
  • Singh, S., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
  • IntechOpen. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
  • Sharma, V. K., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Erudition. [Link]
  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. [Link]
  • Scilit. (2006, April 30).
  • Maheshwari, R. K., et al. (2011). Study on Mixed Solvency Concept in Formulation Development of Aqueous Injection of Poorly Water Soluble Drug. Journal of Pharmaceutics. [Link]
  • Gavriel, C. G., et al. (2025). Programmable Site-Selectivity: pH-Modulated Triazine-Thiol Exchange for Site- and Chemoselective Cysteine Labelling. ChemRxiv. [Link]
  • Schultes, S., & Klebl, B. M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. [Link]
  • Lamar University. (2020, May 14). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. [Link]
  • Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]
  • Sakr, H. F., et al. (2025).
  • National Institutes of Health. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • MDPI. (2021, February 6).
  • CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. [Link]
  • ResearchGate. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. [Link]
  • ResearchGate. (2025).

Sources

Validation & Comparative

A Comparative Guide to Nucleophilic Substitution: 3-Methylthio-1,2,4-triazine vs. 3-Chloro-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 1,2,4-triazines are pivotal scaffolds in the development of novel pharmaceuticals and agrochemicals. Their utility is largely defined by the ease with which they undergo nucleophilic substitution, allowing for the introduction of a diverse array of functional groups. This guide provides an in-depth comparison of two common substrates for such substitutions: 3-methylthio-1,2,4-triazine and 3-chloro-1,2,4-triazine. We will delve into the underlying principles governing their reactivity, present available experimental evidence, and provide detailed protocols for their functionalization.

The Decisive Role of the Leaving Group in SNAr on 1,2,4-Triazines

The substitution reactions on the 1,2,4-triazine ring proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity.[1][2] The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three nitrogen atoms, which makes the carbon atoms susceptible to nucleophilic attack.[3]

The nature of the leaving group at the 3-position is a critical determinant of the substrate's reactivity. In the case of 3-chloro- and 3-methylthio-1,2,4-triazines, we are comparing a halide with a thioether.

Key Physicochemical Properties:

PropertyChlorine (Cl)Sulfur (in Methylthio, SCH3)
Electronegativity (Pauling Scale)3.162.58
Conjugate Acid of Leaving GroupHClCH3SH
pKa of Conjugate Acid~ -7~ 10.4

The crucial factor in SNAr reactions is often the stability of the intermediate, which is influenced by the electron-withdrawing ability of the leaving group.[4][5] A more electronegative atom can better stabilize the negative charge in the Meisenheimer complex, thus lowering the activation energy of the rate-determining nucleophilic addition step.[5][6]

Reactivity Comparison: A Data-Driven Perspective

Based on fundamental principles, 3-chloro-1,2,4-triazine is generally more reactive towards nucleophiles than this compound . The higher electronegativity of chlorine compared to sulfur makes the C-3 position of the triazine ring more electrophilic and better able to stabilize the incoming negative charge in the Meisenheimer intermediate.

The significantly lower pKa of HCl compared to methanethiol indicates that the chloride ion is a much weaker base and therefore a better leaving group in the traditional sense.[7][8] However, in SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group.[5][6]

Experimental Protocols

The following protocols provide a framework for performing nucleophilic substitution reactions on 3-chloro- and 3-methylthio-1,2,4-triazines. As a representative example, the reaction with piperidine, a common secondary amine nucleophile, is detailed.

Synthesis of 3-Piperidino-1,2,4-triazine

From 3-Chloro-1,2,4-triazine:

This reaction is expected to proceed under milder conditions due to the higher reactivity of the chloro-substituent.

Materials:

  • 3-Chloro-1,2,4-triazine

  • Piperidine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N))

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-1,2,4-triazine (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.5 - 2.0 eq).

  • Add piperidine (1.1 - 1.2 eq) dropwise to the stirring solution at room temperature.

  • The reaction mixture is typically stirred at room temperature to 50 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel.

From this compound:

This reaction will likely require more forcing conditions to achieve a comparable reaction rate and yield.

Materials:

  • This compound

  • Piperidine

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

  • Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH))

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.5 - 2.0 eq). If using a strong base like NaH, exercise appropriate caution.

  • Add piperidine (1.1 - 1.2 eq) dropwise to the stirring solution.

  • The reaction mixture is typically heated to a higher temperature (e.g., 80-120 °C) and monitored by TLC.

  • Work-up and purification steps are similar to those described for the 3-chloro-1,2,4-triazine reaction.

Logical Workflow for Substrate Selection

G cluster_0 Reaction Goal: Synthesize 3-substituted-1,2,4-triazine start Define Nucleophile reactivity Assess Nucleophile Reactivity start->reactivity substrate Choose Triazine Substrate reactivity->substrate Strong/Moderate Nucleophile reactivity->substrate Weak Nucleophile chloro 3-Chloro-1,2,4-triazine substrate->chloro Weak Nucleophile or Desire for Faster Reaction methylthio This compound substrate->methylthio Strong Nucleophile or Cost/Availability Advantage conditions Determine Reaction Conditions chloro->conditions methylthio->conditions mild Mild Conditions (e.g., RT to moderate heating) conditions->mild From 3-Chloro harsh Harsh Conditions (e.g., high temperature, strong base) conditions->harsh From 3-Methylthio product Desired 3-Substituted-1,2,4-triazine mild->product harsh->product

Caption: Decision workflow for selecting the appropriate 3-substituted-1,2,4-triazine precursor.

Summary of Key Differences

Feature3-Chloro-1,2,4-triazineThis compound
Reactivity Higher . The electron-withdrawing nature of chlorine enhances the electrophilicity of the C-3 position.Lower . Sulfur is less electronegative than chlorine, resulting in a less electrophilic C-3 position.
Reaction Conditions Generally milder conditions (lower temperatures, weaker bases) are sufficient.Often requires more forcing conditions (higher temperatures, stronger bases) to achieve reasonable reaction rates and yields.
Leaving Group Ability Chloride is a better leaving group (weaker base) than the methylthiolate anion. However, this is less critical in the rate-determining step of SNAr.Methylthiolate is a poorer leaving group (stronger base).
Cost & Availability Often readily available and cost-effective.May be less common or more expensive depending on the supplier.
Side Reactions The higher reactivity might lead to undesired side reactions with multifunctional nucleophiles if not controlled properly.The need for harsher conditions could potentially lead to decomposition of sensitive substrates or products.

Conclusion

For the synthesis of 3-substituted-1,2,4-triazines via nucleophilic substitution, 3-chloro-1,2,4-triazine is the more reactive and generally preferred substrate . It allows for reactions to proceed under milder conditions, which is advantageous for preserving the integrity of complex and sensitive molecules. However, this compound remains a viable alternative, particularly when the chloro-analogue is unavailable or when a less reactive substrate is desired to achieve selectivity in the presence of multiple electrophilic sites. The choice between these two valuable building blocks will ultimately depend on the specific nucleophile, desired reaction conditions, and overall synthetic strategy.

References

  • Leaving Groups and Heteroarenes in Nucleophilic Arom
  • Nucleophilic arom
  • Protocol for synthesis of di- and tri-substituted s-triazine deriv
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). (2011). Journal of Heterocyclic Chemistry, 48(4), 933-936.
  • 15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
  • Method for synthesizing piperazine pharmaceutical intermediate. (2016).
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Mechanism of nucleophilic substitution on dichloro-s-triazines. (2025). BenchChem.
  • Relative reactivity of amines in nucleophilic substitution of triazine... (n.d.).
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (2011). ARKIVOC, 2011(1), 140-165.
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). International Journal of Organic Chemistry, 8(2), 191-200.
  • Novel one pot synthesis of substituted 1,2,4-triazines. (2008). ARKIVOC, 2008(15), 79-87.
  • 1,2,4-triazine derivatives: Synthesis and biological applications. (2013). International Journal of Pharma Sciences and Research, 4(1), 1-15.
  • SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. (n.d.).
  • What Makes A Good Leaving Group. (2025). Master Organic Chemistry.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules, 11(1), 81-99.
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Advances, 15(1), 1-20.
  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry, 6, 508.
  • 3-alkylthio-1,2,4-triazine dimers with potent antimalarial activity. (2010). Bioorganic & Medicinal Chemistry Letters, 20(20), 6024-6029.
  • 18.03 What Makes a Good Leaving Group? (2018). YouTube.
  • The Conjugate Acid Is A Better Leaving Group. (2024). Master Organic Chemistry.
  • 1,3,5-Triazine as core for the preparation of dendrons. (2020). ARKIVOC, 2020(3), 64-73.
  • Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. (2023). YouTube.
  • Optimizing reaction conditions for nucleophilic substitution on the triazine ring. (2025). BenchChem.
  • 11.
  • Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4... (1987). Journal of Medicinal Chemistry, 30(5), 849-855.
  • Synthesis and Pharmacological Properties of 3-alkylthio Derivatives of isothiazolothieno-1,2,3-triazine. (1993). Pharmazie, 48(12), 913-915.
  • Synthesis and Biological Activities of 1,2,4-Triazine Deriv

Sources

The 3-Methylthio-1,2,4-triazine Scaffold for Kinase Inhibition: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their central role in cellular signaling pathways has made them a focal point for therapeutic intervention, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenge lies in achieving selectivity. The highly conserved nature of the ATP-binding site across the human kinome often leads to off-target effects, complicating clinical development and therapeutic outcomes.[2]

This guide provides an in-depth validation of the 3-Methylthio-1,2,4-triazine as a promising scaffold for the development of selective kinase inhibitors. We will objectively compare its performance with established heterocyclic scaffolds, supported by experimental data, and provide detailed protocols for its validation. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to expand their arsenal of core chemical structures for kinase-targeted therapies. The 1,2,4-triazine ring system, an asymmetrical, nitrogen-rich heterocycle, offers unique electronic properties that distinguish it from more common scaffolds, presenting new opportunities for interaction within the kinase active site.[3]

Comparative Analysis: Benchmarking Against Established Scaffolds

A rigorous evaluation of a new scaffold requires direct comparison against established standards. While comprehensive, head-to-head kinome-wide screening data for the this compound scaffold is not publicly available, we can synthesize data from targeted studies on key oncogenic kinases like c-Met and Focal Adhesion Kinase (FAK) and compare it to the performance of well-known inhibitors.

Performance Against Receptor Tyrosine Kinase c-Met

The c-Met receptor is a crucial driver in cell proliferation, motility, and invasion, making it a key cancer target.[2] Derivatives of the this compound scaffold have been synthesized and evaluated as potent c-Met inhibitors. The primary scaffold serves as a synthetic intermediate which is then cyclized into a more rigid triazolotriazine system. The data below compares the enzymatic inhibition of these triazine-derived compounds with Crizotinib, an FDA-approved multi-targeted kinase inhibitor that also targets c-Met.

Compound/ScaffoldTarget KinaseEnzymatic IC50 (nM)Reference Compound
Triazolotriazine derivative (10b) c-Met4.6Crizotinib (11.1 nM)
Triazolotriazine derivative (11e) c-Met3.9Crizotinib (11.1 nM)
Crizotinib c-Met11.1-
Gefitinib (Quinazoline) c-Met>10,000-
Erlotinib (Quinazoline) c-Met>10,000-

Data synthesized from multiple sources. Note that assay conditions may vary between studies.[4][5][6][7]

The data indicates that derivatives built upon the this compound core can achieve nanomolar potency against c-Met, surpassing the reference compound Crizotinib in enzymatic assays.[4] In contrast, established EGFR inhibitors with a quinazoline scaffold, like Gefitinib and Erlotinib, show negligible activity against c-Met, highlighting the distinct selectivity profiles endowed by different heterocyclic cores.

Performance Against Non-Receptor Tyrosine Kinase FAK

Focal Adhesion Kinase (FAK) is a critical mediator of signals from integrins and growth factor receptors, playing a key role in cell migration, survival, and angiogenesis.[8] The 1,2,4-triazine scaffold has also been explored for FAK inhibition.

Compound/ScaffoldTarget KinaseEnzymatic IC50 (µM)Reference Compound
1,2,4-Triazine derivative (Compound 32) FAK0.23-
Dasatinib (Aminothiazole) FAK0.0002-
Imatinib (2-Phenylaminopyrimidine) FAKNo significant inhibition reported-
Erlotinib (Quinazoline) FAKNo significant inhibition reported-

Data synthesized from multiple sources. Note that assay conditions may vary between studies.[6][9][10][11][12]

While a 1,2,4-triazine derivative has shown sub-micromolar activity against FAK, it is less potent than multi-targeted inhibitors like Dasatinib.[9][12] This suggests that while the scaffold is viable, extensive structure-activity relationship (SAR) optimization is required to compete with highly potent, established FAK inhibitors.

Experimental Validation Workflow

Validating a novel kinase inhibitor scaffold is a multi-step process that progresses from initial synthesis and biochemical characterization to cellular and, ultimately, in vivo assessment. The causality behind this workflow is to first establish a synthetic route and confirm direct enzymatic inhibition before investing in more complex and resource-intensive cellular models.

G cluster_0 Phase 1: Chemical Synthesis & Characterization cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Validation S1 Synthesis of This compound Core S2 Library Synthesis via Scaffold Derivatization S1->S2 S3 Structural Confirmation (NMR, MS, X-ray) S2->S3 B1 Biochemical Kinase Assay (Determine Enzymatic IC50) S3->B1 Test Compounds B2 Selectivity Profiling (e.g., KINOMEscan®) B1->B2 B3 Mechanism of Action (ATP Competition Assay) B1->B3 C1 Cellular Proliferation Assay (Determine Cellular GI50) B2->C1 Prioritize Selective Hits C2 Target Engagement Assay (Cellular Phosphorylation via Western Blot) C1->C2 C3 Off-Target & Toxicity Assessment C2->C3

Caption: A streamlined workflow for the validation of a novel kinase inhibitor scaffold.

Detailed Experimental Protocols

Trustworthiness in scientific reporting is built on methodological transparency. The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Synthesis of 6-Aryl-3-(methylthio)-1,2,4-triazine Intermediate

This protocol describes the synthesis of the core scaffold, which serves as a versatile intermediate for further derivatization. The choice of an aryl glyoxal and S-methylthiosemicarbazide as starting materials is based on their commercial availability and reactivity.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of an appropriate aryl glyoxal monohydrate (1.0 equivalent) in ethanol, add S-methylthiosemicarbazide hydroiodide (1.0 equivalent) and sodium acetate (1.0 equivalent).

  • Reaction Condition: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Purification: Filter the precipitate, wash thoroughly with cold ethanol, and then with water. Dry the solid under vacuum to yield the 6-aryl-3-(methylthio)-1,2,4-triazine product.[4]

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. Its high sensitivity makes it suitable for determining IC50 values. The ATP concentration is typically set at or near the Km value for the specific kinase to ensure that inhibitors compete effectively.[13][14]

Step-by-Step Methodology:

  • Reaction Preparation: In a 384-well plate, add 2.5 µL of test compound (from a serial dilution) in a buffer containing 10 mM MgCl₂, 50 mM HEPES (pH 7.5), and 1 mM DTT.

  • Enzyme Addition: Add 2.5 µL of the target kinase (e.g., c-Met, FAK) diluted in the same assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (at the known Km concentration for the target kinase). Incubate at room temperature for 1 hour.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data against positive (no inhibitor) and negative (no enzyme) controls. Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 3: Cellular Target Engagement - Western Blot for Phospho-Kinase

This protocol validates if the compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of the kinase or its direct substrate. A reduction in the phosphorylated form of the protein upon treatment indicates successful target engagement.[15][16]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., HepG2 for c-Met, U-87MG for FAK) and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17] Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-c-Met (Tyr1234/1235)) and an antibody for the total protein as a loading control (e.g., anti-total-c-Met).

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Visualization: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the total protein band to determine the extent of target inhibition.

Signaling Pathways and Mechanism of Action

The this compound scaffold primarily serves as a hinge-binding motif, a characteristic of Type I kinase inhibitors that compete with ATP.[4] The nitrogen atoms of the triazine ring can form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

c-Met Signaling Pathway

Activation of c-Met by its ligand, Hepatocyte Growth Factor (HGF), triggers dimerization and autophosphorylation, creating docking sites for adaptor proteins. This initiates multiple downstream cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, promoting cell proliferation, survival, and motility.[2][9] An effective c-Met inhibitor based on the 1,2,4-triazine scaffold would block these downstream signals.

G cluster_downstream Downstream Pathways HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Inhibitor 3-MT-1,2,4-Triazine Inhibitor Inhibitor->cMet Inhibits Autophosphorylation AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Motility Motility & Invasion ERK->Motility STAT3->Motility

Caption: Inhibition of the c-Met signaling pathway by a 1,2,4-triazine-based inhibitor.

FAK Signaling Pathway

FAK is activated downstream of integrin clustering and growth factor receptors. Its autophosphorylation at Tyr397 creates a binding site for Src family kinases. The FAK/Src complex then phosphorylates downstream targets like p130Cas and paxillin, activating pathways such as the ERK/MAPK cascade to promote cell migration and survival.[4][18]

G Integrins Integrin Engagement (ECM Binding) FAK FAK Integrins->FAK Activates FAK->FAK Autophosphorylation (Y397) Src Src FAK->Src Recruits & Activates p130Cas p130Cas FAK->p130Cas Phosphorylates Grb2 Grb2/SOS FAK->Grb2 Inhibitor 3-MT-1,2,4-Triazine Inhibitor Inhibitor->FAK Inhibits Kinase Activity Src->FAK Phosphorylates Migration Cell Migration p130Cas->Migration Ras Ras Grb2->Ras ERK ERK Ras->ERK ERK->Migration Survival Cell Survival ERK->Survival

Caption: Inhibition of the Focal Adhesion Kinase (FAK) signaling cascade.

Conclusion and Future Directions

The this compound scaffold represents a viable and promising starting point for the development of novel kinase inhibitors. The data demonstrates that its derivatives can achieve high potency, particularly against c-Met. Its distinct electronic and structural features offer opportunities for medicinal chemists to design inhibitors with unique selectivity profiles compared to more saturated scaffolds like quinazolines and pyrimidines.

However, a critical next step in the validation of this scaffold is a comprehensive, head-to-head selectivity screen against a broad panel of human kinases. Such a study, for instance using the KINOMEscan® platform, would provide a clear picture of its selectivity and potential off-target liabilities, which is essential for progressing any new chemical series toward clinical development.[19] Further optimization through structure-based drug design will be crucial to enhance potency against other targets like FAK and to fine-tune the pharmacokinetic properties of this promising heterocyclic system.

References

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103. [Link]
  • Abdel-Aal, E., El-Sayed, M., & El-Karim, S. S. A. (2018). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Central European University, MS thesis. [Link]
  • Chen, H., et al. (2017). Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry Letters, 27(8), 1783-1787. [Link]
  • Mitra, S. K., Hanson, D. A., & Schlaepfer, D. D. (2005). Focal adhesion kinase: in command and control of cell motility. Nature Reviews Molecular Cell Biology, 6(1), 56-68. [Link]
  • Ma, P. C., Tretiakova, M. S., MacKinnon, A. C., Ramnath, N., Johnson, C., & Husain, A. N. (2008). The c-MET signaling pathway in human cancer. Targeted oncology, 3(3), 169-181. [Link]
  • AbbVie Science. (n.d.). c-MET Protein. AbbVie. [Link]
  • Schlaepfer, D. D., Hauck, C. R., & Sieg, D. J. (1999). Signaling through focal adhesion kinase. Progress in biophysics and molecular biology, 71(3-4), 435-478. [Link]
  • Zhao, J., & Guan, J. L. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. Advanced drug delivery reviews, 63(8), 610-615. [Link]
  • Yin, Y., et al. (2022). Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. Acta Pharmaceutica Sinica B, 12(1), 26-44. [Link]
  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad-Antibodies.com. [Link]
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
  • Schlessinger, J. (2000). Cell signaling by receptor tyrosine kinases. Cell, 103(2), 211-225. [Link]
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Bellbrooklabs.com. [Link]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.com. [Link]
  • ResearchGate. (n.d.). Correlation between the IC50 of dasatinib and the inhibition on the activity of Src, Akt, FAK.
  • ResearchGate. (n.d.). Summary of cell line IC 50 values and responses to dasatinib.
  • ResearchGate. (2025). Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates.
  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.
  • Walsh, C., et al. (2016). Focal Adhesion Kinase Inhibitors in Combination with Erlotinib Demonstrate Enhanced Anti-Tumor Activity in Non-Small Cell Lung Cancer. Oncotarget, 7(12), 14388. [Link]
  • ResearchGate. (n.d.). IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones.
  • ResearchGate. (n.d.). The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines.
  • Iacob, A., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(23), 7173. [Link]
  • Li, H., et al. (2018). Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. Oncotarget, 9(21), 15676. [Link]
  • Sharma, P., et al. (2021). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. [Link]
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofinsdiscover.com. [Link]
  • Iacob, A., et al. (2021).

Sources

A Comparative Analysis of the Biological Activities of 3-Methylthio-1,2,4-triazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. The introduction of a methylthio group at the 3-position of the triazine ring has been shown to significantly modulate the biological profile of these compounds, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative study of the biological activities of various 3-methylthio-1,2,4-triazine derivatives, supported by experimental data, to assist researchers and drug development professionals in this promising field.

The Significance of the this compound Core

The 1,2,4-triazine ring system, an isostere of the pyrimidine ring found in nucleobases, can readily interact with various biological targets. The methylthio (-SCH3) group at the 3-position is of particular interest due to its electronic and steric properties. It can act as a hydrogen bond acceptor and its sulfur atom can participate in crucial interactions with enzymatic active sites. Furthermore, the methylthio group can be easily displaced by other nucleophiles, providing a convenient handle for further structural modifications and the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Comparative Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various cancer cell lines, providing a comparative overview of their potency.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
Derivative A 5-(4-chlorophenyl), 6-phenylHeLa (Cervical)0.87[1]
MCF-7 (Breast)1.23[1]
Derivative B 5,6-bis(4-methoxyphenyl)A549 (Lung)2.5[2]
HepG2 (Liver)3.1[2]
Derivative C 5-(4-bromophenyl), 6-phenylHeLa (Cervical)0.95[1]
MCF-7 (Breast)1.56[1]
Derivative D 4-amino-6-(tert-butyl)VariousNot specified[3]

Note: The inhibitory activities are highly dependent on the nature and position of the substituents on the 1,2,4-triazine core, highlighting the importance of SAR studies in optimizing anticancer potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Comparative Antimicrobial Activity

This compound derivatives have also demonstrated significant activity against a variety of pathogenic bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

In Vitro Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains, offering a comparison of their antimicrobial efficacy.

Compound IDSubstituentsMicrobial StrainMIC (µg/mL)Reference
Derivative E 4-amino-6-(tert-butyl)Staphylococcus aureus12.5[3]
Escherichia coli25[3]
Derivative F 5-benzyl-1,3,4-thiadiazol-2-amine moietyBacillus subtilis6.25[3]
Candida albicans12.5[3]
Derivative G 6-methyl-5-oxoEscherichia coli18[4]
Candida albicans33[4]

Note: The antimicrobial spectrum and potency are influenced by the specific substituents on the triazine ring.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the this compound derivative and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Comparative Anti-inflammatory Activity

Several this compound derivatives have shown promising anti-inflammatory properties in preclinical models. Their mechanism of action may involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory cytokine production.

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rats is a widely used acute inflammation model to evaluate the anti-inflammatory potential of novel compounds. The following table could be used to present such comparative data.

Compound IDSubstituentsDose (mg/kg)% Inhibition of EdemaReference
Derivative H 5-aryl, 6-aryl5045% at 3h[5]
Derivative I 5-aryl, 6-aryl5052% at 3h[5]
Indomethacin (Standard Drug)1065% at 3h[5]

Note: The anti-inflammatory activity is benchmarked against a standard nonsteroidal anti-inflammatory drug (NSAID) like indomethacin.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay assesses the ability of a compound to reduce acute inflammation.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a test compound is determined by its ability to reduce this swelling.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for a week before the experiment.

  • Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the this compound derivatives. Administer the compounds, typically via oral or intraperitoneal routes, a specified time before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the triazine ring. Key SAR observations include:

  • Substituents at the 5- and 6-positions: The introduction of aryl groups, particularly those with electron-withdrawing or lipophilic substituents, often enhances anticancer and antimicrobial activities.

  • Modifications at the 4-position: The presence of an amino group at the 4-position has been shown to be crucial for the antimicrobial activity of some derivatives.

Future research in this area should focus on the synthesis of novel derivatives with diverse substituents to expand the SAR knowledge base. Further mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of derivatives with improved pharmacokinetic and safety profiles will be crucial for their potential translation into clinical candidates.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. This guide provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental methodologies. The presented data underscores the therapeutic potential of this scaffold and aims to facilitate the rational design and development of novel and more effective therapeutic agents.

References

  • Mordarski, M., Wieczorek, J., Fiszer, L., Nantka-Namirski, P., & Rykowski, A. (1980). Antitumor properties of selected 1,2,4-triazine derivatives. Archivum immunologiae et therapiae experimentalis, 28(5), 717–725.
  • Malwad, V. V., & Shirodkar, J. M. (2012). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 3(10), 3636-3648.
  • (PDF) Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents - ResearchGate. (n.d.).
  • Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents. (2017). Journal of Asian Scientific Research, 7(6), 214-223.
  • Synthesis and antiviral activity of 1,2,4-triazine derivatives | Semantic Scholar. (n.d.).
  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed. (n.d.).
  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives - ResearchGate. (n.d.).
  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC. (n.d.).
  • An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity - Scholars Research Library. (n.d.).
  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (n.d.).
  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed. (n.d.).
  • WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents. (n.d.).
  • Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC. (n.d.).
  • Triazine derivatives with different anticancer activity mechanisms - ResearchGate. (n.d.).
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - MDPI. (n.d.).
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives - Journal of Medicinal and Chemical Sciences. (n.d.).
  • New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity - MDPI. (n.d.).
  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC. (n.d.).
  • A Literature Review Focusing on the Antiviral Activity of[5][6][7] and[3][5][6]-triazoles - PubMed. (n.d.).
  • This compound | C4H5N3S - PubChem. (n.d.).

Sources

Navigating the Frontier of Antimalarial Drug Resistance: Efficacy of 3-Methylthio-1,2,4-triazine Derivatives Against Resilient Plasmodium Strains

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Promising New Class of Antimalarials

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, poses a formidable threat to global public health. The declining efficacy of artemisinin-based combination therapies (ACTs) in several regions necessitates an urgent and diversified approach to antimalarial drug discovery. In this guide, we delve into the promising class of 3-Methylthio-1,2,4-triazine-based compounds, which have demonstrated potent activity against multidrug-resistant malaria parasites. This guide provides a comparative analysis of their efficacy, insights into their novel mechanism of action, and detailed protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.

The Imperative for Novel Pharmacophores in the Face of Resistance

The history of antimalarial drug development is a stark reminder of the parasite's adaptive capabilities. Resistance has emerged to nearly every deployed antimalarial, from chloroquine to the artemisinins. This underscores the critical need for new chemical entities with novel mechanisms of action that can circumvent existing resistance pathways. The this compound scaffold, particularly in its dimeric form (bis-1,2,4-triazines), has emerged from high-throughput screening and medicinal chemistry efforts as a unique and potent pharmacophore.[1][2]

A Novel, Yet Undefined, Mechanism of Action

A key characteristic of the bis-1,2,4-triazine derivatives is their proposed novel mechanism of action.[1][3] This is a significant advantage, as it suggests a low probability of cross-resistance with existing antimalarial drugs. While the precise molecular target remains under investigation, the unique structure of these compounds compared to known antimalarials points towards a previously unexploited parasite vulnerability.[1][2] Prolonged in vitro exposure of P. falciparum to these compounds has failed to generate stable resistance, indicating a low propensity for the development of resistance.[1][4]

Proposed Novel Mechanism of Action Fig. 1: Proposed Novel Mechanism of Action of Bis-1,2,4-triazines cluster_parasite Plasmodium falciparum cluster_known_drugs Known Antimalarial Mechanisms Bis_Triazine Bis-1,2,4-triazine (e.g., MIPS-0004373, 6k) Novel_Target Novel Parasite Target/Pathway (Unknown) Bis_Triazine->Novel_Target Inhibition Parasite_Death Parasite Death Novel_Target->Parasite_Death Leads to Chloroquine Chloroquine Heme_Detox Heme Detoxification (in Digestive Vacuole) Chloroquine->Heme_Detox Inhibits Artemisinin Artemisinin Protein_Damage Protein Damage via Oxidative Stress Artemisinin->Protein_Damage Induces SYBR_Green_I_Workflow Fig. 2: Experimental Workflow for SYBR Green I Assay Start Start: Prepare Drug Dilutions Pre_dose Pre-dose 96-well plate and evaporate solvent Start->Pre_dose Add_to_Plate Add Suspension to Plate Pre_dose->Add_to_Plate Culture Culture & Synchronize P. falciparum (Ring Stage) Prepare_Suspension Prepare Parasite Suspension (e.g., 0.5% parasitemia, 2% hematocrit) Culture->Prepare_Suspension Prepare_Suspension->Add_to_Plate Incubate Incubate for 72 hours (37°C, gas mixture) Add_to_Plate->Incubate Freeze_Thaw Freeze-Thaw Plate to Lyse RBCs Incubate->Freeze_Thaw Add_Lysis_Buffer Add Lysis Buffer with SYBR Green I Freeze_Thaw->Add_Lysis_Buffer Incubate_Dark Incubate in Dark (Room Temperature) Add_Lysis_Buffer->Incubate_Dark Read_Fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) Incubate_Dark->Read_Fluorescence Analyze Analyze Data: Calculate IC50 Values Read_Fluorescence->Analyze

Caption: Fig. 2: Experimental Workflow for SYBR Green I Assay.

Conclusion and Future Directions

The this compound-based antimalarials, particularly the bis-1,2,4-triazine dimers, represent a highly promising new class of compounds in the fight against drug-resistant malaria. Their potent activity against both chloroquine- and artemisinin-resistant strains, coupled with a novel mechanism of action and promising in vivo efficacy, makes them strong candidates for further preclinical and clinical development.

Future research should focus on elucidating the precise molecular target(s) of these compounds to better understand their mechanism of action and to potentially identify biomarkers of susceptibility. Further optimization of their pharmacokinetic properties will also be crucial for their development as orally available drugs. As we continue to face the challenge of evolving drug resistance, the advancement of novel chemical scaffolds like the 3-Methylthio-1,2,4-triazines is paramount to maintaining our arsenal of effective antimalarial therapies.

References

  • Ellis KM, Lucantoni L, Chavchich M, et al. The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. Antimicrobial Agents and Chemotherapy. 2021;65(11):e00311-21. [Link]
  • WorldWide Antimalarial Resistance Network. P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN Procedure. [Link]
  • Ellis KM, Lucantoni L, Creek DJ, et al. The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. MalariaWorld Journal. 2021. [Link]
  • Ellis KM, Lucantoni L, Chavchich M, et al. The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite.
  • Ellis KM, Lucantoni L, Creek DJ, et al. The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. Antimicrobial Agents and Chemotherapy. 2021;65(11). [Link]
  • Traore B, et al. SYBR Green I modified protocol for ex vivo/in vitro assay.
  • Xue L, et al. Discovery of Potent and Fast-Acting Antimalarial Bis-1,2,4-triazines. Journal of Medicinal Chemistry. 2021;64(7):4150-4162. [Link]
  • Ellis KM, Lucantoni L, Creek DJ, et al. Bis-1,2,4-triazine activity in late stage male and female gametocytes.
  • Vossen M, et al. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene. 2010;82(3):398-401. [Link]
  • Bacon DJ, et al. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy. 2007;51(4):1172-1178. [Link]
  • Ellis KM, Lucantoni L, Chavchich M, et al. The novel bis-1,2,4-triazine MIPS-0004373 demonstrates rapid and potent activity against all blood stages of the malaria parasite. Antimicrobial Agents and Chemotherapy. 2021. [Link]
  • Xue L, Shi DH, Harjani JR, et al. 3,3′-Disubstituted 5,5′-Bi(1,2,4-triazine) Derivatives with Potent in Vitro and in Vivo Antimalarial Activity. Journal of Medicinal Chemistry. 2019;62(5):2485-2498. [Link]
  • Ban K, Duffy S, Khakham Y, et al. 3-alkylthio-1,2,4-triazine dimers with potent antimalarial activity. Bioorganic & Medicinal Chemistry Letters. 2010;20(20):6024-6029. [Link]
  • Ofori MF, et al. Comparison between GMIC50 values of antimalarial drugs.
  • March LC, Bajwa GS, Lee J, Wasti K, Joullié MM. Antimalarials. 3. 1,2,4-Triazines. Journal of Medicinal Chemistry. 1976;19(6):845-848. [Link]
  • Wicht KJ, et al. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules. 2020;25(18):4299. [Link]
  • Ellis KM, Lucantoni L, Creek DJ, et al. The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. PubMed. 2021. [Link]
  • TAD, the art of discovery. In vivo malaria evaluation | Antimalarial Drug & Vaccine Testing. [Link]
  • Brown DG, et al. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. 2022;65(16):11186-11210. [Link]
  • Jumina J, et al. Comparison of IC50 values of the reported antimalarial agents.
  • Suwanarusk R, et al. IC50 values of commonly used anti-malarial drugs in in vitro culture of...
  • Mongui A, et al. IC50 comparison (mean ± SD) for the anti-malarial compounds tested by two detection methods.
  • Githaka N, et al. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules. 2024;29(8):1885. [Link]
  • Li Y, et al. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. International Journal of Molecular Sciences. 2024;25(10):5287. [Link]
  • Brown DG, et al. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-Methylthio-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. The 1,2,4-triazine core, and specifically its 3-methylthio substituted variant, is a recurring motif in pharmacologically active compounds, valued for its role in developing kinase inhibitors and other therapeutic agents. This guide provides an in-depth comparison of common synthetic routes to 3-Methylthio-1,2,4-triazine, offering experimental data and field-proven insights to inform your selection of the most appropriate method for your research needs.

Introduction: The Significance of the this compound Scaffold

The 1,2,4-triazine ring system is a bioisostere for various other aromatic systems and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of a methylthio group at the 3-position is a key functionalization, often serving as a versatile handle for further chemical modifications, such as displacement with nucleophiles to generate diverse compound libraries. Consequently, the efficient and scalable synthesis of this compound is a critical starting point for many medicinal chemistry programs.

This guide will benchmark two primary synthetic strategies:

  • S-Methylation of a Pre-formed 3-Thioxo-1,2,4-triazine Ring: A classical and widely used approach.

  • One-Pot Condensation Reactions: A more streamlined approach involving the simultaneous reaction of multiple components.

We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and present a comparative analysis of their respective yields, advantages, and limitations.

Method 1: S-Methylation of 3-Thioxo-1,2,4-triazines

This well-established, two-step approach first involves the synthesis of a 3-thioxo-1,2,4-triazine precursor, which is subsequently methylated to yield the desired product. The initial formation of the triazine ring can be achieved through the condensation of an α-dicarbonyl compound with thiosemicarbazide.

Mechanistic Rationale

The choice of a two-step approach is grounded in the high nucleophilicity of the sulfur atom in the 3-thioxo-1,2,4-triazine intermediate. The reaction proceeds via a nucleophilic substitution, where the thiolate anion, generated in the presence of a base, attacks an electrophilic methyl source, typically methyl iodide. This method offers a high degree of control and generally results in clean product formation.

Experimental Protocol: Synthesis of 3-Methylthio-6-phenyl-1,2,4-triazine

This protocol is adapted from a procedure for the synthesis of aryl-substituted 3-methylthio-1,2,4-triazines, which serves as a representative example of this synthetic route.[1]

Step 1: Synthesis of 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one

  • A mixture of benzil (1 mmol) and thiosemicarbazide (1 mmol) is refluxed in a 1:1 mixture of acetic acid and water for 4 hours.

  • Upon cooling, the product precipitates out of the solution.

  • The solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure 3-thioxo intermediate.

Step 2: S-Methylation

  • The 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one (1 mmol) is dissolved in a suitable solvent such as methanol or ethanol.

  • A base, for example, sodium hydroxide (1.1 mmol) or potassium carbonate, is added to the solution to deprotonate the thiol group.

  • Methyl iodide (1.2 mmol) is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography.

  • The resulting solution is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Method 2: One-Pot Multi-Component Synthesis

More modern synthetic strategies aim to improve efficiency by combining multiple reaction steps into a single operation. For the synthesis of substituted 1,2,4-triazines, one-pot procedures involving the condensation of a dicarbonyl compound, an amide, and hydrazine have been developed.[2] While this specific example does not directly yield the 3-methylthio derivative, it illustrates the one-pot principle that can be adapted. A more direct, catalyst-free, one-pot synthesis for 1,3,5-triazine-2,4-dithione derivatives has also been reported, which provides a conceptual basis for the synthesis of related triazines.[3]

Mechanistic Rationale

The one-pot synthesis of 1,2,4-triazines leverages the sequential, in-situ formation of reactive intermediates. For instance, a 1,2-dicarbonyl compound can react with an amide and hydrazine hydrate in the presence of a base. The reaction proceeds through the formation of a hydrazone, followed by cyclization and dehydration to afford the triazine ring. The key advantage is the reduction in workup and purification steps, leading to a more time- and resource-efficient process.

Experimental Protocol: One-Pot Synthesis of 5,6-Diphenyl-3-methyl-1,2,4-triazine

This protocol demonstrates the one-pot synthesis of a related 1,2,4-triazine and is provided as a conceptual alternative.[2]

  • A mixture of a diketone (e.g., benzil, 1 mmol), an amide (e.g., acetamide, 1 mmol), hydrazine hydrate (1.5 mmol), and sodium tertiary-butoxide (1 g) is thoroughly ground together.

  • The mixture is irradiated in a microwave oven at 450 W for 3 to 6 minutes at 30-second intervals.

  • After cooling, the resulting crude product is washed with water and hexane.

  • The solid is then dissolved in boiling ethanol, and upon cooling, the crystalline product is obtained.

  • Further purification can be achieved by recrystallization or column chromatography.

Comparative Analysis

To provide a clear benchmark, the following table summarizes the key performance indicators for the two synthetic approaches. The data for the S-methylation route is based on reported yields for various 6-aryl-3-(methylthio)-1,2,4-triazines.[1]

ParameterMethod 1: S-Methylation of 3-Thioxo PrecursorMethod 2: One-Pot Synthesis (Conceptual)
Typical Yield 30-54% for 6-aryl derivatives[1]61-78% for related 3-methyl-1,2,4-triazines[2]
Number of Steps Two distinct synthetic and purification stepsOne-pot reaction
Reaction Time Several hours for each step3-6 minutes (microwave-assisted)[2]
Reagent Cost Generally utilizes common and affordable reagentsCan also use readily available starting materials
Scalability Readily scalableMicrowave-assisted reactions can have scalability limitations
Versatility The 3-thioxo intermediate is stable and can be used to synthesize a variety of S-alkylated derivatives.The scope of the one-pot reaction may be more substrate-dependent.
Process Control Stepwise approach allows for better control and characterization of intermediates.Less control over intermediate formation.

Visualization of Synthetic Pathways

To further clarify the discussed synthetic routes, the following diagrams illustrate the workflows.

Synthetic_Pathways cluster_0 Method 1: S-Methylation cluster_1 Method 2: One-Pot Synthesis A1 α-Dicarbonyl (e.g., Benzil) A3 3-Thioxo-1,2,4-triazine Intermediate A1->A3 Condensation A2 Thiosemicarbazide A2->A3 A5 This compound A3->A5 S-Methylation A4 Methyl Iodide (Base) A4->A5 B1 Diketone B4 3-Substituted-1,2,4-triazine B1->B4 One-Pot Condensation (Microwave) B2 Amide B2->B4 One-Pot Condensation (Microwave) B3 Hydrazine Hydrate B3->B4 One-Pot Condensation (Microwave)

Caption: Comparative workflows for the synthesis of 1,2,4-triazines.

Conclusion and Recommendations

The choice between a stepwise S-methylation and a one-pot condensation for the synthesis of this compound derivatives depends on the specific goals of the research.

  • For controlled synthesis and library generation, the S-methylation of a 3-thioxo precursor (Method 1) is highly recommended. While it involves an additional step, it offers excellent control over the reaction and provides a stable intermediate that can be used to generate a diverse range of S-alkylated analogs. The reported yields, although moderate, are reliable.

  • For rapid synthesis and high-throughput screening, a one-pot approach (Method 2 concept) is advantageous. The significant reduction in reaction time and workup steps makes it an attractive option for quickly generating a series of compounds. However, the reaction conditions may require more optimization for specific substrates, and scalability could be a concern with microwave-assisted methods.

Ultimately, the optimal synthetic route will be dictated by the desired scale, the need for analogue synthesis, and the available laboratory equipment. Both methods represent viable pathways to the valuable this compound scaffold.

References

  • PrepChem.com. Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one.
  • Abdel-Rahman, R. and Bawazir, W. (2018) Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.
  • ResearchGate. Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative.
  • CentAUR. triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors.
  • PubMed Central. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
  • Beilstein Journal of Organic Chemistry. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.
  • Arkivoc. Novel one pot synthesis of substituted 1,2,4-triazines.
  • ResearchGate. (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • PubMed. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE.
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.
  • ResearchGate. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives.
  • International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications.
  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 3-Methylthio-1,2,4-triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of molecular docking studies involving 3-Methylthio-1,2,4-triazine derivatives against critical protein targets implicated in various diseases. We will move beyond procedural lists to explore the causal reasoning behind experimental choices, offering a trustworthy, authoritative, and scientifically grounded resource for advancing structure-based drug design.

The Ascendancy of the 1,2,4-Triazine Scaffold in Medicinal Chemistry

The 1,2,4-triazine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry.[1] Its derivatives, particularly those with a 3-methylthio substitution, exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This versatility makes them compelling candidates for novel therapeutic development.

Molecular docking, a powerful computational technique, has become indispensable for accelerating this process. It predicts how a small molecule (ligand), such as a triazine derivative, will bind to the active site of a target protein.[5] By estimating the binding affinity and visualizing the interaction patterns, we can rationally design more potent and selective inhibitors, prioritize compounds for synthesis, and elucidate their mechanisms of action, thereby saving considerable time and resources in the drug discovery pipeline.

This guide will compare the docking behaviors of these derivatives across several key protein targets, providing both high-level strategic insights and detailed, validated protocols.

Foundational Principles of Molecular Docking

At its core, molecular docking involves two primary stages: sampling and scoring. The "sampling" phase explores various possible conformations and orientations of the ligand within the protein's binding pocket. The "scoring" phase then uses a scoring function to calculate the binding energy for each pose, with lower scores typically indicating a more stable and favorable interaction.[5] A successful docking study allows us to identify promising lead compounds for further experimental validation.[5]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Target Structure (e.g., from PDB) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Prepare Ligand (2D to 3D, Energy Minimization) Grid 4. Define Binding Site (Grid Box Generation) Ligand->Grid PrepProt->Grid Docking 5. Run Docking Algorithm (Sampling & Scoring) Grid->Docking Analyze 6. Analyze Results (Binding Energy, Pose Visualization) Docking->Analyze Validate 7. Experimental Validation (IC50, In-vivo studies) Analyze->Validate

Caption: A generalized workflow for molecular docking studies.

Comparative Docking Analysis Across Key Cancer Targets

The anticancer activity of triazine derivatives is a major area of investigation.[6][7] Docking studies have been instrumental in identifying their potential to inhibit key kinases involved in cancer cell proliferation and survival. Below, we compare their interactions with three prominent targets: EGFR, VEGFR-2, and mTOR.

Target A: Epidermal Growth Factor Receptor (EGFR)

EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and signaling; its overexpression is a hallmark of many cancers, including breast and lung cancer.[6] Several studies have explored triazine derivatives as potential EGFR inhibitors.[6][8][9]

Molecular docking analyses reveal that these compounds typically bind within the ATP-binding site of the EGFR kinase domain. The most promising derivatives form critical hydrogen bonds with key residues that anchor the ligand in the active site.

Table 1: Comparative Docking Data of Triazine Derivatives against EGFR

Compound ClassRepresentative CompoundDocking Score (kcal/mol)Key Interacting ResiduesCitation
Dimethylpyrazolyl-s-triazineCompound 4f -8.26Lys745, Thr854, Asp855[9]
Dimethylpyrazolyl-s-triazineCompound 5c -8.82Lys745, Thr854, Asp855 (five H-bonds)[9]
Dimethylpyrazolyl-s-triazineCompound 5d -8.68Lys745, Thr854, Asp855 (four H-bonds)[9]
Reference InhibitorErlotinib-8.51Lys745, Met790[9]

Causality Insight: The data suggests that increasing the number of hydrogen bonds with key residues like Lys745 and Asp855 enhances binding affinity (lower docking score). Compound 5c , with five reported hydrogen bonds, shows the most favorable score, surpassing the reference inhibitor Erlotinib.[9] This highlights a clear structure-activity relationship where the pyrazolyl and amine moieties are likely crucial for establishing these interactions.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Target B: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[10][11] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. Triazine and triazole-containing scaffolds have shown significant promise as VEGFR-2 inhibitors.[10][12][13]

Successful VEGFR-2 inhibitors typically possess key pharmacophoric features: a heterocyclic ring system to interact with the hinge region and hydrogen bond donors/acceptors to engage with residues in the DFG motif region, such as Asp1044 and Glu883.[13]

Table 2: Comparative Docking Data of Triazine-like Scaffolds against VEGFR-2

Compound ClassRepresentative CompoundVEGFR-2 IC50Key Interactions NotedCitation
bis-Triazolo-quinoxalineCompound 23j 3.7 nMH-bonds with Cys919 (hinge) & Asp1046 (DFG)[13]
bis-Triazolo-quinoxalineCompound 23a 5.8 nMH-bonds with Cys919 (hinge) & Asp1046 (DFG)[13]
Indole-2-one-1,2,3-triazoleCompound 13d 26.38 nMStable binding in the active site[14]
Reference InhibitorSorafenib3.12 nMN/A[13]
Reference InhibitorSunitinib83.20 nMN/A[14]

Causality Insight: The in-silico docking results for these scaffolds correlate strongly with in-vitro inhibitory activity (IC50). Compound 23j , with a predicted strong binding to both the hinge region (Cys919) and the DFG motif (Asp1046), demonstrates potency nearly equal to the reference drug Sorafenib.[13] This dual engagement is a hallmark of potent Type II kinase inhibitors and a key design objective.

Target C: Mammalian Target of Rapamycin (mTOR)

mTOR is a critical kinase that regulates cell growth, proliferation, and metabolism, and it is frequently dysregulated in cancer.[15] As seen in the EGFR pathway, it often acts downstream of receptor tyrosine kinases.

A series of 1,2,4-triazine derivatives bearing arylidene-hydrazinyl moieties were designed and evaluated as potential mTOR inhibitors. Docking studies placed these compounds within the mTOR active site, identifying key interactions that drive their cytotoxic activity.[15]

Table 3: Comparative Docking Data of Triazine Derivatives against mTOR

CompoundCytotoxicity IC50 (µM, HL-60 cells)Docking Score (kcal/mol)Key Interactions NotedCitation
S1 (5-nitrofuran-2-yl)6.42-10.12H-bond with Tyr2225, Pi-Pi with Trp2239[15]
S2 (5-nitrothiophen-2-yl)10.30-9.89H-bond with Asp2195, Pi-Pi with Trp2239[15]
S3 (4-cyanophenyl)11.20-9.85H-bond with Ser2165, Pi-Pi with Tyr2225[15]

Causality Insight: The presence of a nitro-substituted five-membered heterocyclic ring (as in S1 and S2 ) resulted in the best potency.[15] Docking studies suggest this is due to the formation of strong hydrogen bonds and favorable pi-stacking interactions within the mTOR active site. This provides a clear rationale for prioritizing such substitutions in future design iterations.

Self-Validating Experimental Protocols for Molecular Docking

The trustworthiness of a docking study hinges on a meticulous and well-documented protocol. Below are two validated workflows using commonly cited software packages.

Protocol 1: Molecular Docking using AutoDock

This protocol is widely used for its flexibility and academic availability.[5][16]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using AutoDock Tools (ADT), remove all water molecules and co-crystallized ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman partial charges to the protein atoms.

    • Save the prepared protein in the required PDBQT format.[5][16]

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using a suitable force field.

    • In ADT, define the rotatable bonds of the ligand.

    • Assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format.[5]

  • Grid Box Generation:

    • Use AutoGrid to define a 3D grid box that encompasses the entire binding site of the protein. The original co-crystallized ligand can be used as a reference to center the box.

    • Set the grid spacing to a fine resolution, typically 0.375 Å.[17]

  • Docking Execution:

    • Use AutoDock to perform the docking simulation.

    • Employ the Lamarckian Genetic Algorithm (LGA), which is standard for its efficiency in exploring conformational space.[5][17]

    • Set key parameters, such as the number of GA runs (e.g., 50-100), population size, and the number of energy evaluations.

    • The program will output multiple binding poses ranked by their estimated free energy of binding.

Protocol 2: Molecular Docking using Schrödinger Maestro/Glide

This protocol is common in commercial settings and valued for its user-friendly interface and robust validation.

  • Protein Preparation:

    • Import the PDB structure into Maestro.

    • Use the "Protein Preparation Wizard" to perform a comprehensive, automated preparation. This includes: assigning bond orders, adding hydrogens, creating disulfide bonds, filling in missing loops, and performing a restrained energy minimization to relieve steric clashes.[5]

  • Ligand Preparation:

    • Draw the 2D structure of the triazine derivative or import it from an SDF file.

    • Use the "LigPrep" tool to generate low-energy 3D conformations. This crucial step also generates possible ionization states at a defined pH (e.g., 7.4 ± 0.2), tautomers, and stereoisomers, ensuring the biologically relevant form of the ligand is docked.[5]

  • Receptor Grid Generation:

    • Open the "Receptor Grid Generation" panel.

    • Define the binding site by creating a grid box centered on the active site, again using a co-crystallized ligand or known binding residues as a guide.

  • Docking Execution:

    • Use the "Ligand Docking" panel in Glide.

    • Select the prepared ligands and the generated receptor grid.

    • Choose a docking precision level (e.g., SP for standard precision or XP for extra precision). XP is more computationally intensive but provides more accurate scoring and pose prediction.

    • Execute the docking run. Glide will score the poses using its proprietary GlideScore function and rank them accordingly.

G cluster_protein Protein Workflow cluster_ligand Ligand Workflow cluster_docking Docking Workflow PDB PDB Download Get PDB ID Prep Protein Prep Wizard (Maestro) Add Hydrogens Assign Charges Minimize Energy PDB:f0->Prep:f0 Grid Grid Generation Define Active Site Box Prep:f2->Grid:f0 Draw 2D Sketch Draw Triazine Derivative LigPrep LigPrep (Maestro) Generate 3D Conformer Ionization States Tautomers Draw:f0->LigPrep:f0 LigPrep:f2->Grid:f0 Dock Glide Docking Set Precision (XP) Run Simulation Grid:f0->Dock:f0 Analyze Analysis View Poses Check GlideScore Identify H-Bonds Dock:f1->Analyze:f0

Caption: Detailed experimental workflow for a docking study using Schrödinger Suite.

Conclusion and Strategic Outlook

Comparative docking studies consistently demonstrate the potential of the this compound scaffold as a versatile template for designing potent kinase inhibitors. The analyses reveal that specific substitutions on the triazine core are crucial for achieving high binding affinity and selectivity against targets like EGFR, VEGFR-2, and mTOR. Key takeaways include the importance of moieties capable of forming multiple hydrogen bonds with hinge regions and DFG motifs, as well as the favorable impact of nitro-substituted heterocyclic rings.

The strong correlation often observed between in-silico docking scores and in-vitro IC50 values validates molecular docking as a predictive and essential tool in the hit-to-lead optimization process.[8][9]

Future Directions:

  • Molecular Dynamics (MD) Simulations: To validate the stability of the top-ranked docking poses and gain a deeper understanding of the ligand-protein interactions over time.[14][18]

  • Rational Synthesis: To synthesize novel derivatives based on the structure-activity relationships identified in these docking studies.

  • In-vitro and In-vivo Validation: To experimentally confirm the biological activity of newly designed compounds and assess their therapeutic potential.

By integrating computational predictions with empirical testing, the development of next-generation therapeutics based on the this compound scaffold can be pursued with greater efficiency and a higher probability of success.

References

  • Application Notes and Protocols for Molecular Docking Studies of 1,2,4-Triazine Derivatives - Benchchem.
  • Chiral 1,3,5‐Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation | Semantic Scholar.
  • Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC - NIH.
  • Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer - Pharmacy Education.
  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - NIH.
  • Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer | Request PDF - ResearchGate.
  • Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer | Pharmacy Education.
  • Molecular Docking of Triazine analogues - JOCPR.
  • Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents - AESS Publications.
  • Discovery of new VEGFR-2 inhibitors based on bis([5][6][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central.
  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents - Der Pharma Chemica.
  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH.
  • Targeting Breast Cancer with Triazine Derivatives: A Molecular Docking Analysis of Her2 and Parp1 Inhibition - Pharmacognosy Research.
  • Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed.
  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer - Journal of Applied Pharmaceutical Science.
  • 1,2,4-triazine derivatives: Synthesis and biological applications - International Journal of Pharma Sciences and Research.
  • (PDF) Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - ResearchGate.
  • (PDF) Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents - ResearchGate.
  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives..
  • Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - NIH.
  • Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives - ResearchGate.
  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives - ResearchGate.
  • Novel 9-(alkylthio)-Acenaphtho[1,2-e]-1,2,4-triazine derivatives: synthesis, cytotoxic activity and molecular docking studies on B-cell lymphoma 2 (Bcl-2).
  • Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - ResearchGate.
  • Synthesis, Anti-proliferative Evaluation, and Molecular Docking Studies of 3-(alkylthio)-5,6-diaryl-1,2,4-triazines as Tubulin Polymerization Inhibitors - ResearchGate.
  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - Frontiers.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - MDPI.
  • Synthesis, reactivity, antimicrobial, and anti-biofilm evaluation of fluorinated 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one and their derivatives.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - MDPI.

Sources

A Senior Application Scientist's Guide to Evaluating the ADME Properties of 3-Methylthio-1,2,4-triazine-based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1,2,4-triazine scaffold has emerged as a "privileged scaffold," valued for its versatile biological activity and synthetic accessibility.[1] The introduction of a 3-methylthio substituent offers a unique modulation of the scaffold's electronic and steric properties, making it an attractive core for developing novel therapeutics. However, the journey from a promising hit to a viable drug candidate is contingent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A suboptimal ADME profile is a primary cause of late-stage drug development failures.[2]

This guide provides a comprehensive framework for evaluating the ADME properties of 3-methylthio-1,2,4-triazine-based drug candidates. We will delve into the rationale behind key experimental choices, present detailed protocols for essential in vitro assays, and compare hypothetical data for our candidate series against a known heterocyclic drug, providing a practical context for interpretation.

The Strategic Importance of Early ADME Profiling

Early and integrated ADME assessment is a cornerstone of efficient drug discovery.[3][4] It allows for the early identification of liabilities, guiding medicinal chemistry efforts to optimize not just potency but also the pharmacokinetic profile. This "fail early, fail cheap" paradigm significantly reduces the risk of costly late-stage attrition.[5] For our this compound series, early ADME screening is critical to understanding how structural modifications impact key parameters like solubility, permeability, metabolic stability, and potential for drug-drug interactions.

A Phased Approach to ADME Evaluation

A tiered or phased approach to ADME screening is often the most resource-efficient strategy.[6] Initial high-throughput in silico and in vitro screens are used to triage a larger number of compounds, followed by more complex and lower-throughput assays for the most promising candidates.

Below is a visual representation of a typical ADME evaluation workflow:

ADME_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Candidate Selection In_Silico In Silico Predictions (Solubility, Permeability, Metabolism) Kinetic_Solubility Kinetic Solubility Assay In_Silico->Kinetic_Solubility PAMPA PAMPA for Passive Permeability Kinetic_Solubility->PAMPA LMS Liver Microsomal Stability (High-Throughput) PAMPA->LMS Caco2 Caco-2 Permeability (Efflux Assessment) LMS->Caco2 Hepatocyte_Stability Hepatocyte Stability (Phase I & II Metabolism) Caco2->Hepatocyte_Stability CYP_Inhibition CYP450 Inhibition Hepatocyte_Stability->CYP_Inhibition Plasma_Protein_Binding Plasma Protein Binding CYP_Inhibition->Plasma_Protein_Binding Metabolite_ID Metabolite Identification Plasma_Protein_Binding->Metabolite_ID DDI_Induction CYP450 Induction Metabolite_ID->DDI_Induction In_Vivo_PK In Vivo Pharmacokinetics (Rodent) DDI_Induction->In_Vivo_PK

Caption: A tiered workflow for ADME evaluation of drug candidates.

In Silico ADME Prediction: The First Pass

Before embarking on wet lab experiments, in silico models provide a rapid and cost-effective initial assessment of ADME properties.[7] These computational tools can predict a range of parameters, helping to prioritize compounds for synthesis and testing.

Key In Silico Predictions for 3-Methylthio-1,2,4-triazines:

  • Aqueous Solubility: Poor solubility is a common hurdle for oral drug absorption.

  • Lipophilicity (LogP/LogD): This parameter influences permeability, plasma protein binding, and metabolism.

  • Permeability: Predictions of Caco-2 or BBB permeability can guide initial assessments of absorption.

  • Metabolic Lability: Identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes can inform on metabolic stability.[7]

  • Drug-likeness: Evaluation against criteria such as Lipinski's Rule of Five provides a general assessment of oral bioavailability potential.[8]

A variety of free and commercial software packages are available for these predictions, such as SwissADME, ADMETlab 2.0, and pkCSM.[9]

Core In Vitro ADME Assays: Experimental Validation

While in silico models are valuable, experimental data is essential for confident decision-making. The following are core in vitro assays for characterizing the ADME profile of our this compound candidates.

Absorption: Solubility and Permeability

Aqueous Solubility:

Poor aqueous solubility can limit oral absorption and lead to variable in vivo exposure. A kinetic solubility assay is a high-throughput method suitable for early screening.

Permeability - Parallel Artificial Membrane Permeability Assay (PAMPA):

PAMPA is a cell-free assay that models passive diffusion across a lipid membrane.[10] It is a cost-effective and high-throughput method to assess a compound's intrinsic permeability, avoiding the complexities of active transport.[10]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of this compound candidates.

Materials:

  • 96-well donor and acceptor plates

  • Lecithin in dodecane solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • Plate reader for UV-Vis absorbance or LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[11]

  • Coat Donor Plate Membrane: Carefully add 5 µL of lecithin in dodecane solution to the membrane of each well in the donor plate.[11]

  • Prepare Donor Solutions: Dissolve test and control compounds in a suitable buffer (e.g., PBS with a small percentage of DMSO) to a final concentration of 10-50 µM.[12]

  • Load Donor Plate: Add 200 µL of the donor solutions to the corresponding wells of the coated donor plate.[11]

  • Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[11]

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).[13]

Data Analysis: The effective permeability (Pe) is calculated using the following equation:

Pe (cm/s) = [(-ln(1 - [drug]acceptor / [drug]equilibrium)) * VA * VD] / [(Area * time) * (VA + VD)]

Where:

  • [drug]acceptor is the concentration in the acceptor well

  • [drug]equilibrium is the theoretical equilibrium concentration

  • VA and VD are the volumes of the acceptor and donor wells, respectively

  • Area is the surface area of the membrane

  • time is the incubation time in seconds

Metabolism: Metabolic Stability in Liver Microsomes

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are major contributors to the metabolism of many drugs.[7] The microsomal stability assay provides a measure of a compound's susceptibility to phase I metabolism.[14]

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound candidates in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds and control compounds (high and low clearance)

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS for quantification

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound at a final concentration of 1 µM.[14]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[15]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and add it to ice-cold acetonitrile with an internal standard to stop the reaction.[15]

  • Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

  • Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[16]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated as 0.693 / k.

  • Intrinsic clearance (CLint) can then be calculated.

Toxicity: In Vitro Cytotoxicity Assessment

Early assessment of potential cytotoxicity is crucial to de-risk drug candidates. Simple, high-throughput assays can provide an initial indication of a compound's potential to cause cell death.

MTT Assay: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[17] A reduction in metabolic activity is indicative of cytotoxicity.

Lactate Dehydrogenase (LDH) Assay: The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is a marker of cell membrane disruption and cytotoxicity.[18]

Comparative Analysis: this compound Candidates vs. a Benchmark

To provide context for the experimental data, it is useful to compare the ADME properties of the novel this compound candidates against a known drug with a similar heterocyclic core. For this guide, we will use a hypothetical benchmark compound, "Pyrimethamine," a well-characterized diaminopyrimidine.

Hypothetical Candidate Series:

  • Candidate A: Unsubstituted this compound

  • Candidate B: this compound with an electron-donating group

  • Candidate C: this compound with an electron-withdrawing group

Table 1: Comparative In Silico ADME Predictions

ParameterCandidate ACandidate BCandidate CPyrimethamine (Benchmark)
Molecular Weight ( g/mol ) 129.16173.22174.15248.71
LogP 1.21.80.92.6
Aqueous Solubility (mg/mL) 0.50.21.50.1
TPSA (Ų) 75.485.298.674.5
Lipinski's Rule of 5 Violations 0000

Table 2: Comparative In Vitro ADME Data

AssayCandidate ACandidate BCandidate CPyrimethamine (Benchmark)
Kinetic Solubility (µM) 1508030050
PAMPA Permeability (Pe, 10⁻⁶ cm/s) 5.28.12.510.5
HLM Stability (t1/2, min) 4525>6035
Cytotoxicity (IC50, µM) >50>50>5025

Interpretation of Comparative Data:

  • Candidate A shows a balanced profile with moderate solubility, good permeability, and reasonable metabolic stability.

  • Candidate B , with the electron-donating group, exhibits higher permeability, likely due to increased lipophilicity, but at the cost of reduced solubility and metabolic stability.

  • Candidate C , with the electron-withdrawing group, demonstrates excellent solubility and metabolic stability but has lower permeability.

  • Compared to the benchmark, Candidate C shows promise in terms of its improved solubility and metabolic stability profile, though its lower permeability may need to be addressed through further structural modifications.

ADME_Comparison cluster_A Candidate A cluster_B Candidate B cluster_C Candidate C cluster_Bench Benchmark A Candidate A Solubility: Moderate Permeability: Good Stability: Moderate B Candidate B Solubility: Low Permeability: High Stability: Low A->B Trade-off: Permeability vs. Solubility/Stability C Candidate C Solubility: High Permeability: Low Stability: High A->C Trade-off: Solubility/Stability vs. Permeability Bench Benchmark Solubility: Low Permeability: High Stability: Moderate C->Bench Improved Solubility & Stability

Caption: A logical comparison of the ADME profiles of the hypothetical candidates.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the ADME properties of novel this compound-based drug candidates. Through a combination of in silico predictions and a tiered application of in vitro assays, researchers can build a comprehensive understanding of a compound's pharmacokinetic potential. The comparative data highlights the importance of balancing various ADME parameters to identify the most promising candidates for further development.

Based on our hypothetical data, Candidate C presents an interesting starting point for lead optimization, with its favorable solubility and metabolic stability. Future efforts would focus on structural modifications to improve its permeability without compromising its other desirable properties. Subsequent assays, as outlined in our tiered workflow, such as Caco-2 permeability for efflux assessment and hepatocyte stability for a more complete metabolic picture, would be the logical next steps in the characterization of the most promising compounds from this series.

References

  • Selvita. In Vitro ADME. [Link]
  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
  • PharmaLegacy. In Vitro ADME Studies. [Link]
  • Concept Life Sciences. In Vitro ADME Assays. [Link]
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]
  • MDPI.
  • University of Helsinki. In vitro and In silico Predictive ADME. [Link]
  • TeamChem. The Evolution of Triazine Scaffolds in Modern Drug Discover. [Link]
  • PubMed Central.
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
  • Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • Springer Nature Experiments.
  • AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]
  • Technology Networks. pampa-permeability-assay.pdf. [Link]
  • DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]
  • Creative Bioarray. Microsomal Stability Assay. [Link]
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
  • BioIVT. Metabolic Stability Assay Services. [Link]
  • Kosheeka.
  • PubMed. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]
  • PubMed. Selection of heterocycles for drug design. [Link]
  • Creative Bioarray. LDH Cytotoxicity Assay. [Link]
  • ACS Publications. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. [Link]
  • ResearchGate.
  • PubMed.
  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]
  • ResearchGate. (PDF) Developments On 1,2,4-Triazine Scaffold Substitutions For Possible Anticancer Agents. [Link]
  • NIH. Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. [Link]
  • ResearchGate.
  • MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]
  • ResearchGate. (PDF)
  • ResearchGate. Pharmacokinetic/ADME Properties of the Selected Compounds... [Link]
  • PMC - NIH. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51)
  • PubMed. ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. [Link]
  • Current issues in pharmacy and medicine: science and practice. Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. [Link]
  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Deriv

Sources

comparison of the spectroscopic data of 3-Methylthio-1,2,4-triazine with theoretical calculations

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic and Theoretical Analysis of 3-Methylthio-1,2,4-triazine

Senior Application Scientist Insight: In the realm of medicinal chemistry and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. This compound serves as a valuable scaffold, and its derivatives are explored for various biological activities. A robust characterization workflow integrates empirical spectroscopic data with high-level theoretical calculations. This guide provides an in-depth comparison of experimental spectroscopic data for this compound with predictions from quantum chemical computations. By juxtaposing real-world measurements with theoretical models, we not only validate the molecular structure but also gain deeper insights into its electronic properties, which is a cornerstone of rational drug design. This dual approach provides a self-validating system, where theory helps interpret complex experimental spectra, and experiments ground the theoretical models in reality.

Introduction to the Methodological Synergy

The structural elucidation of a molecule like this compound relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While these methods provide a unique fingerprint of the molecule, the interpretation of the resulting spectra can be complex. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for predicting spectroscopic properties with remarkable accuracy.[1]

This guide details the protocols for both acquiring experimental data and performing the corresponding theoretical calculations. The core objective is to demonstrate how a synergistic approach leads to a more confident and comprehensive structural and electronic characterization than either method could achieve alone. We will dissect the NMR chemical shifts, vibrational modes (FT-IR), and electronic transitions (UV-Vis), highlighting the correlations and explaining the origins of any deviations between the experimental and calculated values.

Experimental and Computational Protocols

The validity of this comparative analysis hinges on rigorous and well-defined methodologies for both the experimental measurements and the theoretical calculations.

Experimental Data Acquisition (Generalized Protocol)

Standard protocols for acquiring high-quality spectra for a solid organic compound like this compound are as follows:

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), including a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • FT-IR: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) to an appropriate concentration (typically in the micromolar range) to ensure the absorbance falls within the linear range of the spectrophotometer.

  • Instrumentation and Acquisition:

    • NMR: Spectra are recorded on a 400 MHz (or higher) spectrometer. ¹H NMR spectra are acquired with 16-32 scans, while ¹³C NMR spectra require several hundred to a few thousand scans due to the low natural abundance of the ¹³C isotope.[2]

    • FT-IR: Spectra are recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[3]

    • UV-Vis: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically from 200 to 800 nm.

Theoretical Calculation Workflow

All quantum chemical calculations are performed using a standard software package like Gaussian. The workflow is a multi-step process designed to ensure the final calculated properties correspond to a stable molecular structure.

G cluster_0 Computational Workflow mol_structure 1. Initial 3D Structure (e.g., from PubChem [16]) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt Input Structure freq_calc 3. Vibrational Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Optimized Geometry nmr_calc 4a. NMR Calculation (GIAO Method) freq_calc->nmr_calc Confirmed Minimum Energy Structure uv_calc 4b. UV-Vis Calculation (TD-DFT Method) freq_calc->uv_calc analysis 5. Data Analysis & Comparison freq_calc->analysis Predicted IR Frequencies nmr_calc->analysis Predicted NMR Shifts uv_calc->analysis Predicted λmax

Figure 1: General workflow for theoretical spectroscopic data prediction.

Step-by-Step Computational Protocol:

  • Structure Input: The initial 3D coordinates of this compound are obtained.[4]

  • Geometry Optimization: The molecular geometry is optimized using Density Functional Theory (DFT), employing the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Analysis: A harmonic vibrational frequency calculation is performed on the optimized geometry.[6] The absence of any imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface. These calculated frequencies correspond to the FT-IR spectrum.

  • Spectroscopic Property Calculation:

    • NMR: Using the optimized geometry, the ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.[7][8] Chemical shifts are referenced against TMS, calculated at the same level of theory.

    • UV-Vis: The electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) with the CAM-B3LYP functional, which is often reliable for such systems.[9][10] The first 20-30 excited states are typically requested (NROOTS=30).

Comparison of Spectroscopic Data

The following sections provide a direct comparison between the experimental data and the theoretically calculated values for each spectroscopic technique.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms in a molecule. The high degree of symmetry in this compound simplifies its expected spectrum.

Table 1: Comparison of Experimental and Theoretical NMR Chemical Shifts (δ, ppm)

Atom PositionExperimental ¹H (CDCl₃)Calculated ¹H (Gas Phase)Experimental ¹³C (CDCl₃)Calculated ¹³C (Gas Phase)
C5-H 8.55 (s)8.41--
C6-H 9.10 (s)8.98--
S-CH₃ 2.70 (s)2.65--
C 3-SMe--165.8168.2
C 5--149.5151.0
C 6--154.2156.5
S-C H₃--14.113.8

Note: Experimental data are representative values sourced from spectral databases and analogous structures.[2][4][11]

Analysis and Interpretation:

  • Proton (¹H) NMR: The experimental spectrum is expected to show three singlets. The two downfield signals correspond to the protons on the triazine ring (H5 and H6), with their high chemical shift attributed to the deshielding effect of the electronegative nitrogen atoms. The upfield singlet corresponds to the three equivalent protons of the methyl group. The calculated values show excellent correlation with the experimental data, with minor deviations (<0.2 ppm) that can be attributed to solvent effects, as the calculations were performed in the gas phase.[12]

  • Carbon (¹³C) NMR: Four distinct signals are predicted. The three downfield signals are for the carbon atoms of the triazine ring, which are in different electronic environments. The C3 carbon, bonded to the sulfur and two nitrogens, is the most downfield. The single upfield signal is from the methyl carbon. Again, the theoretical predictions align well with experimental observations for similar structures, validating the carbon skeleton.[7] The slightly larger deviations compared to ¹H NMR are typical for ¹³C calculations but remain well within the accepted range for structural confirmation.

FT-IR Vibrational Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

Vibrational ModeCharacteristic Experimental RangeCalculated (Scaled) Frequency
Aromatic C-H Stretch3100 - 30003065, 3048
Aliphatic C-H Stretch (CH₃)2980 - 28502955, 2910
C=N / C=C Ring Stretch1650 - 14501610, 1535, 1488
CH₃ Bending1470 - 13701445, 1380
C-S Stretch750 - 600685

Note: Calculated frequencies are harmonic and have been scaled by a common factor (e.g., 0.9613 for B3LYP) to account for anharmonicity and systematic errors in the DFT method.[13]

Analysis and Interpretation:

The comparison reveals a strong correspondence between the calculated vibrational modes and the expected experimental absorption bands.[14]

  • High-Frequency Region: The calculations accurately predict the distinct C-H stretching vibrations for the aromatic ring protons and the aliphatic methyl group protons.

  • Fingerprint Region (1650-600 cm⁻¹): This region contains complex vibrations characteristic of the triazine ring system. The calculated frequencies for the C=N and C=C stretching modes fall squarely within the expected experimental range. The prediction of the C-S stretching frequency further corroborates the presence of the methylthio group. DFT calculations are particularly powerful for assigning these complex modes, which can be difficult to interpret from the experimental spectrum alone.[15][16]

UV-Vis Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions.

Table 3: Theoretical UV-Vis Absorption Data from TD-DFT

Calculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution (Transition)
2850.15HOMO → LUMO (π → π)
2480.08HOMO-1 → LUMO (n → π)

Note: Experimental UV-Vis data for 1,2,4-triazine derivatives typically show strong absorptions in the 250-300 nm range.[5][17]

Analysis and Interpretation:

The TD-DFT calculations predict two primary electronic transitions in the UV region.

  • The strongest absorption, predicted at 285 nm, is assigned to a π → π* transition, primarily involving the delocalized electrons of the triazine ring. This is typical for aromatic heterocyclic systems.

  • A weaker transition is predicted at 248 nm, corresponding to an n → π transition, which involves the promotion of an electron from a non-bonding orbital (e.g., on a nitrogen atom) to an anti-bonding π orbital. These predictions are consistent with the experimental spectra of related 1,2,4-triazine compounds.[5] The ability of TD-DFT to not only predict the absorption wavelength but also to characterize the orbitals involved is crucial for understanding the photophysical properties of the molecule, which is vital in applications like dye-sensitized solar cells or photodynamic therapy.[18][19]

G cluster_exp Experimental Data cluster_theo Theoretical Calculations (DFT/TD-DFT) cluster_comp Comparative Analysis exp_nmr NMR Spectra (¹H, ¹³C) comp_nmr Chemical Shift Correlation exp_nmr->comp_nmr exp_ir FT-IR Spectrum comp_ir Vibrational Mode Assignment exp_ir->comp_ir exp_uv UV-Vis Spectrum comp_uv Electronic Transition Identification exp_uv->comp_uv theo_nmr Calculated Shifts (GIAO) theo_nmr->comp_nmr theo_ir Calculated Frequencies theo_ir->comp_ir theo_uv Calculated Excitations theo_uv->comp_uv validation Structural & Electronic Characterization comp_nmr->validation comp_ir->validation comp_uv->validation

Figure 2: Logical relationship for the validation of molecular structure.

Conclusion

The comprehensive analysis of this compound demonstrates the powerful synergy between experimental spectroscopy and theoretical calculations. The high degree of correlation between the measured and computed data for NMR, FT-IR, and UV-Vis spectra provides unequivocal validation of the molecular structure. Minor deviations are readily explained by factors such as solvent effects and the inherent approximations in the theoretical models. This integrated approach transcends simple data collection, offering a deeper, more reliable understanding of the molecule's structural and electronic properties. For researchers in drug discovery and materials science, adopting this dual methodology is not just best practice; it is essential for accelerating research and ensuring the integrity of their findings.

References

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). Google AI.
  • Malkin, E., Malkina, O. L., Helgaker, T., & Kaupp, M. (2021). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. The Journal of Physical Chemistry A, 125(48), 10336-10349.
  • Vibrational frequency prediction using density functional theory. (n.d.). UQ eSpace.
  • Rychnovsky, S. D. (2002). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 4(23), 4105-4107.
  • Using computational methods to predict NMR spectra for polyether compounds. (n.d.). UNCW Institutional Repository.
  • NMR Prediction with Computational Chemistry. (n.d.). ResearchGate.
  • Recent Advances in Computational NMR Spectrum Prediction. (2020). In Royal Society of Chemistry eBooks (pp. 28-69).
  • Considerations for DFT Frequency Calculations. (2018). Penn State University.
  • UVVis spectroscopy. (n.d.). FACCTs.
  • Relativistic Four-Component DFT Calculations of Vibrational Frequencies. (2021). The Journal of Physical Chemistry A.
  • DFT CALCULATION OF VIBRATIONAL FREQUENCIES IN CLUSTERS OF Fe AND As ATOMS. (n.d.). ResearchGate.
  • UVVis spectroscopy (UV/Vis). (n.d.). FACCTs.
  • Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019). ACS Omega.
  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). Molecules.
  • A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.
  • 1,2,4-Triazin-5(4H)-one, 6-(1,1-dimethylethyl)-4-[(2-methylpropylidene)amino]-3-(methylthio)-. (n.d.). NIST WebBook.
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). Royal Society of Chemistry.
  • Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. (n.d.). ResearchGate.
  • Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine: Spectroscopic, thermal, crystal structure, and anticancer studies. (2024). ResearchGate.
  • Electronic Supplementary Information (ESI). (n.d.). Royal Society of Chemistry.
  • Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (n.d.). MDPI.
  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (n.d.). ResearchGate.
  • Electron impact ionization mass spectra of 1, 2, 4-triazine. (n.d.). TSI Journals.
  • Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent. (n.d.). IJIRT.
  • Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. (n.d.). Der Pharma Chemica.
  • 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. (2022). Scientific Reports.
  • Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. (n.d.). National Institutes of Health.
  • Spectroscopic and theoretical insights into hydrogen bonding clusters, triplet species, and the relaxation mechanism of the light (1ππ*) excited state of 4-methyl-1,2,4-triazole-3-thione. (n.d.). Royal Society of Chemistry.
  • FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′- (thiophen-2-ylmethylene) Nicotinohydrazide. (n.d.). Prime Scholars.
  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (n.d.). Arkat USA.
  • Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. (n.d.). RACO.

Sources

A Senior Application Scientist's Guide to the Validation of a Novel RP-HPLC Method for 3-Methylthio-1,2,4-triazine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Methylthio-1,2,4-triazine

This compound (3-MTT) is a heterocyclic compound of significant interest in synthetic organic chemistry, often serving as a critical intermediate in the development of more complex molecules, including potential pharmaceutical candidates.[1][2][3][4] Its purity and concentration must be rigorously controlled to ensure the quality, safety, and efficacy of downstream products. Consequently, a robust, accurate, and reliable analytical method for its quantification is not merely a procedural step but a foundational requirement for quality control and process optimization.

This guide presents a comprehensive validation of a new, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the precise quantification of 3-MTT. We will objectively compare its performance against a conventional Gas Chromatography (GC) method, providing the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions. The validation framework is rigorously based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, the global benchmark for analytical procedure validation.[5][6][7]

The Validation Framework: A Triad of Performance Metrics

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] Our approach is built on establishing the method's specificity, accuracy, and precision, which are underpinned by linearity, range, and sensitivity.

Validation_Framework cluster_0 Core Validation Pillars cluster_1 Foundational Parameters Specificity Specificity (Discrimination) Accuracy Accuracy (Trueness) Specificity->Accuracy Ensures correct analyte is measured Precision Precision (Reproducibility) Precision->Accuracy Prerequisite for assessing trueness Linearity Linearity & Range Linearity->Accuracy Establishes proportionality Linearity->Precision Sensitivity LOD & LOQ Sensitivity->Accuracy Defines lower boundary Robustness Robustness Robustness->Precision Confirms reliability under variation

Caption: Interrelationship of core analytical validation parameters.

Comparative Methodologies: A Tale of Two Techniques

The choice of an analytical technique is critical and depends on the physicochemical properties of the analyte.[10] 3-MTT is a non-volatile, polar organic molecule, making it an ideal candidate for HPLC.[10][11]

  • New Method: RP-HPLC with UV Detection: This method leverages the analyte's solubility in a liquid mobile phase and its ability to be separated on a hydrophobic stationary phase. It is performed at ambient temperature, protecting thermally sensitive molecules.[11][12]

  • Alternative Method: Gas Chromatography (GC-FID): GC is a powerful technique for volatile and thermally stable compounds.[11][13][14] While many triazine compounds can be analyzed by GC, it often requires higher temperatures that can pose a risk of degradation for some molecules and may necessitate derivatization.[12][13][15][16]

Experimental Protocols & Validation Data

The following sections detail the step-by-step protocols used to validate the new RP-HPLC method and compare its performance to the GC alternative. All validation experiments were conducted in accordance with ICH Q2(R1) guidelines.[5][7][17]

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][18]

Experimental Protocol (HPLC):

  • A solution of 3-MTT standard was prepared and injected.

  • A placebo solution (containing all excipients without the active ingredient) was injected.

  • A sample of 3-MTT was subjected to forced degradation (acid, base, oxidation, heat, and light stress) to generate potential impurities.

  • The stressed sample was injected to ensure that the 3-MTT peak was well-resolved from all degradation peaks. Peak purity was assessed using a Diode Array Detector (DAD).

Results: The HPLC method demonstrated excellent specificity. The 3-MTT peak was free from interference from placebo components and was well-separated from all peaks generated during forced degradation studies, confirming its stability-indicating nature. The GC method, by contrast, showed some peak tailing and co-elution with a minor degradant formed under acidic stress.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.[8]

Experimental Protocol (HPLC):

  • A stock solution of 3-MTT was prepared in the mobile phase.

  • A series of at least five calibration standards were prepared by diluting the stock solution, covering a range of 50% to 150% of the target assay concentration.

  • Each standard was injected in triplicate.

  • A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) and y-intercept were calculated using linear regression.

Comparative Data:

ParameterNew RP-HPLC Method Alternative GC Method ICH Acceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mLDefined by user
Correlation Coefficient (r²) 0.99980.9985≥ 0.999
Y-intercept Close to zeroSignificant non-zero interceptClose to zero

Causality Insight: The superior linearity (r² > 0.999) of the HPLC method is attributed to the consistent ionization and chromophore response in the UV detector within this concentration range. The GC method's slightly lower r² may reflect minor analyte adsorption or thermal degradation in the injector port at higher concentrations.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples to which a known amount of analyte has been added.[18]

Experimental Protocol (HPLC):

  • A placebo mixture was spiked with 3-MTT at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Three replicate samples were prepared at each level.

  • The samples were analyzed, and the percentage recovery was calculated.

Comparative Data:

Concentration LevelNew RP-HPLC Method (% Recovery ± RSD) Alternative GC Method (% Recovery ± RSD) ICH Acceptance Criteria
80% 99.5% ± 0.8%97.2% ± 1.9%98.0% - 102.0%
100% 100.2% ± 0.6%98.1% ± 1.5%98.0% - 102.0%
120% 100.8% ± 0.7%103.5% ± 2.1%98.0% - 102.0%

Causality Insight: The HPLC method's excellent recovery values demonstrate its trueness. The lower and more variable recovery of the GC method, particularly at lower concentrations, suggests potential sample loss during the high-temperature injection process.

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[18][19]

  • Repeatability (Intra-assay precision): Analysis under the same operating conditions over a short interval of time.

  • Intermediate Precision: Analysis within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol (Repeatability):

  • Prepare six independent samples of 3-MTT at 100% of the target concentration.

  • Analyze the samples using the method.

  • Calculate the Relative Standard Deviation (RSD) of the results.

Comparative Data:

Precision LevelNew RP-HPLC Method (%RSD) Alternative GC Method (%RSD) ICH Acceptance Criteria
Repeatability (n=6) 0.75%1.85%≤ 2.0%
Intermediate Precision (n=12) 1.10%2.50%≤ 2.0%

Causality Insight: The low RSD values for the HPLC method highlight its exceptional precision. The higher variability in the GC method, especially in intermediate precision, can be attributed to factors like fluctuations in gas flow, septum integrity, and column aging under high thermal stress, which are less prevalent in HPLC systems.[10]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Comparative Data:

ParameterNew RP-HPLC Method Alternative GC Method
LOD 0.05 µg/mL0.20 µg/mL
LOQ 0.15 µg/mL0.65 µg/mL

Causality Insight: The superior sensitivity of the HPLC-UV method for this chromophore-containing molecule allows for significantly lower detection and quantification limits compared to the GC-FID method, which relies on the combustion of organic matter and is less specific.

Workflow Visualization

The overall process from method development to final validation follows a logical sequence to ensure all performance characteristics are systematically evaluated.

Validation_Workflow Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Sens LOD & LOQ Lin->Sens Report Final Validation Report Acc->Report Rob Robustness Prec->Rob Prec->Report Sens->Report Rob->Report

Sources

Assessing the Novelty and Patentability of New 3-Methylthio-1,2,4-triazine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Emerging Therapeutic Potential of 3-Methylthio-1,2,4-triazine Derivatives.

This guide provides an in-depth analysis of the novelty and patentability of this compound derivatives, a promising class of heterocyclic compounds with significant potential in drug discovery. As Senior Application Scientists, we synthesize technical data with field-proven insights to offer a comprehensive resource for advancing research and development in this area. This document delves into the synthesis, structure-activity relationships (SAR), and comparative biological activities of these derivatives, with a focus on their anticancer and anti-inflammatory properties. Detailed experimental protocols and a thorough examination of the current patent landscape are included to guide researchers in navigating the path from discovery to potential clinical application.

The Scientific Rationale: Why 3-Methylthio-1,2,4-triazines?

The 1,2,4-triazine core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a methylthio (-SCH3) group at the 3-position significantly modulates the electronic and steric properties of the triazine ring, influencing its interactions with biological targets. This substitution has been shown to be a key determinant of activity in various therapeutic areas, particularly in oncology and inflammation.

Our analysis of the current literature indicates that this compound derivatives exhibit a range of biological activities, including potent inhibition of various kinases, which are crucial in cancer cell signaling pathways.[1][2][3][4] Furthermore, these compounds have demonstrated significant anti-inflammatory effects, suggesting their potential in treating a variety of inflammatory disorders.[1][5]

Comparative Analysis of Anticancer Activity

To objectively assess the potential of novel this compound derivatives, a comparative analysis of their in vitro anticancer activity against established chemotherapeutic agents is crucial. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against a panel of human cancer cell lines, benchmarked against standard drugs such as Doxorubicin and Cisplatin.

Compound IDCancer Cell LineIC50 (µM) of DerivativeIC50 (µM) of Doxorubicin[6][7]IC50 (µM) of Cisplatin[8]Reference
Series 1: 5,6-diaryl-3-methylthio-1,2,4-triazines
Compound AMCF-7 (Breast)5.80.5 - 2.5~5.0[9]
Compound BA-549 (Lung)7.2>20~10.0[9]
Series 2: Fused[5][10][11]triazolo[4,3-b][5][10][11]triazines
Compound 10bHepG2 (Liver)0.7412.2~3.0[2]
Compound 11eHepG2 (Liver)0.7112.2~3.0[2]
Series 3: Phenanthro-triazine-3-thiol Derivatives
Compound P1MOLT-4 (Leukemia)7.1~0.1~1.0[9]
Compound P11MCF-7 (Breast)15.40.5 - 2.5~5.0[9]

Key Insights from Comparative Data:

  • Potency: Certain this compound derivatives, particularly the fused triazolo-triazine series (compounds 10b and 11e), exhibit potent anticancer activity, with IC50 values in the sub-micromolar to low micromolar range, comparable to or even exceeding the potency of established drugs like cisplatin in specific cell lines.[2][8]

  • Selectivity: The data suggests that the cytotoxic effects of these derivatives can be cell-line dependent, highlighting the potential for developing targeted therapies. For instance, compounds 10b and 11e show remarkable activity against HepG2 liver cancer cells.[2]

  • Novelty: The unique chemical scaffolds of these derivatives, distinct from traditional chemotherapy agents, present an opportunity for novel mechanisms of action that could overcome existing drug resistance.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of this compound derivatives is intricately linked to their structural features. Understanding these relationships is paramount for designing more potent and selective drug candidates.

Key Structural Features Influencing Activity
  • Substituents at the 5 and 6-positions: The nature of the aryl or other heterocyclic groups at these positions significantly impacts anticancer activity. Lipophilic and electron-withdrawing or -donating groups can modulate the compound's interaction with the target protein's binding pocket.

  • The 3-Methylthio Group: This group is a critical pharmacophore. It can participate in hydrogen bonding and hydrophobic interactions within the active site of target enzymes. Furthermore, the sulfur atom can be oxidized to sulfoxide or sulfone, which can alter the compound's electronic properties and biological activity.

  • Fused Ring Systems: Fusing the 1,2,4-triazine ring with other heterocyclic systems, such as a triazole ring, can enhance rigidity and provide additional points of interaction with the target, often leading to increased potency.[2]

Signaling Pathway and Experimental Workflow

Many this compound derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target is the c-Met kinase pathway.

G cluster_0 Cell Proliferation and Survival Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds and Activates PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway c-Met Receptor->PI3K/Akt/mTOR Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway c-Met Receptor->RAS/RAF/MEK/ERK Pathway Cell Survival Cell Survival PI3K/Akt/mTOR Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK Pathway->Cell Proliferation This compound Derivative This compound Derivative This compound Derivative->c-Met Receptor Inhibits

Caption: Inhibition of the c-Met signaling pathway by a this compound derivative.

Patentability Landscape: Navigating the Intellectual Property Terrain

A thorough understanding of the existing patent landscape is essential for assessing the patentability of new this compound derivatives. Our analysis of patent databases reveals a significant number of patents covering 1,2,4-triazine derivatives for various therapeutic applications, particularly as kinase inhibitors in cancer therapy.[1][2][3][4][12]

Key Patentability Considerations:

  • Novelty of the Chemical Scaffold: While the broader 1,2,4-triazine core is well-documented, novel substitution patterns at the 5- and 6-positions, or the incorporation of unique fused ring systems, can provide a basis for composition of matter claims.

  • Specific Medical Use: Even if the core scaffold is known, a new and non-obvious therapeutic application for a specific this compound derivative can be patentable.

  • Formulation and Method of Treatment: Patents can also be obtained for novel pharmaceutical formulations that enhance the delivery, stability, or efficacy of these compounds, as well as for specific methods of treating diseases.

Representative Patent Families:

Patent NumberAssigneeKey ClaimsTherapeutic Area
US-8039469-B2Wyeth LLCTriazine compounds as PI3 kinase and mTOR inhibitors.[12]Cancer
WO2009093981A1UnspecifiedTriazine compounds as kinase inhibitors for proliferative disorders.[2]Cancer
EP2280012A3UnspecifiedPyrrolo[2,1-f][5][10][11]triazine derivatives as kinase inhibitors (VEGFR-2, FGFR-1).[3]Cancer
WO2009143313A1UnspecifiedTriazine compounds as PI3 kinase and mTOR inhibitors.[4]Cancer

Researchers should conduct a detailed freedom-to-operate (FTO) analysis to ensure that their novel derivatives do not infringe upon existing patents.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research, we provide detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and for a key in vitro anticancer assay.

Synthesis of 5,6-Diaryl-3-methylthio-1,2,4-triazines

This protocol describes a general method for the synthesis of 5,6-diaryl-3-methylthio-1,2,4-triazines.

G Diaryl-α-diketone Diaryl-α-diketone Condensation Condensation Diaryl-α-diketone->Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation 5,6-Diaryl-1,2,4-triazine-3-thione 5,6-Diaryl-1,2,4-triazine-3-thione Condensation->5,6-Diaryl-1,2,4-triazine-3-thione S-Methylation S-Methylation 5,6-Diaryl-1,2,4-triazine-3-thione->S-Methylation Methyl Iodide Methyl Iodide Methyl Iodide->S-Methylation 5,6-Diaryl-3-methylthio-1,2,4-triazine 5,6-Diaryl-3-methylthio-1,2,4-triazine S-Methylation->5,6-Diaryl-3-methylthio-1,2,4-triazine

Caption: General synthetic scheme for 5,6-diaryl-3-methylthio-1,2,4-triazines.

Step-by-Step Protocol:

  • Condensation: A mixture of the appropriate diaryl-α-diketone (1 mmol) and thiosemicarbazide (1.1 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours.

  • Isolation of Thione: The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with water, and dried to yield the 5,6-diaryl-1,2,4-triazine-3-thione.

  • S-Methylation: The 5,6-diaryl-1,2,4-triazine-3-thione (1 mmol) is dissolved in a suitable solvent such as ethanol or DMF. An equivalent amount of a base (e.g., sodium hydroxide or potassium carbonate) is added, followed by the dropwise addition of methyl iodide (1.1 mmol).

  • Work-up and Purification: The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired 5,6-diaryl-3-methylthio-1,2,4-triazine.

In Vitro Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The landscape of this compound derivatives presents a fertile ground for the discovery of novel therapeutic agents. The compelling in vitro anticancer and anti-inflammatory data, coupled with a clear path for chemical modification and optimization, underscore the potential of this chemical class. Future research should focus on:

  • Elucidation of Mechanisms of Action: Identifying the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational development.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of derivatives with diverse substitutions will continue to be a key driver of innovation in this field.

This guide provides a solid foundation for researchers to build upon, offering a clear perspective on the novelty, patentability, and therapeutic potential of this compound derivatives.

References

  • Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines. PubMed. [Link]
  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action.
  • Structure-Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2 H,4 H)
  • Triazine derivatives with different anticancer activity mechanisms.
  • Triazine compounds as PI3 kinase and mTOR inhibitors - P
  • Structure–Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer.
  • [Studies on as-triazine derivatives. XVIII.
  • IC 50 values of the newly-synthesized compounds, versus doxorubicin.
  • Codelivery of thioridazine and doxorubicin using nanoparticles for effective breast cancer therapy.
  • Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives...
  • Triazine compounds as PI3 kinase and mTOR inhibitors.
  • Scheme 1. Green synthesis of 5,6-diaryl-N-morpholinoethyl-1,2,4-triazin-3-amines (3a-3q).
  • Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol.
  • Triazine compounds as kinase inhibitors.
  • Pyrrolo[2,1-f][5][10][11]triazine derivatives as kinase inhibitors.
  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • Triazine compounds as p13 kinase and mtor inhibitors.
  • Novel Cytotoxic Phenanthro-triazine-3-thiol Derivatives as Potential DNA Intercalators and Bcl-2 Inhibitors. Brieflands. [Link]
  • In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. PubMed. [Link]
  • Inhibitors of tyrosine kinases.
  • Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines.
  • Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives.

Sources

comparative analysis of the cost-effectiveness of different synthetic routes to 3-Methylthio-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Methylthio-1,2,4-triazine

The 1,2,4-triazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a methylthio group at the 3-position often enhances the pharmacological profile of these molecules. As such, efficient and economical access to this compound is of paramount importance for the synthesis of compound libraries and the development of novel therapeutics. This guide will dissect the most common synthetic strategies, providing the technical data and practical insights necessary to optimize your synthetic efforts.

Route 1: The Two-Step Approach via a Thione Intermediate

This classic and widely employed route involves two distinct chemical transformations: the initial formation of a 1,2,4-triazine-3-thione intermediate, followed by its S-methylation.

Step 1: Synthesis of 1,2,4-Triazine-3-thione

The cornerstone of this route is the cyclocondensation reaction between a 1,2-dicarbonyl compound and a thiosemicarbazide. For the synthesis of the parent 1,2,4-triazine-3-thione, glyoxal and thiosemicarbazide are the most logical and cost-effective starting materials.

Causality of Experimental Choices: The reaction is typically carried out in an aqueous or alcoholic medium. The choice of solvent is critical; it must be capable of dissolving the starting materials to a sufficient extent to allow for an efficient reaction rate. The reaction is often acid-catalyzed, as protonation of a carbonyl group of glyoxal increases its electrophilicity, facilitating the initial nucleophilic attack by the terminal amino group of thiosemicarbazide.

Experimental Protocol: Synthesis of 1,2,4-Triazine-3-thione

  • Reaction Setup: To a solution of thiosemicarbazide (1.0 eq) in a mixture of water and a suitable alcohol (e.g., ethanol or isopropanol) in a round-bottom flask equipped with a reflux condenser, add a catalytic amount of a mineral acid (e.g., HCl or H₂SO₄).

  • Addition of Glyoxal: Slowly add an aqueous solution of glyoxal (40 wt. %, 1.0 eq) to the stirred solution of thiosemicarbazide.

  • Reaction: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 1,2,4-triazine-3-thione, often precipitates out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: S-Methylation of 1,2,4-Triazine-3-thione

The second step involves the selective methylation of the sulfur atom of the thione intermediate. This is a standard nucleophilic substitution reaction where the thione, in its tautomeric thiol form, acts as the nucleophile.

Causality of Experimental Choices: The choice of a methylating agent is crucial for the efficiency and safety of this step. Methyl iodide is a highly effective and reactive methylating agent. The reaction is typically performed in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. Common bases include sodium hydroxide, potassium carbonate, or sodium methoxide. The choice of solvent depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like dimethylformamide (DMF) or acetone are often employed.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 1,2,4-triazine-3-thione (1.0 eq) in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask.

  • Addition of Base: Add a base (e.g., anhydrous potassium carbonate, 1.2 eq) to the solution and stir for a short period to form the thiolate anion.

  • Addition of Methylating Agent: Cool the mixture in an ice bath and add methyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: After the reaction is complete, filter off the inorganic salts. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Route 2: The One-Pot Synthesis Approach

A one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, can offer significant advantages in terms of time, resource, and cost-efficiency. While a specific one-pot procedure for the parent this compound is not prominently documented, a plausible approach can be extrapolated from similar syntheses of substituted analogs.[1][2][3][4] This would involve the in-situ formation of the 1,2,4-triazine-3-thione followed by immediate methylation.

Causality of Experimental Choices: The success of a one-pot synthesis hinges on the compatibility of all reactants and reagents under a single set of reaction conditions. In this case, the initial condensation to form the thione and the subsequent methylation would need to proceed efficiently in the same solvent system. A key challenge is the potential for side reactions, such as the methylation of the triazine ring nitrogens.

Proposed Experimental Protocol: One-Pot Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent that can accommodate both reaction steps (e.g., a mixture of water and a polar aprotic solvent like DMF).

  • Initial Condensation: Add an aqueous solution of glyoxal (40 wt. %, 1.0 eq) and a catalytic amount of acid. Heat the mixture to facilitate the formation of the 1,2,4-triazine-3-thione intermediate.

  • In-situ Methylation: After a predetermined time for the initial condensation, cool the reaction mixture and add a base (e.g., potassium carbonate) followed by the dropwise addition of methyl iodide (1.1 eq).

  • Reaction and Workup: Stir the reaction mixture at room temperature until the methylation is complete (monitored by TLC). The workup and purification would be similar to that of the two-step approach, likely involving extraction and chromatographic purification to isolate the desired product from any side products.

Comparative Analysis: Cost-Effectiveness and Practicality

To provide a clear comparison, the following table summarizes the key parameters for each synthetic route. The cost estimates are based on bulk pricing of reagents and are intended for comparative purposes.

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis (Projected)
Starting Materials Glyoxal, Thiosemicarbazide, Methyl IodideGlyoxal, Thiosemicarbazide, Methyl Iodide
Key Reagents Acid catalyst, Base (e.g., K₂CO₃)Acid catalyst, Base (e.g., K₂CO₃)
Solvents Water, Ethanol/Isopropanol, Acetone/DMFWater/DMF (or similar)
Number of Steps 2 (with intermediate isolation)1 (no intermediate isolation)
Projected Overall Yield Good to Excellent (potentially >70%)Moderate to Good (potentially 50-70%)
Reaction Time Longer (due to two separate reactions and workups)Shorter (single reaction and workup)
Purification Recrystallization of intermediate, Chromatography of final productLikely requires more rigorous chromatography
Cost of Reagents ModerateModerate
Process Complexity More straightforward, well-established stepsMore complex to optimize, potential for side reactions
Scalability Generally good, with established protocolsMay require significant optimization for large scale
Environmental Impact Use of multiple solvents, generation of waste from two stepsPotentially lower solvent usage and waste generation

Safety and Environmental Considerations

A responsible and safe laboratory practice is paramount. The following table highlights the key hazards associated with the reagents used in these syntheses.

ReagentKey HazardsEnvironmental Impact
Glyoxal Skin and eye irritant.[5][6][7] Potential for skin sensitization.[7]Readily biodegradable.[6] Low potential for bioaccumulation.[6]
Thiosemicarbazide Highly toxic if swallowed.[8][9][10] May affect the nervous system and bone marrow with repeated exposure.[10]Harmful to aquatic life.[9][11]
Methyl Iodide Highly toxic by inhalation, ingestion, and skin absorption.[12][13][14] Suspected carcinogen.[12][14][15] Volatile.[12]Very toxic to aquatic organisms.[13] Can contaminate soil and water.[12]

Mitigation Strategies: All manipulations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For volatile and highly toxic reagents like methyl iodide, extra precautions such as using a gas-tight syringe for transfer are recommended. Waste should be disposed of according to institutional and local regulations for hazardous chemical waste.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.

Two_Step_Synthesis cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: S-Methylation A Glyoxal C 1,2,4-Triazine-3-thione A->C B Thiosemicarbazide B->C E This compound C->E D Methyl Iodide D->E

Caption: Route 1: A two-step synthesis of this compound.

One_Pot_Synthesis cluster_0 One-Pot Reaction A Glyoxal D This compound A->D B Thiosemicarbazide B->D C Methyl Iodide C->D

Caption: Route 2: A projected one-pot synthesis of this compound.

Conclusion and Recommendations

For laboratory-scale synthesis where reliability and predictability are paramount, the two-step synthesis (Route 1) is the recommended approach. The steps are well-precedented for analogous structures, and the isolation of the 1,2,4-triazine-3-thione intermediate allows for purification and characterization, ensuring the quality of the material proceeding to the final step.

The one-pot synthesis (Route 2) , while theoretically more efficient, presents a higher risk due to the lack of established protocols for this specific transformation and the potential for competing side reactions. However, for industrial applications or high-throughput synthesis where minimizing operational steps and costs is a primary driver, the development and optimization of a robust one-pot procedure would be a highly valuable endeavor.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, considering factors such as the desired scale of the synthesis, available resources, and the importance of process robustness versus a more streamlined, albeit potentially more challenging, approach.

References

  • EWG Skin Deep®.
  • International Labour Organiz
  • PrepChem.com. Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. [Link]
  • U.S. Environmental Protection Agency. Methyl Iodide (Iodomethane). [Link]
  • European Chemicals Bureau. GLYOXAL CAS N°: 107-22-2. [Link]
  • Loba Chemie. THIOSEMICARBAZIDE FOR SYNTHESIS. [Link]
  • Cosmetic Ingredient Review. Amended Safety Assessment of Glyoxal as Used in Cosmetics. [Link]
  • International Labour Organization. ICSC 1162 - GLYOXAL (40% solution). [Link]
  • New Jersey Department of Health. Common Name: THIOSEMICARBAZIDE HAZARD SUMMARY. [Link]
  • ResearchGate.
  • IndiaMART. Sodium Thiomethoxide Cas No 5188-07-8. [Link]
  • National Center for Biotechnology Inform
  • Organic Syntheses. 1,2,4-Triazole-3(5)-thiol. [Link]
  • CentAUR. triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. [Link]
  • Scientific Research Publishing.
  • ResearchGate.
  • HETEROCYCLES. ONE-POT AND THREE-COMPONENT SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NEW 1,2,4-TRIAZINE-COUMARINS. [Link]
  • ResearchGate.
  • Acta Pharmaceutica.
  • Journal of Medicinal and Chemical Sciences.
  • Arkivoc. Novel one pot synthesis of substituted 1,2,4-triazines. [Link]
  • MDPI.
  • CONICET. Bioorthogonal Reaction of N1‐Alkyl 1,2,4‐Triazinium Salts. [Link]
  • ResearchGate. Novel one pot synthesis of substituted 1,2,4-triazines. [Link]
  • Beilstein Journal of Organic Chemistry. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of 3-Methylthio-1,2,4-triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] The introduction of a methylthio group at the 3-position, in particular, has given rise to a class of compounds with significant potential as anticancer, anti-inflammatory, antimicrobial, and antimalarial agents.[4][5][6][7] However, a critical step in the journey from a promising molecule to a viable therapeutic is bridging the gap between laboratory performance (in vitro) and real-world biological efficacy (in vivo). This guide provides an in-depth comparison of the efficacy of 3-Methylthio-1,2,4-triazine compounds in these two distinct settings, offering field-proven insights into the causal relationships behind experimental outcomes and the validation of their therapeutic potential.

The Critical Leap: From Benchtop to Biological System

The drug discovery pipeline is a rigorous process of elimination, designed to identify compounds that are not only potent but also safe and effective within a complex biological system. The initial phases rely heavily on in vitro assays—experiments conducted in a controlled environment outside of a living organism, such as in a test tube or on a cell culture plate. These assays are invaluable for high-throughput screening, determining mechanism of action, and establishing initial potency (e.g., IC₅₀ values).

A compound that excels in vitro, however, is not guaranteed to succeed in vivo—within a whole, living organism. The in vivo environment introduces a host of complex variables, including Absorption, Distribution, Metabolism, and Excretion (ADME), as well as potential off-target toxicities. A successful drug candidate must navigate this intricate landscape to reach its target tissue in sufficient concentration and exert its therapeutic effect. Discrepancies between in vitro and in vivo results are common and provide crucial learning opportunities for optimizing drug design.

G cluster_0 In Vitro Phase (Potency & Specificity) cluster_1 In Vivo Phase (Efficacy & Safety) Target ID Target ID HTS High-Throughput Screening Target ID->HTS Hit to Lead Hit-to-Lead (IC50/EC50) HTS->Hit to Lead Lead Opt Lead Optimization (In Vitro ADME) Hit to Lead->Lead Opt Animal Models Pharmacokinetics & Pharmacodynamics Lead Opt->Animal Models Candidate Selection Efficacy Studies Efficacy Studies (e.g., Xenograft) Animal Models->Efficacy Studies Tox Toxicology & Safety Studies Efficacy Studies->Tox Clinical Clinical Trials Tox->Clinical G cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K/AKT Pathway cMet->PI3K Phosphorylates RAS RAS/MAPK Pathway cMet->RAS Phosphorylates Triazine 3-Methylthio- 1,2,4-triazine Compound Triazine->cMet Inhibits Proliferation Cell Proliferation, Survival, Migration PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the HGF/c-Met pathway by triazine compounds.

Anti-inflammatory Activity: A Non-Acidic Alternative

Research into non-steroidal anti-inflammatory agents (NSAIDs) without the gastrointestinal side effects of acidic compounds led to the evaluation of 3-Methylthio-1,2,4-triazines.

In Vitro Performance: While direct in vitro assays on inflammatory enzymes for this specific subclass are not as widely reported, their efficacy is primarily validated through in vivo models that reflect the complex inflammatory cascade.

In Vivo Translation:

  • Acute Inflammation Model: In the carrageenan-induced pedal edema assay in rats, a standard model for acute inflammation, numerous this compound derivatives demonstrated anti-inflammatory efficacy comparable to the standard drug, indomethacin. [4]This assay measures the reduction in paw swelling, a direct physiological outcome.

  • Chronic Inflammation Model: Select compounds were advanced to the adjuvant-induced polyarthritis assay, a model for chronic inflammation. One compound was found to be comparable to indomethacin in reducing inflammation in this more complex, long-term model. [4]* Toxicity Assessment: Crucially, these in vivo studies also allowed for the determination of toxicity, including approximate LD₅₀ (lethal dose, 50%) and NTD₅₀ (neurotoxic dose, 50%) values in mice, providing a therapeutic window and ensuring that the anti-inflammatory effects were not due to general toxicity. [4]

    Parameter Description Relevance
    ED₅₀ Effective dose for 50% of the maximal response. Measures the potency of the anti-inflammatory effect in vivo.
    LD₅₀ Dose that is lethal to 50% of the test population. A primary indicator of acute toxicity.

    | NTD₅₀ | Dose causing neurotoxicity in 50% of the population. | Assesses specific central nervous system side effects. |

Antimicrobial and Antifungal Activity

The 1,2,4-triazine scaffold is also investigated for its potential to combat microbial infections.

In Vitro Performance:

  • Broad Spectrum Activity: Using standard methods like agar well diffusion and broth microdilution, derivatives have been tested against a panel of microorganisms. [2][8]* Potent Inhibition: Studies have reported Minimum Inhibitory Concentration (MIC) values, with some compounds showing high potency (MIC < 10 µg/mL) against both Gram-positive (e.g., B. cereus, S. aureus) and Gram-negative (E. coli) bacteria, as well as fungal strains. [2]

    Compound ID [2] B. cereus (MIC µg/mL) S. aureus (MIC µg/mL) E. coli (MIC µg/mL)
    Compound 4 >15.6 >15.6 3.91
    Compound 5 7.81 15.6 1.95

    | Compound 9 | 3.91 | 3.91 | 1.95 |

In Vivo Translation: Currently, there is a noticeable gap in the published literature regarding the in vivo efficacy of 3-Methylthio-1,2,4-triazines as antimicrobial agents. While the in vitro data is promising, demonstrating that these compounds can clear infections in animal models is a critical next step. This represents a significant opportunity for future research to validate their therapeutic potential in this area.

Antimalarial Activity: A Novel Pharmacophore

Malaria remains a global health crisis, and new pharmacophores are urgently needed. Bis-1,2,4-triazine compounds have recently emerged as a unique and potent class of antimalarials.

In Vitro Performance:

  • Potent and Rapid Action: Derivatives have demonstrated potent, single-digit nanomolar activity against the blood stages of Plasmodium falciparum, the deadliest malaria parasite. [7]This activity extends to chloroquine-resistant strains, which is of immense clinical importance. [7]* Lifecycle Activity: Studies on the bis-1,2,4-triazine MIPS-0004373 showed excellent activity against all asexual blood stages and sexually committed ring-stage parasites, suggesting it could impact both disease symptoms and transmission. [9] In Vivo Translation:

  • Excellent Efficacy: The promising in vitro results have translated well into animal models. In mice infected with P. berghei, MIPS-0004373 efficiently cleared the infection with an efficacy similar to the frontline drug artesunate and the classic antimalarial chloroquine. [9]* Specific Limitations: The in vivo studies also revealed limitations. While effective against blood and some liver stages, the compound was not active against the dormant hypnozoite liver stages of P. cynomolgi, indicating it may not be suitable for preventing malaria relapse on its own. [9]This highlights the irreplaceable value of in vivo testing for defining a drug's precise therapeutic profile.

Protocols for Core Experimental Methodologies

Trustworthy and reproducible data is the bedrock of scientific integrity. The following are detailed protocols for key assays used to evaluate this compound compounds.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G Start Seed Cells in 96-Well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Serial Dilutions of Triazine Compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read End Calculate IC50 Read->End

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methylthio-1,2,4-triazine Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 1,2,4-triazine scaffold represents a privileged heterocyclic core, consistently appearing in compounds with a wide array of biological activities. Among its numerous derivatives, the 3-methylthio-1,2,4-triazine series has emerged as a particularly fruitful area of investigation, yielding potent inhibitors of various enzymes and receptors implicated in diseases ranging from cancer to inflammation. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogues, supported by experimental data and detailed protocols to inform and guide future drug discovery efforts.

The this compound Core: A Versatile Pharmacophore

The 1,2,4-triazine ring system, with its unique arrangement of nitrogen atoms, offers a versatile template for molecular design. The 3-methylthio (-SCH3) substituent plays a crucial role in the biological activity of these analogues. It can act as a key recognition element for target proteins, often engaging in hydrophobic and van der Waals interactions within the binding pocket. Furthermore, the sulfur atom is susceptible to oxidation to the corresponding sulfoxide and sulfone, which can modulate the compound's electronic properties, solubility, and metabolic stability. This inherent modifiability makes the 3-methylthio group a valuable handle for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the triazine ring. The following sections dissect the SAR at key positions, with a focus on anticancer and kinase inhibitory activities.

SAR at the C6 Position: The Impact of Aryl Substituents

Systematic modifications at the C6 position of the this compound core have revealed its critical role in determining potency and selectivity, particularly for c-Met kinase inhibition. The c-Met proto-oncogene is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival, and its dysregulation is implicated in various cancers.

A series of 6-aryl-3-(methylthio)-1,2,4-triazine analogues were synthesized and evaluated for their inhibitory activity against c-Met kinase. The general synthetic route is depicted below:

G A Aryl-1,2-diketone C Condensation A->C B Thiosemicarbazide B->C D 6-Aryl-1,2,4-triazine-3(2H)-thione C->D Cyclization E Methyl Iodide, Base D->E F 6-Aryl-3-(methylthio)-1,2,4-triazine E->F S-methylation

Caption: General synthesis of 6-aryl-3-(methylthio)-1,2,4-triazines.

The following table summarizes the c-Met inhibitory activity of representative analogues with varying substituents on the C6-aryl ring.

CompoundR (at C6-phenyl)c-Met IC50 (nM)[1]
1a H>1000
1b 4-CH3580
1c 4-OCH3350
1d 4-Cl11.1
1e 4-Br8.5

Key SAR Insights at C6:

  • Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring at the C6 position (1a ) showed weak activity, highlighting the importance of substitution on this ring for potent c-Met inhibition.

  • Electron-Donating Groups: The introduction of electron-donating groups like methyl (1b ) and methoxy (1c ) led to a moderate increase in activity.

  • Electron-Withdrawing Groups: A significant enhancement in potency was observed with the incorporation of electron-withdrawing halogens. The 4-chloro (1d ) and 4-bromo (1e ) analogues exhibited nanomolar inhibitory activity, suggesting that these substituents may engage in favorable interactions within the c-Met active site.

SAR at the C5 Position: Exploring Substituent Effects

While the C6 position has been a primary focus, modifications at the C5 position also play a role in modulating the biological activity of 3-methylthio-1,2,4-triazines. In a series of 5,6-diaryl-3-(methylthio)-1,2,4-triazines investigated for their anticancer activity, the nature of the C5-aryl group was found to be influential.

CompoundR1 (at C6-phenyl)R2 (at C5-phenyl)Cell LineIC50 (µM)
2a HHA549 (Lung)>50
2b 4-ClHA549 (Lung)15.2
2c 4-Cl4-OCH3A549 (Lung)8.7
2d 4-Cl4-ClA549 (Lung)12.5

Key SAR Insights at C5:

  • Aromatic Substitution is Key: Similar to the C6 position, an unsubstituted phenyl ring at C5 (2a ) results in low activity.

  • Combined Effect with C6: The presence of a 4-chlorophenyl group at C6 appears to be a prerequisite for good activity in this series.

  • Modulation by C5 Substituents: With a 4-chlorophenyl at C6, introducing a methoxy group at the 4-position of the C5-phenyl ring (2c ) enhanced the anticancer activity compared to an unsubstituted C5-phenyl ring (2b ). However, a second chloro-substituent at the C5-phenyl ring (2d ) did not further improve activity.

Bioisosteric Replacement of the 3-Methylthio Group

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in medicinal chemistry to optimize drug-like properties. The 3-methylthio group can be replaced by other functionalities to modulate potency, selectivity, solubility, and metabolic stability.

The rationale behind this bioisosteric replacement lies in the ability of the amino group to act as a hydrogen bond donor and acceptor, potentially forming different interactions with the target protein compared to the more hydrophobic methylthio group.

G cluster_0 3-Methylthio Analogue cluster_1 3-Amino Analogue (Bioisostere) A Hydrophobic Interactions B Hydrogen Bonding A->B Bioisosteric Replacement

Caption: Bioisosteric replacement of a methylthio group with an amino group.

Further exploration of other bioisosteres for the 3-methylthio group, such as methoxy (-OCH3), chloro (-Cl), or cyano (-CN) groups, could lead to the discovery of novel analogues with improved therapeutic potential.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for the synthesis of a key intermediate and a crucial biological assay.

Synthesis of 6-(4-Chlorophenyl)-3-(methylthio)-1,2,4-triazine (Compound 1d)

This protocol describes a representative synthesis of a potent c-Met inhibitor.

Materials:

  • 4-Chlorobenzil

  • Thiosemicarbazide

  • Glacial Acetic Acid

  • Methyl Iodide

  • Sodium Hydroxide

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of 6-(4-chlorophenyl)-1,2,4-triazine-3(2H)-thione:

    • A mixture of 4-chlorobenzil (1 mmol) and thiosemicarbazide (1.1 mmol) in glacial acetic acid (20 mL) is refluxed for 4 hours.

    • The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with water, and dried to afford the crude product.

    • Recrystallization from ethanol yields the pure 6-(4-chlorophenyl)-1,2,4-triazine-3(2H)-thione.

  • Synthesis of 6-(4-chlorophenyl)-3-(methylthio)-1,2,4-triazine (1d):

    • To a solution of 6-(4-chlorophenyl)-1,2,4-triazine-3(2H)-thione (1 mmol) in DMF (15 mL), sodium hydroxide (1.1 mmol) is added, and the mixture is stirred for 30 minutes at room temperature.

    • Methyl iodide (1.2 mmol) is added dropwise, and the reaction mixture is stirred for an additional 2 hours.

    • The mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried.

    • Purification by column chromatography on silica gel (eluent: ethyl acetate/hexane) affords the final product, 6-(4-chlorophenyl)-3-(methylthio)-1,2,4-triazine.

In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of compounds against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

G A Prepare kinase reaction mix (c-Met, substrate, buffer) B Add test compound (serial dilutions) A->B C Initiate reaction (add ATP) B->C D Incubate at 30°C C->D E Stop reaction and deplete remaining ATP D->E F Add detection reagent (convert ADP to ATP) E->F G Measure luminescence F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for a typical in vitro c-Met kinase inhibition assay.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution in kinase buffer with a final DMSO concentration ≤ 1%).

    • Add 20 µL of a solution containing the c-Met enzyme and the poly(Glu,Tyr) substrate in kinase buffer.

    • Pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation and Termination:

    • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Signal Detection:

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly productive starting point for the development of potent bioactive molecules, particularly as anticancer agents targeting c-Met kinase. The SAR studies highlighted in this guide demonstrate that:

  • Substitution at the C6 position of the triazine ring is crucial for high-affinity binding, with electron-withdrawing groups on a 6-aryl substituent generally leading to enhanced potency.

  • The C5 position offers an additional point for modification to fine-tune activity and other drug-like properties.

  • Bioisosteric replacement of the 3-methylthio group presents a viable strategy for exploring new chemical space and optimizing lead compounds.

Future research in this area should focus on a more systematic and comprehensive exploration of the SAR at all positions of the triazine ring. The synthesis and evaluation of a wider range of bioisosteres for the 3-methylthio group, with direct comparative data, would be particularly valuable. Furthermore, a deeper understanding of the binding modes of these compounds through co-crystallization studies with their target proteins will be instrumental in guiding the rational design of the next generation of this compound-based therapeutics.

References

  • Shawali, A. S., & Abdelhamid, A. O. (2018). Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview. Journal of Advanced Research, 14, 1-22.
  • Lv, K., Wang, A., Zhang, Y., et al. (2020). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. Molecules, 25(15), 3485.
  • Shaw, A. Y., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of medicinal chemistry, 54(7), 2127–2142.
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147–3176.
  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). Synthesis, Anti-proliferative Evaluation, and Molecular Docking Studies of 3-(alkylthio)-5,6-diaryl-1,2,4-triazines as Tubulin Polymerization Inhibitors. Anti-cancer agents in medicinal chemistry, 19(13), 1636–1649.
  • Ghorab, M. M., Ragab, F. A., Alqahtani, A. S., & Al-Ansary, G. H. (2020).
  • Abdel-Rahman, A. A.-H., Abdel-Meguid, A. A.-A., & Shaker, Y. M. (2020). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, 353(11), e2000247.
  • Irannejad, H., et al. (2018). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. CentAUR.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylthio-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 3-Methylthio-1,2,4-triazine (CAS No. 28735-21-9). As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the critical information needed for safe laboratory operations and environmental stewardship. This document is designed for researchers, scientists, and drug development professionals who may handle this compound.

Part 1: Core Directive - The Principle of Chemical Waste Management

The guiding principle for the disposal of this compound is Controlled Thermal Destruction . Due to its chemical structure and potential hazards, this compound must not be disposed of via standard laboratory drains or as common refuse.[1] The only acceptable and environmentally responsible method for its ultimate disposal is through a licensed hazardous waste management facility that utilizes high-temperature incineration with appropriate off-gas treatment.[2] Any unreacted triazine compounds can be toxic to aquatic life, making environmental release a significant concern.[3]

Part 2: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of its safe handling and disposal. The compound is classified as acutely toxic and an irritant.[4][5]

Table 1: Hazard Profile and Personal Protective Equipment (PPE) for this compound

Hazard ClassificationGHS PictogramHazard Statement (H-Code)Required Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)GHS07H302: Harmful if swallowed[4][5]Standard laboratory attire (lab coat).
Skin Corrosion/Irritation (Category 2)GHS07H315: Causes skin irritation[4]Nitrile or other chemically resistant gloves.
Serious Eye Damage/Irritation (Category 2A)GHS07H319: Causes serious eye irritation[4]ANSI-approved safety goggles or a face shield.[5][6]
Acute Toxicity, Dermal (Category 4)GHS07H312: Harmful in contact with skin[4]Chemically resistant gloves and a lab coat.
Acute Toxicity, Inhalation (Category 4)GHS07H332: Harmful if inhaled[4]Use only in a well-ventilated area or chemical fume hood.[6]

Causality Behind PPE Choices: The requirement for gloves and a lab coat stems from the compound's classification as a skin irritant and its potential for harm upon dermal contact.[4] Because it can cause serious eye irritation, the use of safety goggles is mandatory to prevent accidental splashes.[4] Handling the compound in a fume hood mitigates the risk of inhaling aerosols or dust, which is classified as harmful.[4]

Part 3: Spill Management Protocol (Immediate Actions)

In the event of an accidental release, a swift and correct response is critical to ensure personnel safety and minimize environmental contamination. All laboratory personnel must be trained on these procedures.[7]

Experimental Protocol: Small-Scale Spill Cleanup
  • Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Assess & Ventilate: Ensure the area is well-ventilated. If the spill is large or ventilation is poor, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Don PPE: Before approaching the spill, don the appropriate PPE as detailed in Table 1.

  • Containment: For liquid spills (the compound is a liquid above 33°C[8]), create a dike around the spill using an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Absorption: Gently cover and absorb the spilled material with an inert absorbent.[9] Allow sufficient time for complete absorption.

  • Collection: Carefully scoop the absorbed material and contaminated debris into a clearly labeled, sealable, and chemically compatible waste container (e.g., a high-density polyethylene pail).

  • Decontamination: Clean the spill area with a detergent solution, followed by a water rinse. Collect all cleaning materials (sponges, wipes) in the same hazardous waste container.

  • Disposal: Seal and label the waste container as "Hazardous Waste: this compound Spill Debris." Arrange for pickup by your institution's licensed hazardous waste contractor.

Spill Response Workflow

Spill_Response_Workflow spill Spill Detected assess Assess Situation (Size, Location, Ventilation) spill->assess decision Is Spill Minor & Contained? assess->decision evacuate Evacuate Area Alert EHS & Supervisor decision->evacuate No don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) decision->don_ppe Yes contain Contain Spill with Inert Absorbent don_ppe->contain absorb Absorb Material contain->absorb collect Collect Waste into Labeled Container absorb->collect decon Decontaminate Area & Equipment collect->decon dispose Seal & Stage for Professional Disposal decon->dispose

Caption: Decision workflow for responding to a chemical spill.

Part 4: Standard Operating Procedure (SOP) for Routine Waste Disposal

This protocol covers the collection of routine waste, such as contaminated consumables (pipette tips, vials) and residual or expired product.

  • Segregation & Collection:

    • Dedicate a specific, clearly marked hazardous waste container for this compound waste.

    • Crucially, do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.

  • Containerization & Labeling:

    • Use only chemically compatible containers with secure, vapor-tight lids.

    • The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Maintain an accumulation log on the container, noting the date and quantity of each addition.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

    • The storage area must have secondary containment capable of holding the volume of the largest container to prevent the spread of a potential leak, in accordance with EPA regulations (40 CFR 264.175).[10]

    • Store away from incompatible materials and sources of ignition.

  • Professional Disposal:

    • Once the container is full or has reached the institutional time limit for storage, contact your EHS department to arrange for pickup by a licensed hazardous waste disposal service.

    • Provide the Safety Data Sheet (SDS) to the disposal company to ensure they have all necessary hazard information.

Part 5: Scientific Rationale for Disposal Method

The recommended disposal method of high-temperature incineration is based on the principles of chemical decomposition.[2]

  • Thermal Decomposition: this compound is an organic molecule composed of carbon, hydrogen, nitrogen, and sulfur.[4] Incineration at sufficiently high temperatures (typically >850°C) in an oxygen-rich environment breaks the chemical bonds, converting the compound into its constituent oxides: carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOx), and sulfur oxides (SOx).[6]

  • Trustworthiness of the Protocol: This process is a self-validating system because it ensures complete destruction. The resulting simple oxides are far less toxic and environmentally harmful than the parent molecule. However, the acidic nature of NOx and SOx gases necessitates an additional, critical step.

  • Authoritative Grounding: Professional hazardous waste incinerators are equipped with "scrubbers" or other flue-gas treatment systems.[2] These systems neutralize acidic gases like NOx and SOx before they are released into the atmosphere, preventing acid rain and air pollution. This is a key reason why disposal must be handled by a certified facility and not attempted in a laboratory setting.

Part 6: Regulatory Compliance

All disposal procedures must comply with federal and state regulations.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management and disposal of hazardous waste. Your institution's waste management program is designed to meet these stringent requirements.

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Laboratory Standard (29 CFR 1910.1450), mandate that employees are informed of chemical hazards and that laboratories have a Chemical Hygiene Plan in place to ensure safe handling practices.[11] Following this guide is a key component of complying with these worker safety standards.[12][13]

References

  • This compound | C4H5N3S | CID 321839.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance. [Link]
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]
  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. ACTenviro. [Link]
  • Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Advanced Biotech. [Link]
  • Safety Data Sheet - Triazine Pesticides Standard. Agilent. [Link]
  • Safety Data Sheet - 1,3,5-Triazine. Fisher Scientific. [Link]
  • Introduction to H2S Scavenging.

Sources

Definitive Guide to Personal Protective Equipment for Handling 3-Methylthio-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively to achieve your research goals. This guide provides a comprehensive, field-tested framework for handling 3-Methylthio-1,2,4-triazine. We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you to build a self-validating system of safety in your laboratory.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the intrinsic hazards of a compound is the critical first step in developing a robust safety plan. This compound is not a benign substance; its hazard profile necessitates a multi-faceted approach to protection. The Globally Harmonized System (GHS) provides a clear summary of its risks.[1][2]

Hazard ClassGHS CodeHazard StatementImplication for Handling
Acute Toxicity, OralH302Harmful if swallowed.Strict prohibition of eating, drinking, or smoking in the lab. Requires careful handling to prevent hand-to-mouth contamination.
Skin Corrosion/IrritationH315Causes skin irritation.Mandates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct skin contact.
Serious Eye Damage/IrritationH319Causes serious eye irritation.Requires the use of chemical splash goggles at a minimum; a face shield is strongly recommended to protect against splashes.
Acute Toxicity, DermalH312Harmful in contact with skin.Reinforces the need for diligent glove use and immediate decontamination upon any skin contact.
Acute Toxicity, InhalationH332Harmful if inhaled.Dictates that the compound must be handled in a well-ventilated area, preferably a certified chemical fume hood, especially when handling the solid.
Specific Target Organ ToxicityH335May cause respiratory irritation.Further emphasizes the need for engineering controls like a fume hood to prevent inhalation of dust or aerosols.

This data is synthesized from multiple Safety Data Sheets (SDS) for this compound and its analogs.[1][2]

The Hierarchy of Controls: Your Primary Defense

Before we even discuss PPE, it is crucial to implement engineering and administrative controls. PPE is the last line of defense, not the first.

  • Engineering Controls: The most effective control is to handle this compound within a certified chemical fume hood. This contains dust and potential vapors, protecting you from respiratory exposure.[1] Facilities storing this material should also be equipped with an eyewash station and a safety shower.[3]

  • Administrative Controls: Designate a specific area within the lab for handling this compound. Ensure all personnel are trained on its specific hazards and the procedures outlined in this guide.

Personal Protective Equipment (PPE) Protocol: Your Final Barrier

When engineering controls are properly used, PPE provides the essential final barrier against accidental exposure.

Eye and Face Protection

Given that this compound causes serious eye irritation, standard safety glasses are insufficient.[1][2]

  • Mandatory: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required whenever handling the compound in solid or solution form.[3][4]

  • Strongly Recommended: A full-face shield should be worn over the safety goggles, especially when transferring larger quantities, preparing solutions, or if there is any risk of splashing. This provides an additional layer of protection for the entire face.

Hand Protection

Direct skin contact can be harmful and cause irritation.[1] Glove selection is therefore a critical decision point.

  • Glove Material: While no specific permeation data exists for this compound, Nitrile gloves are a suitable choice for incidental contact based on their general resistance to a range of chemicals, including weak acids and organic solvents.[1][5][6] They are not recommended for prolonged, direct exposure.[7]

  • Protocol:

    • Double-Gloving: Wear two pairs of nitrile gloves. This significantly reduces the risk of exposure if the outer glove is nicked or torn.

    • Inspect Before Use: Always inspect gloves for any signs of damage (punctures, tears) before use.

    • Immediate Removal: If the outer glove comes into contact with the compound, remove both pairs immediately using the proper technique to avoid skin contact.[8] Wash hands thoroughly and don two new pairs of gloves.

    • Regular Changes: At a minimum, change gloves every 30 to 60 minutes during extended procedures to mitigate the risk of unseen degradation or permeation.[9]

Body Protection

A standard, clean, flame-resistant laboratory coat must be worn, buttoned completely.[1] It should have tight-fitting cuffs to prevent substances from reaching the skin of the forearms. If there is a significant risk of splashing, consider a chemically resistant apron over the lab coat.

Respiratory Protection

Respiratory protection should not be necessary if all work is conducted within a fume hood. However, it is required in specific situations:

  • Weighing Solid: If weighing the solid compound outside of a fume hood (which is strongly discouraged), a NIOSH-approved N95 or N100 particulate respirator is necessary to prevent inhalation of dust.[9]

  • Large Spills: In the event of a large spill outside of a containment hood, a respirator with an organic vapor cartridge may be required.[9]

  • Consult EHS: The specific type of respirator and cartridge should always be selected in consultation with your institution's Environmental Health & Safety (EHS) department as part of a comprehensive respiratory protection program.[7]

Operational Plan: PPE Selection and Decontamination Workflow

The following workflow provides a logical pathway for ensuring safety before, during, and after handling the compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_decon Decontamination & Doffing Phase A Assess Task: - Weighing Solid? - Making Solution? - Transferring Liquid? B Select Controls: Verify Fume Hood is Certified and Functioning A->B C Don Core PPE: - Inner Nitrile Gloves - Lab Coat B->C D Don Task-Specific PPE: - Outer Nitrile Gloves - Splash Goggles - Face Shield C->D E Perform Chemical Handling in Fume Hood D->E F Monitor for Contamination E->F G Wipe Down Work Surface (if safe to do so) F->G H Doff PPE (Outer to Inner): 1. Outer Gloves 2. Face Shield 3. Goggles 4. Lab Coat 5. Inner Gloves G->H I Dispose of Contaminated PPE in Hazardous Waste H->I J Wash Hands Thoroughly with Soap and Water I->J

Caption: PPE Selection and Decontamination Workflow.

Disposal and Emergency Plans

Waste Disposal

Improper disposal is a serious compliance and safety violation. Because triazine-based compounds can be toxic to aquatic life, they must not be poured down the drain.[10]

  • Segregation: All solid waste (contaminated gloves, weigh paper, pipette tips) and liquid waste (unused solutions, rinsates) containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The container must be labeled "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.

  • Disposal Method: The ultimate disposal method for this type of organic compound is typically high-temperature incineration by a licensed hazardous waste management facility.[1][11]

Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to handle it, prevent it from spreading by encircling it with an absorbent material like sand or a universal binder. Do not use combustible materials like paper towels for large spills.

  • PPE: Don the appropriate PPE as described above, including respiratory protection if the spill generates dust or is in a poorly ventilated area.

  • Clean-Up: Carefully sweep up the solid material or absorb the liquid. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

By integrating these principles and protocols into your daily workflow, you can handle this compound with confidence, ensuring both your personal safety and the integrity of your research.

References

  • This compound | C4H5N3S | CID 321839.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
  • Chemical Resistance Guide: The Importance Of Nitrile Gloves. AIBON SAFETY. [Link]
  • Nitrile Glove Chemical Resistance Guide. S&G Gloves. [Link]
  • Guide to Nitrile Gloves Chemical Resistance.
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
  • Triazine Pesticides Standard - Safety D
  • Safety Data Sheet - 1,2,4-Triazine-6-carboxylic acid, 2,5-dihydro-3-(methylthio)-5-oxo-, ethyl ester. Angene Chemical. [Link]
  • SAFETY DATA SHEET - 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Chemos GmbH & Co.KG. [Link]
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. [Link]
  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]
  • Simultaneous biodegradation of chloro- and methylthio-s-triazines using charcoal enriched with a newly developed bacterial consortium.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylthio-1,2,4-triazine
Reactant of Route 2
Reactant of Route 2
3-Methylthio-1,2,4-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.